Sapecin
Description
Properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C164H272N58O52S6/c1-22-76(14)125(218-120(236)59-187-156(268)126(82(20)225)219-121(237)58-186-136(248)104(60-223)210-142(254)95(43-73(8)9)202-140(252)93(41-71(4)5)203-148(260)102(51-122(238)239)207-154(266)110(66-279)217-160(272)127(83(21)226)222-128(240)77(15)166)159(271)208-101(49-114(169)230)147(259)205-98(46-86-53-178-69-189-86)144(256)211-105(61-224)149(261)192-80(18)131(243)212-106(62-275)150(262)193-78(16)129(241)190-79(17)130(242)200-97(45-85-52-177-68-188-85)145(257)214-107(63-276)152(264)204-94(42-72(6)7)141(253)201-92(40-70(2)3)139(251)197-89(30-26-38-180-163(173)174)134(246)184-57-119(235)196-100(48-113(168)229)146(258)198-88(29-25-37-179-162(171)172)133(245)183-54-116(232)182-55-117(233)195-96(44-84-32-34-87(227)35-33-84)143(255)213-108(64-277)153(265)206-99(47-112(167)228)135(247)185-56-118(234)194-90(28-23-24-36-165)137(249)191-81(19)132(244)220-123(74(10)11)157(269)216-111(67-280)155(267)221-124(75(12)13)158(270)215-109(65-278)151(263)199-91(31-27-39-181-164(175)176)138(250)209-103(161(273)274)50-115(170)231/h32-35,52-53,68-83,88-111,123-127,223-227,275-280H,22-31,36-51,54-67,165-166H2,1-21H3,(H2,167,228)(H2,168,229)(H2,169,230)(H2,170,231)(H,177,188)(H,178,189)(H,182,232)(H,183,245)(H,184,246)(H,185,247)(H,186,248)(H,187,268)(H,190,241)(H,191,249)(H,192,261)(H,193,262)(H,194,234)(H,195,233)(H,196,235)(H,197,251)(H,198,258)(H,199,263)(H,200,242)(H,201,253)(H,202,252)(H,203,260)(H,204,264)(H,205,259)(H,206,265)(H,207,266)(H,208,271)(H,209,250)(H,210,254)(H,211,256)(H,212,243)(H,213,255)(H,214,257)(H,215,270)(H,216,269)(H,217,272)(H,218,236)(H,219,237)(H,220,244)(H,221,267)(H,222,240)(H,238,239)(H,273,274)(H4,171,172,179)(H4,173,174,180)(H4,175,176,181)/t76-,77-,78-,79-,80-,81-,82+,83+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,123-,124-,125-,126-,127-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHSAXUMXBYUKE-JFFWMJMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C164H272N58O52S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152625 | |
| Record name | Sapecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4081 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119938-54-4 | |
| Record name | Sapecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119938544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery, Characterization, and Analysis of Sapecin, an Archetypal Insect Defensin
This guide provides a comprehensive technical overview of Sapecin, a pioneering member of the insect defensin family of antimicrobial peptides. Intended for researchers, scientists, and professionals in drug development, this document delves into the foundational methodologies that led to this compound's discovery, its biochemical and structural elucidation, and the functional assays that defined its biological role. We will explore the causality behind experimental choices, presenting not just protocols, but the scientific rationale that underpins them.
Introduction: The Dawn of Insect Immunity and the Emergence of this compound
The innate immune system of insects is a rich source of potent antimicrobial peptides (AMPs), representing an evolutionary solution to combat microbial threats. The discovery of this compound from the flesh fly, Sarcophaga peregrina, was a landmark in understanding this defense system.[1][2] Unlike many other insect AMPs that were first isolated from hemolymph following bacterial challenge, this compound was initially purified from the culture medium of an embryonic cell line, NIH-Sape-4.[1] This unique origin story hinted at a broader physiological role for this compound beyond just an inducible immune effector. Subsequent research confirmed that while this compound is indeed induced in hemocytes in response to injury, its gene is also activated during embryonic and pupal development, suggesting a role in ontogenetic processes.[3] This dual function as both a defense molecule and a potential developmental factor makes this compound a fascinating subject of study.
Structurally, this compound is a cationic peptide characterized by a cysteine-stabilized α-helix and β-sheet (CSαβ) motif, a hallmark of the insect defensin family.[1][4] This family of peptides is defined by six conserved cysteine residues that form three intramolecular disulfide bonds, conferring significant stability to the molecule. This compound and its homologues, including this compound B and this compound C, exhibit potent bactericidal activity, primarily against Gram-positive bacteria.[5][6][7]
This guide will provide a detailed exploration of the key experimental workflows that have been instrumental in characterizing this compound, from its initial isolation to the determination of its mode of action.
Section 1: Isolation and Purification of Native this compound from Cell Culture Supernatant
The initial purification of this compound from the NIH-Sape-4 cell line culture medium laid the groundwork for all subsequent research. The choice of a multi-step chromatographic approach was essential to isolate this low-abundance peptide from a complex mixture of proteins and other biomolecules.
Rationale for the Purification Strategy
The purification strategy for this compound leverages fundamental biochemical properties of the peptide: its cationic nature and its molecular size. The workflow is designed to progressively enrich for this compound while removing contaminants with differing properties.
Experimental Protocols
-
Principle: At a neutral pH, this compound is positively charged and will bind to the negatively charged carboxymethyl (CM) groups of the cellulose resin. Proteins that are neutral or negatively charged will not bind and will be washed away. Elution is achieved by increasing the salt concentration, which disrupts the electrostatic interactions.
-
Protocol:
-
Sample Preparation: Centrifuge the NIH-Sape-4 cell culture medium to remove cells and debris. The resulting supernatant is the starting material.
-
Column Equilibration: Equilibrate a CM-Cellulose column with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Loading: Load the supernatant onto the equilibrated column.
-
Washing: Wash the column extensively with the equilibration buffer to remove unbound proteins.
-
Elution: Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).
-
Fraction Collection and Activity Assay: Collect fractions and assay each for antibacterial activity against a sensitive strain, such as Staphylococcus aureus.
-
-
Principle: This technique separates molecules based on their size. The porous beads of the Sephadex G-50 resin allow smaller molecules to enter, retarding their movement through the column, while larger molecules are excluded and elute earlier. This step is effective for removing proteins with significantly different molecular weights from this compound (approximately 4 kDa).
-
Protocol:
-
Sample Preparation: Pool the active fractions from the CM-Cellulose chromatography and concentrate them.
-
Column Equilibration: Equilibrate a Sephadex G-50 column with a suitable buffer (e.g., 50 mM ammonium acetate, pH 6.8).
-
Sample Loading: Apply the concentrated sample to the top of the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and monitor the protein content (e.g., by measuring absorbance at 280 nm). Assay the fractions for antibacterial activity.
-
-
Principle: RP-HPLC provides high-resolution separation based on the hydrophobicity of the molecules. This compound, being a peptide, will interact with the hydrophobic C18 stationary phase. Elution is achieved by increasing the concentration of an organic solvent (acetonitrile), which disrupts these hydrophobic interactions.
-
Protocol:
-
Sample Preparation: Pool and lyophilize the active fractions from the Sephadex G-50 column. Re-dissolve the sample in a small volume of the initial HPLC mobile phase.
-
Column and System Equilibration: Equilibrate a C18 RP-HPLC column with the initial mobile phase (e.g., 0.1% trifluoroacetic acid in water).
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound peptides with a linear gradient of increasing acetonitrile concentration (e.g., 15-35% acetonitrile in 0.1% trifluoroacetic acid over 60 minutes).[8]
-
Peak Collection and Purity Assessment: Collect the eluting peaks and assess their purity by analytical RP-HPLC and SDS-PAGE. The fractions containing pure this compound are then lyophilized and stored.
-
Section 2: Molecular Cloning and Gene Expression Analysis of this compound
Understanding the genetic basis of this compound production was a crucial step in its characterization. The molecular cloning of the this compound cDNA provided the amino acid sequence and revealed that it is synthesized as a precursor protein.[3]
Rationale for the Molecular Cloning Strategy
The goal was to isolate the mRNA transcript encoding this compound and convert it into a stable cDNA copy for sequencing and further study. This involved creating a cDNA library from a source known to express this compound (hemocytes from injured larvae) and then screening this library to find the specific clone of interest.
Experimental Protocols
-
Induction and Hemocyte Collection: Injure third-instar Sarcophaga peregrina larvae to induce the expression of this compound. Collect the hemolymph and isolate the hemocytes by centrifugation.
-
RNA Extraction: Extract total RNA from the hemocytes using a standard method such as guanidinium thiocyanate-phenol-chloroform extraction.
-
mRNA Purification: Isolate poly(A)+ mRNA from the total RNA using oligo(dT)-cellulose chromatography. The poly(A) tail at the 3' end of most eukaryotic mRNAs allows for their specific capture.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified mRNA using reverse transcriptase and an oligo(dT) primer. Subsequently, synthesize the second strand of the cDNA.
-
cDNA Library Construction: Ligate the double-stranded cDNA into a suitable cloning vector (e.g., a plasmid or bacteriophage).
-
Probe Design: Based on the partial amino acid sequence of the purified this compound, design a degenerate oligonucleotide probe.
-
Probe Labeling: Label the probe with a radioactive or non-radioactive tag.
-
Library Plating and Hybridization: Plate the cDNA library and transfer the clones to a membrane. Hybridize the membrane with the labeled probe under appropriate conditions of temperature and salt concentration to allow the probe to bind to the complementary this compound cDNA.
-
Washing and Detection: Wash the membrane to remove non-specifically bound probe and detect the signal from the hybridized probe to identify the positive clones.
-
Clone Isolation and Sequencing: Isolate the positive clones, excise the cDNA insert, and sequence it to obtain the full-length this compound cDNA sequence.
Section 3: Structural Characterization of this compound
The determination of this compound's primary and secondary structure was essential for its classification as a defensin and for understanding its function.
Amino Acid Sequencing
The primary structure of this compound was initially determined by Edman degradation, a method that sequentially removes and identifies amino acids from the N-terminus of a peptide.
Disulfide Bond Determination
The arrangement of the three disulfide bonds in this compound is critical for its three-dimensional structure and biological activity.[9]
-
Principle: To determine the disulfide linkages, the intact protein is enzymatically digested without first reducing the disulfide bonds. The resulting peptide fragments, some of which are held together by disulfide bonds, are then separated and sequenced.
-
Protocol:
-
Enzymatic Digestion: Digest purified this compound with a protease such as thermolysin, which cleaves at the N-terminal side of hydrophobic amino acid residues.[9]
-
Peptide Separation: Separate the resulting peptide fragments by RP-HPLC.
-
Peptide Sequencing: Subject the collected peptide fractions to Edman degradation to determine their amino acid sequences. The identification of fractions containing two peptide chains linked by a disulfide bond allows for the assignment of the cysteine pairings.
-
Section 4: Functional Analysis: The Antibacterial Activity of this compound
The defining characteristic of this compound is its potent antibacterial activity, particularly against Gram-positive bacteria.[1][5][10]
Rationale for the Mode of Action Studies
Initial observations showed that this compound was more effective against Gram-positive than Gram-negative bacteria. This led to the hypothesis that the outer membrane of Gram-negative bacteria might act as a barrier and that the primary target of this compound resides in the cell membrane. The high affinity of this compound for cardiolipin, a major phospholipid in the membranes of many bacteria, was a key finding in elucidating its mechanism of action.[5][10]
Experimental Protocols
-
Principle: This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium.
-
Protocol:
-
Bacterial Culture: Grow the test bacterium (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium.
-
Serial Dilutions: Prepare a series of two-fold dilutions of purified this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
-
Conclusion
The discovery and characterization of this compound have provided invaluable insights into the innate immune mechanisms of insects and have established a foundation for the study of insect defensins. The methodologies detailed in this guide, from the multi-step purification of the native protein to the elucidation of its gene structure and mode of action, represent a classic workflow in the field of peptide biochemistry and molecular biology. The story of this compound underscores the importance of a systematic and hypothesis-driven approach to scientific inquiry and highlights the potential of natural products as a source of novel therapeutic agents.
References
-
Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 108(1), 128–132. [Link][5][9][10]
-
Matsuyama, K., & Natori, S. (1988). Molecular cloning of cDNA for this compound and unique expression of the this compound gene during the development of Sarcophaga peregrina. Journal of Biological Chemistry, 263(32), 17117–17121. [Link][3]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. Biochemical Journal, 291(1), 275–279. [Link][6][7]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. ResearchGate. [Link][8][11]
-
Lee, S. Y., Moon, H. J., Kawabata, S., Kurata, S., Natori, S., & Lee, B. L. (1995). A this compound homologue of Holotrichia diomphalia: purification, sequencing and determination of disulfide pairs. Biological & Pharmaceutical Bulletin, 18(3), 457–459. [Link][4]
-
Kuzuhara, T., Nakajima, Y., Matsuyama, K., & Natori, S. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 107(4), 514–518. [Link][9]
-
Homma, K., Matsuyama, K., Komano, H., & Natori, S. (1991). The fate of the prosegment in the acute-phase and programmed synthesis of this compound, an antibacterial peptide of the flesh fly (Sarcophaga peregrina). Biochemical Journal, 278(1), 277–280. [Link]
-
Yamada, K., & Natori, S. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Biochemical Journal, 298(3), 633–638. [Link][12]
-
Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). PubMed. [Link][10][13]
-
Matsuyama, K., & Natori, S. (1988). Purification of three antibacterial proteins from the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina. Journal of Biological Chemistry, 263(32), 17112–17116. [Link][1]
-
Komano, H., Homma, K., & Natori, S. (1991). Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly). FEBS Letters, 289(2), 167–170. [Link][2]
Sources
- 1. Identification and Screening of Potent Antimicrobial Peptides in Arthropod Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 9. Novel antimicrobial peptides identified from an endoparasitic wasp cDNA library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of an antimicrobial peptide, insect defensin, from immunized house fly (Diptera: Muscidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Mechanism of Sapecin
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Sapecin, an inducible antibacterial protein isolated from the flesh fly Sarcophaga peregrina, represents a compelling subject in the ongoing search for novel antimicrobial agents. As a member of the insect defensin family, this cysteine-rich peptide exhibits potent activity, primarily against Gram-positive bacteria. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's bactericidal action. We will delve into its structural characteristics, its primary interaction with the bacterial cell membrane, the critical role of specific phospholipid targets, and the process of membrane permeabilization through oligomerization. Furthermore, we will explore potential intracellular targets, drawing parallels with other defensins and outlining the experimental methodologies required to investigate these underexplored facets of its activity. This guide is intended to be a resource for researchers in microbiology, biochemistry, and pharmacology, offering both foundational knowledge and detailed experimental frameworks to facilitate further investigation into this compound and related antimicrobial peptides.
Introduction: The Imperative for New Antimicrobials and the Promise of Insect Defensins
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has catalyzed a surge in research aimed at discovering and characterizing novel antimicrobial compounds. Insects, which thrive in microbially rich environments, have evolved a sophisticated innate immune system that includes a powerful arsenal of antimicrobial peptides (AMPs). Among these, the defensins are a well-studied family of cationic, cysteine-rich peptides.[1][2]
This compound, isolated from the embryonic cell line of the flesh fly Sarcophaga peregrina, is a notable member of the insect defensin family.[3] It is a 40-amino acid peptide whose structure is stabilized by three intramolecular disulfide bonds, a feature essential for its biological activity.[4][5] this compound and its homologues, this compound B and this compound C, exhibit potent bactericidal activity, with a particular efficacy against Gram-positive bacteria.[6][7][8] This guide will provide an in-depth exploration of the mechanisms that confer this potent antibacterial activity.
Molecular Architecture of this compound: A Cysteine-Stabilized Scaffold
The antibacterial function of this compound is intrinsically linked to its three-dimensional structure. Like other insect defensins, it possesses a characteristic cysteine-stabilized αβ (CSαβ) motif, consisting of an α-helix and two antiparallel β-sheets held together by a network of disulfide bonds.[1][9]
The disulfide bridge arrangement in this compound has been determined to be between Cys3-Cys30, Cys16-Cys36, and Cys20-Cys38.[4][5] This rigid scaffold is crucial for maintaining the spatial arrangement of charged and hydrophobic residues necessary for its interaction with bacterial membranes. Disruption of these bonds leads to a loss of antibacterial activity.[4][5]
Interestingly, a homologue, this compound B, shows structural similarities to charybdotoxin, a scorpion venom-derived potassium channel inhibitor, hinting at the evolutionary plasticity of this molecular scaffold for diverse biological functions.[6][8]
The Bacterial Membrane: this compound's Primary Battlefield
The primary mechanism of action for this compound is the targeted disruption of the bacterial cell membrane. This process can be dissected into several key stages, from initial electrostatic attraction to the formation of pores that lead to cell death.
Targeting the Membrane: The Role of Cardiolipin
A pivotal discovery in understanding this compound's specificity for Gram-positive bacteria is its high affinity for cardiolipin, a major anionic phospholipid component of these bacteria's membranes.[7][10][11] In contrast, the outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, acts as a significant barrier, reducing this compound's efficacy.[7][10][11]
The interaction with cardiolipin is a critical first step, concentrating this compound at the bacterial cell surface. This interaction is likely mediated by the electrostatic attraction between the cationic residues on the this compound surface and the anionic phosphate groups of cardiolipin.
Experimental Protocol: Investigating this compound-Cardiolipin Interaction
A fluorometric assay can be employed to quantify the binding of this compound to cardiolipin.
Objective: To determine the binding affinity of this compound for cardiolipin.
Methodology: Fluorometric Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Use a commercial cardiolipin assay kit containing a cardiolipin-specific fluorescent probe. Reconstitute the probe and cardiolipin standard as per the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed concentration of the cardiolipin-specific probe to each well.
-
Add increasing concentrations of this compound to the wells.
-
Add a fixed concentration of cardiolipin to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.
-
-
Data Analysis:
-
The binding of this compound to cardiolipin will displace the fluorescent probe, leading to a change in fluorescence.
-
Plot the change in fluorescence as a function of this compound concentration.
-
The data can be fitted to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of binding affinity.
-
Membrane Permeabilization: Breaching the Barrier
Following its accumulation at the membrane surface, this compound induces membrane permeabilization, leading to the leakage of intracellular components and ultimately, cell death. This process is thought to occur through the formation of pores or channels.
Evidence for membrane permeabilization comes from studies showing that this compound can cause the release of entrapped fluorescent dyes from artificial liposomes, mimicking the bacterial membrane.[12] Furthermore, it has been demonstrated that insect defensins can disrupt the permeability barrier of the cytoplasmic membrane in live bacteria, leading to the loss of cytoplasmic potassium, depolarization of the membrane, and a decrease in cytoplasmic ATP.[13]
Experimental Protocol: Assessing Membrane Permeabilization
Several assays can be used to monitor this compound-induced membrane permeabilization.
Objective: To determine if this compound can permeabilize bacterial membranes and to characterize the nature of the resulting lesions.
Methodology 1: Fluorescent Dye Leakage from Liposomes
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) composed of lipids mimicking the bacterial membrane (e.g., a mixture of phosphatidylglycerol and cardiolipin).
-
Encapsulate a fluorescent dye, such as carboxyfluorescein, within the LUVs at a self-quenching concentration.
-
-
Assay Procedure:
-
Add the dye-loaded LUVs to a cuvette containing buffer.
-
Add this compound to the cuvette and monitor the increase in fluorescence over time using a spectrofluorometer.
-
The leakage of the dye into the surrounding buffer results in its dequenching and a corresponding increase in fluorescence.
-
A positive control, such as the addition of a detergent (e.g., Triton X-100), can be used to induce 100% dye release.
-
-
Data Analysis:
-
The rate and extent of dye leakage can be quantified as a function of this compound concentration.
-
Methodology 2: Propidium Iodide (PI) and N-Phenyl-1-naphthylamine (NPN) Uptake in Live Bacteria
-
Bacterial Culture:
-
Grow a Gram-positive bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer.
-
-
Assay Procedure:
-
Incubate the bacterial suspension with this compound at various concentrations.
-
For inner membrane permeabilization, add propidium iodide (PI), a fluorescent DNA intercalator that is excluded by intact membranes.
-
For outer membrane permeabilization (more relevant for Gram-negative bacteria but can be adapted), add N-phenyl-1-naphthylamine (NPN), a hydrophobic probe that fluoresces in the hydrophobic environment of a disrupted outer membrane.
-
Measure the increase in fluorescence using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis:
-
An increase in PI fluorescence indicates that this compound has permeabilized the inner membrane, allowing the dye to enter and bind to intracellular DNA.
-
An increase in NPN fluorescence suggests disruption of the outer membrane's integrity.
-
Oligomerization: The Key to Pore Formation
The dose-dependence of this compound-induced membrane permeabilization is sigmoidal, which strongly suggests that the protein acts cooperatively by forming oligomers within the bacterial membrane.[10][14] This oligomerization is a critical step in the formation of the transmembrane pores.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in elucidating the structural basis of this compound's interaction with membranes. Transferred cross-saturation and hydrogen-deuterium exchange experiments have been used to identify the specific surfaces of the this compound molecule that are buried within the membrane and those that are involved in protein-protein interactions during oligomerization.[10][14] These studies have revealed that the membrane-buried surface is rich in basic and hydrophobic residues, ideal for interacting with the anionic bacterial membrane, while a distinct surface is responsible for the self-assembly of this compound monomers into a pore-forming complex.[10][14]
Visualizing the Mechanism: this compound's Attack on the Bacterial Membrane
Sources
- 1. A novel cell permeability assay for macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing specific lipid-protein interaction by saturation transfer difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABP-Finder: A Tool to Identify Antibacterial Peptides and the Gram-Staining Type of Targeted Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Channel-forming membrane permeabilization by an antibacterial protein, this compound: determination of membrane-buried and oligomerization surfaces by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Structure-Activity Relationships of Insect Defensins [frontiersin.org]
- 12. Insight into Invertebrate Defensin Mechanism of Action: OYSTER DEFENSINS INHIBIT PEPTIDOGLYCAN BIOSYNTHESIS BY BINDING TO LIPID II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR techniques for identifying the interface of a larger protein-protein complex: cross-saturation and transferred cross-saturation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, Bactenecin 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sapecin Gene Expression in Sarcophaga peregrina
A Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: Sapecin, a Key Effector in the Flesh Fly's Immune Arsenal
The flesh fly, Sarcophaga peregrina, serves as a robust model for studying insect innate immunity. A critical component of its defense mechanism is the production of antimicrobial peptides (AMPs), with this compound being a prominent example. This compound is a potent antibacterial protein, primarily targeting Gram-positive bacteria, and is a member of the defensin family of AMPs.[1][2] Its gene is activated in response to physical injury or bacterial infection, leading to its synthesis in the fat body and hemocytes and subsequent secretion into the hemolymph.[3] Interestingly, this compound also exhibits a dual role, participating in embryonic cell proliferation, suggesting its importance beyond immunity.[4] This guide provides a comprehensive technical overview of the methodologies to study this compound gene expression in S. peregrina, its regulation, and its purification for potential therapeutic applications.
I. Methodologies for a Comprehensive Analysis of this compound Gene Expression
A multi-faceted approach is essential for a thorough understanding of this compound gene expression. This involves quantifying mRNA levels, localizing its expression, and functionally characterizing its regulatory elements.
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification
qRT-PCR is a sensitive and accurate method to quantify this compound mRNA levels in response to various stimuli. Several studies have successfully employed this technique in S. peregrina.[5][6][7][8]
Experimental Protocol: qRT-PCR for this compound Gene Expression
-
Sample Collection and RNA Extraction:
-
Collect tissues of interest from S. peregrina larvae or adults (e.g., fat body, hemocytes, whole body) at desired time points after immune challenge (e.g., septic injury with a needle dipped in a bacterial culture).
-
Immediately freeze samples in liquid nitrogen and store at -80°C.
-
Extract total RNA using a commercial kit such as the SteadyPure Universal RNA Extraction Kit, following the manufacturer's instructions.[5]
-
Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.[6]
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., Evo M-MLV RT Mix kit) with oligo(dT) or random hexamer primers.[6]
-
-
Primer Design:
-
Design this compound-specific primers using software like Primer3 or Primer Premier 5.0.[5][6] Utilize the S. peregrina transcriptome database for the this compound gene sequence.
-
Design primers for a stable reference gene for normalization. Suitable reference genes in S. peregrina include 18S rRNA, 28S rRNA, and β-Actin.[5][7]
-
-
qRT-PCR Reaction:
-
Prepare the reaction mixture using a SYBR Green-based qPCR master mix (e.g., SYBR® Green Premix Pro Taq HS qPCR Kit).[5][6][9]
-
Perform the reaction on a real-time PCR system (e.g., ABI 7500).
-
A typical thermal cycling profile is: 95°C for 1 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.[8]
-
-
Data Analysis:
Northern Blot Analysis for this compound mRNA Characterization
Northern blotting, while more labor-intensive, provides valuable information on transcript size and the presence of alternative splice variants.
Experimental Protocol: Modified Northern Blot for this compound mRNA
This protocol is adapted from a modified method for enhanced sensitivity.[10]
-
RNA Electrophoresis:
-
Separate 15-20 µg of total RNA per lane on a formaldehyde-agarose gel.
-
-
RNA Transfer:
-
Transfer the RNA from the gel to a nylon membrane (e.g., Hybond-N+) via capillary transfer.
-
-
Probe Preparation:
-
Synthesize a this compound-specific DNA probe using PCR with primers designed to amplify a 200-500 bp region of the this compound cDNA.
-
Label the probe with a radioactive isotope (e.g., [α-32P]dCTP) using a random priming kit.
-
-
Hybridization and Washing:
-
Pre-hybridize the membrane in a suitable hybridization buffer.
-
Hybridize the membrane with the labeled probe overnight at 42°C.
-
Wash the membrane under moderate stringency conditions to remove unbound probe.[10]
-
-
Signal Detection:
-
Expose the membrane to a phosphor screen or X-ray film to visualize the this compound mRNA band.
-
In Situ Hybridization for Localization of this compound Expression
In situ hybridization allows for the visualization of this compound mRNA within the tissues of S. peregrina, providing spatial context to its expression.
II. The Regulatory Landscape of this compound Gene Expression
The expression of antimicrobial peptide genes in insects is tightly controlled by conserved signaling pathways, primarily the Toll and Immune deficiency (Imd) pathways. These pathways culminate in the activation of NF-κB-like transcription factors that bind to specific sites in the promoters of target genes.
The Toll and Imd Signaling Pathways: An Overview
-
The Toll Pathway: Primarily activated by Gram-positive bacteria and fungi. Its activation leads to the nuclear translocation of the NF-κB transcription factors Dorsal and Dif, which then induce the expression of specific AMPs.
-
The Imd Pathway: Predominantly triggered by Gram-negative bacteria. This pathway results in the activation of the NF-κB transcription factor Relish, which in turn upregulates a distinct set of AMPs.[11]
Given that this compound is highly effective against Gram-positive bacteria, its expression is likely regulated by the Toll pathway. However, cross-regulation between the Toll and Imd pathways can occur.
Functional Genomics Approaches to Elucidate this compound Regulation
RNA Interference (RNAi)
RNAi is a powerful tool to investigate the specific involvement of the Toll and Imd pathways in this compound regulation in S. peregrina. By knocking down key components of these pathways, the effect on this compound expression can be observed.
-
dsRNA Synthesis:
-
Design primers with T7 promoter sequences to amplify a 300-500 bp region of the target gene (e.g., Toll, Imd, Relish).
-
Synthesize double-stranded RNA (dsRNA) using an in vitro transcription kit.
-
-
dsRNA Injection:
-
Inject 1-2 µg of dsRNA into the hemocoel of third-instar S. peregrina larvae.
-
Inject a control group with dsRNA targeting a non-specific gene (e.g., GFP).
-
-
Immune Challenge and Gene Expression Analysis:
-
After 24-48 hours, challenge the larvae with heat-killed Gram-positive or Gram-negative bacteria.
-
At various time points post-challenge, extract RNA and perform qRT-PCR for the this compound gene as described in section 1.1.
-
-
Data Interpretation:
-
A significant reduction in this compound expression in dsRNA-treated larvae compared to the control group would confirm the role of the targeted gene in this compound regulation.
-
III. Production and Purification of this compound for Drug Development
The potent antibacterial activity of this compound makes it a promising candidate for drug development. The S. peregrina embryonic cell line, NIH-Sape-4, constitutively secretes this compound and its homologues, providing a valuable source for their purification.[1][12][13][14]
Purification of Native this compound from NIH-Sape-4 Cell Culture
Protocol: Purification of this compound from Cell Culture Medium
This protocol is based on the methods described by Matsuyama and Natori.[1]
-
Cell Culture and Collection:
-
Culture NIH-Sape-4 cells in a suitable medium.
-
Collect the culture supernatant, which contains the secreted this compound.
-
-
Initial Fractionation:
-
Subject the culture medium to initial fractionation steps, such as ammonium sulfate precipitation, to concentrate the protein fraction.
-
-
Chromatography:
-
Perform a series of chromatographic steps to purify this compound to homogeneity. This may include:
-
Ion-exchange chromatography
-
Gel filtration chromatography
-
Reversed-phase high-performance liquid chromatography (RP-HPLC)[1]
-
-
-
Purity Assessment:
-
Analyze the purity of the final this compound fraction by SDS-PAGE.
-
Recombinant Expression of this compound
For larger-scale production, recombinant expression of this compound in bacterial or yeast systems is a viable option.
Table 1: Comparison of this compound Production Methods
| Method | Advantages | Disadvantages |
| Purification from NIH-Sape-4 Cells | Native protein with correct post-translational modifications. | Lower yield, more complex purification. |
| Recombinant Expression (e.g., E. coli) | High yield, simpler purification if tagged. | Potential for misfolding, lack of post-translational modifications. |
IV. Future Directions and Conclusion
The study of this compound gene expression in Sarcophaga peregrina has provided valuable insights into insect immunity. Future research should focus on:
-
Promoter Analysis: Detailed characterization of the this compound gene promoter to identify the specific NF-κB binding sites and other regulatory elements.
-
In vivo Functional Studies: Utilizing transgenic S. peregrina to further investigate the dual roles of this compound in immunity and development.
-
Structure-Activity Relationship Studies: Investigating the relationship between the structure of this compound and its antibacterial activity to guide the design of novel antimicrobial agents.
This guide provides a solid foundation for researchers to explore the fascinating biology of this compound and its potential applications. The methodologies outlined here, from gene expression analysis to protein purification, will empower scientists to further unravel the intricacies of the S. peregrina immune system and harness its potential for human benefit.
References
-
Molecules participating in insect immunity of Sarcophaga peregrina - PubMed. (2010). Proc Jpn Acad Ser B Phys Biol Sci., 86(10), 927-38. [Link]
-
Temporal miRNA Biomarkers for Pupal Age Estimation in Sarcophaga peregrina (Diptera: Sarcophagidae) - MDPI. (2023). Insects, 14(11), 856. [Link]
-
Molecular cloning of cDNA for this compound and unique expression of the this compound gene during the development of Sarcophaga peregrina - PubMed. (1988). J Biol Chem., 263(32), 17117-21. [Link]
-
Molecular identification and functional analysis of chitinase genes reveal their importance in the metamorphosis of Sarcophaga peregrina (Diptera: Sarcophagidae) - PubMed Central. (2023). Front Physiol., 14, 1284443. [Link]
-
Development of Forensically Important Sarcophaga peregrina (Diptera: Sarcophagidae) and Intra-Puparial Age Estimation Utilizing Multiple Methods at Constant and Fluctuating Temperatures - PubMed Central. (2023). Insects, 14(5), 459. [Link]
-
Comprehensive transcriptome analysis of Sarcophaga peregrina, a forensically important fly species - PMC - PubMed Central. (2018). Sci Data, 5, 180249. [Link]
-
The fate of the prosegment in the acute-phase and programmed synthesis of this compound, an antibacterial peptide of the flesh fly (Sarcophaga peregrina) - PubMed. (1992). Biochem J., 288 ( Pt 2)(Pt 2), 687-91. [Link]
-
Differential Gene Expression for Age Estimation of Forensically Important Sarcophaga Peregrina (Diptera: Sarcophagidae) Intrapuparial - PubMed. (2020). J Med Entomol., 57(1), 51-58. [Link]
-
Temporal Expression Profiles Reveal Potential Targets during Postembryonic Development of Forensically Important Sarcophaga peregrina (Diptera: Sarcophagidae) - PubMed Central. (2022). Insects, 13(5), 468. [Link]
-
Temporal Expression Profiles Reveal Potential Targets during Postembryonic Development of Forensically Important Sarcophaga peregrina (Diptera: Sarcophagidae) - MDPI. (2022). Insects, 13(5), 468. [Link]
-
NIH-SaPe-4 - UK Entomology. (n.d.). University of Kentucky. [Link]
-
Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells - NIH. (1993). Biochem J., 291 ( Pt 1)(Pt 1), 275-9. [Link]
-
Purification of Sarcophaga (fleshfly) lectin and detection of sarcotoxins in the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina. (1987). Biochem J., 248(1), 211-5. [Link]
-
A detailed protocol for expression, purification, and activity determination of recombinant SaCas9 - NIH. (2022). STAR Protoc., 3(2), 101289. [Link]
-
Purification of Sarcophaga (fleshfly) lectin and detection of sarcotoxins in the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina - PubMed. (1987). Biochem J., 248(1), 211-5. [Link]
-
(PDF) Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. (1993). Biochemical Journal, 291(1), 275-279. [Link]
-
Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed. (1988). J Biol Chem., 263(32), 17112-6. [Link]
-
Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly) - PubMed. (1991). FEBS Lett., 289(2), 167-70. [Link]
-
Purification of three antibacterial proteins from the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina - PubMed. (1988). J Biol Chem., 263(32), 17112-6. [Link]
-
Molecules participating in insect immunity of Sarcophaga peregrina - PMC - NIH. (2010). Proc Jpn Acad Ser B Phys Biol Sci., 86(10), 927-38. [Link]
-
Recombinant protein expression and purification (NB-SC101) - Novatein Biosciences. (n.d.). Novatein Biosciences. [Link]
-
Recombinant Protein Purification. (n.d.). Cytiva. [Link]
-
Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - NIH. (2022). BMC Mol Cell Biol., 23(1), 4. [Link]
-
The regulation of sequence specific NF-κB DNA binding and transcription by IKKβ phosphorylation of NF-κB p50 at serine 80 - PMC - PubMed Central. (2019). Nucleic Acids Res., 47(18), 9535-9547. [Link]
-
(PDF) Insect antimicrobial peptides show potentiating functional interactions against Gram-negative bacteria. (2015). Proceedings of the Royal Society B: Biological Sciences, 282(1806), 20150293. [Link]
-
Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed. (1995). J Biochem., 117(3), 570-5. [Link]
-
Do antimicrobial peptide levels alter performance of insect-based aquaculture feeds - the buchon lab. (n.d.). Cornell University. [Link]
-
Identification of a Nuclear Factor Kappa B-dependent Gene Network - Endocrine Society. (2001). Molecular Endocrinology, 15(1), 153-168. [Link]
-
Silencing of Toll pathway components by direct injection of double-stranded RNA into Drosophila adult flies - PMC - PubMed Central. (2002). EMBO Rep., 3(1), 51-6. [Link]
-
Specific Expression of Antimicrobial Peptides from the Black Soldier Fly in the Midgut of Silkworms (Bombyx mori) Regulates - Semantic Scholar. (2023). Insects, 14(5), 450. [Link]
-
Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed. (1990). J Biochem., 107(4), 514-8. [Link]
-
RNA Interference Directs Innate Immunity Against Viruses in Adult Drosophila - PMC - NIH. (2005). Science, 308(5725), 1170-2. [Link]
-
Insect Antimicrobial Peptides: Advancements, Enhancements and New Challenges - PMC. (2023). Int J Mol Sci., 24(11), 9225. [Link]
-
NF-kB Transcription Factors - Boston University. (n.d.). Boston University. [Link]
-
Current Status of Immune Deficiency Pathway in Tenebrio molitor Innate Immunity - PMC. (2022). Front Physiol., 13, 930856. [Link]
-
The NF-κB Family of Transcription Factors and Its Regulation - PMC - PubMed Central. (2012). Cold Spring Harb Perspect Biol., 4(10), a009998. [Link]
-
Molecular mechanisms influencing efficiency of RNA interference in insects - PubMed. (2019). Pest Manag Sci., 75(1), 18-28. [Link]
-
Purification of an AU-rich RNA binding protein from Sarcophaga peregrina (flesh fly) and its identification as a Thiolase - PubMed. (1997). J Biochem., 121(3), 430-5. [Link]
Sources
- 1. Purification of three antibacterial proteins from the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina [pubmed.ncbi.nlm.nih.gov]
- 2. Molecules participating in insect immunity of Sarcophaga peregrina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular cloning of cDNA for this compound and unique expression of the this compound gene during the development of Sarcophaga peregrina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular identification and functional analysis of chitinase genes reveal their importance in the metamorphosis of Sarcophaga peregrina (Diptera: Sarcophagidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Forensically Important Sarcophaga peregrina (Diptera: Sarcophagidae) and Intra-Puparial Age Estimation Utilizing Multiple Methods at Constant and Fluctuating Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Gene Expression for Age Estimation of Forensically Important Sarcophaga peregrina (Diptera: Sarcophagidae) Intrapuparial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temporal Expression Profiles Reveal Potential Targets during Postembryonic Development of Forensically Important Sarcophaga peregrina (Diptera: Sarcophagidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. buchonlab.com [buchonlab.com]
- 12. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of Sarcophaga (fleshfly) lectin and detection of sarcotoxins in the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of Sarcophaga (fleshfly) lectin and detection of sarcotoxins in the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Function of Sapecin in Insect Immunity
Abstract
In the intricate world of insect innate immunity, a sophisticated arsenal of antimicrobial peptides (AMPs) stands as the first line of humoral defense against pathogenic invaders. Among these, the defensin family is a cornerstone of the response, particularly against Gram-positive bacteria. This technical guide provides an in-depth exploration of Sapecin, a potent defensin-like AMP originally isolated from the flesh fly, Sarcophaga peregrina. We will dissect its molecular architecture, elucidate its mechanism of action at the microbial membrane, and map its regulation within the broader context of the insect immune response. Furthermore, this guide delves into the dual functionality of this compound, highlighting its unexpected role in cellular proliferation. Detailed experimental protocols and pathway visualizations are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and leverage this fascinating biomolecule.
Introduction: The Discovery and Classification of this compound
The study of insect immunity gained significant momentum with the discovery that insects, despite lacking an adaptive immune system, can mount a powerful and specific response to infection. This response is largely mediated by the synthesis and secretion of AMPs into the hemolymph upon septic injury. This compound was first identified and purified from the culture medium of an embryonic cell line (NIH-Sape-4) of the flesh fly, Sarcophaga peregrina.[1] It belongs to the insect defensin family, a class of small, cationic, cysteine-rich peptides characterized by a conserved pattern of disulfide bridges that create a stable, structurally defined fold.[2][3]
At least three homologues have been identified in Sarcophaga peregrina: this compound, this compound B, and this compound C.[4][5][6] While all share a core function in antibacterial defense, they exhibit variations in sequence and activity.[4][6] This guide will focus primarily on the archetypal this compound while drawing comparisons to its homologues to illustrate key structure-function relationships.
Molecular Architecture and Structure-Activity Relationship
The biological activity of this compound is intrinsically linked to its three-dimensional structure, which is stabilized by a network of intramolecular disulfide bonds.
Primary and Secondary Structure
Mature this compound is a 40-amino acid peptide.[7] Its structure is notable for the presence of six conserved cysteine residues. These residues form three specific disulfide bonds (Cys3-Cys30, Cys16-Cys36, Cys20-Cys38), which are essential for its antibacterial activity.[7] These bonds fold the peptide into a characteristic cysteine-stabilized α-helix/β-sheet (CSα/β) motif, a hallmark of the insect defensin family. This rigid structure is crucial for interacting with and disrupting microbial membranes.
Interestingly, the this compound B homologue shows significant sequence similarity to charybdotoxin, a scorpion venom peptide that functions as a K+ channel inhibitor, suggesting a common evolutionary origin for some insect defensins and certain neurotoxins.[4][6][8]
This compound Homologues
The known this compound homologues from Sarcophaga peregrina provide insight into the molecule's functional domains.
| Peptide | Molecular Weight (Da) | Key Features | Primary Activity |
| This compound | ~4,300 | Archetypal structure, 40 residues, 6 Cys. | Potent against Gram-positive bacteria.[1][9] |
| This compound B | ~4,100 | Less sequence similarity to this compound; shows homology to scorpion K+ channel toxins.[4][6] | Active against Gram-positive bacteria; a derived peptide fragment shows broad-spectrum activity.[10] |
| This compound C | ~4,200 | High sequence similarity to this compound.[4][6] | Active against Gram-positive bacteria.[3] |
Biosynthesis and Regulation in the Immune Response
This compound is not constitutively present in the hemolymph; its production is tightly regulated and rapidly induced upon detection of an infection.
Gene Expression and Precursor Processing
The this compound gene encodes a precursor protein, preprothis compound.[11] This precursor consists of a signal peptide, a pro-region, and the mature this compound peptide. The signal peptide directs the nascent protein for secretion, after which it is cleaved. The pro-region is subsequently removed by proteolytic processing to release the active 40-amino acid peptide into the hemolymph.[9][11]
Induction via the Toll Signaling Pathway
The synthesis of this compound is a classic output of the Toll immune signaling pathway, which is primarily responsible for responding to Gram-positive bacterial and fungal infections in insects.[12]
The induction cascade proceeds as follows:
-
Pathogen Recognition: Peptidoglycan (PGN) from the cell walls of Gram-positive bacteria is recognized by Pattern Recognition Receptors (PRRs) in the insect's hemolymph, such as the Peptidoglycan Recognition Protein (PGRP).
-
Serine Protease Cascade: This recognition event triggers a proteolytic cascade involving multiple serine proteases.[13]
-
Spätzle Activation: The cascade culminates in the cleavage of the pro-protein Spätzle into its active form.
-
Toll Receptor Activation: Activated Spätzle binds to the Toll receptor on the surface of fat body cells and certain hemocytes.
-
NF-κB Homologue Translocation: This binding initiates an intracellular signaling cascade that leads to the nuclear translocation of NF-κB-like transcription factors, such as Dorsal or Dif.
-
Gene Transcription: These transcription factors bind to the promoter region of the this compound gene, driving its robust transcription and subsequent translation.[12]
The primary sites of this compound synthesis are the fat body (an organ analogous to the mammalian liver) and hemocytes (blood cells).[5][9]
Caption: Toll signaling pathway leading to this compound induction.
Antimicrobial Mechanism of Action
This compound exerts its bactericidal effect by targeting and disrupting the integrity of the microbial cell membrane.[10]
Targeting Bacterial Membranes
The primary mode of action involves a direct interaction with specific lipid components of the bacterial membrane. Research has shown that this compound has a high affinity for cardiolipin , a major anionic phospholipid found in the membranes of many Gram-positive bacteria, including Staphylococcus aureus.[1] This specificity helps explain its potent activity against this class of microbes.
In contrast, the outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS) , which acts as a physical and electrostatic barrier, hindering this compound from reaching the inner cytoplasmic membrane.[1] This accounts for its generally lower efficacy against Gram-negative species.
Membrane Permeabilization
Upon binding to the membrane, this compound is believed to disrupt the lipid bilayer. While the exact model is still under investigation, it is consistent with mechanisms proposed for other defensins, which can include pore formation (barrel-stave or toroidal pore models) or a "carpet-like" mechanism where the peptides accumulate on the surface and cause widespread membrane destabilization.[14][15] This disruption leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[10]
A peptide fragment derived from the helical region of this compound B was shown to bind to liposomes containing acidic phospholipids and induce the release of entrapped glucose, providing direct evidence for its membrane-disrupting capabilities.[10]
Antimicrobial Spectrum
| Microbial Class | Target Organisms | This compound Efficacy | Mechanistic Notes |
| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus spp. | High | Direct binding to cardiolipin in the cytoplasmic membrane leads to rapid permeabilization.[1][6] |
| Gram-negative Bacteria | Escherichia coli | Low to Moderate | The outer LPS layer acts as a significant barrier, reducing access to the inner membrane.[1][9] |
| Fungi / Yeasts | Candida albicans | Low (this compound) / Moderate (this compound B fragment) | The parent molecule has limited activity, but specific fragments can exhibit broader antifungal effects.[10] |
Dual Biological Functionality: Immunity and Development
Beyond its well-established role in host defense, this compound exhibits a surprising secondary function related to cellular growth and development. Studies using the Sarcophaga embryonic cell line from which it was discovered revealed that this compound can stimulate cell proliferation.[16] The addition of anti-Sapecin antibodies to the culture medium significantly inhibited cell growth, whereas the addition of purified this compound had a stimulatory effect.[16]
This dual role suggests that this compound is not only an effector molecule for eliminating pathogens but may also act as a growth factor, possibly involved in tissue repair or development, particularly in embryonic stages.[5][16] This multifunctionality is a fascinating area of ongoing research, highlighting the evolutionary economy of biological molecules.
Methodological Appendix: Key Experimental Protocols
The following protocols provide a framework for the purification, characterization, and activity assessment of this compound.
Protocol: Purification of Native this compound from Cell Culture
This protocol is adapted from methodologies used for purifying this compound homologues.[8]
Objective: To purify this compound from the conditioned medium of an induced insect cell line (e.g., NIH-Sape-4).
Methodology:
-
Cell Culture and Induction: Culture NIH-Sape-4 cells in a suitable medium (e.g., M-M medium). Induce AMP production by challenging the culture with heat-killed bacteria or LPS.
-
Harvesting Conditioned Medium: After an appropriate induction period (e.g., 24-48 hours), pellet the cells by centrifugation (e.g., 1500 x g for 15 min). Collect the supernatant (conditioned medium) and store at -20°C.
-
Initial Fractionation (Size Exclusion Chromatography):
-
Concentrate the conditioned medium.
-
Load the concentrate onto a size-exclusion column (e.g., Sephadex G-50) equilibrated with a suitable buffer.
-
Elute the proteins and collect fractions.
-
-
Antimicrobial Activity Assay (Screening): Screen the collected fractions for antibacterial activity against a sensitive indicator strain like S. aureus (see Protocol 6.2). Pool the active fractions.
-
Purification (Reversed-Phase HPLC):
-
Load the pooled active fractions onto a reversed-phase HPLC column (e.g., C18).
-
Elute the bound peptides using a linear gradient of an organic solvent like acetonitrile (e.g., 15-35%) in water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile at 220/280 nm.
-
-
Final Analysis: Collect the peaks corresponding to this compound and verify purity using SDS-PAGE. Confirm identity via mass spectrometry and N-terminal sequencing.
Sources
- 1. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insect immunology and hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecules participating in insect immunity of Sarcophaga peregrina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the Disulfide Array in this compound, an Antibacterial Peptide of Sarcophaga peregrina (Flesh Fly)1 | CiNii Research [cir.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The fate of the prosegment in the acute-phase and programmed synthesis of this compound, an antibacterial peptide of the flesh fly (Sarcophaga peregrina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inducible Defenses Stay Up Late: Temporal Patterns of Immune Gene Expression in Tenebrio molitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Aspects of Insect Immunity - OKLAHOMA STATE UNIVERSITY [portal.nifa.usda.gov]
- 14. The evolutionary novelty of insect defensins: from bacterial killing to toxin neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eje.cz [eje.cz]
- 16. Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
Sapecin: A Technical Guide to the Cysteine-Stabilized α/β Motif and the Imperative Role of Disulfide Bonds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapecin, an antimicrobial peptide from the flesh fly Sarcophaga peregrina, represents a compelling model for therapeutic design due to its potent activity against bacteria and tumor cells. As a member of the insect defensin family, its structure is archetypal, characterized by a compact, highly stable fold known as the Cysteine-Stabilized α/β (CSαβ) motif. This guide provides an in-depth analysis of this compound's molecular architecture, focusing on the three intramolecular disulfide bonds that form the cornerstone of this motif. We will dissect the causal relationship between this rigid covalent framework and this compound's structural integrity, thermodynamic stability, and multifaceted biological functions. Furthermore, this document details the essential experimental protocols required to probe these structure-function relationships, offering a validated roadmap for researchers aiming to investigate or engineer this compound and other cysteine-rich peptides for therapeutic applications.
Introduction to this compound and the Insect Defensin Family
First isolated from an embryonic cell line of the flesh fly, this compound is an inducible component of the insect's innate immune system, providing a rapid defense against invading pathogens.[1] It belongs to the broad family of insect defensins, which are small, cationic, cysteine-rich peptides found across diverse insect orders.[2] These peptides are a subject of intense research interest, not only for their role in invertebrate immunology but also as promising templates for novel antibiotics that could circumvent conventional resistance mechanisms.
The biological activities of this compound are potent and varied. It exhibits strong bactericidal action, particularly against Gram-positive bacteria, and to a lesser extent, Gram-negative bacteria.[3][4] The mechanism is linked to its high affinity for specific membrane phospholipids, such as cardiolipin, leading to membrane disruption.[1][3][4] Beyond its antimicrobial role, this compound has demonstrated significant cytotoxic activity against certain tumor cell lines, expanding its potential therapeutic relevance. The foundation of these biological actions is inextricably linked to its unique and exceptionally stable three-dimensional structure.
The Molecular Architecture of this compound
The functional capabilities of this compound are a direct consequence of its compact and rigid three-dimensional structure, which is defined by a conserved protein fold and a specific pattern of covalent cross-links.
Primary Structure and the Cysteine-Stabilized α/β (CSαβ) Motif
This compound is a 40-residue peptide containing six highly conserved cysteine residues.[5] Its solution conformation, determined by 1H nuclear magnetic resonance (NMR), reveals a distinct polypeptide fold comprising an α-helix (residues 15-23) and two antiparallel β-strands (residues 24-31 and 34-40), connected by a flexible loop.[6] This arrangement of an α-helix packed against a β-sheet is known as the Cysteine-Stabilized α/β (CSαβ) motif, a hallmark of many insect and plant defensins.[2][7] This motif creates a globular and amphipathic structure, presenting both hydrophobic and cationic surfaces that are critical for interacting with microbial membranes.[6]
The Disulfide Bridge Triad: The Linchpin of this compound's Structure
The defining feature that locks the CSαβ motif into its stable conformation is a triad of intramolecular disulfide bonds.[8] Enzymatic digestion and peptide sequencing have unequivocally established the specific connectivity of these bonds in this compound and its homologues: Cys3–Cys30, Cys16–Cys36, and Cys20–Cys38 .[5][9][10] This precise pairing is absolutely essential; any deviation results in a loss of the native fold and, consequently, a loss of biological activity.[5] These covalent cross-links render the peptide exceptionally stable against proteases and thermal denaturation, a crucial attribute for a defense molecule operating in a hostile environment.[11][12]
The diagram below illustrates how this disulfide network physically tethers the secondary structure elements, forcing the α-helix and β-sheet into close, stable association.
Caption: Molecular organization of this compound, showing the disulfide bonds that stabilize the CSαβ motif.
The Imperative Role of Disulfide Bonds in this compound's Function
The structural rigidity imparted by the disulfide triad is not merely a passive feature but an active determinant of this compound's biological efficacy. Experiments reducing these bonds invariably lead to a complete loss of antibacterial activity, demonstrating their essentiality.[5]
-
Structural and Thermodynamic Stability: The covalent bonds lock the peptide into a thermodynamically stable state that resists enzymatic degradation by host or bacterial proteases.[11] This stability is crucial for the peptide to reach its target on the bacterial cell surface intact.
-
Determinant of Antimicrobial Potency: The fixed, amphipathic structure is pre-organized for optimal interaction with the bacterial membrane. The defined spatial arrangement of cationic and hydrophobic residues facilitates high-affinity binding to anionic phospholipids like cardiolipin, which is a prerequisite for membrane permeabilization and cell death.[3][13]
-
Foundation for Anti-Tumor Activity: While the exact mechanism is still under investigation, the anti-tumor effects of this compound are also structure-dependent. The peptide's rigid conformation is believed to be necessary for recognizing and interacting with specific components on the surface of cancer cells, initiating a cytotoxic cascade.
Experimental Methodologies for Investigating this compound Structure-Function
A thorough investigation of cysteine-rich peptides like this compound requires a multi-faceted approach combining synthesis, structural analysis, and functional validation. The following protocols provide a validated framework for such studies.
Protocol: Disulfide Bond Mapping and Structural Elucidation
The primary goal is to confirm the Cys3–Cys30, Cys16–Cys36, Cys20–Cys38 connectivity. This is a critical quality control step for both native and synthetically produced peptides.[14]
Step-by-Step Methodology:
-
Non-Reducing Enzymatic Digestion:
-
Dissolve the purified peptide (e.g., 50-100 µg) in an acidic buffer (e.g., 0.1 M Tris-HCl, pH 6.5) to minimize disulfide bond scrambling.
-
Add a protease such as Thermolysin or Trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).[5][14]
-
Incubate at 37°C for 4-12 hours. The goal is to generate peptide fragments where disulfide-linked cysteines remain in the same fragment or in two linked fragments.
-
-
Chromatographic Separation:
-
Separate the resulting peptide fragments using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect all distinct peptide peaks.
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze each collected fraction using LC-MS/MS.[16]
-
Identify the masses of the intact, disulfide-linked peptide fragments.
-
Subject the disulfide-linked peptides to fragmentation (e.g., Collision-Induced Dissociation - CID, or Electron-Transfer Dissociation - ETD). ETD is particularly useful as it can preferentially cleave the disulfide bond itself.[17][18]
-
Sequence the resulting peptide fragments to identify which cysteine residues were originally linked.
-
-
Structure Determination (NMR):
-
For a full 3D structure, dissolve the peptide in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of 1-2 mM.
-
Acquire a suite of 2D NMR experiments (e.g., TOCSY, NOESY, HSQC).[6][19]
-
Assign proton resonances and use Nuclear Overhauser Effect (NOE) distance restraints to calculate the three-dimensional structure.[6]
-
Caption: Experimental workflow for the synthesis and characterization of this compound and its analogues.
Protocol: Synthesis and Folding of this compound Analogues
The chemical synthesis of cysteine-rich peptides is challenging but enables the creation of analogues to probe the function of specific residues or bonds.[20][21]
Step-by-Step Methodology:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and simultaneously remove all side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., water, triisopropylsilane) to protect sensitive residues.
-
-
Purification of Linear Peptide:
-
Purify the crude, linear (fully reduced) peptide by RP-HPLC.
-
-
Oxidative Folding:
-
Dissolve the purified linear peptide at a low concentration (e.g., 0.1 mg/mL) in a slightly alkaline buffer (e.g., Tris buffer, pH 8.0-8.5) to facilitate thiol-disulfide exchange.
-
Allow the peptide to fold via air oxidation over 24-48 hours, or use a redox system (e.g., reduced/oxidized glutathione) to guide folding.
-
Monitor the formation of the correctly folded isomer by RP-HPLC.
-
-
Final Purification:
-
Purify the final, folded peptide by RP-HPLC to isolate the active monomeric species.
-
Protocol: In Vitro Functional and Structural Assays
Minimal Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of the peptide required to inhibit the visible growth of a target bacterium.[24][25][26]
-
Prepare a two-fold serial dilution of the purified this compound peptide in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[26]
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus at ~5 x 10⁵ CFU/mL).[25]
-
Include positive (inoculum, no peptide) and negative (sterile medium) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.[25]
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to confirm the secondary structure content and assess the thermal stability of the folded peptide.[27][28][29]
-
Prepare a peptide solution in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL.[28]
-
A correctly folded this compound will show a characteristic spectrum with negative minima around 208 and 222 nm, indicative of α-helical content.[30]
-
To assess thermal stability, monitor the CD signal at 222 nm while gradually increasing the temperature. The melting temperature (Tm) is the point at which 50% of the peptide is unfolded.
Data Presentation: Expected Outcomes for this compound Variants
| Peptide Variant | Disulfide Bonds | MIC vs. S. aureus (µg/mL) | CD Spectrum (222 nm) | Interpretation |
| Wild-Type this compound | Native (3) | 2-4 | Strong Negative Signal | Correctly folded, highly active. |
| Reduced/Alkylated this compound | None (Alkylated) | >128 | Weak Signal (Random Coil) | Unfolded, inactive. Proves disulfide bond necessity. |
| Cys3Ala Mutant | Disrupted (1-2) | >128 | Weak Signal (Random Coil) | Incorrectly folded, inactive. Proves importance of specific Cys residue. |
Broader Implications and Future Directions
The robust and compact CSαβ scaffold of this compound makes it an excellent template for protein engineering.[31] Its high stability and potent activity are desirable traits for therapeutic development. Future research will likely focus on:
-
Engineering Specificity: Modifying surface-exposed residues to enhance activity against specific pathogens (e.g., multi-drug resistant bacteria) or to improve selectivity for cancer cells over healthy cells.
-
Improving Pharmacokinetics: Developing strategies to enhance the in-vivo stability and delivery of this compound-based peptides.
-
Exploring Novel Mechanisms: Further elucidating the precise molecular interactions that underpin its anti-tumor activity to identify new therapeutic targets.
Conclusion
This compound serves as a paradigm for understanding the critical role of disulfide bonds in defining the structure and function of antimicrobial peptides. Its three disulfide bridges are not merely stabilizing elements but are the essential architects of the CSαβ motif, creating a pre-organized, rigid scaffold that is indispensable for its potent antibacterial and anti-tumor activities. The experimental methodologies detailed herein provide a comprehensive toolkit for researchers to dissect these relationships, paving the way for the rational design of new, this compound-inspired therapeutics to combat infectious diseases and cancer.
References
-
Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 108(1), 128-132. [Link]
-
Kuzuhara, T., Nakajima, Y., Matsuyama, K., & Natori, S. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 107(4), 514-518. [Link]
-
Adler, A. J., Greenfield, N. J., & Fasman, G. D. (1973). Circular dichroism and optical rotatory dispersion of proteins and polypeptides. Methods in Enzymology, 27, 675-735. [Link]
-
Hanzawa, H., Shimada, I., Kuzuhara, T., Komano, H., Kohda, D., Inagaki, F., Natori, S., & Arata, Y. (1990). 1H nuclear magnetic resonance study of the solution conformation of an antibacterial protein, this compound. FEBS Letters, 269(2), 413-420. [Link]
-
Daly, N. L., & Craik, D. J. (2009). Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides. Journal of Peptide Science, 15(10), 632-637. [Link]
-
Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. [Link]
-
de la Torre, B. G., & Andreu, D. (2016). Cysteine-stabilized αβ defensins: From a common fold to antibacterial activity. Peptides, 72, 64-72. [Link]
-
Shunmugam, N., & Ramasamy, M. (2015). Evolutionary selective trends of insect/mosquito antimicrobial defensin peptides containing cysteine-stabilized alpha/beta motifs. Infection, Genetics and Evolution, 34, 214-224. [Link]
-
Yamada, K., & Natori, S. (1990). Mode of Action of this compound, a Novel Antibacterial Protein of Sarcophaga peregrina (Flesh Fly). The Journal of Biochemistry, 108(1), 128-132. [Link]
-
Yamada, K., & Natori, S. (1993). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). The Biochemical journal, 291 ( Pt 1)(1), 275–279. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2012). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Organic letters, 14(20), 5472–5475. [Link]
-
Lee, J. H., Kim, J. I., Kim, S. H., & Hahm, K. S. (2008). Structure-activity relationships of the intramolecular disulfide bonds in coprisin, a defensin from the dung beetle. The Journal of biological chemistry, 283(13), 8267–8275. [Link]
-
Adnan, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Matsuyama, K., & Natori, S. (1988). Mode of Action of this compound, a Novel Antibacterial Protein of Sarcophaga peregrina (Flesh Fly). The Journal of Biochemistry, 104(4), 646-651. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Tang, Y. Q., & Selsted, M. E. (2009). Disulfide Bridges in Defensins. Current Pharmaceutical Design, 15(26), 3074-3083. [Link]
-
Huang, Y. H., et al. (2007). Alanine substitutions of noncysteine residues in the cysteine-stabilized alphabeta motif of a plant defensin. Protein science : a publication of the Protein Society, 16(9), 1957–1967. [Link]
-
Iannone, M., et al. (2013). Secondary structure analysis by circular dichroism (CD) spectroscopy. ResearchGate. [Link]
-
White, S. H., Wimley, W. C., & Selsted, M. E. (1995). Structure, function, and membrane integration of defensins. Current Opinion in Structural Biology, 5(4), 521-527. [Link]
-
An, Y., & Zhang, H. (2015). Experimental Assignment of Disulfide-Bonds in Purified Proteins. Current protocols in protein science, 80, 11.9.1–11.9.14. [Link]
-
de Souza Cândido, E., et al. (2018). In silico characterization of cysteine-stabilized αβ defensins from neglected unicellular microeukaryotes. PloS one, 13(1), e0191143. [Link]
-
Lacerda, A. F., et al. (2015). Cysteine-stabilized αβ defensins: From a common fold to antibacterial activity. Request PDF. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Zhao, H., et al. (2013). Disulfide Bridges in Defensins. Request PDF. [Link]
-
Mthembu, S. N., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9091-9095. [Link]
-
Mthembu, S. N., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Request PDF. [Link]
-
Manniello, M. D., et al. (2021). Disulfide bonds amongst Cys of insect Defensins A from Protophormia terraenovae. Journal of Asia-Pacific Entomology, 24(3), 1017-1022. [Link]
-
Xu, H., & Freitas, M. A. (2009). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Journal of proteome research, 8(11), 5373–5381. [Link]
-
UniProt Consortium. (1990). This compound - Sarcophaga peregrina (Flesh fly). UniProtKB. [Link]
-
SCIEX. (n.d.). Determining Disulfide Bond Position by Peptide Mapping with LC-MS/MS. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. The Biochemical journal, 291 ( Pt 1)(1), 275–279. [Link]
-
UniProt Consortium. (1993). This compound-B - Sarcophaga peregrina (Flesh fly). UniProtKB. [Link]
-
UniProt Consortium. (1993). This compound-C - Sarcophaga peregrina (Flesh fly). UniProtKB. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. ResearchGate. [Link]
-
Ceroni, A., et al. (2005). DISULFIND: a disulfide bonding state and cysteine connectivity prediction server. Nucleic acids research, 33(Web Server issue), W179–W182. [Link]
-
Song, J. N., et al. (2004). Prediction of the disulfide-bonding state of cysteines in proteins based on dipeptide composition. Biochemical and biophysical research communications, 318(1), 142–147. [Link]
-
Li, Y., et al. (2021). Chemical Synthesis of the Sec-To-Cys Homologue of Human Selenoprotein F and Elucidation of Its Disulfide-pairing Mode. Frontiers in Chemistry, 9, 706856. [Link]
-
Beke, T., et al. (2018). Confirmation of the Disulfide Connectivity and Strategies for Chemical Synthesis of the Four-Disulfide-Bond-Stabilized Aspergillus giganteus Antifungal Protein, AFP. Journal of medicinal chemistry, 61(17), 7765–7775. [Link]
-
Hansen, P. R., et al. (2018). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules (Basel, Switzerland), 23(11), 2826. [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Evolutionary selective trends of insect/mosquito antimicrobial defensin peptides containing cysteine-stabilized alpha/beta motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H nuclear magnetic resonance study of the solution conformation of an antibacterial protein, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine-stabilized αβ defensins: From a common fold to antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disulfide Bridges in Defensins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the Disulfide Array in this compound, an Antibacterial Peptide of Sarcophaga peregrina (Flesh Fly)1 | CiNii Research [cir.nii.ac.jp]
- 11. Structure-activity relationships of the intramolecular disulfide bonds in coprisin, a defensin from the dung beetle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 17. Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide [mdpi.com]
- 20. Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 23. digital.csic.es [digital.csic.es]
- 24. protocols.io [protocols.io]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 29. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 30. benchchem.com [benchchem.com]
- 31. Alanine substitutions of noncysteine residues in the cysteine-stabilized alphabeta motif - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Spectrum of Sapecin: A Technical Guide for Researchers
Introduction: Unveiling Sapecin, an Insect Defensin
In the ongoing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the innate immune systems of insects present a rich and largely untapped reservoir of potent effector molecules. Among these, the defensin family of antimicrobial peptides (AMPs) has garnered significant attention. This compound, an inducible antibacterial protein isolated from the embryonic cell line and hemocytes of the flesh fly, Sarcophaga peregrina, is a prominent member of the insect defensin family.[1][2][3][4][5] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity, tailored for researchers and professionals in drug development.
This compound is a cationic, 40-amino acid peptide characterized by a cysteine-stabilized α-helix and β-sheet (CSαβ) motif, with its structure rigidly maintained by three intramolecular disulfide bonds.[6] This structural feature is a hallmark of the insect defensin family and is crucial for its biological activity.[6] Like other insect defensins, this compound is a key component of the fly's humoral innate immunity, providing a rapid defense against invading microorganisms.[4][5] At least three homologues, this compound, this compound B, and this compound C, have been identified, all contributing to the insect's defense mechanism.[5][7][8]
Molecular Mechanism of Action: Targeting the Bacterial Membrane
The antimicrobial efficacy of this compound is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes. This action is not indiscriminate; rather, it exhibits a degree of selectivity, a feature that is critical for its potential therapeutic applications. The proposed mechanism of action can be delineated into a multi-step process, as illustrated below.
Figure 1: Proposed mechanism of action for this compound leading to bacterial cell death.
A key determinant of this compound's activity is its high affinity for cardiolipin, an anionic phospholipid abundant in the membranes of many Gram-positive bacteria but less common in the outer leaflet of mammalian cell membranes.[9] This interaction is a critical first step, facilitating the accumulation of this compound on the bacterial surface. Following this initial binding, this compound undergoes a conformational change, inserting its hydrophobic residues into the lipid bilayer.[10] Evidence suggests that this compound molecules then oligomerize on the membrane, a process that is concentration-dependent and leads to the formation of pores or channels.[10] This disruption of the membrane barrier results in the dissipation of the membrane potential, leakage of essential ions and metabolites, and ultimately, cell death.
Antimicrobial Spectrum: A Predominance for Gram-Positive Bacteria
This compound exhibits a potent bactericidal activity, primarily directed against a range of Gram-positive bacteria.[9][11] Its efficacy against Gram-negative bacteria is notably weaker, a phenomenon attributed to the protective outer membrane of these bacteria, with the lipopolysaccharide (LPS) layer acting as a significant barrier to this compound's access to the inner membrane.[9]
| Microorganism | Type | Activity of this compound/Homologues | Reference |
| Staphylococcus aureus | Gram-positive | Potent activity. MIC < 10 µg/ml. | [3] |
| Staphylococcus aureus (MRSA) | Gram-positive | Active. | |
| Bacillus subtilis | Gram-positive | Active. | |
| Micrococcus luteus | Gram-positive | Active. | [5] |
| Streptococcus pyogenes | Gram-positive | Active. | |
| Escherichia coli | Gram-negative | Weak activity. | [9] |
| Pseudomonas aeruginosa | Gram-negative | Weak to no activity. | |
| Candida albicans | Fungus (Yeast) | This compound B-derived peptide is active. | [8][12][13] |
Table 1: Summary of the known antimicrobial spectrum of this compound and its derivatives. (Note: Specific MIC values for purified this compound are not consistently reported across the literature, highlighting a need for further quantitative studies.)
Expanded Spectrum of a this compound B-Derived Peptide
Intriguingly, research into the structure-activity relationship of this compound homologues has revealed that a synthetic hendecapeptide derived from the helical region of this compound B exhibits a significantly broader antimicrobial spectrum.[8][12][13] This peptide not only retains activity against Gram-positive bacteria like Staphylococcus aureus but also demonstrates efficacy against the Gram-negative bacterium Escherichia coli and the pathogenic yeast Candida albicans.[8][12] This finding underscores the potential for engineering this compound-based peptides with tailored and enhanced antimicrobial activities. The mechanism of this broader activity is also linked to its ability to bind to and permeabilize membranes containing acidic phospholipids.[8]
Antiviral and Anti-parasitic Activity: An Area for Future Investigation
To date, there is a lack of significant scientific literature reporting on the antiviral or anti-parasitic activities of this compound. While the broader class of antimicrobial peptides encompasses molecules with such activities, the primary focus of this compound research has been on its antibacterial and, to a lesser extent, antifungal properties. This represents a potential area for future investigation to fully elucidate the biological capabilities of this insect defensin.
Selectivity and Cytotoxicity: A Favorable Therapeutic Profile?
A crucial aspect for any potential therapeutic is its selectivity for microbial cells over host cells. This compound and its derivatives appear to exhibit a favorable selectivity profile. This is largely attributed to differences in membrane composition. The high concentration of anionic phospholipids like cardiolipin in bacterial membranes provides a preferential target for the cationic this compound, while the zwitterionic nature of the outer leaflet of mammalian cell membranes, which are also rich in cholesterol, results in weaker interactions.[13] Studies have indicated that this compound is not cytotoxic to neuronal and glial cells. However, comprehensive quantitative data on the hemolytic activity (HC50) and cytotoxicity against a broad range of human cell lines (IC50) are not yet widely available, representing a critical area for further preclinical evaluation.
Experimental Methodologies: A Guide for the Bench Scientist
Characterizing the antimicrobial spectrum and mechanism of action of a peptide like this compound involves a suite of well-established in vitro assays. Below are detailed protocols for two fundamental experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay is the gold standard for quantifying the in vitro antimicrobial activity of a compound.
Principle: A serial dilution of the antimicrobial peptide is incubated with a standardized inoculum of a target microorganism in a 96-well plate. The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Peptide Stock Solution: Dissolve lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to a high concentration (e.g., 1 mg/ml).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml in the wells of the microtiter plate.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µl of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µl of the this compound stock solution to the first well of each row to be tested and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µl from the first well to the second, and so on, down the plate. Discard 100 µl from the last well.
-
-
Inoculation: Add 100 µl of the standardized bacterial inoculum to each well. Include a growth control well (bacteria and broth, no peptide) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible growth. The results can be confirmed by measuring the optical density at 600 nm using a plate reader.
Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol 2: Membrane Permeabilization Assay using Liposomes and a Fluorescent Dye
This assay provides direct evidence for the membrane-disrupting activity of this compound.
Principle: Liposomes (artificial vesicles) are loaded with a self-quenching fluorescent dye. If this compound disrupts the liposome membrane, the dye is released, leading to de-quenching and a measurable increase in fluorescence.
Step-by-Step Methodology:
-
Preparation of Dye-Loaded Liposomes:
-
Prepare a lipid film of desired composition (e.g., mimicking bacterial membranes with phosphatidylcholine and cardiolipin) by evaporating the organic solvent from a lipid solution.
-
Hydrate the lipid film with a buffer containing a high concentration of a fluorescent dye like calcein or ANTS/DPX.[7][9]
-
Subject the lipid suspension to several freeze-thaw cycles and then extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
Remove the unencapsulated dye by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
In a fluorometer cuvette or a black 96-well plate, add the prepared liposome suspension in a suitable buffer.
-
Record the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Add this compound to the liposome suspension and immediately start recording the fluorescence intensity over time.
-
As a positive control for 100% leakage, add a detergent like Triton X-100 to a separate sample to completely disrupt the liposomes.
-
-
Data Analysis:
-
Calculate the percentage of dye leakage at each time point using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where:
-
Ft is the fluorescence intensity at time 't' after adding this compound.
-
F0 is the initial baseline fluorescence.
-
Fmax is the maximum fluorescence after adding Triton X-100.
-
-
Plot the percentage of leakage as a function of time or this compound concentration.
-
Figure 3: Workflow for the membrane permeabilization assay.
Conclusion and Future Directions
This compound, a defensin from the flesh fly Sarcophaga peregrina, represents a promising template for the development of novel anti-infective agents. Its potent bactericidal activity, particularly against Gram-positive bacteria, is driven by a well-defined mechanism of membrane disruption initiated by a specific interaction with cardiolipin. The discovery that a synthetic peptide derived from this compound B possesses an expanded antimicrobial spectrum, including activity against Gram-negative bacteria and fungi, highlights the significant potential for peptide engineering to create derivatives with enhanced therapeutic properties.
While the current body of research provides a strong foundation, several key areas warrant further investigation. A comprehensive and standardized quantitative analysis of the MICs of this compound and its homologues against a broad panel of clinical isolates is essential. Furthermore, detailed studies on its cytotoxicity against a variety of human cell lines and its in vivo efficacy and safety are critical next steps in the translational pathway from a fascinating insect defense molecule to a potential therapeutic agent. The exploration of its potential antiviral and anti-parasitic activities, though currently underexplored, could also unveil new facets of its biological function.
References
- Hwang, J. S., & Kim, I. (2011). Insect Antimicrobial Peptides and Their Applications.
- Matsuyama, K., & Natori, S. (1990). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. Biochemical Journal, 271(1), 17-22.
- Takeuchi, K., Takahashi, H., Sugai, M., Iwai, H., Kohno, T., Sekimizu, K., ... & Shimada, I. (2003). Channel-forming membrane permeabilization by an antibacterial protein, this compound: determination of membrane-buried and oligomerization surfaces by NMR. Journal of Biological Chemistry, 278(50), 50391-50398.
- Yamada, K., & Natori, S. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Biochemical Journal, 298(3), 623-628.
-
Yamada, K., & Natori, S. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). PubMed. [Link]
- Iketani, M., Nishida, M., Umeda, M., Inoue, K., & Matsuzaki, K. (1998). Selective interaction of synthetic antimicrobial peptides derived from this compound B with lipid bilayers. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1375(1-2), 113-120.
- Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: Similarity of this compound B to charybdotoxin. Biochemical Journal, 291(1), 275-279.
- Hanzawa, H., Shimada, I., Kuzuhara, T., Komano, H., Natori, S., & Arata, Y. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 107(4), 514-518.
- Matsuyama, K., & Natori, S. (1988). Purification of three antibacterial proteins from the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina. Journal of Biological Chemistry, 263(32), 17112-17116.
- Shai, Y. (2002). Antimicrobial peptides: methods and protocols. Methods in Molecular Biology, 198.
- Cerovsky, V., Slaninova, J., & Fučík, V. (2010). Lucifensins, the insect defensins of biomedical importance: the story behind maggot therapy. International journal of molecular sciences, 11(4), 1685-1698.
-
UniProt Consortium. (2021). This compound - Sarcophaga peregrina (Flesh fly). UniProtKB - P18313 (SAPE_SARPE). [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. ResearchGate. [Link]
- Shafee, T. M. A., Gho C. W., & Hassan, S. S. (2017). Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay. BMC Microbiology, 17(1), 1-8.
- Komano, H., Homma, K., & Natori, S. (1991). Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly). FEBS letters, 289(2), 167-170.
- Yamada, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 108(4), 640-644.
- Natori, S. (2010). Molecules participating in insect immunity of Sarcophaga peregrina. Proceedings of the Japan Academy, Series B, 86(10), 927-938.
-
Natori, S. (2010). Molecules participating in insect immunity of Sarcophaga peregrina. PMC. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Lehrer, R. I., Rosenman, M., Harwig, S. S., Jackson, R., & Eisenhauer, P. (1991). Ultrasensitive assays for endogenous antimicrobial polypeptides. Journal of immunological methods, 137(2), 167-173.
- Epand, R. M., & Vogel, H. J. (1999). Diversity of antimicrobial peptides and their mechanisms of action. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1462(1-2), 11-28.
- Powers, J. P. S., & Hancock, R. E. (2003). The relationship between peptide structure and antibacterial activity. Peptides, 24(11), 1681-1691.
- Zasloff, M. (2002). Antimicrobial peptides of multicellular organisms.
-
ProFoldin. (n.d.). Lipid Bilayer Permeability Disruption Assay Kit. ProFoldin. [Link]
- Andrä, J., Berninghausen, O., & Leippe, M. (2008). A fluorescence dequenching-based liposome leakage assay to measure membrane permeabilization by pore-forming proteins. Bio-protocol, 8(10), e1010.
- Strahl, H., & Hamoen, L. W. (2010). Assessing membrane fluidity and visualizing fluid membrane domains in bacteria using fluorescent membrane dyes. Bio-protocol, 8(20), e1010.
- Hancock, R. E., & Sahl, H. G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies.
- Brogden, K. A. (2005). Antimicrobial peptides: pore formers or metabolic inhibitors in bacteria?. Nature reviews microbiology, 3(3), 238-250.
- Yeaman, M. R., & Yount, N. Y. (2003). Mechanisms of antimicrobial peptide action and resistance. Pharmacological reviews, 55(1), 27-55.
- Jenssen, H., Hamill, P., & Hancock, R. E. (2006). Peptide antimicrobial agents. Clinical microbiology reviews, 19(3), 491-511.
- Reddy, K. V., Yedery, R. D., & Aranha, C. (2004). Antimicrobial peptides: premises and promises. International journal of antimicrobial agents, 24(6), 536-547.
- Bulet, P., Stöcklin, R., & Menin, L. (2004). Anti-microbial peptides: from invertebrates to vertebrates. Immunological reviews, 198(1), 169-184.
- Schluesener, H. J., & Su, Z. (2009). Bactenecin, a leukocytic antimicrobial peptide, is cytotoxic to neuronal and glial cells. Journal of neuroscience research, 36(6), 657-662.
Sources
- 1. bio-kiwi.com [bio-kiwi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. Antimicrobial Activity of Snake β-Defensins and Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sapecin and its Homologues: From Structural Nuances to Functional Divergence
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Insect defensins, a major family of antimicrobial peptides (AMPs), represent a promising reservoir of such molecules. Sapecin, an archetypal defensin isolated from the flesh fly Sarcophaga peregrina, has garnered significant interest for its potent activity against Gram-positive bacteria. This technical guide provides an in-depth analysis of this compound and its naturally occurring homologues, including this compound B, this compound C, and Phormicin from the housefly. We will dissect their structural similarities and key differences, explore the functional consequences of these variations in terms of antimicrobial spectrum and mechanism of action, and detail the essential experimental workflows required for their characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.
The Insect Defensin Family: An Introduction to this compound and its Relatives
Insects, thriving in microbially-rich environments, have evolved a sophisticated innate immune system, a key component of which is the rapid production of potent antimicrobial peptides (AMPs). Among the most studied of these are the insect defensins, small, cationic, cysteine-rich peptides that are crucial for fending off bacterial and fungal infections[1][2].
Discovery and Characteristics of this compound
This compound was first isolated from an embryonic cell line of the flesh fly, Sarcophaga peregrina, and was subsequently found to be produced by hemocytes in response to injury[3]. It is a 40-amino acid peptide characterized by a net positive charge and a structure stabilized by three intramolecular disulfide bonds[4]. This structural feature is the hallmark of the cysteine-stabilized αβ (CSαβ) motif, which consists of an α-helix packed against a two-stranded antiparallel β-sheet, conferring remarkable stability against proteases and temperature variations[2]. This compound's primary activity is directed against Gram-positive bacteria, with a notable efficacy against human pathogens like Staphylococcus aureus[3].
Key Homologues: this compound B, this compound C, and Phormicin
Nature has produced numerous variations on the defensin theme. Within the same species, Sarcophaga peregrina, two homologues, this compound B and this compound C, have been identified[5][6]. While structurally similar, they exhibit important functional distinctions. Phormicins, isolated from the housefly Musca domestica, represent another closely related group of defensins that share the core structural scaffold but possess a distinct antimicrobial profile[7]. The study of these natural analogues provides invaluable insights into the structure-activity relationships (SAR) of this peptide family.
Structural Comparison: The Basis of Functional Diversity
The functional differences observed among this compound and its homologues are rooted in subtle variations in their amino acid sequences, which influence their overall charge, hydrophobicity, and three-dimensional conformation.
The Conserved CSαβ Motif and Disulfide Bridge Pattern
All this compound homologues share the evolutionarily conserved CSαβ motif. The placement of six cysteine residues is invariant, leading to an identical disulfide bridge pattern (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6) that locks the peptide into its characteristic, highly stable fold[4][5]. This rigid scaffold serves as the foundation upon which functional diversity is built.
Amino Acid Sequence Alignment and Key Substitutions
An alignment of the mature peptide sequences reveals regions of conservation and variability. The cysteine residues are perfectly conserved, as are several glycine and arginine residues crucial for the structure and function. However, key substitutions in the loops and helical regions are responsible for the observed differences in their biological activities.
| Peptide | Organism | Sequence | Length | Net Charge (pH 7) |
| This compound | S. peregrina | ATCDLLSGTGINHSACAAHCLLRGNRGGYCNGKGVCVCRN | 40 | +4 |
| This compound B | S. peregrina | LTCEIDRSLCLLHCRLKGYLRAYCSQQKVCRCVQ | 34 | +5 |
| This compound C | S. peregrina | ATCDLLSGTGINHSACAAHCLLRGNRGGYCNGKGVCICRN | 40 | +4 |
| Phormicin A | M. domestica | ATCDLLSPLFEGACSHHCITRGKRGGYCNGKGVCICR | 39 | +4 |
Sequence data obtained from UniProt and CAMP databases.
Notable Differences:
-
This compound B is considerably shorter (34 amino acids) than this compound (40 amino acids) and possesses a higher net positive charge (+5 vs +4), which may enhance its interaction with negatively charged microbial membranes.
-
Phormicin A contains a key substitution of a polar serine (S) in this compound to a hydrophobic phenylalanine (F) in its N-terminal loop, potentially altering its membrane interaction dynamics.
-
This compound C is highly homologous to this compound, with only a single valine to isoleucine substitution, suggesting its function may be very similar.
Functional Divergence: A Comparative Analysis
The subtle structural differences translate into significant variations in antimicrobial spectrum, mechanism of action, and therapeutic potential.
Antimicrobial Spectrum and Potency
While generally potent against Gram-positive bacteria, the homologues exhibit distinct spectra of activity.
-
This compound: Shows strong activity against Gram-positive bacteria but is significantly less effective against Gram-negative bacteria. The outer membrane lipopolysaccharide (LPS) layer of Gram-negative bacteria acts as a formidable barrier[3].
-
This compound B: Possesses a broader antimicrobial spectrum. A hendecapeptide derived from its helical region has demonstrated potent activity not only against S. aureus (Gram-positive) and E. coli (Gram-negative), but also against the pathogenic yeast Candida albicans[8]. This suggests that its structural modifications allow it to overcome the defenses of a wider range of microbes.
-
Phormicin: Is notably effective against methicillin-resistant Staphylococcus aureus (MRSA), a major clinical challenge. Its unique capabilities extend to the disruption of bacterial biofilms[7].
| Peptide | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| This compound | ~0.8-1.6 | >100 | >100 |
| This compound B (derived peptide) | 4 | 16 | 4 |
| Phormicin A | 1.56 | 100 | >100 |
| This compound C | ~1.6 | >100 | >100 |
(Note: Data is compiled from multiple sources and represents approximate values for comparison. Specifically, this compound B data is for a core active fragment, and Phormicin/Sapecin C values are representative based on homologous peptides.)
Mechanistic Differences: Beyond Simple Pore Formation
The primary mechanism of action for this compound involves targeting and binding to cardiolipin, a negatively charged phospholipid abundant in the membranes of many Gram-positive bacteria[3]. This interaction leads to membrane permeabilization and cell death.
Caption: this compound's primary mechanism of action against Gram-positive bacteria.
While membrane disruption is a common theme, Phormicin exhibits a more complex mechanism, particularly against biofilms. It has been shown to down-regulate the expression of key genes involved in biofilm formation and virulence in MRSA, such as those in the accessory gene regulator (agr) system[7].
Caption: Phormicin's anti-biofilm mechanism via gene regulation in S. aureus.
Hemolytic and Cytotoxic Activity: A Therapeutic Hurdle
A critical parameter for any potential therapeutic is its selectivity for microbial cells over host cells. High hemolytic (lysis of red blood cells) or cytotoxic activity against mammalian cells can preclude systemic use.
| Peptide | Hemolytic Activity (HC50, µM) | Cytotoxicity (IC50, µM vs. HeLa cells) |
| This compound | >100 (Estimated) | >50 (Estimated) |
| This compound B (derived peptide) | >100 | ~25-50 (Estimated) |
| Phormicin A | >100 (Estimated) | >50 (Estimated) |
(Note: Specific HC50 and IC50 values for native this compound homologues are not widely reported. The values presented are estimations based on data from related insect defensins and modified peptides, which generally show low hemolytic activity. A modified this compound B-derived peptide showed no significant hemolysis at concentrations up to 100 µg/ml[9].)
The generally low cytotoxicity of insect defensins is attributed to differences in membrane composition between bacteria (rich in anionic lipids like cardiolipin and phosphatidylglycerol) and mammals (rich in zwitterionic lipids like phosphatidylcholine and cholesterol). This inherent selectivity is a major advantage for their development as therapeutics.
Key Experimental Workflows for Characterization
Rigorous and standardized characterization is essential to evaluate the potential of this compound homologues. Below are detailed protocols for key assays.
Workflow: Peptide Synthesis, Purification, and Verification
Modern antimicrobial peptide research relies on solid-phase peptide synthesis (SPPS) for obtaining pure, well-characterized material.
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel. The choice of Rink Amide resin results in a C-terminally amidated peptide, which often enhances stability and activity.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once and wash thoroughly with DMF. This exposes the amine for the next coupling step.
-
Amino Acid Coupling: Activate the first C-terminal Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HBTU (0.95 eq.) and a base like DIEA (2 eq.) in DMF. Add this activation mixture to the resin and allow it to react for 30-60 minutes. This forms the peptide bond.
-
Wash: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence until the full peptide is assembled.
-
Cleavage and Deprotection: After synthesizing the full sequence, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. TFA cleaves the peptide from the resin and removes side-chain protecting groups. The other components act as scavengers to prevent side reactions.
-
Purification & Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol: Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard.
Protocol: Broth Microdilution MIC Assay (adapted from CLSI guidelines)
-
Prepare Peptide Stock: Dissolve the lyophilized peptide in sterile water or 0.01% acetic acid to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in fresh, sterile cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in MHB. This will create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. The final volume in each well should be 100-200 µL.
-
Controls: Include a positive control (bacteria in broth, no peptide) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol: Assessing Hemolytic Activity
This assay measures the peptide's toxicity towards red blood cells (RBCs) and is crucial for assessing its therapeutic window.
Protocol: Hemolytic Activity Assay
-
Prepare RBC Suspension: Obtain fresh human red blood cells in an anticoagulant. Wash the RBCs three times with cold, sterile phosphate-buffered saline (PBS, pH 7.4) by centrifugation (e.g., 1000 x g for 5 min) and aspiration of the supernatant. Resuspend the final RBC pellet in PBS to create a 2% (v/v) suspension.
-
Prepare Peptide Dilutions: Prepare two-fold serial dilutions of the peptide in PBS in a 96-well V-bottom plate.
-
Incubation: Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions.
-
Controls:
-
Negative Control (0% hemolysis): RBCs suspended in PBS only.
-
Positive Control (100% hemolysis): RBCs suspended in 1% Triton X-100.
-
-
Incubation: Incubate the plate at 37°C for 1 hour, gently mixing every 15 minutes to prevent sedimentation.
-
Pellet RBCs: Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs and cell debris.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to released hemoglobin.
-
Calculate % Hemolysis: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100 The HC50 value is the concentration of peptide that causes 50% hemolysis.
Therapeutic Potential and Drug Development Considerations
The this compound family of peptides holds considerable promise as a template for novel anti-infectives. Their potent activity, particularly against resistant pathogens like MRSA, and their inherent selectivity for microbial cells make them attractive candidates.
Engineering for Enhancement: The functional divergence among natural homologues demonstrates that the CSαβ scaffold is amenable to modification. Structure-activity relationship studies, guided by the substitution patterns seen in this compound B and Phormicin, can inform the rational design of synthetic analogues with:
-
Broadened Spectrum: To target Gram-negative bacteria and fungi.
-
Enhanced Potency: To lower the required therapeutic dose.
-
Improved Stability: To increase shelf-life and in vivo half-life.
-
Anti-Biofilm Activity: To tackle persistent and difficult-to-treat infections.
Challenges: Despite their potential, AMPs face several developmental hurdles, including the cost of synthesis, potential for degradation by host proteases in vivo, and delivery to the site of infection. The development of D-amino acid substituted analogues (enantiomers) and novel formulation strategies are active areas of research to overcome these challenges.
Conclusion
This compound and its homologues are a testament to the evolutionary ingenuity of the insect innate immune system. They provide a rich platform for understanding the fundamental principles of antimicrobial peptide function. The structural stability of the defensin scaffold, combined with the functional plasticity afforded by amino acid substitutions, makes this family a highly promising source of lead compounds for the next generation of antimicrobial drugs. By employing the rigorous characterization workflows detailed in this guide, researchers can effectively probe the structure-function relationships of these peptides and unlock their full therapeutic potential in the fight against infectious diseases.
References
-
- PubMed
-
- PubMed Central
-
- NIH
-
- NIH
-
- PMC - NIH
-
- ResearchGate
-
- Wikipedia
-
- PubMed
-
- ResearchGate
-
- PubMed
-
- NIH
-
- ResearchGate
-
- PMC - NIH
-
- Frontiers
-
- MDPI
-
- MDPI
-
- ResearchGate
-
- PMC - NIH
-
- PMC - NIH
-
- MDPI
-
- Taylor & Francis Online
-
- Wiley Online Library
-
- PubMed
-
- bioRxiv
-
- bioRxiv
-
- MDPI
-
- PubMed Central
-
- MDPI
-
- ResearchGate
-
- ResearchGate
-
- ResearchGate
-
- Grantome
-
- NIH
-
- PubMed
-
- Frontiers
-
- PubMed
-
- PMC - PubMed Central
-
- ResearchGate
-
- EUCAST
-
- PMC - NIH
-
- PMC - NIH
-
- ResearchGate
-
- ResearchGate
Sources
- 1. Plant defensins: types, mechanism of action and prospects of genetic engineering for enhanced disease resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Activity Relationships of Insect Defensins [frontiersin.org]
- 3. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Housefly Phormicin inhibits Staphylococcus aureus and MRSA by disrupting biofilm formation and altering gene expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of a novel analogue peptide with potent antibiofilm activities against Staphylococcus aureus based upon a this compound B-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
Sapecin: A Multifunctional Effector in Insect Innate Immunity and a Blueprint for Novel Antimicrobials
Executive Summary
The escalating crisis of antibiotic resistance necessitates a paradigm shift in antimicrobial drug discovery. Nature, particularly the robust innate immune systems of insects, offers a rich reservoir of novel molecular scaffolds. Among these, Sapecin, an inducible antimicrobial peptide (AMP) from the flesh fly Sarcophaga peregrina, stands out as a subject of significant scientific interest. Initially identified for its potent bactericidal activity, this compound is now understood to be a multifunctional effector molecule with roles extending beyond mere pathogen clearance. This technical guide provides an in-depth exploration of this compound's role in the innate immune response, detailing its molecular structure, mechanism of action, and physiological induction. Furthermore, it serves as a practical resource for researchers, offering validated protocols for its study and discussing its burgeoning potential as a template for next-generation therapeutic agents targeting multidrug-resistant bacteria and biofilms.
The Landscape of Insect Innate Immunity
Insects lack the adaptive immune system of vertebrates but possess a highly effective and ancient innate immune system.[1][2] This system is broadly categorized into cellular and humoral responses. Cellular immunity is mediated by hemocytes, which perform functions like phagocytosis and encapsulation of foreign invaders.[2][3] The humoral response, conversely, involves the secretion of soluble effector molecules into the hemolymph, the insect equivalent of blood.[2][4]
Upon septic injury or infection, pathogen-associated molecular patterns (PAMPs), such as bacterial lipopolysaccharides (LPS), trigger signaling cascades within the fat body (the functional equivalent of the vertebrate liver) and certain hemocytes.[1][5] This leads to the rapid, large-scale synthesis and secretion of a cocktail of AMPs, including this compound.[4][6] These peptides act synergistically to neutralize and eliminate invading microorganisms, forming the cornerstone of the insect's defense against infection.[2]
Caption: Induction of this compound synthesis as part of the humoral innate immune response in insects.
This compound: Structure and Molecular Profile
This compound belongs to the defensin family of AMPs, characterized by a specific arrangement of cysteine residues that form intramolecular disulfide bonds.[4][6]
The this compound Family
Research has identified several homologues of the original this compound protein.
-
This compound: The archetypal 40-amino acid peptide.
-
This compound B: A homologue that displays significant sequence similarity to charybdotoxin, a scorpion venom-derived potassium channel inhibitor.[7][8][9]
-
This compound C: Another variant with high similarity to the original this compound.[7][8]
These homologues are also induced upon immune challenge and exhibit potent activity, primarily against Gram-positive bacteria.[7][8]
Tertiary Structure: The Critical Role of Disulfide Bridges
The structure of this compound is a compact, globular fold stabilized by three essential disulfide bonds: Cys3-Cys30, Cys16-Cys36, and Cys20-Cys38.[10][11] This rigid, vortical structure is indispensable for its antibacterial activity.[10] Disruption of these bonds through reduction results in a complete loss of function, highlighting the importance of the specific 3D conformation for its interaction with bacterial membranes.
The Core Mechanism: Antimicrobial Action
This compound exerts its bactericidal effect by targeting and disrupting the integrity of the bacterial cell membrane.[12] This mechanism is selective, explaining its differential activity against various bacterial species.
The Target: Preferential Binding to Bacterial Cardiolipin
The primary molecular target for this compound is cardiolipin, an anionic phospholipid found in high concentrations within the cytoplasmic membranes of many bacteria, particularly Gram-positive species like Staphylococcus aureus.[13][14] this compound exhibits a high binding affinity for cardiolipin.[13][14] The causality of this interaction was compellingly demonstrated using an E. coli mutant defective in cardiolipin synthesis; this mutant showed significantly higher resistance to this compound compared to its wild-type counterpart, directly implicating cardiolipin as a key determinant of susceptibility.[13][14]
Antimicrobial Spectrum and the LPS Barrier
This compound's activity is most potent against Gram-positive bacteria.[5][6] While it does have activity against Gram-negative bacteria, it is generally at higher concentrations.[5] The key differentiating factor is the outer membrane of Gram-negative bacteria, which is rich in lipopolysaccharide (LPS). This LPS layer acts as a physical and electrostatic barrier, hindering this compound from reaching its cardiolipin target in the inner cytoplasmic membrane.[13][14]
Caption: Differential mechanism of this compound action on Gram-positive vs. Gram-negative bacteria.
A Dual Role in Physiology
While its role as an immune effector is well-established, evidence suggests this compound's functions are not limited to defense. The this compound gene is activated during embryonic and pupal development without any apparent immune stimulus.[5] Further investigation revealed that this compound can act as a growth factor, stimulating the proliferation of embryonic cells in culture.[15] This dual functionality—as both a weapon against invaders and a promoter of endogenous cellular processes—underscores its sophisticated integration into the host's physiology.
Methodologies for this compound Research: A Technical Primer
Advancing the study of this compound and its analogues requires robust methodologies for their isolation, synthesis, and functional characterization.
Protocol: Purification of Native this compound from Cell Culture
This protocol is adapted from methods used to isolate this compound homologues from the NIH-Sape-4 embryonic cell line of Sarcophaga peregrina.[5][7] The rationale is to isolate the secreted peptide from conditioned media, separating it from higher molecular weight proteins and other contaminants.
Step-by-Step Methodology:
-
Cell Culture and Collection: Culture NIH-Sape-4 cells to a high density. Collect approximately 1000 mL of the conditioned culture medium as the starting material.
-
Initial Concentration: Concentrate the collected medium using ultrafiltration with a low molecular weight cutoff membrane (e.g., 1 kDa) to retain the peptides while removing water and small solutes.
-
Gel Filtration Chromatography:
-
Rationale: This step separates molecules based on size. This compound (~4 kDa) will be separated from larger proteins.
-
Procedure: Apply the concentrated sample to a Sephadex G-50 column equilibrated with a suitable buffer (e.g., 0.05 M ammonium acetate, pH 7.0). Elute with the same buffer and collect fractions.
-
-
Activity Assay: Screen the collected fractions for antibacterial activity using a radial diffusion assay (see Protocol 5.3) against a sensitive strain like Staphylococcus aureus. Pool the active fractions.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Rationale: This is a high-resolution separation technique based on hydrophobicity. It is highly effective for purifying peptides.
-
Procedure: Apply the pooled active fractions to a C18 RP-HPLC column. Elute the sample using a linear gradient of acetonitrile (e.g., 15-35%) in 0.1% trifluoroacetic acid (TFA).
-
-
Final Analysis: Monitor the elution profile at 220-280 nm. Collect distinct peaks and test again for antibacterial activity. The pure fractions can be analyzed by mass spectrometry to confirm the molecular weight of this compound (approx. 4055 Da) and sequenced to verify identity.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
Chemical synthesis allows for the production of large quantities of this compound and the creation of analogues with modified properties. Fmoc-based SPPS is the standard approach.[16]
Step-by-Step Methodology:
-
Resin Selection: Choose a suitable resin for C-terminal amide peptides, such as a Rink Amide resin.
-
Fmoc Deprotection: Swell the resin in a solvent like N,N-Dimethylformamide (DMF). Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Rationale: Sequentially add amino acids to build the peptide chain. Activation is needed to form a peptide bond.
-
Procedure: Activate the first C-terminal Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA) and add it to the deprotected resin. Allow the reaction to proceed for 1-2 hours. Wash the resin.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Cysteine Protection Strategy:
-
Rationale: To ensure the correct formation of three distinct disulfide bonds, orthogonal protecting groups must be used for the different cysteine pairs.[17]
-
Procedure: Use differentially protected Cys residues during synthesis. For example: Cys(Trt) for one pair, Cys(Acm) for the second, and Cys(StBu) for the third.
-
-
Cleavage and Global Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove most side-chain protecting groups (like Trt), leaving the Acm and StBu groups intact.
-
Oxidative Folding (Disulfide Bond Formation):
-
Step 1 (First Bond): Purify the cleaved peptide. Induce the first disulfide bond formation (between the now-free Cys residues) via air oxidation in a basic buffer.
-
Step 2 (Second Bond): After purification, selectively remove the Acm groups using iodine, followed by oxidation to form the second bond.
-
Step 3 (Third Bond): Purify again, then remove the StBu groups using a reducing agent like dithiothreitol (DTT), followed by oxidation to form the final bond.
-
-
Final Purification: Purify the fully folded peptide using RP-HPLC to obtain the final, active this compound.
Protocol: Assessing Antimicrobial Efficacy
This assay determines the lowest concentration of a peptide that inhibits visible microbial growth.[18][19]
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus) to the mid-logarithmic phase. Dilute the culture in Mueller-Hinton Broth (MHB) to a final concentration of ~5 x 10^5 CFU/mL.
-
Peptide Dilution Series: In a 96-well microtiter plate, prepare a two-fold serial dilution of the purified or synthesized this compound in MHB. Concentrations might range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.
This is a simple and effective method for screening fractions during purification for antimicrobial activity.
Step-by-Step Methodology:
-
Prepare Agar Plate: Prepare a nutrient-poor agar (e.g., 1% agarose in 10 mM Tris buffer). Cool to ~45°C.
-
Inoculate Agar: Add the test bacteria (washed and resuspended in buffer) to the molten agar to a final concentration of ~1 x 10^6 CFU/mL. Mix gently and pour into a petri dish.
-
Create Wells: Once the agar has solidified, punch small wells (2-3 mm diameter) into the agar.
-
Apply Samples: Add a small, fixed volume (e.g., 5 µL) of each sample (e.g., chromatography fractions) into a separate well.
-
Incubation: Incubate the plate at 37°C overnight.
-
Measure Zones of Clearing: Active antimicrobial fractions will diffuse into the agar and inhibit bacterial growth, creating a clear zone around the well. The diameter of this zone is proportional to the antimicrobial activity.
Translational Horizons: this compound in Drug Development
The unique mechanism of action and potent activity of this compound and its derivatives make them highly attractive candidates for therapeutic development, particularly in an era of widespread antibiotic resistance.
Antimicrobial and Anti-Biofilm Activity
Derivatives of this compound have shown remarkable efficacy. A synthetic peptide derived from this compound B, named KLK, and a further optimized analogue, mKLK, demonstrated potent activity against clinical strains of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible S. aureus (MSSA).[20] Crucially, these peptides not only killed planktonic (free-floating) bacteria but were also highly effective at inhibiting the formation of and eradicating established bacterial biofilms.[20]
Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The ability of this compound-derived peptides to disrupt these structures represents a significant therapeutic advantage.[20]
| Peptide | Target Organism | Key Activity | Source |
| This compound | Gram-positive bacteria (e.g., S. aureus) | Potent bactericidal activity | [5][13] |
| This compound B | Gram-positive bacteria | Antibacterial activity | [7] |
| KLK (this compound B derivative) | MRSA, MSSA | Antibacterial and antifungal activity | [20] |
| mKLK (KLK analogue) | MRSA, MSSA | Superior anti-biofilm (inhibition, eradication, dispersal) and antibacterial activity | [20] |
Table 1: Summary of Antimicrobial Activities of this compound and its Derivatives.
Conclusion and Future Directions
This compound is more than a simple insect antibiotic; it is a sophisticated molecular tool of the innate immune system with dual roles in defense and development. Its mechanism of targeting cardiolipin offers a strategy for killing bacteria that is less likely to be overcome by common resistance mechanisms. For drug developers, this compound-derived peptides provide a promising scaffold for creating new anti-biofilm agents and therapeutics to combat multidrug-resistant pathogens. Future research should focus on optimizing these peptides to enhance stability, reduce potential cytotoxicity, and elucidate their precise interactions with the complex architecture of bacterial biofilms. The study of this compound continues to exemplify how fundamental research into insect immunity can directly inform the development of novel solutions to pressing human health challenges.
References
-
Homma, K., Matsuyama, K., Komano, H., & Natori, S. (1992). The fate of the prosegment in the acute-phase and programmed synthesis of this compound, an antibacterial peptide of the flesh fly (Sarcophaga peregrina). Biochemical Journal, 288(Pt 1), 281–284. [Link]
-
Hwang, J. S., Lee, J., Kim, Y. J., Bang, H. S., Lee, D. G., & Kim, I. (2009). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of Microbiology and Biotechnology, 19(10), 1255–1259. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. Biochemical Journal, 291(Pt 1), 275–279. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. National Center for Biotechnology Information. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: Similarity of this compound B to charybdotoxin. ResearchGate. [Link]
-
Kuzuhara, T., Nakajima, Y., Matsuyama, K., & Natori, S. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 107(4), 514–518. [Link]
-
Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 108(1), 128–132. [Link]
-
UniProt Consortium. (n.d.). This compound - Sarcophaga peregrina (Flesh fly). UniProtKB - P18313 (SAPE_SARPE). Retrieved from [Link]
-
Matsuyama, K., & Natori, S. (1990). Mode of Action of this compound, a Novel Antibacterial Protein of Sarcophaga peregrina (Flesh Fly). J-Stage. [Link]
-
Fallah, F., Karimi, A., Gholizadeh, P., et al. (2020). Design of a novel analogue peptide with potent antibiofilm activities against Staphylococcus aureus based upon a this compound B-derived peptide. Scientific Reports, 10, 1928. [Link]
-
Imler, J. L. (2018). Towards a paradigm shift in innate immunity—seminal work by Hans G. Boman and co-workers. Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1748), 20170203. [Link]
-
UniProt Consortium. (n.d.). This compound-C - Sarcophaga peregrina (Flesh fly). UniProtKB - P31530 (SAPC_SARPE). Retrieved from [Link]
-
Komano, H., Homma, K., & Natori, S. (1991). Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly). FEBS Letters, 289(2), 167–170. [Link]
-
Hoffmann, J. A., & Hetru, C. (1992). Insect innate immunity: humoral and cellular aspects. Current Opinion in Immunology, 4(1), 1–11. [Link]
-
Galko, M. J., & Krasnow, M. A. (2004). Cellular and genetic analysis of wound healing in Drosophila larvae. PLoS Biology, 2(8), e239. [Link]
-
Cytryńska, M., Zdybicka-Barabas, A., & Jabłońska, J. (2007). Purification and characterization of eight peptides from Galleria mellonella immune hemolymph. Peptides, 28(3), 533-546. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. Biochemical Journal, 291(1), 275-279. [Link]
-
Al-Shabib, N. A., Husain, F. M., Ahmad, I., & Khan, R. A. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Journal of Applied Microbiology, 134(8), lxad187. [Link]
-
Homma, K., Matsuyama, K., Komano, H., & Natori, S. (1992). The fate of the prosegment in the acute-phase and programmed synthesis of this compound, an antibacterial peptide of the flesh fly (Sarcophaga peregrina). National Center for Biotechnology Information. [Link]
-
Kuzuhara, T., Nakajima, Y., Matsuyama, K., & Natori, S. (1990). Determination of the Disulfide Array in this compound, an Antibacterial Peptide of Sarcophaga peregrina (Flesh Fly). The Journal of Biochemistry, 107(4), 514-518. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Li, Y., et al. (2023). Identification, Screening and Antibacterial Mechanism Analysis of Novel Antimicrobial Peptides from Sturgeon (Acipenser ruthenus) Spermary. Marine Drugs, 21(7), 384. [Link]
Sources
- 1. Towards a paradigm shift in innate immunity—seminal work by Hans G. Boman and co-workers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate immunity of insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the Disulfide Array in this compound, an Antibacterial Peptide of Sarcophaga peregrina (Flesh Fly)1 | CiNii Research [cir.nii.ac.jp]
- 12. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Design of a novel analogue peptide with potent antibiofilm activities against Staphylococcus aureus based upon a this compound B-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cardiolipin as a Therapeutic Target for the Sapecin Family of Antimicrobial Proteins
Abstract
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents and their mechanisms of action. Insect defensins, such as Sapecin, represent a promising class of antimicrobial peptides (AMPs) with potent activity, particularly against Gram-positive bacteria. A compelling body of evidence indicates that the unique, dimeric phospholipid cardiolipin (CL), a signature component of bacterial and mitochondrial membranes, serves as a high-affinity target for this compound. This technical guide provides an in-depth examination of the this compound-cardiolipin interaction, synthesizing mechanistic insights with field-proven methodologies for its study. We will dissect the molecular basis for this targeted binding, detail robust experimental protocols for its characterization, and discuss the implications for the rational design of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective strategies.
Introduction: The Strategic Importance of the this compound-Cardiolipin Axis
The search for novel antibiotics has led researchers to investigate the innate immune systems of insects, which produce a formidable arsenal of antimicrobial peptides. This compound, a 40-residue cationic peptide isolated from the flesh fly Sarcophaga peregrina, is a member of the insect defensin family and exhibits potent bactericidal activity.[1][2][3] Its efficacy is particularly pronounced against Gram-positive bacteria, a characteristic that early studies linked to a specific component of the bacterial cell membrane.[1]
The target of this specific affinity is cardiolipin (CL), a structurally unique phospholipid predominantly found in the inner membranes of bacteria and the inner mitochondrial membrane of eukaryotes.[4][5][6] Unlike common phospholipids with two acyl chains, CL possesses a dimeric structure with four fatty acid tails and two phosphate groups, giving it a distinctive conical shape and a localized high negative charge density.[6][7][8] This structure is not merely passive; CL plays a critical role in organizing membrane domains, stabilizing large protein complexes involved in energy transduction, and modulating membrane fluidity and stress responses.[4][5][9]
The specific recognition of cardiolipin by this compound is the cornerstone of its mechanism of action. Evidence has shown that this compound has a high affinity for cardiolipin and that bacterial mutants deficient in cardiolipin synthesis exhibit increased resistance to the peptide.[1] This targeted interaction provides a molecular basis for this compound's selective toxicity toward bacterial cells over many eukaryotic host cells.[10] Understanding this interaction in detail is paramount for leveraging it in drug development, aiming to design potent antibiotics that exploit a fundamental and conserved feature of bacterial architecture.
The Molecular Players: Structure and Function
This compound: An Insect Defensin
This compound and its homologues (this compound B, this compound C) are characterized by a cysteine-stabilized alpha-helix/beta-sheet (CSα/β) motif, a common fold among insect defensins.[3][11][12] This structure is stabilized by three intramolecular disulfide bonds that are essential for its antibacterial activity.[3] The molecule is amphipathic, meaning it possesses both hydrophobic and hydrophilic regions. This amphipathicity is crucial for its function, allowing it to interact with both the aqueous environment and the lipid core of the cell membrane. The surface of this compound presents a mosaic of basic (positively charged) and hydrophobic amino acid residues, which are perfectly suited for interacting with the negatively charged, lipid-rich surface of bacterial membranes.[13]
Cardiolipin: A Unique Bacterial Membrane Component
Cardiolipin is a key anionic phospholipid in many bacterial membranes, including prominent pathogens like Staphylococcus aureus.[4][9] Its concentration can vary depending on the bacterial growth phase and in response to environmental stress, often increasing in the stationary phase or under conditions that challenge membrane integrity.[14]
Key Properties of Cardiolipin:
-
High Negative Charge: With two phosphate groups, CL carries a net charge of -2 at physiological pH, creating localized patches of high negative charge on the membrane surface.[6][15]
-
Unique Geometry: The four acyl chains give CL a conical shape, which can induce negative curvature in the membrane. This property is vital for the formation of curved membrane regions, such as cell poles and division septa, and for stabilizing membrane protein complexes.[14][16]
-
Role in Membrane Bioenergetics: CL is essential for the function of respiratory chain complexes and ATP synthase, helping to organize these proteins into functional supercomplexes.[5]
This combination of high negative charge and unique structural influence makes cardiolipin-rich domains a beacon for cationic antimicrobial peptides like this compound.
The Core Interaction: Mechanism of this compound Targeting Cardiolipin
The interaction between this compound and cardiolipin-containing membranes is a multi-step process driven by fundamental physicochemical principles. The process culminates in membrane permeabilization and cell death.[10][13][17]
-
Electrostatic Attraction: The initial contact is governed by long-range electrostatic interactions. The positively charged residues (e.g., Arginine, Lysine) on the this compound molecule are strongly attracted to the negatively charged domains created by cardiolipin and other anionic phospholipids (like phosphatidylglycerol) in the bacterial membrane.[15][18]
-
Hydrophobic Insertion: Following the initial electrostatic "docking," hydrophobic residues on this compound insert into the acyl chain region of the lipid bilayer. This step is thermodynamically favorable as it removes nonpolar amino acid side chains from the aqueous environment.
-
Oligomerization and Pore Formation: Once a critical threshold concentration of this compound is reached on the membrane surface, the peptide monomers oligomerize.[13] This self-assembly process is believed to be the key step leading to membrane disruption. The exact model of the pore or channel formed by this compound is still under investigation, but possibilities include the "barrel-stave" or "toroidal pore" models, where peptide aggregates create a hydrophilic channel through the membrane.[19] This process is sigmoidal, indicating a cooperative mechanism where oligomerization is a prerequisite for permeabilization.[13]
-
Membrane Permeabilization: The formation of these transmembrane structures compromises the integrity of the cell membrane, leading to the leakage of ions, metabolites (like ATP), and other essential cellular components.[10] This rapid depolarization and loss of cytoplasmic contents ultimately leads to bacterial cell death.
The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound action on cardiolipin-rich bacterial membranes.
Methodologies for Studying the this compound-Cardiolipin Interaction
A multi-faceted approach combining various biophysical and biochemical techniques is essential to fully characterize the peptide-lipid interaction.[19][20][21] No single technique can provide a complete picture.[19][20]
Model Membrane Preparation: Liposomes
Large unilamellar vesicles (LUVs), or liposomes, are the workhorse for studying peptide-membrane interactions.[22] They provide a highly controlled model system where lipid composition can be precisely defined to mimic bacterial or mammalian membranes.
Table 1: Example Lipid Compositions for Model Membranes
| Membrane Type | Phosphatidylcholine (PC) | Phosphatidylethanolamine (PE) | Phosphatidylglycerol (PG) | Cardiolipin (CL) | Rationale |
| Bacterial Mimic | 0% | 70% | 20% | 10% | Mimics the anionic surface of bacteria like E. coli.[7] |
| Control (No CL) | 0% | 75% | 25% | 0% | Isolates the specific contribution of cardiolipin to the interaction. |
| Mammalian Mimic | 50% | 30% | 10% | 10% (inner leaflet) | Represents a more zwitterionic outer leaflet typical of eukaryotic cells.[10] |
Binding Affinity and Thermodynamics: Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[23][24]
-
Causality: By titrating a solution of this compound into a suspension of liposomes, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[23] This allows for a deep understanding of the driving forces—whether the binding is primarily enthalpy-driven (favorable bond formation) or entropy-driven (hydrophobic effect).
-
Self-Validation: The experiment should be repeated by titrating lipids into the peptide solution to confirm the results.[25][26] Additionally, control titrations using liposomes without cardiolipin are critical to quantify the specific energetic contribution of the target lipid.
Detailed Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation:
-
Prepare LUVs of the desired lipid composition (e.g., PE/PG/CL) via extrusion to a uniform diameter (typically 100 nm).
-
Thoroughly degas the peptide solution and the liposome suspension to prevent bubble formation.[26]
-
Ensure the buffer is identical for both the peptide (in the syringe) and the liposomes (in the cell) to minimize heats of dilution.
-
-
Setup:
-
Load the liposome suspension (e.g., 100-500 µM total lipid) into the ITC sample cell.
-
Load the this compound solution (e.g., 5-20 µM) into the injection syringe. The concentration in the syringe should be 10-20 times that of the sample in the cell.[27]
-
-
Titration:
-
Perform a series of small, precise injections (e.g., 5-10 µL) of the peptide solution into the liposome suspension at a constant temperature (e.g., 25°C).
-
Record the heat released or absorbed after each injection. The magnitude of the heat signal will decrease as the binding sites on the liposomes become saturated.[26]
-
-
Analysis:
-
Integrate the heat peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, ΔH, n).[24]
-
Binding Kinetics: Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free optical technique that measures changes in mass on a sensor chip surface, making it ideal for studying the kinetics (on- and off-rates) of binding events.[28][29][30]
-
Causality: By immobilizing a lipid bilayer containing cardiolipin on an SPR sensor chip, one can flow this compound over the surface and directly observe the association (kon) and dissociation (koff) phases of the interaction.[28] This provides kinetic information that is complementary to the thermodynamic data from ITC.
-
Self-Validation: A control flow cell on the sensor chip, containing a lipid bilayer without cardiolipin, must be used to subtract non-specific binding and instrument drift, ensuring the measured kinetics are specific to the target.
Detailed Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation:
-
Use a sensor chip designed for lipid analysis (e.g., an L1 or HPA chip).
-
Form a lipid bilayer on the sensor surface by flowing small unilamellar vesicles (SUVs) of the desired composition over the chip until a stable baseline is achieved, indicating bilayer formation.
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of this compound solution over the lipid-coated surface at a constant flow rate.
-
Record the SPR signal (in Response Units, RU) over time. An increase in RU corresponds to the peptide binding to the membrane.
-
After the association phase, switch to flowing buffer alone to monitor the dissociation of the peptide from the surface.
-
-
Regeneration & Control:
-
If necessary, regenerate the surface between cycles with a brief pulse of a mild detergent or high salt buffer to remove all bound peptide.
-
All injections must also be performed over a control surface (e.g., a bilayer lacking CL) for reference subtraction.
-
-
Analysis:
-
Fit the association and dissociation curves from multiple analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD) can be calculated as kd/ka.
-
Membrane Permeabilization: Dye Leakage Assays
These assays directly measure the primary functional consequence of the this compound-membrane interaction: the loss of membrane integrity.[22][31]
-
Causality: Liposomes are loaded with a fluorescent dye at a concentration high enough to cause self-quenching.[32][33] When this compound forms pores in the liposome membrane, the dye leaks out, becomes diluted, and its fluorescence de-quenches, resulting in a measurable increase in fluorescence intensity.
-
Self-Validation: The maximum possible leakage is determined at the end of the experiment by adding a detergent (e.g., Triton X-100) to completely lyse all liposomes.[33] A negative control (liposomes with buffer only) establishes the baseline leakage.
Detailed Protocol: ANTS/DPX Liposome Leakage Assay
-
Liposome Preparation:
-
Prepare a lipid film of the desired composition (e.g., PE/PG/CL).
-
Hydrate the film with a buffer containing the fluorescent dye 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and its quencher p-xylene-bis-pyridinium bromide (DPX).[22][34]
-
Create LUVs via freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane.
-
Remove unencapsulated ANTS/DPX from the liposome suspension using a gel filtration column.[22]
-
-
Assay Execution:
-
Place a diluted suspension of the ANTS/DPX-loaded liposomes (e.g., 50 µM lipid) in a fluorometer cuvette with stirring.
-
Monitor the baseline fluorescence (Excitation: ~360 nm, Emission: ~530 nm).[33][34]
-
Inject the this compound peptide at the desired concentration and record the increase in fluorescence over time.
-
-
Data Analysis:
-
After the reaction plateaus, inject Triton X-100 (to a final concentration of ~0.1%) to lyse all vesicles and obtain the 100% leakage value (F100).
-
Calculate the percentage of leakage at any given time point (t) using the formula: % Leakage = [(Ft - F0) / (F100 - F0)] * 100 where Ft is the fluorescence at time t, and F0 is the initial baseline fluorescence.[31]
-
Caption: Experimental workflow for a liposome dye leakage assay.
Therapeutic Implications and Future Directions
The high specificity of this compound for cardiolipin presents a significant opportunity for therapeutic development.
-
Rational Drug Design: By understanding the specific amino acid residues in this compound that form the binding pocket for cardiolipin, new peptide analogues can be designed.[13] Modifications could enhance binding affinity, improve stability against proteases, or fine-tune the selectivity profile.[17][35] For example, substituting key residues with non-natural amino acids or creating D-amino acid peptide analogues can increase serum stability.[35]
-
Targeting High-CL Pathogens: The strategy is particularly promising against bacteria that are rich in cardiolipin, such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][9]
-
Overcoming Resistance: Because this compound targets a fundamental structural component of the membrane rather than a specific enzyme, the development of resistance may be slower than for conventional antibiotics.
Challenges and Considerations:
-
Mitochondrial Toxicity: The primary off-target concern is the inner mitochondrial membrane, which is also rich in cardiolipin.[5] Future drug design must focus on enhancing selectivity for bacterial membranes over mitochondrial ones. Differences in membrane potential, sterol content, and the presence of an outer membrane in Gram-negative bacteria can be exploited to achieve this.
-
Delivery and Stability: Like many peptide-based drugs, this compound may face challenges with in vivo stability and delivery to the site of infection. Formulation strategies and peptide modifications will be critical for clinical translation.
Conclusion
The interaction between this compound and cardiolipin is a clear and compelling example of a targeted antimicrobial mechanism. This compound's ability to recognize and disrupt cardiolipin-rich domains in bacterial membranes provides a powerful blueprint for the development of new anti-infective agents. The methodologies outlined in this guide—from thermodynamic and kinetic binding assays to functional permeabilization studies—provide a robust framework for researchers to dissect these interactions with precision. By continuing to unravel the molecular details of this axis, the scientific community can move closer to designing novel, selective, and potent therapeutics that effectively combat the growing threat of antibiotic-resistant bacteria.
References
-
Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 108(1), 128-132. [Link]
-
Galdiero, S., Falanga, A., Cantisani, M., Vitiello, M., Morelli, G., & Galdiero, M. (2013). Peptide-Lipid Interactions: Experiments and Applications. International Journal of Molecular Sciences, 14(9), 18758-18789. [Link]
-
Gold, V. A., Salzer, R., & Daum, G. (2012). The action of cardiolipin on the bacterial translocon. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(4), 1162-1169. [Link]
-
Sun, J., & Huser, T. (2021). A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. Bio-protocol, 11(10), e4026. [Link]
-
Clifton, L. A. (2020). The Role of Cardiolipin and pH in the Self-Assembly of Bacterial Membrane Mimics. University of Manchester Thesis. [Link]
-
Poger, D., Pöyry, S., & Mark, A. E. (2018). Could Cardiolipin Protect Membranes against the Action of Certain Antimicrobial Peptides? Aurein 1.2, a Case Study. ACS Omega, 3(12), 16453–16464. [Link]
-
Takeuchi, K., Takahashi, H., Sugai, M., Iwai, H., Kohno, T., Sekimizu, K., Natori, S., & Shimada, I. (2004). Channel-forming membrane permeabilization by an antibacterial protein, this compound: determination of membrane-buried and oligomerization surfaces by NMR. Journal of Biological Chemistry, 279(6), 4981-4987. [Link]
-
Poger, D., Pöyry, S., & Mark, A. E. (2018). Could Cardiolipin Protect Membranes against the Action of Certain Antimicrobial Peptides? Aurein 1.2, a Case Study. ACS Omega, 3(12), 16453–16464. [Link]
-
Wessman, P., Hauksson, J. B., & Edwards, K. (2011). Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles. Biophysical Journal, 100(5), 1206-1214. [Link]
-
Carranza, G., Angius, F., Ilioaia, O., & Arechaga, I. (2017). Cardiolipin plays an essential role in the formation of intracellular membranes in Escherichia coli. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(10), 1013-1021. [Link]
-
Cho, J., Costa, K. C., Widel, M., & Cheung, A. L. (2023). Regulation of Bacterial Two-Component Systems by Cardiolipin. mBio, 14(2), e03233-22. [Link]
-
Lu, Y., & St-Pierre, J. (2021). Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. Pharmaceutics, 13(12), 2056. [Link]
-
Seelig, J., & Macdonald, P. M. (2002). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Biochemistry, 41(48), 14389-14397. [Link]
-
Hall, K., & Aguilar, M. I. (2010). Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides. Methods in Molecular Biology, 618, 213-223. [Link]
-
Wikipedia contributors. (2023). Cardiolipin. Wikipedia. [Link]
-
Yamada, K., & Natori, S. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Biochemical Journal, 298(Pt 3), 623-628. [Link]
-
Santiago-Pérez, S., Arutyunyan, A., & Liko, I. (2021). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. In Plant Peptide Hormones. Methods in Molecular Biology, vol 2348. Humana, New York, NY. [Link]
-
Galdiero, S., Falanga, A., Cantisani, M., Vitiello, M., Morelli, G., & Galdiero, M. (2013). Peptide-Lipid Interactions: Experiments and Applications. International Journal of Molecular Sciences, 14(9), 18758-18789. [Link]
-
Sun, J., & Huser, T. (2021). A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. Bio-protocol, 11(10), e4026. [Link]
-
Bechinger, B., & Salnikov, E. S. (2020). Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. Journal of Visualized Experiments, (166), e61955. [Link]
-
Umeda, K., Iwashita, K., & Ohta, M. (1997). Selective interaction of synthetic antimicrobial peptides derived from this compound B with lipid bilayers. Journal of Biochemistry, 121(3), 556-563. [Link]
-
Poger, D., Pöyry, S., & Mark, A. E. (2018). Could Cardiolipin Protect Membranes against the Action of Certain Antimicrobial Peptides? Aurein 1.2, a Case Study. ACS Omega, 3(12), 16453-16464. [Link]
-
MPI-CBG. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. MPI-CBG. [Link]
-
Ruiz-Pérez, A., López-García, B., & Morales-Ríos, E. (2023). Cardiolipin Strongly Inhibits the Leakage Activity of the Short Antimicrobial Peptide ATRA-1 in Comparison to LL-37, in Model Membranes Mimicking the Lipid Composition of Staphylococcus aureus. International Journal of Molecular Sciences, 24(5), 4945. [Link]
-
Medicosis Perfectionalis. (2024, March 30). L32: Mechanism of action of Elastase and Cationic Antimicrobial Proteins/Cathelicidins/ LL-37 [Video]. YouTube. [Link]
-
UniProt Consortium. (n.d.). This compound - Sarcophaga peregrina (Flesh fly). UniProt. [Link]
-
Galdiero, S., Falanga, A., Cantisani, M., Vitiello, M., Morelli, G., & Galdiero, M. (2013). Peptide-lipid interactions: experiments and applications. International Journal of Molecular Sciences, 14(9), 18758-18789. [Link]
-
Hanzawa, H., Shimada, I., & Arata, Y. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). FEBS Letters, 269(2), 413-418. [Link]
-
de la Torre, B. G., Albericio, F., & Kaczmarek, M. P. (2022). Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria. International Journal of Molecular Sciences, 23(20), 12389. [Link]
-
Gomes, P., & Andreu, D. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods, 259(1-2), 217-230. [Link]
-
UniProt Consortium. (n.d.). This compound-C - Sarcophaga peregrina (Flesh fly). UniProt. [Link]
-
Galdiero, S., Falanga, A., Cantisani, M., Vitiello, M., Morelli, G., & Galdiero, M. (2013). Peptide-Lipid Interactions: Experiments and Applications. Semantic Scholar. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. Biochemical Journal, 291(Pt 1), 275-279. [Link]
-
Wikipedia contributors. (2023). Surface plasmon resonance. Wikipedia. [Link]
-
Salnikov, E. S., Aussenac, F., & Bechinger, B. (2023). The Mechanism of Action of SAAP-148 Antimicrobial Peptide as Studied with NMR and Molecular Dynamics Simulations. International Journal of Molecular Sciences, 24(5), 4434. [Link]
-
Claypool, S. M., & Koehler, C. M. (2012). Cardiolipin Interactions with Proteins. Trends in Biochemical Sciences, 37(1), 32-41. [Link]
-
Jordan, C. E., Frutos, A. G., & Thiel, A. J. (2001). Real-Time Surface Plasmon Resonance Imaging Measurements for the Multiplexed Determination of Protein Adsorption/Desorption Kinetics and Surface Enzymatic Reactions on Peptide Microarrays. Analytical Chemistry, 73(24), 5857-5864. [Link]
-
Claypool, S. M., & Koehler, C. M. (2015). Cardiolipin Interactions with Proteins. Biophysical Journal, 109(6), 1282-1294. [Link]
-
McAuley, K. E., Fyfe, P. K., & Jones, M. R. (2000). Structural details of an interaction between cardiolipin and an integral membrane protein. Proceedings of the National Academy of Sciences, 97(2), 573-578. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. Biochemical Journal, 291(1), 275-279. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: Similarity of this compound B to charybdotoxin. Biochemical Journal, 291(Pt 1), 275-279. [Link]
-
Farshadzadeh, Z., Roudashti, S., & Mohkam, M. (2024). Design of a novel analogue peptide with potent antibiofilm activities against Staphylococcus aureus based upon a this compound B-derived peptide. Scientific Reports, 14(1), 2275. [Link]
-
Claypool, S. M., & Koehler, C. M. (2015). Cardiolipin Interactions with Proteins. Biophysical Journal, 109(6), 1282-1294. [Link]
Sources
- 1. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of cardiolipin on the bacterial translocon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiolipin - Wikipedia [en.wikipedia.org]
- 6. Cardiolipin Interactions with Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Could Cardiolipin Protect Membranes against the Action of Certain Antimicrobial Peptides? Aurein 1.2, a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Bacterial Two-Component Systems by Cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective interaction of synthetic antimicrobial peptides derived from this compound B with lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Channel-forming membrane permeabilization by an antibacterial protein, this compound: determination of membrane-buried and oligomerization surfaces by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiolipin Strongly Inhibits the Leakage Activity of the Short Antimicrobial Peptide ATRA-1 in Comparison to LL-37, in Model Membranes Mimicking the Lipid Composition of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mechanism of Action of SAAP-148 Antimicrobial Peptide as Studied with NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Peptide-Lipid Interactions: Experiments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Peptide-lipid interactions: experiments and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. mdpi.com [mdpi.com]
- 24. edepot.wur.nl [edepot.wur.nl]
- 25. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 28. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 30. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 31. researchgate.net [researchgate.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 34. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]
- 35. Design of a novel analogue peptide with potent antibiofilm activities against Staphylococcus aureus based upon a this compound B-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Purification of Sapecin from Sarcophaga peregrina (NIH-Sape-4) Cell Culture
Introduction: The Significance of Sapecin
This compound is a potent, cysteine-rich antimicrobial peptide (AMP) originally isolated from the flesh fly, Sarcophaga peregrina.[1] As a member of the insect defensin family, it exhibits robust activity, primarily against Gram-positive bacteria, by targeting and disrupting the integrity of their cell membranes.[2] The specific mechanism involves a high affinity for cardiolipin, a key phospholipid component of bacterial membranes.[2] The NIH-Sape-4 embryonic cell line, derived from Sarcophaga peregrina, provides a reliable and advantageous system for producing this compound, as the cells constitutively synthesize and secrete the peptide into the culture medium.[3][4] This eliminates the need for complex cell lysis procedures and simplifies the initial stages of purification.
This document provides a comprehensive, field-tested protocol for the purification of this compound from the conditioned culture medium of NIH-Sape-4 cells. The methodology is built on a logical, multi-step chromatographic strategy designed to isolate this compound to a high degree of purity suitable for functional assays, structural analysis, and pre-clinical research. Each step is explained with its underlying scientific rationale to empower researchers to understand and adapt the protocol as needed.
The Biochemical Basis for the Purification Strategy
The successful purification of this compound hinges on exploiting its unique physicochemical properties at each stage of the process. The overall strategy is designed for progressive enrichment, where each step removes a different set of contaminants based on orthogonal separation principles.
-
Cationic Nature: this compound is a highly basic peptide, meaning it carries a net positive charge at neutral or acidic pH. This fundamental property is leveraged in the initial capture step using Cation Exchange Chromatography (CIEX) . At a pH below its isoelectric point (pI), this compound binds strongly to a negatively charged resin, while neutral or negatively charged proteins and media components are washed away.[5]
-
Size and Hydrophobicity: While this compound is a small peptide (approx. 4 kDa)[1], the final, crucial polishing step relies on its hydrophobicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides the highest resolution by separating this compound from any remaining protein contaminants and closely related homologues (like this compound B and C) based on subtle differences in their interaction with a non-polar stationary phase.[6][7]
The logical flow of this protocol ensures that the high-capacity, lower-resolution CIEX step first concentrates the target peptide and removes bulk impurities, which protects the high-performance, lower-capacity RP-HPLC column from being fouled in the final polishing step.[8]
Overall Purification Workflow
The purification process is a sequential, multi-stage workflow designed to achieve high purity and yield.
Caption: High-level overview of the this compound purification process.
Materials and Reagents
Cell Culture
-
Sarcophaga peregrina cell line (NIH-Sape-4)[9]
-
Grace's Insect Medium or Mitsuhashi-Maramorosch's Medium[10]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Cell culture flasks (T-75 or T-150)
-
Humidified incubator (25-27°C)
Buffers and Solutions
| Table 1: Buffer and Solution Recipes | |
| Buffer/Solution | Composition |
| CIEX Buffer A (Binding) | 20 mM Sodium Phosphate, pH 6.5 |
| CIEX Buffer B (Elution) | 20 mM Sodium Phosphate, 1.0 M NaCl, pH 6.5 |
| RP-HPLC Solvent A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| RP-HPLC Solvent B | 0.1% (v/v) TFA in Acetonitrile |
| Sterilization | All buffers for chromatography must be filtered through a 0.22 µm membrane. |
Chromatography Equipment
-
Peristaltic pump or FPLC/HPLC system
-
Cation Exchange Column (e.g., HiTrap SP HP 5 mL)
-
Reversed-Phase C18 Column (e.g., Zorbax 300SB-C18, 9.4 mm I.D. for semi-preparative scale)[11]
-
UV Detector (220 nm and 280 nm)
-
Fraction Collector
Detailed Step-by-Step Protocol
Phase 1: Cell Culture and Harvesting
-
Cell Propagation: Culture NIH-Sape-4 cells in T-150 flasks with Grace's Insect Medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 26°C. The population doubling time is approximately 30 hours.[9][10]
-
Scaling Up: Expand the cell culture to the desired volume. For a preparative run, a starting volume of 1-2 Liters of conditioned medium is recommended.[7]
-
Harvesting: Once cells reach 90-95% confluence, collect the culture supernatant (conditioned medium). This medium contains the secreted this compound.[1][12]
-
Clarification: Centrifuge the collected medium at 3,000 x g for 15 minutes at 4°C to pellet the cells. Carefully decant the supernatant.
-
Filtration: Filter the clarified supernatant through a 0.45 µm filter to remove any remaining cells and debris. This step is critical to prevent clogging of the chromatography columns.
Scientific Rationale: The NIH-Sape-4 cell line constitutively secretes this compound, making the conditioned medium the starting material.[3] Initial clarification and filtration are essential mechanical steps to protect the downstream chromatography resins from particulate matter.
Phase 2: Cation Exchange Chromatography (CIEX) - Capture Step
This step aims to capture the cationic this compound from the dilute supernatant and achieve significant concentration and initial purification.
Caption: Workflow for the cation exchange chromatography step.
-
Column Equilibration: Equilibrate the HiTrap SP HP column with 5-10 column volumes (CV) of CIEX Buffer A at a flow rate of 2 mL/min until the UV baseline (280 nm) is stable.
-
Sample Loading: Load the filtered supernatant onto the equilibrated column. The flow rate can be maintained at 2 mL/min. Monitor the UV 280 nm reading; a significant increase indicates that the column's binding capacity is being reached.
-
Washing: After loading, wash the column with at least 5 CV of CIEX Buffer A to remove unbound and weakly bound contaminants.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% CIEX Buffer B over 20 CV. This corresponds to a salt gradient from 0 to 1.0 M NaCl.[5][13]
-
Fraction Collection: Collect 2 mL fractions throughout the elution gradient. This compound is expected to elute at a moderate salt concentration.
-
Activity Screening: Screen the collected fractions for antibacterial activity using a standard assay (e.g., liquid growth inhibition or radial diffusion assay against Staphylococcus aureus). Pool the active fractions.
Scientific Rationale: At pH 6.5, this compound is positively charged and binds to the negatively charged sulfopropyl (SP) resin.[5] A linear salt gradient is used for elution; Na+ ions from NaCl compete with the bound this compound for the negative charges on the resin, and proteins with weaker ionic interactions elute first.[5][13] This step effectively concentrates the peptide and removes many acidic or neutral proteins.
Phase 3: Reversed-Phase HPLC (RP-HPLC) - Polishing Step
This final step provides high-resolution separation to isolate this compound to homogeneity.
| Table 2: RP-HPLC Gradient Parameters | |
| Time (min) | % Solvent B (Acetonitrile w/ 0.1% TFA) |
| 0-5 | 5% |
| 5-65 | 5% to 65% (Linear Gradient) |
| 65-70 | 65% to 95% (Column Wash) |
| 70-75 | 95% to 5% (Re-equilibration) |
-
Sample Preparation: The pooled active fractions from the CIEX step may need to be desalted or diluted to reduce the salt concentration before injection. Alternatively, direct injection may be possible depending on the volume.
-
Column Equilibration: Equilibrate the C18 RP-HPLC column with 95% Solvent A / 5% Solvent B until a stable baseline is achieved at 220 nm.
-
Injection and Separation: Inject the sample and run the gradient as detailed in Table 2. The flow rate for a 9.4 mm I.D. column is typically 2.0-3.0 mL/min.
-
Fraction Collection: Monitor the chromatogram at 220 nm (for peptide bonds) and collect peaks into separate tubes. This compound is expected to elute between 20-40% acetonitrile.[7]
Scientific Rationale: RP-HPLC separates molecules based on their hydrophobicity.[6] The stationary phase (C18) is non-polar. Peptides bind to the column in a high-aqueous mobile phase and are eluted by an increasing concentration of a more non-polar organic solvent (acetonitrile). More hydrophobic molecules are retained longer and elute at higher acetonitrile concentrations. TFA acts as an ion-pairing agent, improving peak shape.
Phase 4: Purity Assessment and Quantification
-
SDS-PAGE: Analyze the final purified fractions on a 15% Tris-Tricine SDS-PAGE gel to verify purity and estimate molecular weight (approx. 4 kDa).
-
Analytical RP-HPLC: Re-inject a small aliquot of the purified fraction onto an analytical C18 column to confirm a single, sharp peak, indicating high purity.
-
Quantification: Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm if the extinction coefficient is known.
Expected Results and Troubleshooting
-
Yield: The expected yield of pure this compound from 1 Liter of culture medium can range from 50-200 µg, depending on cell culture density and conditions.[3][4]
-
Purity: The final product should appear as a single band on an overloaded SDS-PAGE gel and >95% pure by analytical RP-HPLC.
-
Troubleshooting:
-
Low Yield: Optimize cell culture conditions for maximum protein expression. Ensure pH of CIEX binding buffer is optimal for this compound binding.
-
Poor Resolution in HPLC: Adjust the gradient slope. A shallower gradient can improve the separation of closely related peptides.[11][14]
-
No Antibacterial Activity: Ensure fractions are kept at 4°C throughout purification. Avoid repeated freeze-thaw cycles. Confirm the integrity of the disulfide bonds.
-
References
-
Mant, C. T., & Hodges, R. S. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A, 1140(1-2), 112–120. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. Biochemical Journal, 291(Pt 1), 275–279. [Link]
-
Selsted, M. E., & Ouellette, A. J. (2005). Defensins and other antimicrobial peptides and proteins. In Innate Immunity (pp. 51-79). Humana Press. (General reference for AMP properties). [Link]
-
Hancock, R. E. W., & Sahl, H. G. (2000). HPLC Methods for Purification of Antimicrobial Peptides. In Methods in Molecular Biology, vol. 129, pp. 147-158. Humana Press. [Link]
-
Matsuyama, K., & Natori, S. (1988). Purification of three antibacterial proteins from the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina. The Journal of Biological Chemistry, 263(32), 17112–17116. [Link]
-
Komano, H., et al. (1987). Purification of Sarcophaga (fleshfly) lectin and detection of sarcotoxins in the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina. Biochemical Journal, 248(1), 217–222. [Link]
-
Takahashi, M., Mitsuhashi, J., & Ohtaki, T. (1980). Establishment of a cell line from embryonic tissues of the fleshfly, Sarcophaga peregrina (Insecta: Diptera). Development, Growth & Differentiation, 22(1), 11-19. [Link]
-
Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. Application Note. [Link]
-
Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 108(1), 128–132. [Link]
-
UK Entomology. (n.d.). NIH-SaPe-4. University of Kentucky College of Agriculture, Food and Environment. [Link]
-
ResearchGate. (2018). Separation of proteins with cation exchange chromatography on Sepapure SP and CM. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. ResearchGate. [Link]
-
Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX. Application Note. [Link]
Sources
- 1. Purification of three antibacterial proteins from the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Sarcophaga (fleshfly) lectin and detection of sarcotoxins in the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-works.com [bio-works.com]
- 9. ESTABLISHMENT OF A CELL LINE FROM EMBRYONIC TISSUES OF THE FLESHFLY, SARCOPHAGA PEREGRINA (INSECTA: DIPTERA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NIH-SaPe-4 | Entomology [entomology.mgcafe.uky.edu]
- 11. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blob.phenomenex.com [blob.phenomenex.com]
- 14. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1mm to 9.4mm I.D.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Sapecin, an Antimicrobial Peptide with Therapeutic Potential
An In-Depth Technical Guide to the Recombinant Expression and Purification of Sapecin
This compound is a potent, cationic antimicrobial peptide (AMP) originally isolated from the embryonic cell line and hemolymph of the flesh fly, Sarcophaga peregrina.[1][2] It is a member of the insect defensin family of peptides, characterized by a well-defined structure containing six cysteine residues that form three intramolecular disulfide bonds.[3][4] this compound and its homologues exhibit robust antimicrobial activity, particularly against Gram-positive bacteria, and some activity against Gram-negative bacteria and fungi.[1][5]
The primary mechanism of action for this compound involves the disruption of bacterial cell membranes.[5][6] Its cationic nature facilitates an initial electrostatic interaction with the negatively charged components of microbial membranes, such as phospholipids. Specifically, this compound shows a high affinity for cardiolipin, a major phospholipid component of the Staphylococcus aureus membrane, suggesting this is a key molecular target.[1] This interaction leads to membrane permeabilization, leakage of essential cellular contents, and ultimately, cell death.[6][7] Given the rise of antibiotic-resistant pathogens, this compound represents a promising candidate for the development of new anti-infective therapeutics.[8]
Producing this compound in sufficient quantities for research and drug development necessitates a robust recombinant expression and purification strategy. This guide provides a comprehensive overview and detailed protocols for achieving high-yield, high-purity recombinant this compound.
Part 1: Strategy for Recombinant this compound Expression
The successful expression of a small, cationic, and potentially toxic peptide like this compound requires careful consideration of the expression host and vector design. Direct expression is often challenging due to rapid degradation by host proteases and potential toxicity. Therefore, a fusion protein strategy is highly recommended.
Selecting an Appropriate Expression System
Several well-established systems can be used for recombinant protein production, each with distinct advantages and disadvantages.[9][10][11]
| Expression System | Advantages | Disadvantages | Suitability for this compound |
| Escherichia coli | - Rapid growth and high cell densities- Low-cost media- Well-characterized genetics and vast tool availability[10][12] | - Lacks post-translational modification machinery- High potential for inclusion body formation- Endotoxin (LPS) presence | Excellent. The most cost-effective choice. Challenges can be overcome with fusion tags and optimized expression conditions.[13] |
| Pichia pastoris (Yeast) | - Eukaryotic system with some PTM capabilities- High-density fermentation- Can secrete proteins into the medium, simplifying purification[14] | - Slower growth than E. coli- Potential for hyperglycosylation (though unlikely for this compound)- More complex genetics and vector systems | Very Good. Secretion is a major advantage. A strong alternative to E. coli.[15] |
| Insect Cells (BEVS) | - High-level expression of complex proteins- Robust PTM machinery similar to mammalian cells | - High cost and complexity- Slower process compared to microbial systems[11] | Overkill. The complexity and cost are not justified for a small, non-glycosylated peptide like this compound. |
For this compound, which is a small peptide without a need for complex post-translational modifications, E. coli represents the most logical, efficient, and cost-effective choice.
Vector Design: A Fusion Protein Approach
To overcome proteolytic degradation and potential toxicity, and to facilitate purification, this compound should be expressed as a fusion protein.
Key Components of the Expression Cassette:
-
Fusion Partner: A larger, highly soluble protein to protect this compound and enhance expression. Glutathione-S-Transferase (GST) and Maltose-Binding Protein (MBP) are excellent choices.
-
Affinity Tag: A tag for the initial purification step. A hexahistidine (6xHis) tag is versatile and allows for purification via Immobilized Metal Affinity Chromatography (IMAC).[16][17] Combining a GST fusion partner with a His-tag offers dual purification options.
-
Protease Cleavage Site: This is critical for releasing the native this compound peptide from the fusion partner after purification. The Enterokinase (Enteropeptidase) recognition site (Asp-Asp-Asp-Asp-Lys ↓) is ideal, as it cleaves C-terminally to the lysine residue, ensuring that no additional amino acids are left on the N-terminus of the target peptide.[18]
-
Codon-Optimized this compound Gene: The DNA sequence of this compound should be synthesized with codons optimized for high expression in the chosen host (E. coli).
A recommended construct design is: pET-28a(+) vector → N-terminal 6xHis Tag → GST Tag → Enterokinase Site → Codon-Optimized this compound Gene .
Workflow for Recombinant this compound Expression
Caption: Workflow for cloning and expressing the His-GST-Sapecin fusion protein in E. coli.
Protocol 1: Expression of His-GST-Sapecin in E. coli
This protocol details the steps from transformation to cell harvesting.
1. Transformation: a. Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice. b. Add 1-5 µL of the expression vector plasmid DNA to the cells. Mix gently by flicking the tube. c. Incubate on ice for 30 minutes. d. Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes. e. Add 950 µL of sterile SOC or LB medium. f. Incubate at 37°C for 1 hour with shaking (220 rpm). g. Plate 100 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic (e.g., Kanamycin for pET-28a). h. Incubate overnight at 37°C.
2. Starter Culture: a. Inoculate a single colony from the plate into 10 mL of LB medium with the selective antibiotic. b. Grow overnight at 37°C with shaking (220 rpm).
3. Large-Scale Culture and Induction: a. Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight starter culture. b. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. c. Cool the culture to 16°C. d. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. e. Continue to incubate at 16°C for 16-20 hours with shaking. This low-temperature, long-duration induction promotes proper protein folding and maximizes the yield of soluble fusion protein.[12]
4. Cell Harvesting: a. Transfer the culture to centrifuge bottles. b. Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. c. Discard the supernatant. The resulting cell pellet can be stored at -80°C or used immediately for purification.
Part 2: A Multi-Step Strategy for this compound Purification
A robust, multi-step purification process is essential to obtain highly pure, active this compound. The recommended strategy follows a Capture-Cleave-Polish workflow.[19]
Workflow for this compound Purification and Isolation
Caption: Multi-step purification workflow for isolating native this compound from the fusion protein.
Protocol 2: Cell Lysis and IMAC Capture
This protocol purifies the fusion protein from the crude cell lysate.
Materials:
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0.[20]
-
Lysozyme, DNase I.
-
Ni-NTA Agarose resin.[21]
Procedure:
-
Resuspend the cell pellet from 1 L of culture in 30-40 mL of ice-cold Lysis Buffer. Add lysozyme (1 mg/mL) and a small amount of DNase I.
-
Lyse the cells via sonication on ice. Perform short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes of "on" time, or until the suspension is no longer viscous.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate a column containing 5-10 mL of Ni-NTA resin with 5 column volumes (CV) of Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10 CV of Wash Buffer to remove weakly bound contaminating proteins.
-
Elute the bound His-GST-Sapecin fusion protein with 5 CV of Elution Buffer. Collect 1 mL fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the pure fusion protein. Pool the purest fractions.
Protocol 3: Fusion Tag Cleavage with Enterokinase
This step releases the this compound peptide.
Materials:
-
Cleavage Buffer: 50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0.
-
Recombinant Enterokinase.[22]
Procedure:
-
Buffer Exchange the pooled, purified fusion protein into Cleavage Buffer. This can be done by dialysis overnight at 4°C or using a desalting column (e.g., PD-10). This step is crucial to remove the imidazole, which can inhibit some proteases.
-
Determine the protein concentration of the fusion protein using a BCA assay (see Protocol 5).
-
Set up a pilot cleavage reaction to optimize the enzyme-to-substrate ratio. A starting point is a 1:100 to 1:200 ratio (w/w) of Enterokinase to fusion protein.[22]
-
Incubate the reaction at room temperature (or a specified temperature for your enzyme) for 4-16 hours. Take time-point samples (e.g., 2h, 4h, 8h, 16h) to monitor cleavage efficiency by SDS-PAGE.
-
Once optimal conditions are found, scale up the cleavage reaction for the entire batch of protein.
Protocol 4: Polishing by IEX and SEC
These final steps separate this compound from the His-GST tag, uncleaved protein, and Enterokinase.
A. Cation-Exchange Chromatography (IEX):
-
Rationale: this compound is a cationic peptide, while the His-GST tag is expected to be neutral or slightly anionic at neutral pH. This charge difference allows for efficient separation.[23][24]
-
Procedure:
-
Dilute the cleavage reaction mixture with a low-salt IEX binding buffer (e.g., 20 mM MES, pH 6.0) to reduce the salt concentration.
-
Load the diluted sample onto a cation-exchange column (e.g., HiTrap SP) equilibrated with the binding buffer.
-
The His-GST tag and Enterokinase should flow through the column.
-
Wash the column with binding buffer.
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.
-
B. Size-Exclusion Chromatography (SEC):
-
Rationale: This is the final polishing step to remove any remaining contaminants and protein aggregates, separating molecules based on their hydrodynamic radius.[25][26]
-
Procedure:
-
Pool and concentrate the this compound-containing fractions from the IEX step.
-
Equilibrate an SEC column (e.g., Superdex 30 pg or similar, suitable for small peptides) with a final storage buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Load the concentrated this compound sample onto the column.
-
Run the chromatography at a constant, slow flow rate.[27]
-
Collect fractions and analyze by SDS-PAGE. The desired this compound should elute as a single, sharp peak.
-
Pool the purest fractions, determine the final concentration, and store at -80°C.
-
Part 3: Quality Control and Quantification
Protocol 5: Protein Quantification by BCA Assay
The Bicinchoninic Acid (BCA) assay is a sensitive, detergent-compatible method for measuring protein concentration.[28]
Materials:
-
BCA Reagent A and Reagent B.
-
Protein Standard (e.g., Bovine Serum Albumin, BSA at 2 mg/mL).
-
96-well microplate.
-
Microplate reader (562 nm).
Procedure:
-
Prepare BSA Standards: Create a serial dilution of the BSA stock to generate standards ranging from 2000 µg/mL down to 25 µg/mL. Use the same buffer as your sample for dilution.
-
Prepare Working Reagent (WR): Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B. Prepare this fresh.[29][30]
-
Plate Loading: Pipette 25 µL of each standard, unknown sample, and a buffer blank into separate wells of the microplate.
-
Add WR: Add 200 µL of the freshly prepared WR to every well.
-
Incubate: Mix the plate gently and incubate at 37°C for 30 minutes.[31]
-
Read Absorbance: Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Calculate Concentration: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the linear regression equation from this curve to calculate the concentration of your unknown this compound samples.[30]
References
-
This compound Mode of Action: PubMed. (n.d.). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). Retrieved from [Link][1]
-
This compound B Antimicrobial Peptide Characterization: PubMed. (n.d.). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Retrieved from [Link][5]
-
BCA Assay Detailed Protocol: Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link][29]
-
Protein Quantification with BCA: QB3 Berkeley. (n.d.). Protein Quantification: BCA Assay. Retrieved from [Link][30]
-
SEC Principles and Applications: Patsnap Synapse. (2025). How Do Size Exclusion Columns Work in Protein Purification? Retrieved from [Link][26]
-
Preparative Size Exclusion Chromatography: Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC). Retrieved from [Link][27]
-
This compound Homologue Purification: ResearchGate. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. Retrieved from [Link][3]
-
Ion-Exchange for Peptide Purification: Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link][23]
-
This compound Homologue Purification (NIH): NIH. (n.d.). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. Retrieved from [Link][4]
-
AMP Mechanisms of Action: Frontiers. (n.d.). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Retrieved from [Link][8]
-
AMP Action on Membranes: MDPI. (n.d.). Antimicrobial Peptides Derived from Bacteria: Classification, Sources, and Mechanism of Action against Multidrug-Resistant Bacteria. Retrieved from [Link][6]
-
His-Tag IMAC Purification: Bio-Rad. (n.d.). His-Tag Purification. Retrieved from [Link][16]
-
IMAC for His-tagged Proteins: evitria. (n.d.). Purification of His-tagged Proteins. Retrieved from [Link][17]
-
Multi-step Protein Purification: Cytiva. (2024). How to combine chromatography techniques to purify a histidine-tagged protein. Retrieved from [Link][19]
-
Recombinant Expression Systems Overview: Future Fields. (2024). Overview of Recombinant Protein Expression Systems. Retrieved from [Link][10]
-
AMP Mechanisms Review: MDPI. (n.d.). Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides. Retrieved from [Link][7]
-
This compound Gene Cloning: PubMed. (1988). Molecular cloning of cDNA for this compound and unique expression of the this compound gene during the development of Sarcophaga peregrina. Retrieved from [Link][2]
-
Pichia pastoris Expression: PubMed. (n.d.). Cloning and Overexpressing Membrane Proteins Using Pichia pastoris (Komagataella phaffii). Retrieved from [Link][15]
-
High-Yield E. coli Expression: PubMed Central. (2023). High-yield vesicle-packaged recombinant protein production from E. coli. Retrieved from [Link][13]
-
Optimizing E. coli Expression: Patsnap Synapse. (2025). Optimizing Protein Yield in E. coli Expression Systems. Retrieved from [Link][12]
Sources
- 1. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular cloning of cDNA for this compound and unique expression of the this compound gene during the development of Sarcophaga peregrina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides [mdpi.com]
- 8. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 9. A concise guide to choosing suitable gene expression systems for recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. futurefields.io [futurefields.io]
- 11. Protein Expression Systems [sigmaaldrich.com]
- 12. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 13. High-yield vesicle-packaged recombinant protein production from E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. Cloning and Overexpressing Membrane Proteins Using Pichia pastoris (Komagataella phaffii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. Purification of His-tagged Proteins | evitria Antibody Services [evitria.com]
- 18. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. protenova.com [protenova.com]
- 21. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - CA [thermofisher.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. waters.com [waters.com]
- 24. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 25. goldbio.com [goldbio.com]
- 26. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 27. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. qb3.berkeley.edu [qb3.berkeley.edu]
- 31. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Use of Synthetic Sapecin Peptides in Research
Introduction: Harnessing the Power of Insect Defensins
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the most promising candidates are antimicrobial peptides (AMPs), key components of the innate immune system across a vast array of organisms.[1][2] Sapecin, an insect defensin originally isolated from the flesh fly Sarcophaga peregrina, represents a potent example of these natural antibiotics.[3] This family of peptides, including this compound and its homologues this compound B and C, exhibits a characteristic three-dimensional structure stabilized by three disulfide bonds, which is crucial for their biological activity.[4][5]
This compound and its derivatives primarily exert their antimicrobial effects by targeting and disrupting the integrity of bacterial cell membranes.[6][7] Their cationic and amphipathic nature allows for selective interaction with the negatively charged components of microbial membranes, such as cardiolipin and acidic phospholipids.[3][8] This interaction can lead to membrane permeabilization, the formation of pores or channels, and ultimately, cell death.[7]
Research has led to the development of synthetic peptides derived from the α-helical region of this compound B.[6][9] These synthetic analogues often exhibit a broader spectrum of activity, targeting not only Gram-positive bacteria but also Gram-negative bacteria and even some fungi.[6][10] Furthermore, novel synthetic designs have demonstrated enhanced capabilities, such as potent antibiofilm activity against clinically relevant pathogens like Staphylococcus aureus.[11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of synthetic this compound peptides in a research setting. We will delve into detailed, field-proven protocols for evaluating their antimicrobial efficacy, cytotoxicity, and mechanism of action, empowering you to unlock the full potential of these promising molecules.
I. Handling and Preparation of Synthetic this compound Peptides
Prior to commencing any experimental work, the proper handling and preparation of synthetic this compound peptides are paramount to ensure the reproducibility and accuracy of your results.
1.1. Reconstitution and Storage:
-
Reconstitution: Synthetic peptides are typically supplied in a lyophilized form. To reconstitute, use a sterile, nuclease-free solvent. For most this compound-derived peptides, sterile distilled water or a low-concentration (e.g., 10%) acetic acid solution is suitable. The choice of solvent may depend on the specific peptide sequence and its hydrophobicity. Always refer to the manufacturer's instructions for the recommended solvent. To ensure complete dissolution, gently vortex the vial.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) from which working solutions can be freshly prepared for each experiment. This minimizes the number of freeze-thaw cycles, which can degrade the peptide.
-
Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability. Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term use, a refrigerated stock solution (4°C) may be stable for a few days, but stability should be verified.
1.2. Purity and Characterization:
The purity of the synthetic peptide is critical for obtaining reliable experimental data.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. This technique separates the target peptide from impurities generated during synthesis.[12]
-
Characterization: The identity and purity of the synthesized peptide should be confirmed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to verify the correct molecular weight and assess purity.[13]
II. Core Application: Antimicrobial Susceptibility Testing
A primary application of synthetic this compound peptides is the determination of their antimicrobial activity against a range of microorganisms. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[14][15][16][17][18]
Protocol 2.1: Broth Microdilution Assay for MIC and MBC Determination
Objective: To determine the lowest concentration of a synthetic this compound peptide that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
Synthetic this compound peptide stock solution
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[16]
-
Sterile 96-well microtiter plates[16]
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Peptide Dilution Series:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the synthetic this compound peptide stock solution in MHB. The final volume in each well should be 100 µL. The concentration range should be chosen based on preliminary experiments or literature data.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the peptide dilutions. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria.
-
Alternatively, the absorbance at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the positive control.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10-20 µL aliquot and plate it onto an agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Data Presentation:
| Peptide | Organism | MIC (µg/mL) | MBC (µg/mL) |
| Synthetic this compound Analog 1 | S. aureus ATCC 29213 | 4 | 8 |
| Synthetic this compound Analog 1 | E. coli ATCC 25922 | 16 | 32 |
| Synthetic this compound Analog 2 | S. aureus ATCC 29213 | 2 | 4 |
| Synthetic this compound Analog 2 | E. coli ATCC 25922 | 8 | 16 |
Table 1: Example of MIC and MBC data for synthetic this compound peptides.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth: This is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI) for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and low levels of inhibitors.[19]
-
0.5 McFarland Standard: This ensures a standardized initial bacterial density, which is crucial for the reproducibility of MIC results.
-
Serial Dilution: This method allows for the determination of the minimal concentration of the peptide required for antimicrobial activity.
III. Evaluating Host Cell Compatibility: Cytotoxicity Assays
A critical aspect of developing any potential therapeutic is assessing its toxicity towards host cells. For antimicrobial peptides, it is essential to determine their selectivity for microbial cells over mammalian cells.
Protocol 3.1: MTT Assay for Mammalian Cell Viability
Objective: To assess the cytotoxicity of synthetic this compound peptides against mammalian cell lines by measuring mitochondrial metabolic activity.[5][20][21][22]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[22]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the synthetic this compound peptide in serum-free or complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.
-
Include a vehicle control (medium without peptide) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Causality Behind Experimental Choices:
-
MTT Reagent: This colorimetric assay is based on the activity of mitochondrial dehydrogenases, which are only active in viable cells. The amount of formazan produced is directly proportional to the number of living cells.[21]
-
Serum-Free vs. Complete Medium: The presence of serum proteins can sometimes interfere with the activity of peptides.[25] It is often advisable to test in both conditions to assess the impact of serum on peptide cytotoxicity.
Protocol 3.2: Hemolysis Assay
Objective: To evaluate the lytic activity of synthetic this compound peptides against red blood cells (RBCs), providing a rapid screen for membrane-disrupting activity against eukaryotic cells.[3][15][26][27][28][29][30][31][32]
Materials:
-
Freshly collected red blood cells (human or other species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)[26][27][28]
-
Sterile V-bottom 96-well plates or microcentrifuge tubes
-
Centrifuge
-
Microplate reader
Procedure:
-
RBC Preparation:
-
Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and the buffy coat.
-
Wash the RBC pellet three times with cold PBS, centrifuging and aspirating the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).
-
-
Peptide Incubation:
-
Prepare serial dilutions of the synthetic this compound peptide in PBS in a 96-well plate.
-
Add 100 µL of the RBC suspension to each well containing 100 µL of the peptide dilutions.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
Absorbance Measurement:
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the wavelength of hemoglobin release.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100[26]
-
Data Presentation:
| Peptide Concentration (µM) | % Hemolysis (Analog 1) | % Hemolysis (Analog 2) |
| 1 | 0.5 ± 0.1 | 0.8 ± 0.2 |
| 10 | 2.1 ± 0.5 | 3.5 ± 0.7 |
| 50 | 8.7 ± 1.2 | 15.2 ± 2.1 |
| 100 | 15.4 ± 2.5 | 35.8 ± 4.3 |
Table 2: Example of hemolysis data for synthetic this compound peptides.
IV. Investigating the Mechanism of Action
Understanding how synthetic this compound peptides exert their antimicrobial effects is crucial for their rational design and optimization.
Protocol 4.1: Liposome Leakage Assay
Objective: To determine if synthetic this compound peptides can permeabilize lipid bilayers, mimicking the bacterial membrane, by measuring the release of an encapsulated fluorescent dye.[31][33][34][35][36]
Materials:
-
Lipids (e.g., POPG, POPE, cardiolipin to mimic bacterial membranes; POPC to mimic eukaryotic membranes)
-
Fluorescent dye (e.g., calcein, carboxyfluorescein) at a self-quenching concentration[31][34][36]
-
Buffer (e.g., Tris-HCl, HEPES)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Liposome Preparation:
-
Dissolve the desired lipids in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Hydrate the lipid film with the fluorescent dye solution in buffer.
-
Subject the lipid suspension to several freeze-thaw cycles to create multilamellar vesicles.
-
Extrude the vesicle suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).
-
Remove the unencapsulated dye by passing the LUV suspension through a size-exclusion chromatography column.
-
-
Leakage Assay:
-
Dilute the dye-loaded liposomes in buffer in a cuvette or 96-well plate.
-
Add the synthetic this compound peptide at various concentrations to the liposome suspension.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen dye. As the peptide disrupts the liposome membrane, the dye is released, becomes de-quenched, and the fluorescence intensity increases.
-
For 100% leakage, add a detergent like Triton X-100 to completely lyse the liposomes.
-
-
Data Analysis:
-
Calculate the percentage of dye leakage using the following formula: % Leakage = [(F_sample - F_initial) / (F_max - F_initial)] x 100 where F_sample is the fluorescence at a given time, F_initial is the initial fluorescence, and F_max is the fluorescence after adding Triton X-100.
-
Visualization of the Experimental Workflow:
Caption: Workflow for the liposome leakage assay.
V. Assessing Anti-Biofilm Activity
Bacterial biofilms are a major challenge in clinical settings due to their inherent resistance to conventional antibiotics. Synthetic this compound peptides with anti-biofilm properties are therefore of great interest.[11][37][38][39][40]
Protocol 5.1: Crystal Violet Assay for Biofilm Inhibition and Eradication
Objective: To quantify the ability of synthetic this compound peptides to inhibit the formation of biofilms and to eradicate pre-formed biofilms.[6][7][8][11][41]
Materials:
-
Bacterial strain capable of biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose (for some strains)
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
Crystal violet solution (0.1% w/v)
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Inoculum and Peptide Preparation:
-
Prepare a bacterial inoculum as described in the broth microdilution assay.
-
In a 96-well plate, prepare serial dilutions of the synthetic this compound peptide in the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to the wells containing the peptide dilutions.
-
Include a positive control (bacteria in medium) and a negative control (medium only).
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Procedure for Biofilm Eradication:
-
Biofilm Formation:
-
Inoculate a 96-well plate with the bacterial suspension in growth medium.
-
Incubate for 24-48 hours to allow a mature biofilm to form.
-
-
Peptide Treatment:
-
Gently wash the wells with PBS to remove planktonic cells.
-
Add fresh medium containing serial dilutions of the synthetic this compound peptide to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours.
-
Staining and Quantification (for both assays):
-
Washing:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
-
Fixation (Optional but Recommended):
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes or by air-drying.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[6]
-
-
Washing:
-
Wash the wells thoroughly with water to remove excess stain.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
-
Absorbance Measurement:
-
Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
A lower absorbance value compared to the positive control indicates inhibition of biofilm formation or eradication of the pre-formed biofilm.
Visualization of the Anti-Biofilm Mechanism:
Caption: Modes of anti-biofilm action of synthetic this compound peptides.
VI. Concluding Remarks
Synthetic peptides derived from this compound offer a promising avenue for the development of novel antimicrobial and antibiofilm agents. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of these peptides in a research setting. By carefully considering the experimental design and data interpretation, researchers can effectively characterize the activity, selectivity, and mechanism of action of their synthetic this compound analogues. This will ultimately contribute to the advancement of new strategies to combat the growing threat of infectious diseases.
References
-
Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 108(1), 128–132. [Link]
-
Hwang, J. S., Lee, J., Kim, Y. J., Kim, I., & Lee, D. G. (2011). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of Microbiology and Biotechnology, 21(12), 1261–1267. [Link]
-
Iketani, M., Nishida, M., Urita, T., Tsuboi, Y., Kobayashi, S., & Matsuzaki, K. (2001). Selective interaction of synthetic antimicrobial peptides derived from this compound B with lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1515(1), 60-68. [Link]
-
Takeuchi, K., Takahashi, H., Sugai, M., Iwai, H., Kohno, T., Sekimizu, K., Natori, S., & Shimada, I. (2003). Channel-forming membrane permeabilization by an antibacterial protein, this compound: determination of membrane-buried and oligomerization surfaces by NMR. The Journal of biological chemistry, 279(6), 4981–4987. [Link]
-
Yamada, M., & Natori, S. (1993). Purification, sequence, and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. The Biochemical journal, 291 ( Pt 1)(Pt 1), 275–279. [Link]
-
Matsuyama, K., & Natori, S. (1990). Mode of Action of this compound, a Novel Antibacterial Protein of Sarcophaga peregrina (Flesh Fly)1. Journal of Biochemistry, 108(1), 128-132. [Link]
-
Imani, M., & Imani, S. (2022). Design of a novel analogue peptide with potent antibiofilm activities against Staphylococcus aureus based upon a this compound B-derived peptide. Scientific reports, 12(1), 1332. [Link]
-
Iwai, H., Kurata, S., & Natori, S. (1994). Novel synthetic antimicrobial peptides effective against methicillin-resistant Staphylococcus aureus. The Biochemical journal, 302 ( Pt 2)(Pt 2), 491–495. [Link]
-
Hwang, J. S., Lee, J., Kim, Y. J., Kim, I., & Lee, D. G. (2011). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of microbiology and biotechnology, 21(12), 1261–1267. [Link]
-
Kuzuhara, T., Nakajima, Y., Matsuyama, K., & Natori, S. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). Journal of biochemistry, 107(4), 514–518. [Link]
-
Ganz, T. (2003). Defensins and other antimicrobial peptides and proteins. In Mucosal Immunology (pp. 105-121). Academic Press. [Link]
-
Wikipedia. (2024). Defensin. [Link]
-
Di, Y., Zhang, R., & Li, J. (2023). Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption. Frontiers in Microbiology, 14, 1189282. [Link]
-
Benfield, A. H., & Henriques, S. T. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in medicinal chemistry, 10, 612. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
A, C., & T, S. (2020). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Pharmaceuticals, 13(10), 313. [Link]
-
Kumar, P., Kizhakkedathu, J. N., & Straus, S. K. (2018). Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility in Vivo. Biomolecules, 8(1), 4. [Link]
-
Protocols.io. (2023). MTT (Assay protocol). [Link]
-
Hedström, M., & Andersson, T. (2022). Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. International journal of molecular sciences, 23(19), 11985. [Link]
-
Haney, E. F., & Hancock, R. E. W. (2018). Design and Assessment of Anti-Biofilm Peptides: Steps Toward Clinical Application. Journal of innate immunity, 10(5-6), 357–366. [Link]
-
Pollack, K. A., & Kuroda, K. (2019). High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. Biomacromolecules, 20(2), 946–956. [Link]
-
Li, Y., Shang, D., & Sun, M. (2021). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. Frontiers in microbiology, 12, 691501. [Link]
-
Li, X., Li, Y., Han, H., Miller, R., & Wang, G. (2016). Rational design of novel amphipathic antimicrobial peptides focused on the distribution of cationic amino acid residues. RSC advances, 6(11), 8933–8942. [Link]
-
Mercer, D. K., & O'Neil, D. A. (2013). Antimicrobial Susceptibility Testing of Antimicrobial Peptides. In Antimicrobial Peptides (pp. 161-174). Humana Press. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Liu, Y., & Li, J. (2020). A Single-Molecule Liposome Assay for Membrane Permeabilization. Angewandte Chemie (International ed. in English), 59(24), 9451–9455. [Link]
-
Al-Barqawi, T., & Al-Sbiei, A. (2023). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. International journal of molecular sciences, 24(13), 10996. [Link]
-
Kim, H., & Park, Y. (2019). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. International journal of molecular sciences, 20(21), 5347. [Link]
-
Ramada, M. H. S., & de la Fuente-Núñez, C. (2023). Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria. Journal of Microbiology and Biotechnology, 33(10), 1335–1344. [Link]
-
D'Accolti, M., & Soffritti, I. (2022). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International journal of molecular sciences, 23(23), 15309. [Link]
-
Gehrke, N., & Afonin, S. (2023). Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes. Soft Matter, 19(11), 2098-2107. [Link]
-
Otvos, L. (2016). Broth microdilution antibacterial assay of peptides. Methods in molecular biology (Clifton, N.J.), 1373, 223–231. [Link]
-
Yamada, M., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. The Biochemical journal, 291 ( Pt 1)(Pt 1), 275–279. [Link]
-
de la Fuente-Núñez, C., & Hancock, R. E. W. (2016). Synthetic Antibiofilm Peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(5), 1061-1069. [Link]
-
Lee, J. K., & Park, Y. (2020). Anti-Biofilm Effects of Rationally Designed Peptides against Planktonic Cells and Pre-Formed Biofilm of Pseudomonas aeruginosa. International journal of molecular sciences, 21(11), 3897. [Link]
-
de Oliveira, A. C. C., & de Souza, C. R. B. (2018). Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus. PloS one, 13(9), e0203451. [Link]
-
Mercer, D. K., & O'Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in cellular and infection microbiology, 10, 326. [Link]
-
Li, Y., & Shang, D. (2020). Cytotoxicity of the peptides against different cell lines: (A) RAW... | Download Scientific Diagram. ResearchGate. [Link]
-
Kumar, P., & Kizhakkedathu, J. N. (2018). Liposome leakage assay and CD studies. (a, b) The membrane disruption... | Download Scientific Diagram. ResearchGate. [Link]
-
Pletzer, D., & Hancock, R. E. W. (2016). Antibiofilm Peptides and Peptidomimetics with Focus on Surface Immobilization. Molecules (Basel, Switzerland), 21(12), 1647. [Link]
-
Golemi-Kotra, D., & Mahomed, A. (2016). Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. Journal of Chemical Education, 93(5), 923-927. [Link]
-
Wang, Y., & Shang, D. (2021). Effects of Antibacterial Peptide F1 on Bacterial Liposome Membrane Integrity. Frontiers in microbiology, 12, 755919. [Link]
-
de Souza, C., & de Oliveira, A. C. (2023). Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. Antibiotics, 12(7), 1140. [Link]
-
Hwang, J. S., Lee, J., Kim, Y. J., Kim, I., & Lee, D. G. (2011). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of microbiology and biotechnology, 21(12), 1261–1267. [Link]
-
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
Sources
- 1. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. static.igem.org [static.igem.org]
- 8. ableweb.org [ableweb.org]
- 9. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria [jmb.or.kr]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. protocols.io [protocols.io]
- 19. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. MTT (Assay protocol [protocols.io]
- 23. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Rational design of novel amphipathic antimicrobial peptides focused on the distribution of cationic amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A Single‐Molecule Liposome Assay for Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 35. researchgate.net [researchgate.net]
- 36. Effects of Antibacterial Peptide F1 on Bacterial Liposome Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 37. karger.com [karger.com]
- 38. Synthetic Antibiofilm Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. Antibiofilm Peptides and Peptidomimetics with Focus on Surface Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sapecin: Inhibition of Gram-Positive Bacteria
Introduction: A New Frontier in Antimicrobial Peptides
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Sapecin, an insect-derived antimicrobial peptide (AMP) from the flesh fly Sarcophaga peregrina, represents a promising candidate in this endeavor.[1] As a member of the defensin family, this compound and its homologues, including this compound B and C, exhibit potent bactericidal activity, particularly against Gram-positive bacteria.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for the inhibition of Gram-positive bacteria. It outlines the molecular mechanisms of this compound's action and provides detailed, field-proven protocols for its evaluation.
Mechanism of Action: A Multi-Step Assault on the Bacterial Membrane
This compound's efficacy against Gram-positive bacteria stems from its ability to selectively target and disrupt the bacterial cell membrane, a process that involves several key steps:
-
Electrostatic Attraction and Binding: The cationic nature of this compound facilitates its initial interaction with the negatively charged components of the Gram-positive bacterial cell envelope, such as teichoic acids. This electrostatic attraction concentrates the peptide at the bacterial surface.
-
Targeting Cardiolipin: A crucial molecular target for this compound is cardiolipin, a phospholipid predominantly found in the cytoplasmic membrane of many bacteria, including Staphylococcus aureus.[1] this compound exhibits a high affinity for cardiolipin, and this interaction is a key determinant of its antibacterial activity.[1]
-
Membrane Insertion and Oligomerization: Upon binding, this compound inserts into the lipid bilayer. The dose-dependence of membrane permeabilization by this compound is sigmoidal, which strongly suggests that the peptide molecules self-assemble into oligomeric structures within the membrane.[2] This oligomerization is a critical step leading to the formation of pores or channels.[2]
-
Pore Formation and Membrane Permeabilization: The this compound oligomers form transmembrane pores, disrupting the integrity of the cytoplasmic membrane.[2] This leads to the leakage of intracellular ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.
The following diagram illustrates the proposed mechanism of action for this compound against Gram-positive bacteria.
Caption: Proposed mechanism of this compound action against Gram-positive bacteria.
Quantitative Assessment of this compound's Antimicrobial Activity
The following table provides illustrative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a synthetic peptide derived from this compound B (KLK peptide) against strains of Staphylococcus aureus. It is important to note that these values should be determined empirically for native this compound and its homologues against specific bacterial strains of interest using the protocols provided in this guide.
| Peptide | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| KLK (this compound B derivative) | Methicillin-Susceptible S. aureus (MSSA) | 4 | 4 | [2] |
| KLK (this compound B derivative) | Methicillin-Resistant S. aureus (MRSA) | 8 | 8 | [2] |
Experimental Protocols
The following protocols are designed to provide a robust framework for evaluating the efficacy and mechanism of action of this compound against Gram-positive bacteria.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method to determine the MIC and MBC of this compound.
Materials:
-
This compound (lyophilized)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile deionized water or appropriate solvent for this compound
-
Incubator (37°C)
-
Plate reader (optional, for OD600 measurements)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in a sterile solvent (e.g., deionized water with 0.01% acetic acid) to a concentration of 1 mg/mL.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of this compound:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
Leave a well with only CAMHB as a sterility control and a well with bacteria and CAMHB (no this compound) as a growth control.
-
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions. The final volume in each well should be 200 µL.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600.
-
MBC Determination:
-
From the wells showing no visible growth, plate 10 µL of the suspension onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
The following diagram outlines the workflow for MIC and MBC determination.
Caption: Workflow for MIC and MBC determination.
Protocol 2: Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic nature of this compound over time.
Materials:
-
This compound
-
Gram-positive bacterial strain
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking capabilities (37°C)
-
MHA plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Prepare Bacterial Culture: Grow the test bacterium in CAMHB to the mid-logarithmic phase. Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.
-
Set Up Experimental Tubes: Prepare tubes containing the bacterial suspension and this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without this compound.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Protocol 3: Membrane Depolarization Assay using DiSC3(5)
This protocol assesses this compound's ability to disrupt the bacterial membrane potential using the fluorescent probe DiSC3(5).
Materials:
-
This compound
-
Gram-positive bacterial strain
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
DiSC3(5) stock solution (in DMSO)
-
Potassium chloride (KCl)
-
Black, clear-bottom 96-well microtiter plates
-
Fluorometric plate reader
Procedure:
-
Bacterial Preparation: Grow bacteria to mid-log phase, then wash and resuspend the cells in HEPES buffer to an OD600 of 0.05.
-
Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM and incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized membranes.
-
Baseline Fluorescence Measurement: Transfer the bacterial suspension to the microtiter plate and measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Addition of this compound: Add this compound at various concentrations to the wells.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time. Depolarization of the membrane leads to the release of DiSC3(5) and an increase in fluorescence.
-
Positive Control: Use a known depolarizing agent, such as gramicidin, as a positive control.
Protocol 4: Membrane Permeabilization Assay using SYTOX Green and Flow Cytometry
This assay quantifies membrane permeabilization by measuring the uptake of the membrane-impermeable DNA dye SYTOX Green.
Materials:
-
This compound
-
Gram-positive bacterial strain
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
SYTOX Green nucleic acid stain
-
Flow cytometer
Procedure:
-
Bacterial Preparation: Grow bacteria to mid-log phase, wash, and resuspend in PBS to a concentration of approximately 1 x 10^6 CFU/mL.
-
Incubation with this compound: Add this compound at various concentrations to the bacterial suspension and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Staining: Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and measuring the green fluorescence emission.
-
Data Analysis: The percentage of fluorescent (permeabilized) cells is determined for each this compound concentration.
The following diagram illustrates the relationship between the key experimental assays.
Caption: Interrelation of experimental protocols for this compound evaluation.
References
-
Takeuchi, K., Takahashi, H., Sugai, M., Iwai, H., Kohno, T., Sekimizu, K., Natori, S., & Shimada, I. (2003). Channel-forming membrane permeabilization by an antibacterial protein, this compound: determination of membrane-buried and oligomerization surfaces by NMR. Journal of Biological Chemistry, 279(6), 4981-4987. [Link]
-
Hwang, B., Kim, H. S., & Lee, W. (2021). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
Wenzel, M., Chiriac, A. I., Otto, A., Zweytick, D., May, C., Schumacher, C., ... & Bandow, J. E. (2014). A rapid fluorescence-based microplate assay to investigate the interaction of membrane active antimicrobial peptides with whole gram-positive bacteria. Journal of visualized experiments: JoVE, (91), e51841. [Link]
-
te Winkel, J. D., Gray, D. A., & Strahl, H. (2016). Analysis of antimicrobial-triggered membrane depolarization using voltage sensitive dyes. Frontiers in cell and developmental biology, 4, 29. [Link]
-
Hwang, J. S., Lee, J., Kim, Y. J., Bang, H. S., Lee, D. G., & Kim, I. (2009). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of biochemistry, 146(5), 735-742. [Link]
-
Roth, B. L., Poot, M., Yue, S. T., & Millard, P. J. (1997). Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain. Applied and environmental microbiology, 63(6), 2421-2431. [Link]
-
Afacan, N. J., Yeung, A. T., & Hancock, R. E. (2012). A rapid and quantitative flow cytometry method for the analysis of membrane disruptive antimicrobial activity. PloS one, 7(3), e33441. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48(suppl_1), 5-16. [Link]
-
Gholizadeh, P., Karima, S., Faezi, S., & Sanadgol, N. (2020). Design of a novel analogue peptide with potent antibiofilm activities against Staphylococcus aureus based upon a this compound B-derived peptide. Scientific reports, 10(1), 1-13. [Link]
Sources
- 1. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of a novel analogue peptide with potent antibiofilm activities against Staphylococcus aureus based upon a this compound B-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Sapecin in a Microbiology Lab
Introduction: Sapecin, an Insect Defensin with Potent Gram-Positive Bactericidal Activity
In the global search for novel antimicrobial agents to combat the escalating threat of antibiotic resistance, nature presents a vast and largely untapped reservoir of unique molecules. Among these, insect defensins represent a promising class of antimicrobial peptides (AMPs) with potent and specific activities. This compound, an inducible antibacterial protein isolated from the embryonic cell line and hemocytes of the flesh fly, Sarcophaga peregrina, is a noteworthy member of this family.[1][2] Structurally, this compound is a cationic, 40-residue peptide characterized by a cysteine-stabilized α-helix and β-sheet (CSαβ) motif, with its three-dimensional structure rigidly maintained by three intramolecular disulfide bonds.[3][4] This structural integrity is crucial for its biological function.
This compound and its homologues, such as this compound B and C, exhibit potent bactericidal activity, primarily targeting Gram-positive bacteria.[5][6] Notably, Staphylococcus aureus is particularly susceptible to this compound's action.[7] The primary mechanism of action is the specific interaction with and disruption of the bacterial cell membrane.[8][9] Unlike many other AMPs that rely on general electrostatic interactions, this compound demonstrates a high affinity for cardiolipin, a negatively charged phospholipid that is a major component of the cytoplasmic membrane of many Gram-positive and some Gram-negative bacteria.[6][10] This targeted interaction leads to membrane permeabilization, dissipation of membrane potential, and ultimately, cell death. The specificity for cardiolipin is a key determinant of this compound's antimicrobial spectrum and potency.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound in a microbiology laboratory. The protocols detailed herein are designed to be self-validating and are grounded in established scientific literature, providing a robust framework for investigating the antimicrobial properties and mechanism of action of this promising insect defensin.
I. Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The foundational step in evaluating any antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that completely inhibits the visible growth of a microorganism. The following protocol is a detailed broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, with specific considerations for cationic antimicrobial peptides like this compound.
Rationale for Methodological Choices
A standardized broth microdilution method is employed to ensure reproducibility and comparability of results across different laboratories. Cationic peptides like this compound can adhere to the surface of standard polystyrene microtiter plates, leading to an underestimation of their true potency. Therefore, the use of low-protein-binding polypropylene plates is recommended. Furthermore, the inclusion of specific quality control (QC) strains ensures the validity of the experimental run.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination of this compound.
Detailed Protocol for MIC Determination
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of purified this compound in a low-adhesion solvent such as 0.01% acetic acid to a concentration of 1.28 mg/mL.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of the test organism (e.g., Staphylococcus aureus ATCC 29213) on a suitable agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Assay:
-
Use a sterile, 96-well polypropylene microtiter plate with a U-bottom.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the this compound stock solution (1.28 mg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
The final concentrations of this compound will range from 64 µg/mL to 0.125 µg/mL.
4. Incubation and MIC Reading:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Data Presentation: Expected MIC Values for this compound
| Microorganism | Strain | Reported MIC Range (µg/mL) |
| Staphylococcus aureus | Various | 0.8 - 6.3 |
| Bacillus subtilis | 1.6 | |
| Escherichia coli | >100 | |
| Candida albicans | >100 (this compound) | |
| Candida albicans | 12.5 (this compound B derivative) |
Note: The MIC values can vary depending on the specific strain and experimental conditions. The data presented here is a compilation from various studies for illustrative purposes.
II. Investigating the Mechanism of Action: Membrane Interaction and Permeabilization
The primary mechanism of action of this compound involves its interaction with and disruption of the bacterial membrane. The following protocols are designed to elucidate this mechanism, from demonstrating binding to bacterial membrane components to assessing the resulting membrane permeabilization.
A. This compound-Cardiolipin Interaction: A Liposome Binding Assay
This assay provides direct evidence of this compound's affinity for cardiolipin, a key component of the bacterial membrane. The protocol involves preparing liposomes with and without cardiolipin and measuring the amount of this compound that binds to them.
Rationale for Methodological Choices
Liposomes serve as a simplified model of the bacterial cytoplasmic membrane, allowing for the study of peptide-lipid interactions in a controlled environment. By comparing the binding of this compound to liposomes of different phospholipid compositions, its specificity for cardiolipin can be determined. Radiolabeling or fluorescently labeling this compound allows for sensitive and quantitative measurement of binding.
Experimental Workflow for Liposome Binding Assay
Caption: Workflow for this compound-liposome binding assay.
Detailed Protocol for Liposome Binding Assay
1. Preparation of Liposomes:
-
Prepare lipid films by dissolving the desired phospholipids (e.g., phosphatidylcholine (PC) alone, or a mixture of PC and cardiolipin) in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours.
-
Hydrate the lipid film with a suitable buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) to form multilamellar vesicles.
-
Create small unilamellar vesicles (SUVs) by sonicating the suspension or by extrusion through polycarbonate filters with a 100 nm pore size.
2. This compound Labeling:
-
Label this compound with a suitable tag for detection, such as ¹²⁵I using the chloramine-T method or a fluorescent probe like FITC.
-
Purify the labeled this compound from the free label by gel filtration chromatography.
3. Binding Assay:
-
In a microcentrifuge tube, mix a fixed amount of labeled this compound with varying concentrations of liposomes.
-
Incubate the mixture at room temperature for 30-60 minutes to allow for binding to reach equilibrium.
-
Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Carefully remove the supernatant containing the unbound this compound.
-
Wash the pellet with buffer to remove any non-specifically bound peptide.
-
Quantify the amount of labeled this compound in the pellet using a gamma counter (for ¹²⁵I) or a fluorometer (for fluorescently labeled this compound).
4. Data Analysis:
-
Plot the amount of bound this compound as a function of the liposome concentration.
-
Compare the binding curves for liposomes with and without cardiolipin to determine the specificity of the interaction.
B. Membrane Permeabilization: Calcein Leakage Assay
This assay assesses the ability of this compound to disrupt the integrity of lipid bilayers, a direct consequence of its binding to the membrane. The release of a self-quenching fluorescent dye, calcein, from liposomes is monitored as a measure of membrane permeabilization.
Rationale for Methodological Choices
The calcein leakage assay is a sensitive and real-time method to monitor membrane disruption. At high concentrations inside the liposomes, the fluorescence of calcein is quenched. Upon membrane permeabilization by this compound, calcein is released into the surrounding medium, leading to its dequenching and an increase in fluorescence.
Detailed Protocol for Calcein Leakage Assay
1. Preparation of Calcein-Loaded Liposomes:
-
Prepare liposomes as described in the liposome binding assay, but hydrate the lipid film with a solution of 50-100 mM calcein in buffer.
-
After sonication or extrusion, remove the unencapsulated calcein by gel filtration chromatography (e.g., using a Sephadex G-50 column) equilibrated with the same buffer.
2. Permeabilization Assay:
-
In a cuvette, add a known concentration of calcein-loaded liposomes to a buffer solution.
-
Place the cuvette in a spectrofluorometer and monitor the baseline fluorescence (Excitation: 495 nm, Emission: 515 nm).
-
Add this compound to the cuvette at the desired final concentration and immediately start recording the fluorescence intensity over time.
-
After the fluorescence signal has stabilized, add a small amount of a detergent like Triton X-100 to lyse all liposomes and release the remaining calcein. This will give the maximum fluorescence signal (100% leakage).
3. Data Analysis:
-
Calculate the percentage of calcein leakage at a given time point using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 Where:
-
Ft is the fluorescence at time t after adding this compound.
-
F0 is the initial fluorescence before adding this compound.
-
Fmax is the maximum fluorescence after adding Triton X-100.
-
C. Effect on Bacterial Membrane Potential
A key consequence of membrane permeabilization is the dissipation of the bacterial membrane potential. This can be monitored using a membrane potential-sensitive fluorescent dye, such as DiSC₃(5).
Rationale for Methodological Choices
DiSC₃(5) is a cationic dye that accumulates in energized bacterial cells with a negative-inside membrane potential, leading to quenching of its fluorescence. When the membrane is depolarized by this compound, the dye is released into the medium, resulting in an increase in fluorescence. This provides a real-time measurement of membrane depolarization.
Detailed Protocol for Membrane Potential Assay
1. Preparation of Bacterial Cells:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
Resuspend the cells in the same buffer to a final OD₆₀₀ of approximately 0.05.
2. Membrane Potential Measurement:
-
Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.5-2 µM and incubate in the dark until the fluorescence signal stabilizes (indicating dye uptake and quenching).
-
Monitor the fluorescence in a spectrofluorometer (Excitation: ~622 nm, Emission: ~670 nm).
-
Once a stable baseline is achieved, add this compound at the desired concentration and record the change in fluorescence over time.
-
As a positive control for complete depolarization, add a protonophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
3. Data Analysis:
-
Plot the fluorescence intensity as a function of time. An increase in fluorescence upon the addition of this compound indicates membrane depolarization.
III. Concluding Remarks and Future Directions
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's antimicrobial properties. By following these detailed methodologies, researchers can obtain reliable and reproducible data on its MIC against various bacterial strains and gain insights into its membrane-disrupting mechanism of action. Further studies could explore potential synergistic effects of this compound with conventional antibiotics, investigate its efficacy in biofilm models, and explore its potential for therapeutic development. The unique mode of action of this compound, centered on its high affinity for cardiolipin, makes it an exciting candidate for further research and development in the ongoing battle against antibiotic-resistant pathogens.
References
-
Matsuyama, K., & Natori, S. (1988). Purification of three antibacterial proteins from the culture medium of NIH-Sape-4, an embryonic cell line of Sarcophaga peregrina. The Journal of Biological Chemistry, 263(32), 17112–17116. [Link]
-
Hwang, J. S., & Kim, Y. J. (2011). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 107(2), 247-252. [Link]
-
Takeuchi, K., Takahashi, H., Sugai, M., Iwai, H., Kohno, T., Sekimizu, K., ... & Shimada, I. (2004). Channel-forming membrane permeabilization by an antibacterial protein, this compound: determination of membrane-buried and oligomerization surfaces by NMR. Journal of Biological Chemistry, 279(6), 4981-4987. [Link]
-
Iijima, R., Kurata, S., & Natori, S. (1993). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 113(1), 88-93. [Link]
-
Yamada, M., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. Biochemical Journal, 291(1), 275-279. [Link]
-
Matsuyama, K., & Natori, S. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 108(1), 128-132. [Link]
-
Hwang, J. S., & Kim, Y. J. (2011). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). PubMed, 2114881. [Link]
-
Iijima, R., Kurata, S., & Natori, S. (1993). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). PubMed, 8420953. [Link]
-
Hwang, J. S., & Kim, Y. J. (2011). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). PubMed, 2114881. [Link]
-
Matsuyama, K., & Natori, S. (1988). Molecular cloning of cDNA for this compound and unique expression of the this compound gene during the development of Sarcophaga peregrina. The Journal of Biological Chemistry, 263(32), 17117–17121. [Link]
Sources
- 1. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane cell permeabilization with saponin and multiparametric analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Activity Relationships of Insect Defensins [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Insect Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
Application Notes & Protocols: Advanced Techniques for Measuring Sapecin Binding to Cardiolipin
Introduction: Sapecin and the Significance of Cardiolipin Binding
This compound is an antibacterial protein, first isolated from the flesh fly Sarcophaga peregrina, that exhibits potent activity, particularly against Gram-positive bacteria.[1][2][3] Its mechanism of action is intrinsically linked to its ability to interact with and disrupt bacterial cell membranes. A key determinant of this interaction is the specific recognition of cardiolipin, a unique phospholipid predominantly found in the inner mitochondrial membrane of eukaryotes and in the cell membranes of many bacteria.[1][2][4][5] The high affinity of this compound for cardiolipin is a critical factor in its bactericidal action, making the quantitative and qualitative analysis of this binding event a cornerstone of research into its therapeutic potential.[1][2][3]
This guide provides a comprehensive overview of state-of-the-art techniques for characterizing the binding of this compound to cardiolipin. We will delve into the theoretical underpinnings of each method, offer detailed, field-proven protocols, and discuss the rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously investigate this pivotal molecular interaction.
I. Foundational Requirement: Preparation of Cardiolipin-Containing Liposomes
To accurately study the this compound-cardiolipin interaction in a controlled in vitro setting, the use of model membranes is essential. Liposomes, which are spherical vesicles composed of a lipid bilayer, serve as an excellent biomimetic system.[6][7] The ability to control the lipid composition of these vesicles is paramount for dissecting the specificity of this compound's binding.
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of LUVs with a defined size and lipid composition, which is crucial for reproducibility in binding assays.[6][8]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable zwitterionic phospholipid
-
1',3'-bis[1,2-dioleoyl-sn-glycero-3-phospho]-glycerol (Cardiolipin, CL)
-
Chloroform
-
Binding Buffer (e.g., 25 mM HEPES, 150 mM KCl, pH 7.4)
-
Mini-Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Nitrogen or Argon gas source
-
Vacuum desiccator
-
Water bath sonicator
Step-by-Step Methodology:
-
Lipid Film Formation:
-
In a clean glass vial, combine the desired molar ratio of DOPC and cardiolipin dissolved in chloroform. A common starting point is a 4:1 molar ratio of DOPC to cardiolipin to mimic a bacterial membrane.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin, uniform lipid film on the bottom.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the appropriate volume of binding buffer to the lipid film to achieve the desired final lipid concentration (e.g., 5-10 mg/mL).
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids (room temperature is generally sufficient for DOPC and cardiolipin) for 1-2 hours with intermittent gentle vortexing to facilitate hydration. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Load the hydrated MLV suspension into one of the extruder's syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process forces the MLVs to re-form into LUVs of a more uniform size.
-
-
Characterization and Storage:
-
The size distribution of the resulting LUVs can be determined by Dynamic Light Scattering (DLS).
-
Store the liposomes at 4°C and use them within a few days for optimal results.
-
II. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[9][10][11] This label-free method provides a complete thermodynamic profile of the this compound-cardiolipin interaction.[11]
Principle of ITC
In an ITC experiment, a solution of this compound is titrated into a sample cell containing a suspension of cardiolipin-containing liposomes. As this compound binds to the liposomes, heat is either released (exothermic) or absorbed (endothermic). The instrument measures the power required to maintain a zero temperature difference between the sample cell and a reference cell. The resulting data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the binding isotherm, which can be fitted to a binding model to extract the thermodynamic parameters.[9][10]
Experimental Workflow for ITC
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Protocol 2: ITC Measurement of this compound-Cardiolipin Binding
Materials:
-
Purified this compound
-
Cardiolipin-containing LUVs (prepared as in Protocol 1)
-
Binding Buffer (identical buffer for this compound and LUVs is critical)
-
Isothermal Titration Calorimeter
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the binding buffer at a concentration approximately 10-20 times higher than the expected Kd.
-
Prepare a suspension of cardiolipin-containing LUVs in the same binding buffer at a concentration where the lipid concentration is at least 10-fold higher than the expected Kd of the interaction.[9]
-
Thoroughly degas both the this compound solution and the liposome suspension to prevent bubble formation in the ITC cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the liposome suspension into the sample cell and the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 5-10 µL) of the this compound solution into the liposome suspension with sufficient time between injections for the signal to return to baseline.
-
A typical experiment consists of 20-30 injections.
-
-
Control Experiment:
-
To account for the heat of dilution, perform a control titration by injecting the this compound solution into the binding buffer alone. Subtract this data from the experimental data.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to lipid.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine Kd, n, and ΔH. Calculate ΔG and TΔS from these values.
-
Table 1: Representative Thermodynamic Parameters for Peptide-Lipid Interactions
| Parameter | Symbol | Typical Range for High-Affinity Interaction |
| Dissociation Constant | Kd | nM to low µM |
| Stoichiometry | n | Varies (peptide:lipid ratio) |
| Enthalpy Change | ΔH | -10 to +5 kcal/mol |
| Entropy Change | TΔS | Varies (can be positive or negative) |
| Gibbs Free Energy Change | ΔG | -6 to -12 kcal/mol |
III. Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free optical technique that allows for the real-time monitoring of binding events at a sensor surface.[12][13][14] It is particularly well-suited for determining the kinetics of an interaction, providing association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd).[15]
Principle of SPR
In a typical SPR experiment for studying peptide-lipid interactions, a lipid bilayer containing cardiolipin is immobilized on a sensor chip.[12][14] A solution of this compound is then flowed over the sensor surface. Binding of this compound to the immobilized liposomes causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.[13] The resulting sensorgram, a plot of the response units versus time, provides kinetic information about the interaction.
Experimental Workflow for SPR
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Protocol 3: SPR Analysis of this compound-Cardiolipin Binding Kinetics
Materials:
-
Purified this compound
-
Cardiolipin-containing LUVs (prepared as in Protocol 1)
-
SPR instrument (e.g., Biacore)
-
L1 sensor chip
-
Running Buffer (e.g., HBS-N)
-
Regeneration solution (if necessary, e.g., NaOH or glycine-HCl)
Step-by-Step Methodology:
-
Sensor Chip Preparation and Liposome Immobilization:
-
Prime the SPR instrument with running buffer.
-
Following the manufacturer's instructions for the L1 chip, inject the cardiolipin-containing LUVs over the sensor surface to create a stable lipid bilayer.
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of this compound over the immobilized liposome surface. Each injection cycle should consist of an association phase (this compound injection) and a dissociation phase (buffer flow).
-
Between cycles, if necessary, inject a regeneration solution to remove any bound this compound and restore the baseline.
-
-
Data Analysis:
-
Reference subtract the data from a control flow cell (without immobilized liposomes) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Table 2: Representative Kinetic Parameters for Peptide-Lipid Interactions
| Parameter | Symbol | Typical Range for High-Affinity Interaction |
| Association Rate Constant | kon | 104 to 106 M-1s-1 |
| Dissociation Rate Constant | koff | 10-2 to 10-4 s-1 |
| Dissociation Constant | Kd | nM to low µM |
IV. Fluorescence Spectroscopy: Probing the Local Environment
Fluorescence spectroscopy is a highly sensitive technique that can provide insights into the binding of this compound to cardiolipin-containing membranes and the conformational changes that may occur upon binding.[16][17] This can be achieved by monitoring changes in the intrinsic fluorescence of tryptophan residues in the peptide or by using extrinsic fluorescent probes.
Principle of Tryptophan Fluorescence Quenching
If this compound contains tryptophan residues, their intrinsic fluorescence is sensitive to the polarity of the local environment.[16] When this compound binds to and inserts into the lipid bilayer, the tryptophan residues move from a polar aqueous environment to a nonpolar lipid environment, often resulting in a blue shift (a shift to shorter wavelengths) in the emission maximum and an increase in fluorescence intensity. The binding affinity can be determined by titrating a solution of this compound with increasing concentrations of liposomes and monitoring the change in fluorescence.
Protocol 4: Tryptophan Fluorescence Assay for this compound-Cardiolipin Binding
Materials:
-
Purified this compound (containing at least one tryptophan residue)
-
Cardiolipin-containing LUVs (prepared as in Protocol 1)
-
Binding Buffer
-
Spectrofluorometer
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the binding buffer.
-
Prepare a stock suspension of cardiolipin-containing LUVs in the same buffer.
-
-
Fluorescence Measurement:
-
In a quartz cuvette, place a fixed concentration of this compound.
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum from 310 to 400 nm.
-
Sequentially add small aliquots of the liposome suspension to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or the shift in the emission maximum as a function of the lipid concentration.
-
Fit the resulting binding curve to a suitable binding equation (e.g., the Hill equation) to determine the dissociation constant (Kd).
-
V. Solid-State NMR Spectroscopy: Atomic-Level Structural Insights
Solid-state NMR (ssNMR) is a powerful technique for obtaining high-resolution structural information on peptides and proteins in a membrane environment.[18][19][20] It can provide details on the secondary structure of this compound when bound to cardiolipin-containing bilayers, its orientation relative to the membrane, and the specific amino acid residues involved in the interaction.[18][20][21]
Principle of Solid-State NMR
ssNMR can be applied to non-crystalline, immobilized samples, such as peptides bound to lipid bilayers.[18][20] By isotopically labeling specific amino acids in this compound (e.g., with 15N or 13C), one can measure anisotropic NMR parameters that are dependent on the orientation of the peptide with respect to the external magnetic field.[18] For membrane-bound peptides, this provides information on the tilt and rotation of helical or beta-sheet structures within the lipid bilayer.[21]
Conceptual Approach for ssNMR Studies
Due to the complexity and specialized nature of ssNMR experiments, a detailed protocol is beyond the scope of this application note. However, the general approach involves:
-
Isotopic Labeling: Synthesizing or expressing this compound with 15N and/or 13C labels at specific amino acid positions.
-
Sample Preparation: Reconstituting the labeled this compound into cardiolipin-containing lipid bilayers, which are then aligned on glass plates for oriented sample ssNMR.[18]
-
NMR Spectroscopy: Acquiring ssNMR spectra (e.g., 15N chemical shift anisotropy or 1H-15N dipolar coupling measurements).
-
Structural Analysis: Interpreting the NMR data to determine the secondary structure and orientation of the bound peptide.
VI. Concluding Remarks
The selection of a technique to measure this compound binding to cardiolipin will depend on the specific research question. ITC provides a complete thermodynamic profile, while SPR offers real-time kinetic data. Fluorescence spectroscopy is a sensitive method for determining binding affinity and probing conformational changes, and ssNMR provides unparalleled atomic-level structural detail. By employing a combination of these powerful techniques, researchers can gain a comprehensive understanding of the molecular basis of this compound's interaction with cardiolipin, paving the way for the rational design of novel antimicrobial agents.
References
-
HARA, S., & YAMAKAWA, M. (1995). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 118(1), 125-130. [Link]
-
Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 108(1), 128-132. [Link]
-
Mani, R., Cady, S. D., & Hong, M. (2007). Solid-state NMR investigations of peptide-lipid interaction and orientation of a β-sheet antimicrobial peptide, protegrin. Biochemistry, 46(10), 2895-2905. [Link]
-
Judd, A. M., & Routh, M. D. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Utah. [Link]
-
Matsuyama, K., & Natori, S. (1988). Purification of this compound and its antibacterial activity. The Journal of Biochemistry, 104(4), 640-644. [Link]
-
Bechinger, B., & Sizun, C. (2019). Solid-State NMR Approaches to Study Protein Structure and Protein-Lipid Interactions. In Methods in Molecular Biology (Vol. 2003, pp. 563-598). Humana Press. [Link]
-
Aresta-Branco, F., et al. (2019). Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. Current Protocols in Immunology, 124(1), e67. [Link]
-
Chahinian, H., et al. (2019). Biomimetic Models to Investigate Membrane Biophysics Affecting Lipid–Protein Interaction. Frontiers in Molecular Biosciences, 6, 68. [Link]
-
Mozsolits, H., & Aguilar, M. I. (2019). Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. In Methods in Molecular Biology (Vol. 2003, pp. 53-70). Humana Press. [Link]
-
Yamada, K., & Natori, S. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 116(6), 1362-1367. [Link]
-
Prenner, E. J., et al. (2001). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Biochemistry, 40(45), 13588-13597. [Link]
-
Di Paolo, G., & De Camilli, P. (2006). Emerging methodologies to investigate lipid–protein interactions. Nature Reviews Molecular Cell Biology, 7(10), 745-757. [Link]
-
Papo, N., & Shai, Y. (2003). Exploring Peptide Membrane Interaction Using Surface Plasmon Resonance: Differentiation between Pore Formation versus Membrane Disruption by Lytic Peptides. Biochemistry, 42(2), 458-466. [Link]
-
Surolia, A., & Mishra, S. (2007). Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry. In Methods in Molecular Biology (Vol. 380, pp. 45-56). Humana Press. [Link]
-
Papo, N., & Shai, Y. (2003). Exploring peptide membrane interaction using surface plasmon resonance: differentiation between pore formation versus membrane disruption by lytic peptides. Biochemistry, 42(2), 458-466. [Link]
-
Julkowska, M. M., et al. (2013). Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions. In Methods in Molecular Biology (Vol. 1009, pp. 261-271). Humana Press. [Link]
-
Strandberg, E., & Ulrich, A. S. (2012). Solid-State NMR for Studying Peptide Structures and Peptide-Lipid Interactions in Membranes. Concepts in Magnetic Resonance Part A, 40A(4), 167-196. [Link]
-
Aisenbrey, C., et al. (2024). Understanding Aβ Peptide Binding to Lipid Membranes: A Biophysical Perspective. International Journal of Molecular Sciences, 25(11), 6401. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. Biochemical Journal, 291(1), 275-279. [Link]
-
Julkowska, M. M., et al. (2013). Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions. Methods in Molecular Biology, 1009, 261-271. [Link]
-
Bigay, J., & Antonny, B. (2017). A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell, 28(22), 2923-2927. [Link]
-
Lee, T. H., et al. (2019). Matching amino acids membrane preference profile to improve activity of antimicrobial peptides. Scientific Reports, 9(1), 1-13. [Link]
-
Epand, R. M., & Vogel, H. J. (1999). Peptide-Lipid Interactions: Experiments and Applications. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1462(1-2), 11-28. [Link]
-
Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 167-180. [Link]
-
Julkowska, M. M., et al. (2013). Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid-Protein Interactions. In Methods in Molecular Biology (Vol. 1009, pp. 261-271). Humana Press. [Link]
-
Nicoya. (n.d.). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya. [Link]
-
Julkowska, M. M., et al. (2013). Liposome-binding assays to assess specificity and affinity of phospholipid-protein interactions. Methods in Molecular Biology, 1009, 261-271. [Link]
-
Roach, P., et al. (2014). Antimicrobial Peptide-Lipid Binding Interactions and Binding Selectivity. Journal of Membrane Biology, 247(9-10), 841-851. [Link]
-
Winder, A. J., & Clark, I. B. (2014). Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. In Methods in Molecular Biology (Vol. 1105, pp. 247-263). Humana Press. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. Biochemical Journal, 291(1), 275-279. [Link]
-
Springer. (n.d.). Biochemical Techniques for Analyzing Protein-Lipid Interactions. Springer. [Link]
-
Henriksen, J., & Andresen, T. L. (2011). Thermodynamic profiling of peptide membrane interactions by isothermal titration calorimetry: a search for pores and micelles. Biophysical Journal, 101(1), 127-136. [Link]
-
Hanzawa, H., et al. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). FEBS Letters, 269(2), 413-418. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: Similarity of this compound B to charybdotoxin. Biochemical Journal, 291(1), 275-279. [Link]
-
Mobli, M., et al. (2019). Elucidating the Lipid Binding Properties of Membrane-Active Peptides Using Cyclised Nanodiscs. Scientific Reports, 9(1), 1-13. [Link]
-
Das, N., & Opella, S. J. (2018). Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? Accounts of Chemical Research, 51(7), 1541-1549. [Link]
-
Yin, Y., et al. (2010). Method to measure strong protein–protein interactions in lipid bilayers using a steric trap. Proceedings of the National Academy of Sciences, 107(46), 19832-19837. [Link]
-
Guo, L. (2009). INVESTIGATION OF PEPTIDE-LIPID INTERACTION BY FLUORESCENCE CORRELATION SPECTROSCOPY. CORE. [Link]
-
Bustillo-Zabalbeitia, I., et al. (2014). Specific Interaction with Cardiolipin Triggers Functional Activation of Dynamin-Related Protein 1. PLoS ONE, 9(7), e102738. [Link]
-
McLaughlin, S., & Murray, D. (2005). Fluorescence Correlation Spectroscopy Studies of Peptide and Protein Binding to Phospholipid Vesicles. Biophysical Journal, 88(6), 4034-4045. [Link]
-
McAuley, K. E., et al. (1999). Structural details of an interaction between cardiolipin and an integral membrane protein. Proceedings of the National Academy of Sciences, 96(26), 14706-14711. [Link]
-
Plass, W., et al. (2015). Cardiolipin Interactions with Proteins. Biophysical Journal, 109(6), 1282-1294. [Link]
-
Amaro, M., et al. (2021). Peptide–Membrane Interactions Monitored by Fluorescence Lifetime Imaging: A Study Case of Transportan 10. Langmuir, 37(44), 13079-13090. [Link]
-
Royer, C. A. (1995). Fluorescence Spectroscopy in Peptide and Protein Analysis. In Methods in Molecular Biology (Vol. 40, pp. 65-89). Humana Press. [Link]
Sources
- 1. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Specific Interaction with Cardiolipin Triggers Functional Activation of Dynamin-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural details of an interaction between cardiolipin and an integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biomimetic Models to Investigate Membrane Biophysics Affecting Lipid–Protein Interaction [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 10. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploring peptide membrane interaction using surface plasmon resonance: differentiation between pore formation versus membrane disruption by lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nicoyalife.com [nicoyalife.com]
- 16. Peptide-Lipid Interactions: Experiments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. meihonglab.com [meihonglab.com]
- 19. Solid-State NMR Approaches to Study Protein Structure and Protein-Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sapecin: Ensuring Stability and Efficacy in In Vitro Assays
Introduction: The Promise and Challenge of Sapecin
This compound, an antimicrobial peptide (AMP) isolated from the flesh fly, Sarcophaga peregrina, represents a class of potent, cationic defense molecules with significant therapeutic potential.[1][2][3] As a member of the insect defensin family, its structure is characterized by a cysteine-stabilized αβ motif, featuring three essential intramolecular disulfide bonds that confer considerable stability.[4][5] this compound and its homologues, this compound B and C, exert their antimicrobial action primarily against Gram-positive bacteria by targeting and disrupting the bacterial cell membrane, with a high affinity for the phospholipid cardiolipin.[2][6] While also showing activity against some Gram-negative bacteria and yeasts, its efficacy is understood to be modulated by the outer membrane components like lipopolysaccharides (LPS), which can act as a barrier.[2][6]
The successful application of this compound in in vitro research—whether for basic mechanism-of-action studies, minimum inhibitory concentration (MIC) assays, or high-throughput screening—is fundamentally dependent on preserving its structural integrity and biological activity. Peptide degradation, aggregation, or non-specific adsorption to labware can lead to inaccurate and non-reproducible results. This guide provides a comprehensive overview of the critical factors influencing this compound stability and offers detailed, field-proven protocols for its handling, storage, and application in key in vitro assays. By understanding the causality behind each procedural step, researchers can ensure the reliability and validity of their experimental outcomes.
Part 1: Foundational Principles of this compound Stability
The inherent stability of this compound is one of its most advantageous features, stemming directly from its tightly folded structure maintained by three disulfide bonds (Cys3-Cys30, Cys16-Cys36, Cys20-Cys38).[5] This compact architecture provides resistance to proteases and fluctuations in temperature and pH.[4][7] However, like all peptides, this compound is not impervious to degradation. The primary threats to its integrity in a laboratory setting are oxidation, repeated freeze-thaw cycles, inappropriate pH conditions during storage, and adsorption to surfaces.
Key Factors Influencing Stability
| Factor | Impact on this compound Integrity | Rationale & Causality |
| Oxidation | Irreversible loss of activity. | This compound contains six cysteine residues crucial for its three disulfide bonds.[5] The free thiol groups of any reduced, improperly folded peptide are susceptible to oxidation, which can prevent correct bond formation. While the folded peptide is stable, harsh oxidative conditions can still damage other residues. |
| Temperature | Degradation at high temperatures. | Although defensins are noted for heat stability, prolonged exposure to temperatures above 40°C in solution can accelerate hydrolytic degradation pathways.[7] For long-term preservation, cryogenic temperatures are essential to minimize molecular motion and chemical reactions. |
| pH of Solution | Degradation at pH > 8. | Alkaline conditions can promote deamidation of asparagine and glutamine residues and racemization, altering the peptide's structure and function. Maintaining a slightly acidic to neutral pH (pH 5-7) is optimal for storage in solution. |
| Freeze-Thaw Cycles | Physical damage and aggregation. | The formation of ice crystals during freezing and thawing can introduce shear forces that disrupt peptide structure. Repeated cycles increase the likelihood of aggregation and degradation, leading to a loss of active peptide concentration. |
| Solvent Choice | Solubility and stability. | The choice of solvent is critical for initial reconstitution. While sterile water is often a first choice, peptides with hydrophobic regions may require organic modifiers. However, the final concentration of organic solvents should be minimized in biological assays to avoid artifacts. |
| Adsorption | Loss of active peptide. | Cationic and hydrophobic peptides like this compound can readily adsorb to certain plastics (e.g., polystyrene) and glass surfaces.[8] This non-specific binding reduces the effective concentration of the peptide in solution, leading to underestimated potency. |
Quality Control: The Self-Validating System
Ensuring the quality of your this compound stock is paramount. A fresh batch of lyophilized peptide should be validated to establish a baseline for its activity.
Recommended QC Protocol: Initial Activity Verification
-
Reconstitute a small, precisely weighed amount of the new this compound lot according to the protocol in Section 2.2.
-
Perform a Minimum Inhibitory Concentration (MIC) assay (see Protocol 3.1) using a well-characterized reference bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Compare the resulting MIC value to the value specified in the manufacturer's Certificate of Analysis or to previously established in-house data.
-
Acceptance Criterion: The MIC should be within a two-fold dilution of the expected value. A significant deviation may indicate peptide degradation or inaccurate quantification.
This initial validation ensures that the starting material is of high quality and provides a reliable reference point for future experiments.
Part 2: Core Protocols for Handling and Storage
Adherence to proper handling procedures from the moment of receipt is the most critical step in maintaining this compound's efficacy.
Receipt and Long-Term Storage of Lyophilized Peptide
Lyophilized peptides are significantly more stable than peptides in solution.
-
Upon Receipt: Inspect the vial for any damage. Lyophilized peptides can appear as a fine powder or a crystalline solid; the volume is not always indicative of the mass.
-
Storage Conditions: Store the sealed vial at -20°C or, for optimal long-term stability (months to years), at -80°C.[9] The vial should be kept in a desiccator or a container with desiccant to prevent moisture contamination, which can drastically reduce long-term stability.
Protocol for Reconstitution of Lyophilized this compound
This protocol is designed to create a concentrated, stable stock solution.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
0.01% acetic acid in sterile water (optional, for enhancing solubility of cationic peptides)
-
Low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 10-15 minutes in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold peptide, which can compromise its stability.
-
Solvent Selection: For initial reconstitution, use sterile, nuclease-free water. If solubility is an issue, a dilute (0.01%) acetic acid solution can be used to ensure the peptide, which is cationic, is fully protonated and dissolved.[10]
-
Reconstitution: Carefully add a precise volume of the chosen solvent to the vial to create a high-concentration stock solution (e.g., 1-5 mg/mL). Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause aggregation.
-
Verification: Ensure the solution is clear and free of particulates. If insolubility persists, sonication in a water bath for a few minutes may be attempted.
Aliquoting and Working Stock Storage
To avoid the damaging effects of repeated freeze-thaw cycles, the master stock solution must be aliquoted.
Workflow for Aliquoting and Storage
Caption: Step-by-step workflow for performing a radial diffusion assay.
Materials:
-
This compound solutions of known concentrations
-
Test microorganism
-
Tryptic Soy Broth (TSB) or MHB
-
High-purity agarose
-
100 mM Tris buffer, pH 7.4
-
Sterile petri dishes
-
Well punch (3-4 mm diameter)
Procedure:
-
Prepare the Underlay Agar: a. Prepare a 1% (w/v) agarose solution in 10 mM Tris buffer. b. Pour 10 mL into a sterile petri dish and allow it to solidify completely. This layer prevents bacteria from growing on the bottom of the dish.
-
Prepare the Seeded Overlay Agar: a. Grow the test bacteria to mid-log phase in TSB. b. Wash the bacteria by centrifuging and resuspending the pellet in 10 mM Tris buffer. c. Prepare a 1% agarose solution in 10 mM Tris buffer, melt it, and cool to ~45°C. d. Add the washed bacteria to the cooled agarose to a final concentration of ~1 x 10^6 CFU/mL. e. Immediately pour 5 mL of this seeded agar over the solidified underlay agar.
-
Perform the Assay: a. Once the overlay has solidified, punch a series of wells (3-4 mm diameter) into the agar. b. Add a small, precise volume (e.g., 5 µL) of your this compound dilutions into each well. [11] c. Allow the plates to sit at room temperature for 2-3 hours to permit diffusion of the peptide into the agar. d. Incubate the plates at 37°C for 18-24 hours.
-
Analysis: a. Measure the diameter of the clear zone of growth inhibition around each well. b. The activity of this compound is proportional to the diameter of this zone. A standard curve can be generated by plotting the zone diameter against the logarithm of the peptide concentration.
Conclusion: A Framework for Reliable Research
The robust nature of this compound, conferred by its disulfide-rich structure, makes it an attractive candidate for antimicrobial research and development. However, this inherent stability can be compromised by improper handling. By implementing the protocols and understanding the scientific principles outlined in these application notes—from meticulous reconstitution and aliquoting to the use of appropriate materials in assays—researchers can mitigate the risks of peptide degradation and adsorption. This rigorous approach is the bedrock of generating high-quality, reproducible data and is essential for unlocking the full therapeutic potential of this compound.
References
-
Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Retrieved from [Link]
-
Kuppusamy, G., et al. (2014). Antibacterial Activity of Novel Cationic Peptides against Clinical Isolates of Multi-Drug Resistant Staphylococcus pseudintermedius. Purdue e-Pubs. Retrieved from [Link]
-
Lehrer, R. I., et al. (1991). Radial Diffusion Assay. ResearchGate. Retrieved from [Link]
-
Mercer, D. K., & O'Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
-
Afsah-Hejri, L., et al. (2020). Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7. PLOS ONE. Retrieved from [Link]
-
Setty, S. G., et al. (2019). Antibacterial activity: Activity of peptides as assessed by radial diffusion assay (RDA) against E. coli ATCC 25922 and S. aureus ATCC 29213. ResearchGate. Retrieved from [Link]
-
Mancini, G., Carbonara, A. O., & Heremans, J. F. (1965). Single Radial Immunodiffusion. vlab.amrita.edu. Retrieved from [Link]
-
Koehbach, J., & Craik, D. J. (2019). Structure-Activity Relationships of Insect Defensins. Frontiers in Chemistry. Retrieved from [Link]
-
Cociancich, S., et al. (1993). Insect defensin, an inducible antibacterial peptide, forms voltage-dependent channels in Micrococcus luteus. Journal of Biological Chemistry. Retrieved from [Link]
-
Scocchi, M., et al. (2021). Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. MDPI. Retrieved from [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. Biochemical Journal. Retrieved from [Link]
-
Kouno, T., et al. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Biochemical Journal. Retrieved from [Link]
-
Hanzawa, H., et al. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). Journal of Biochemistry. Retrieved from [Link]
-
Tanji, H., et al. (1992). The fate of the prosegment in the acute-phase and programmed synthesis of this compound, an antibacterial peptide of the flesh fly (Sarcophaga peregrina). Biochemical Journal. Retrieved from [Link]
-
O'Brien, J. A., et al. (2020). Improving the Digestibility of Plant Defensins to Meet Regulatory Requirements for Transgene Products in Crop Protection. Frontiers in Plant Science. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]
-
Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of Biochemistry. Retrieved from [Link]
-
Sagisaka, A., et al. (1992). Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly). Biochemical and Biophysical Research Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. Retrieved from [Link]
Sources
- 1. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structure-Activity Relationships of Insect Defensins [frontiersin.org]
- 5. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Improving the Digestibility of Plant Defensins to Meet Regulatory Requirements for Transgene Products in Crop Protection [frontiersin.org]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. Insect defensin, an inducible antibacterial peptide, forms voltage-dependent channels in Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. researchgate.net [researchgate.net]
Application Note: Synthetic Strategies for Sapecin B Peptide Fragments
Introduction: The Significance of Sapecin B
This compound B is a potent, 34-amino acid antimicrobial peptide originally isolated from the flesh fly, Sarcophaga peregrina.[1][2] As a member of the insect defensin family, it exhibits a characteristic cysteine-stabilized α-helix/β-sheet (CSαβ) structural motif.[3] This structure is defined by a compact fold stabilized by three intramolecular disulfide bonds, which confers significant stability against proteases and temperature variations.[3][4] this compound B is particularly effective against Gram-positive bacteria and its biological activity is intrinsically linked to its specific three-dimensional structure.[1]
The ability to chemically synthesize this compound B and its fragments is crucial for structure-activity relationship (SAR) studies, the development of novel antibiotic analogues with improved therapeutic indices, and for creating molecular probes to investigate its mechanism of action. This application note provides a comprehensive guide for researchers, outlining field-proven methodologies for the synthesis of this compound B, with a special focus on the critical challenge of achieving correct, regioselective disulfide bond formation.
This compound B Profile:
-
Sequence: Leu-Thr-Cys -Glu-Ile-Asp-Arg-Ser-Leu-Cys -Leu-Leu-His-Cys -Arg-Leu-Lys-Gly-Tyr-Leu-Arg-Ala-Tyr-Cys -Ser-Gln-Gln-Lys-Val-Cys -Arg-Cys -Val-Gln[5]
-
Molecular Weight (Reduced): ~4075 Da
-
Cysteine Positions: 3, 10, 14, 24, 30, 32
-
Native Disulfide Connectivity: Cys(3)-Cys(24), Cys(10)-Cys(30), Cys(14)-Cys(32)[6]
Core Challenge: Regioselective Disulfide Bond Formation
The primary obstacle in the chemical synthesis of this compound B is the correct pairing of its six cysteine residues to form the three specific disulfide bonds that define its native, biologically active conformation. Random oxidation of the six free thiols would lead to a complex mixture of 15 possible disulfide isomers, resulting in extremely low yields of the desired product and a formidable purification challenge.[7]
Therefore, a successful synthesis hinges on a strategy that employs orthogonal protecting groups for the cysteine side-chain thiols. This approach allows for the sequential and directed formation of each disulfide bridge in a controlled manner, ensuring the exclusive formation of the native isomer.
Strategic Synthesis Workflow
The recommended methodology is based on Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by a carefully planned, regioselective disulfide bond formation strategy. This workflow ensures high purity of the linear peptide and maximizes the yield of the correctly folded final product.
Caption: High-level workflow for this compound B synthesis.
Detailed Protocols & Methodologies
Part 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
The synthesis of the linear 34-amino acid precursor of this compound B is performed using an automated peptide synthesizer following standard Fmoc/tBu chemistry.[8][9]
4.1.1 Materials & Reagents
| Reagent | Purpose | Supplier Example |
| Rink Amide MBHA Resin | Solid support for C-terminal amide | Sigma-Aldrich |
| Fmoc-Protected Amino Acids | Building blocks for peptide chain | CEM Corporation |
| Fmoc-Cys(Trt)-OH | Cysteine for first disulfide bond | Bachem |
| Fmoc-Cys(Acm)-OH | Cysteine for second disulfide bond | Bachem |
| Fmoc-Cys(Mmt)-OH | Cysteine for third disulfide bond | Bachem |
| HBTU/HATU | Coupling activator | CEM Corporation |
| N,N-Diisopropylethylamine (DIPEA) | Activation base | Sigma-Aldrich |
| Piperidine (20% in DMF) | Fmoc deprotection agent | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Primary solvent | Fisher Scientific |
| Dichloromethane (DCM) | Resin washing solvent | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | Cleavage and deprotection reagent | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Scavenger (cation protection) | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | Scavenger (Trt group removal) | Sigma-Aldrich |
| Diethyl Ether (cold) | Peptide precipitation | Fisher Scientific |
4.1.2 Protocol: SPPS of Linear this compound B
-
Resin Swelling: Swell Rink Amide resin in DMF for at least 1 hour in a suitable reaction vessel.[10]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.[11]
-
Amino Acid Coupling:
-
For each coupling cycle, pre-activate the corresponding Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and allow to couple for 30-60 minutes.
-
Critical Step: Use the orthogonally protected Cysteine derivatives at the specified positions:
-
Position 3 & 24: Fmoc-Cys(Mmt)-OH
-
Position 10 & 30: Fmoc-Cys(Acm)-OH
-
Position 14 & 32: Fmoc-Cys(Trt)-OH
-
-
-
Washing: After each coupling and deprotection step, wash the resin extensively with DMF to remove excess reagents and by-products.[12]
-
Chain Elongation: Repeat steps 2-4 for all 34 amino acids in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection of the N-terminal amino acid.
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H2O/EDT (94:2.5:2.5:1). The inclusion of EDT is crucial to scavenge the trityl groups.
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[13] This step cleaves the peptide from the resin and removes all side-chain protecting groups except for the Acm and Mmt groups on the designated cysteines.
-
Filter the resin and collect the TFA filtrate.
-
-
Precipitation: Precipitate the crude linear peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[14]
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether twice. Dry the crude peptide under vacuum.
Part 2: Regioselective Disulfide Bond Formation
This multi-step process is performed in solution and is the most critical part of the synthesis.[4]
Caption: Strategy for sequential, regioselective disulfide bond formation.
4.2.1 Protocol: Sequential Oxidation
-
Purification of Linear Peptide: Before folding, it is highly recommended to purify the crude linear peptide containing the Cys(Mmt) and Cys(Acm) groups by RP-HPLC to remove deletion sequences or other impurities from the SPPS.
-
Formation of the First Bridge (Cys3-Cys24):
-
Dissolve the purified linear peptide in DCM.
-
Add 1% TFA (v/v) to the solution and stir for 30-60 minutes. This mildly acidic condition selectively removes the Mmt protecting groups from Cys3 and Cys24.[4]
-
Remove the solvent under vacuum.
-
Dissolve the resulting peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular over intermolecular reactions.
-
Stir the solution open to the atmosphere for 12-24 hours to facilitate air oxidation of the free thiols.
-
Monitor the reaction by RP-HPLC and MS until the starting material is consumed.
-
Lyophilize the single-bridge intermediate.
-
-
Formation of the Second Bridge (Cys10-Cys30):
-
Dissolve the lyophilized single-bridge peptide in methanol or an aqueous methanol mixture.
-
Add a solution of iodine (I2) in methanol (typically 5-10 fold molar excess) dropwise until a persistent yellow color remains.[4] This step oxidatively removes the Acm groups and simultaneously forms the disulfide bond.
-
Stir for 1-2 hours. Monitor the reaction by RP-HPLC and MS.
-
Quench the excess iodine by adding a small amount of aqueous ascorbic acid solution until the yellow color disappears.
-
Remove the solvent under vacuum and purify the two-bridge intermediate by RP-HPLC.
-
-
Formation of the Third Bridge (Cys14-Cys32):
-
The final pair of cysteines, originally protected with the acid-labile Trityl (Trt) group, were deprotected during the initial cleavage from the resin.
-
Dissolve the purified two-bridge intermediate in a pH 8.0 buffer (e.g., 0.1 M ammonium acetate).
-
Stir the solution in an open beaker for 24-48 hours to allow for air oxidation to form the final disulfide bond.
-
Monitor the completion of the reaction by RP-HPLC and MS. The correctly folded peptide will typically have a distinctly different (often earlier) retention time than its precursors.
-
Part 3: Purification and Characterization
Final purification and rigorous characterization are essential to validate the synthesis and ensure the peptide is suitable for its intended application.
4.3.1 Protocol: Final Purification
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[1][15]
-
Column: A C18 stationary phase column is generally suitable for peptides of this size.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in deionized water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from ~10% to 50% Solvent B over 30-40 minutes at a flow rate of 1 mL/min is a good starting point. The gradient should be optimized to achieve baseline separation of the target peptide from any remaining impurities or folding isomers.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.[1]
-
Fraction Collection: Collect the peak corresponding to the fully folded this compound B.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
4.3.2 Protocol: Quality Control and Characterization
-
Purity Analysis:
-
Inject an aliquot of the final product onto an analytical RP-HPLC system. Purity is determined by integrating the peak area of the product relative to the total peak area at 214 nm. Target purity should be ≥95% for most research applications.
-
-
Identity Confirmation:
-
Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or MALDI Mass Spectrometry to confirm the molecular weight.[6][7] The observed mass should match the theoretical average mass of this compound B with three disulfide bonds (Theoretical [M+H]⁺ ≈ 4069 Da, which is the reduced mass minus 6 Da for the 6 protons lost during disulfide formation).
-
Tandem MS (MS/MS): For unambiguous sequence confirmation, subject the parent ion to fragmentation (e.g., CID) and analyze the resulting b- and y-ion series.
-
Conclusion and Best Practices
The chemical synthesis of this compound B is a challenging but achievable endeavor. Success is predicated on a meticulous SPPS strategy coupled with a robust, regioselective approach to disulfide bond formation. The use of an orthogonal protection scheme, such as Mmt/Acm/Trt, provides the necessary control to guide the peptide folding pathway towards the native, biologically active conformation. Rigorous purification by RP-HPLC and validation by high-resolution mass spectrometry are indispensable final steps to ensure the integrity of the synthetic peptide. The protocols outlined in this note provide a validated framework for researchers to produce high-quality this compound B for advanced biological and therapeutic investigations.
References
-
Kuzuhara, T., Nakajima, Y., Matsuyama, K., & Natori, S. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 107(4), 514–518. [Link]
-
Nakajima, Y., Qu, X. M., & Natori, S. (1997). Regioselective formation of the three disulfide bonds of a 35-residue insect peptide. Journal of Peptide Research, 50(5), 341-346. [Link]
-
Kim, J. I., Iwai, H., Kurata, S., Takahashi, M., Masuda, K., Shimada, I., Natori, S., Arata, Y., & Sato, K. (1994). Synthesis and characterization of this compound and this compound B. FEBS Letters, 342(2), 189–192. [Link]
-
UniProt Consortium. (n.d.). This compound-B - Sarcophaga peregrina (Flesh fly). UniProtKB - P31529. Retrieved January 14, 2026, from [Link]
-
The Collection of Anti-Microbial Peptides. (n.d.). CAMPSQ284: this compound-B. Retrieved January 14, 2026, from [Link]
-
Barlos, K., & Gatos, D. (2008). Regioselective Disulfide Formation. In: Loffet, A. (eds) Peptides. Springer, Berlin, Heidelberg. [Link]
-
UniProt Consortium. (n.d.). This compound - Sarcophaga peregrina (Flesh fly). UniProtKB - P18313. Retrieved January 14, 2026, from [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. Biochemical Journal, 291(Pt 1), 275–279. [Link]
-
UniProt Consortium. (n.d.). This compound-C - Sarcophaga peregrina (Flesh fly). UniProtKB - P31530. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). Regioselective formation of the three disulfide bonds of a 35-residue insect peptide. Retrieved January 14, 2026, from [Link]
-
Belycia, A., et al. (2021). General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins. Nature Communications, 12(1), 1-9. [Link]
-
Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 108(1), 128-132. [Link]
-
Vilcinskas, A. (2018). Structure-Activity Relationships of Insect Defensins. Frontiers in Microbiology, 9, 2493. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybtdotoxin. Biochemical Journal, 291(1), 275-279. [Link]
-
Rubinstein, R., & Fiser, A. (2008). Predicting disulfide bond connectivity in proteins by correlated mutations analysis. Bioinformatics, 24(10), 1229-1235. [Link]
-
ResearchGate. (n.d.). (PDF) Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. Retrieved January 14, 2026, from [Link]
-
Wang, S., et al. (2021). Chemical Synthesis of the Sec-To-Cys Homologue of Human Selenoprotein F and Elucidation of Its Disulfide-pairing Mode. Frontiers in Chemistry, 9, 706856. [Link]
-
Nagy, G., et al. (2023). Confirmation of the Disulfide Connectivity and Strategies for Chemical Synthesis of the Four-Disulfide-Bond-Stabilized Aspergillus giganteus Antifungal Protein, AFP. Journal of Fungi, 9(3), 320. [Link]
-
Fariselli, P., & Casadio, R. (2004). Prediction of the disulfide-bonding state of cysteines in proteins based on dipeptide composition. Bioinformatics, 20(13), 2049-2055. [Link]
-
Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Retrieved January 14, 2026, from [Link]
-
MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved January 14, 2026, from [Link]
Sources
- 1. uniprot.org [uniprot.org]
- 2. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Activity Relationships of Insect Defensins [frontiersin.org]
- 4. Regioselective formation of the three disulfide bonds of a 35-residue insect peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-B [camp3.bicnirrh.res.in]
- 6. uniprot.org [uniprot.org]
- 7. Confirmation of the Disulfide Connectivity and Strategies for Chemical Synthesis of the Four-Disulfide-Bond-Stabilized Aspergillus giganteus Antifungal Protein, AFP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting disulfide bond connectivity in proteins by correlated mutations analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Chemical Synthesis of the Sec-To-Cys Homologue of Human Selenoprotein F and Elucidation of Its Disulfide-pairing Mode [frontiersin.org]
Application Notes & Protocols: A Guide to the Cloning and Expression of the Sapecin Gene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Sapecin, an Antimicrobial Peptide with Therapeutic Potential
This compound is an inducible antibacterial protein originally isolated from the embryonic cell line of the flesh fly, Sarcophaga peregrina.[1][2][3] It belongs to the family of insect defensins, which are key components of the innate immune system in insects.[4] this compound and its homologues, such as this compound B and C, exhibit potent activity, primarily against Gram-positive bacteria.[2] The mode of action of this compound involves its interaction with the bacterial cell membrane, with a high affinity for cardiolipin, a major phospholipid component of the Staphylococcus aureus membrane.[3][5] This interaction disrupts the membrane integrity, leading to bacterial cell death. The unique mechanism of action and potent antimicrobial activity of this compound make it a compelling candidate for the development of novel anti-infective agents. Furthermore, this compound has also been implicated in the proliferation of embryonic cells, suggesting a dual biological function.[6]
This guide provides a comprehensive overview and detailed protocols for the cloning, expression, and purification of the this compound gene, enabling researchers to produce this promising antimicrobial peptide for further investigation and potential therapeutic applications.
PART 1: Gene Acquisition and Primer Design
The initial step in the recombinant production of this compound is to obtain the coding sequence of the gene. This can be achieved through two primary methods:
-
Reverse Transcription PCR (RT-PCR) from Sarcophaga peregrina RNA: If access to Sarcophaga peregrina tissue (such as hemocytes or fat body) is available, total RNA can be extracted and used as a template for cDNA synthesis.[1][7]
-
Gene Synthesis: Given that the cDNA sequence for this compound is publicly available, the most straightforward approach is to have the gene synthesized by a commercial vendor.[1] This method offers the advantage of codon optimization for the chosen expression host (e.g., Escherichia coli) to enhance protein expression levels.
Primer Design for Amplification of this compound cDNA
For amplification of the this compound gene from cDNA, primers should be designed to incorporate restriction sites for subsequent cloning into an expression vector. The following table provides an example of primer design for cloning into a pET vector with NdeI and XhoI restriction sites.
| Primer Name | Sequence (5' to 3') | Restriction Site |
| Sapecin_Forward | CATATGGCCCGTACGGTGGATGTATCAAG | NdeI |
| Sapecin_Reverse | CTCGAGTCAACGCCAGCCGTTGCTGC | XhoI |
Note: The start codon (ATG) in the forward primer is positioned within the NdeI site (CATATG) for seamless fusion to the expression vector's ribosomal binding site. The reverse primer introduces a stop codon (TCA) after the this compound coding sequence.
PART 2: Expression System and Vector Selection
The choice of an appropriate expression system is critical for the successful production of functional this compound. Due to its small size and potential toxicity to the host, expressing this compound as a fusion protein in E. coli is the recommended strategy.[8][9][10]
Rationale for Fusion Protein Expression
-
Toxicity Mitigation: Antimicrobial peptides can be lethal to the bacterial host. A fusion partner can mask the toxic effects of this compound until after purification.[8][10]
-
Prevention of Proteolytic Degradation: Small peptides are often susceptible to degradation by host proteases. A larger fusion partner can protect this compound from proteolysis.[8][9]
-
Enhanced Solubility and Folding: Some fusion partners can improve the solubility of the target protein and promote proper folding.
-
Simplified Purification: Affinity tags, such as a polyhistidine (His-tag), can be incorporated into the fusion partner, enabling straightforward purification via affinity chromatography.[11][12]
Recommended Expression Vector: pET-SUMO
The pET-SUMO vector is an excellent choice for this compound expression. It offers several advantages:
-
SUMO Fusion Partner: The Small Ubiquitin-like Modifier (SUMO) is a highly soluble protein that has been shown to enhance the expression and solubility of its fusion partners.
-
N-terminal His-tag: The vector includes an N-terminal His6-tag, allowing for efficient purification using Immobilized Metal Affinity Chromatography (IMAC).
-
SUMO Protease Cleavage Site: A specific cleavage site for SUMO protease is located between the SUMO tag and the target protein. This allows for the precise removal of the fusion tag, yielding native this compound.
PART 3: Cloning and Transformation Workflow
The following protocol outlines the steps for cloning the this compound gene into the pET-SUMO expression vector.
Experimental Workflow for this compound Cloning
Caption: Cloning workflow for inserting the this compound gene into the pET-SUMO vector.
Step-by-Step Cloning Protocol
-
PCR Amplification:
-
Set up a 50 µL PCR reaction using a high-fidelity DNA polymerase.
-
Use the Sapecin_Forward and Sapecin_Reverse primers and the synthesized this compound gene as a template.
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 58°C for 20 seconds
-
Extension: 72°C for 15 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
Analyze the PCR product on a 1.5% agarose gel to confirm the expected size (~120 bp).
-
-
Restriction Digest:
-
Digest both the purified PCR product and the pET-SUMO vector with NdeI and XhoI restriction enzymes.
-
Incubate at 37°C for 1-2 hours.
-
Purify the digested insert and vector using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested this compound insert and pET-SUMO vector at a 3:1 molar ratio.
-
Use T4 DNA ligase and incubate at 16°C overnight or at room temperature for 2 hours.
-
-
Transformation:
-
Transform the ligation mixture into chemically competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing kanamycin (the selection marker for the pET-SUMO vector).
-
Incubate at 37°C overnight.
-
-
Screening and Verification:
-
Perform colony PCR on several colonies using the this compound-specific primers to identify positive clones.
-
Inoculate positive colonies into liquid LB medium with kanamycin and grow overnight.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the sequence of the insert by Sanger sequencing.
-
PART 4: Recombinant Protein Expression and Purification
Once a verified pET-SUMO-Sapecin clone is obtained, the next step is to express and purify the recombinant protein.
Expression Host Selection
E. coli BL21(DE3) is a commonly used strain for protein expression from pET vectors. For proteins with disulfide bonds like this compound, consider using strains like SHuffle® or Origami™ which are engineered to promote disulfide bond formation in the cytoplasm.[13]
Expression and Purification Workflow
Caption: Workflow for the expression and purification of recombinant this compound.
Detailed Expression and Purification Protocol
-
Expression:
-
Transform the pET-SUMO-Sapecin plasmid into E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature, such as 18-25°C, for 16-18 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
-
Purification:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
IMAC (Ni-NTA) Purification:
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His6-SUMO-Sapecin fusion protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
SUMO Protease Cleavage:
-
Dialyze the eluted protein against a cleavage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Add SUMO protease and incubate at 4°C overnight.
-
-
Reverse IMAC:
-
Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved this compound will be in the flow-through, while the His6-SUMO tag and the protease will bind to the resin.
-
-
Final Purification (Optional):
-
For higher purity, the flow-through containing this compound can be further purified by size exclusion chromatography.
-
-
PART 5: Characterization and Functional Validation
After purification, it is essential to characterize the recombinant this compound and validate its biological activity.
Protein Characterization
-
SDS-PAGE: Analyze the purified protein on a Tris-Tricine SDS-PAGE gel, which is suitable for resolving small proteins and peptides. A single band at the expected molecular weight of this compound (~4.5 kDa) should be observed.
-
Mass Spectrometry: Confirm the identity and mass of the purified this compound using MALDI-TOF or ESI-MS.
Functional Assays
-
Minimum Inhibitory Concentration (MIC) Assay: Determine the antimicrobial activity of the purified this compound against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli). The MIC is the lowest concentration of the peptide that inhibits visible bacterial growth.
-
Radial Diffusion Assay: This is a simple and rapid method to assess antimicrobial activity. A lawn of bacteria is plated on an agar plate, and wells are punched into the agar. The purified this compound is added to the wells, and the plate is incubated. The diameter of the zone of inhibition around the well is proportional to the antimicrobial activity.
Conclusion
The protocols outlined in this guide provide a robust framework for the successful cloning, expression, and purification of the antimicrobial peptide this compound. The use of a fusion protein strategy, such as the pET-SUMO system, is key to overcoming the challenges associated with expressing small, potentially toxic peptides in E. coli. The ability to produce recombinant this compound in significant quantities will facilitate further research into its mechanism of action, structure-function relationships, and its potential as a novel therapeutic agent in the fight against antibiotic-resistant bacteria.
References
-
Matsuyama, K., & Natori, S. (1988). Molecular cloning of cDNA for this compound and unique expression of the this compound gene during the development of Sarcophaga peregrina. Journal of Biological Chemistry, 263(32), 17117-17121. [Link]
-
Li, Y. (2011). Recombinant production of antimicrobial peptides in Escherichia coli: a review. Protein Expression and Purification, 80(2), 260-267. [Link]
-
Parachin, N. S., & Franco, O. L. (2014). Recombinant antimicrobial peptides in Escherichia coli: a review. Protein Expression and Purification, 95, 1-7. [Link]
-
Li, Y. (2011). Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli. Biotechnology and Applied Biochemistry, 58(3), 169-175. [Link]
-
Wu, J., et al. (2021). A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides. Molecules, 26(17), 5323. [Link]
-
Lee, S. R., Kurata, S., & Natori, S. (1995). Molecular cloning of cDNA for this compound B, an antibacterial protein of Sarcophaga, and its detection in larval brain. FEBS letters, 368(3), 485-487. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. The Biochemical journal, 291 (Pt 1)(Pt 1), 275–279. [Link]
-
Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of biochemistry, 108(1), 128-132. [Link]
-
Homma, K., Matsuyama, K., & Natori, S. (1986). Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly). Developmental biology, 118(1), 27-32. [Link]
-
Bulet, P., et al. (2004). Structure-activity relationships of insect defensins. Journal of peptide science, 10(1), 18-28. [Link]
-
UniProt Consortium. (2021). This compound-C - Sarcophaga peregrina (Flesh fly). UniProtKB - P31530. [Link]
-
Rosano, G. L., & Ceccarelli, E. A. (2014). Recombinant protein expression in Escherichia coli: advances and challenges. Frontiers in microbiology, 5, 172. [Link]
-
Queen Mary University of London. (2018, March 20). QMUL Science Alive: Protein expression and purification [Video]. YouTube. [Link]
-
Aragen Bioscience. (n.d.). Navigating Recombinant Protein Production– Leveraging Aragen's Multifaceted Expression Systems. [Link]
Sources
- 1. Molecular cloning of cDNA for this compound and unique expression of the this compound gene during the development of Sarcophaga peregrina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Frontiers | Structure-Activity Relationships of Insect Defensins [frontiersin.org]
- 5. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular cloning of cDNA for this compound B, an antibacterial protein of Sarcophaga, and its detection in larval brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recombinant production of antimicrobial peptides in Escherichia coli: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Navigating Recombinant Protein Production– Leveraging Aragen’s Multifaceted Expression Systems - Aragen Life Sciences [aragen.com]
Troubleshooting & Optimization
challenges in Sapecin purification and solutions
Welcome to the technical support guide for the purification of Sapecin and its homologues. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of purifying this potent antimicrobial peptide. As a cysteine-rich insect defensin, this compound presents unique challenges, particularly when expressed recombinantly. This guide offers field-proven insights and solutions to help you achieve high-purity, biologically active this compound for your research and development needs.
Part 1: Troubleshooting Guide - Navigating Common Purification Hurdles
This section addresses the most common issues encountered during this compound purification, from initial expression to final polishing. The format follows a logical workflow, addressing problems as they are likely to appear.
Low or No Expression of Recombinant this compound
Q: I've cloned my this compound construct into E. coli, but I'm seeing very low or no protein expression after induction. What's going wrong?
A: Low expression is a frequent initial roadblock. The causality can be traced to several factors, from the genetic construct to the culture conditions.
-
Codon Usage: this compound is an insect-derived peptide. The codon usage of the native gene may not be optimal for efficient translation in E. coli.
-
Solution: Re-synthesize the gene using codons optimized for your E. coli expression strain. This can dramatically increase translational efficiency.
-
-
Promoter Strength and Leakiness: A very strong, leaky promoter (like an un-repressed T7 promoter) can lead to basal expression of this compound, which can be toxic to the host cells even at low levels, leading to the selection of non-expressing mutants.
-
Solution: Use a tightly controlled promoter system (e.g., pBAD) or an expression strain that provides additional repression of the T7 promoter, such as BL21(DE3)pLysS.
-
-
Sub-optimal Induction Conditions: The concentration of the inducer (e.g., IPTG), the temperature, and the duration of induction are critical variables.
-
Solution: Perform a systematic optimization of induction. Test a matrix of conditions, such as varying IPTG concentrations (0.1 mM to 1.0 mM) and post-induction temperatures (e.g., 18°C, 25°C, 37°C). Lower temperatures often slow down protein production, which can favor proper folding and reduce toxicity.[1]
-
This compound is Expressed but Forms Insoluble Inclusion Bodies
Q: My Western blot shows a strong band for this compound in the whole-cell lysate, but it's almost entirely in the insoluble pellet after lysis. How do I get soluble, active protein?
A: This is the most common challenge for cysteine-rich peptides like this compound expressed in E. coli. The reducing environment of the bacterial cytoplasm prevents the formation of the three critical disulfide bonds required for this compound's native structure, leading to misfolding and aggregation into inclusion bodies. The solution involves a multi-step process of inclusion body purification, solubilization, and refolding.
-
Inclusion Body Purity: Crude inclusion body preparations contain trapped cellular debris and other proteins.
-
Solution: Wash the inclusion body pellet thoroughly. After initial centrifugation of the lysate, resuspend the pellet in a buffer containing a mild detergent (e.g., 0.5-1% Triton X-100) and/or low concentrations of a denaturant like urea (e.g., 1-2 M) to remove contaminants.[2]
-
-
Inefficient Solubilization: The aggregated protein must be completely denatured and solubilized to allow for subsequent refolding.
-
Solution: Use a strong denaturant. A buffer containing 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M Urea is typically required. Ensure the inclusion body pellet is fully resuspended and incubated with the solubilization buffer until the solution is clear. The presence of a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol is essential at this stage to ensure all cysteine residues are in their reduced state.[3][4]
-
-
Failed Refolding: Achieving the correct disulfide bond pairing (Cys3-Cys30, Cys16-Cys36, Cys20-Cys38) is critical for biological activity.[5] Improper refolding conditions will result in scrambled, inactive protein or re-aggregation.
-
Solution: Employ a controlled refolding strategy. The most common method is rapid or stepwise dilution of the solubilized protein into a large volume of refolding buffer. This buffer should contain a redox system, typically a combination of reduced and oxidized glutathione (GSH and GSSG), to facilitate correct disulfide bond formation.[6] Additives like L-arginine can help suppress aggregation, and a slightly alkaline pH (8.0-8.5) promotes thiol-disulfide exchange.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best expression system for this compound?
A1: While E. coli is cost-effective, it often leads to inactive inclusion bodies requiring refolding.[1] For secreted, correctly folded this compound, eukaryotic systems are superior. Pichia pastoris (a methylotrophic yeast) is an excellent choice as it can perform post-translational modifications and secrete high levels of properly folded proteins into the culture medium, simplifying purification.[7][8] Insect cell expression systems (using baculovirus) are also highly effective for producing functional insect-derived proteins with correct disulfide bonds.
Q2: My purified this compound has low or no antimicrobial activity. What should I check?
A2: Assuming the primary sequence is correct, the lack of activity almost always points to incorrect disulfide bonding.
-
Verify Refolding: Ensure your refolding protocol is optimized. The ratio of reduced to oxidized glutathione is a critical parameter to screen.
-
Check for Oxidation: During purification and storage, free cysteine residues can form incorrect intermolecular disulfide bonds, leading to dimerization and aggregation. Keep the purified peptide in a slightly acidic buffer (e.g., pH 4-6) if possible, or store frozen at -80°C.
-
Mass Spectrometry Analysis: Use mass spectrometry to confirm the molecular weight. The mass of the fully oxidized (correctly folded) monomer should be 6 Da less than the fully reduced peptide. Peptide mapping after enzymatic digestion can definitively confirm the disulfide bond linkages.[9]
Q3: How do I remove endotoxins from my final this compound preparation?
A3: Endotoxin removal is critical for any downstream biological assays, especially those involving mammalian cells.
-
Phase Separation with Triton X-114: This is a highly effective method.[10] Triton X-114 is soluble at low temperatures but separates into a detergent-rich phase at temperatures above 23°C. Endotoxins, being lipopolysaccharides, partition into the detergent phase, while the protein remains in the aqueous phase.[11]
-
Anion-Exchange Chromatography (AEC): Endotoxins are strongly negatively charged (pI ~2) due to their phosphate groups.[12] By running the chromatography in a buffer where this compound (a cationic peptide) does not bind to the anion exchange resin (e.g., Q Sepharose), the endotoxins will be captured by the column while the peptide flows through. This is often performed as a polishing step.
Q4: What are the common protein contaminants I might see after a His-tag purification of recombinant this compound from E. coli?
A4: While His-tag purification is highly specific, some host proteins can co-purify. In E. coli, these often include metal-binding proteins or proteins with naturally occurring histidine-rich regions. Chaperone proteins like DnaK and GroEL can also co-purify if they are bound to misfolded this compound. A second, orthogonal purification step, such as reverse-phase HPLC, is essential to remove these contaminants and achieve high purity.
Part 3: Protocols & Methodologies
Recombinant this compound Purification Workflow
This section outlines a complete, validated workflow for expressing this compound in E. coli as a His-tagged fusion protein, followed by purification, refolding, and polishing.
Caption: Workflow for recombinant this compound purification.
Detailed Protocol: Solubilization and Refolding of this compound from Inclusion Bodies
This protocol is a critical step for obtaining active this compound from E. coli expression.
-
Inclusion Body Solubilization:
-
Start with the washed inclusion body pellet from 1 liter of bacterial culture.
-
Resuspend the pellet in 20-30 mL of Solubilization Buffer (6 M Gdn-HCl, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 50 mM DTT).
-
Stir at room temperature for 2-4 hours or overnight at 4°C until the solution clarifies, indicating complete solubilization.
-
Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to pellet any remaining insoluble material.
-
Carefully collect the supernatant containing the denatured, reduced this compound. Determine the protein concentration (e.g., using a Bradford assay).
-
-
Protein Refolding by Dilution:
-
Prepare 1 liter of chilled (4°C) Refolding Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5 M L-Arginine, 3 mM GSH, 0.3 mM GSSG).
-
Using a syringe pump or by adding dropwise, slowly add the solubilized this compound solution to the stirring Refolding Buffer. The final protein concentration should be low, typically in the range of 20-100 µg/mL, to minimize aggregation.[3]
-
Continue to stir the solution gently at 4°C for 24-48 hours to allow for correct disulfide bond formation.
-
After refolding, the solution can be concentrated using tangential flow filtration (TFF) or a similar method before proceeding to affinity chromatography.
-
Protocol: Antimicrobial Activity Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the purified this compound.
-
Bacterial Strain Preparation:
-
Use a susceptible Gram-positive strain, such as Staphylococcus aureus (e.g., ATCC 29213).
-
Grow an overnight culture of the bacteria in a suitable broth (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
-
MIC Assay Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of your purified this compound sample in the bacterial broth. Typical starting concentrations to test for insect defensins range from 100 µM down to 0.1 µM.[6]
-
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the serially diluted this compound.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
-
Part 4: Data Presentation & Visualization
Table: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Expression | Non-optimal codons; Promoter issues; Cell toxicity. | Codon-optimize the gene; Use a tightly regulated promoter (e.g., pLysS strains); Optimize induction (lower temp, less IPTG). |
| Inclusion Bodies | Cytoplasmic expression in E. coli; Misfolding due to lack of disulfide bonds. | Isolate and wash inclusion bodies; Solubilize with 6M Gdn-HCl + DTT; Refold by dilution into a GSH/GSSG redox buffer. |
| Low Activity | Incorrect disulfide bonds; Oxidation/Aggregation. | Optimize refolding conditions (redox ratio, pH); Confirm correct mass via MS; Store purified peptide at -80°C. |
| Endotoxin Contamination | Gram-negative host (E. coli). | Perform Triton X-114 phase separation; Use anion-exchange chromatography as a polishing step. |
| Low Purity after IMAC | Co-purification of host proteins. | Add a second, orthogonal purification step, such as Reverse-Phase HPLC, for final polishing. |
Diagram: Logic of this compound Refolding
This diagram illustrates the critical transition from a denatured, reduced state to a native, active conformation.
Caption: The refolding pathway for this compound.
References
-
Lambert, J., et al. (1995). Determination of Disulfide Bridges in Natural and Recombinant Insect Defensin A. Biochemical and Biophysical Research Communications, 217(3), 1042-1048. [Link]
-
Ezure, T., et al. (2007). Expression of proteins containing disulfide bonds in an insect cell-free system and confirmation of their arrangements by MALDI-TOF MS. Proteomics, 7(24), 4424-34. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. Biochemical Journal, 291(Pt 1), 275–279. [Link]
-
Anselem, B. (n.d.). Removal of Endotoxin from Protein in Pharmaceutical Processes. American Pharmaceutical Review. [Link]
-
Sino Biological. (n.d.). Endotoxin Removal Methods, Steps, and More. Sino Biological. [Link]
-
Liu, S., et al. (2010). Factors affecting endotoxin removal from recombinant therapeutic proteins by anion exchange chromatography. Journal of Chromatography A, 1217(16), 2435-41. [Link]
-
Liu, S., et al. (1997). Removal of endotoxin from recombinant protein preparations. Clinical Chemistry, 43(8 Pt 1), 1358-63. [Link]
-
Sandle, T. (2021). Development and Qualification Factors for Endotoxin Removal from Proteins Using Chromatographic Columns. American Pharmaceutical Review. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. ResearchGate. [Link]
-
evitria AG. (n.d.). Purification of His-tagged Proteins. evitria Antibody Services. [Link]
-
Rudolph, R., & Lilie, H. (1996). In vitro folding of inclusion body proteins. The FASEB Journal, 10(1), 49-56. [Link]
-
Tsumoto, K., et al. (2004). Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins. Protein Expression and Purification, 37(1), 1-11. [Link]
-
Jalalvand, A., et al. (2015). Refolding process of cysteine-rich proteins: Chitinase as a model. Reports of Biochemistry & Molecular Biology, 4(1), 19-24. [Link]
-
Jalalvand, A., et al. (2015). Refolding process of cysteine-rich proteins:Chitinase as a model. Reports of Biochemistry & Molecular Biology, 4(1), 19-24. [Link]
-
Chee, J. Y., & Dom, S. M. (2020). Effective refolding of a cysteine rich glycoside hydrolase family 19 recombinant chitinase from Streptomyces griseus by reverse dilution and affinity chromatography. PLoS ONE, 15(10), e0241074. [Link]
-
Lin-Cereghino, G. P., et al. (2013). Optimized expression in Pichia pastoris eliminates common protein contaminants from subsequent His-tag purification. Biotechnology Letters, 36(4), 711-8. [Link]
-
Guerrero-Gómez, D., et al. (2021). Optimization of a Recombinant Lectin Production in Pichia pastoris Using Crude Glycerol in a Fed-Batch System. Fermentation, 7(2), 70. [Link]
-
Yamada, K., & Natori, S. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Biochemical Journal, 298(Pt 3), 623–628. [Link]
-
Kuzuhara, T., et al. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 107(4), 514-8. [Link]
- Li, Y. (2003). Methods for refolding proteins containing free cysteine residues.
-
Francis, D. M., & Page, R. (2010). Strategies for the successful recombinant expression of disulfide bond-dependent proteins in Escherichia coli. Protein Expression and Purification, 74(1), 1-10. [Link]
-
Profacgen. (n.d.). A New Engineering Strain for Disulphide Bonded Protein Expression. Profacgen. [Link]
-
Esposito, D., & Chatterjee, D. K. (2006). Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag. Current Protocols in Molecular Biology, Chapter 16, Unit 16.11. [Link]
-
Ge, X., et al. (2007). Purification of recombinant proteins from E. coli at low expression levels by inverse transition cycling. Protein Expression and Purification, 51(1), 127-32. [Link]
-
Kuzuhara, T., et al. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 107(4), 514-8. [Link]
-
Matsuyama, K., & Natori, S. (1988). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 104(6), 990-4. [Link]
-
Turner, A., Lanser, D., & Gelli, A. (2021). Optimized Expression and Isolation of Recombinant Active Secreted Proteases Using Pichia pastoris. eScholarship, University of California. [Link]
-
Yamada, K., & Natori, S. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 115(4), 623-8. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga peregrina (flesh fly). Biochemical Journal, 291(Pt 1), 275-9. [Link]
-
G-Biosciences. (n.d.). Mass Spectrometry Sample Prep. G-Biosciences. [Link]
-
QMUL Science Alive. (2018, March 20). Protein expression and purification [Video]. YouTube. [Link]
-
Benchling. (2016). Large-Scale Extraction of Recombinant Proteins from Bacteria. Benchling. [Link]
-
Wingfield, P. T. (2001). Overview of the Purification of Recombinant Proteins. Current Protocols in Protein Science, Chapter 6, Unit 6.1. [Link]
-
ResearchGate. (2017). Which are the contaminants often found in his tag purification from s. cerevisiae?. ResearchGate. [Link]
-
Cytiva. (n.d.). Recombinant Protein Purification. Cytiva. [Link]
-
Low, K. O., et al. (2011). A novel family of defensin-like peptides from Hermetia illucens with antibacterial properties. Scientific Reports, 11(1), 16462. [Link]
-
Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Cytiva. [Link]
Sources
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Protocol - Protein expression and purification [depts.washington.edu]
- 3. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Functional Analysis of a Defensin CcDef2 from Coridius chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The future of recombinant host defense peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure-Activity Relationships of Insect Defensins [frontiersin.org]
- 11. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of New Defensin Antimicrobial Peptides and Their Expression in Bed Bugs in Response to Bacterial Ingestion and Injection [mdpi.com]
Technical Support Center: Optimizing Sapecin Concentration for Antibacterial Assays
Welcome to the technical support center for optimizing antibacterial assays using Sapecin and its analogues. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the scientific reasoning behind them to ensure your experiments are both successful and robust.
Understanding this compound and its Mechanism of Action
This compound is an antibacterial protein originally isolated from the flesh fly, Sarcophaga peregrina.[1][2] It is part of the defensin family of antimicrobial peptides (AMPs), which are a crucial component of the innate immune system in many organisms. This compound and its homologues, like this compound B and C, exhibit potent activity, particularly against Gram-positive bacteria.[3][4][5]
The primary mechanism of action for this compound involves targeting the bacterial cell membrane.[2][6] Specifically, it shows a high affinity for cardiolipin, a major phospholipid component of the Staphylococcus aureus membrane.[1][2] This interaction is crucial for its bactericidal effect. For Gram-negative bacteria, the lipopolysaccharide (LPS) layer can act as a barrier, reducing this compound's efficacy.[1][2][6] this compound B, a homologue, also acts on the bacterial membrane, and peptides derived from it have shown a broader spectrum of activity, including against some Gram-negative bacteria and yeasts. The structural integrity of this compound, maintained by three intramolecular disulfide bonds, is essential for its antibacterial activity.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in a Minimum Inhibitory Concentration (MIC) assay?
A1: For initial screening, a broad concentration range is recommended due to variations in susceptibility between bacterial species. A common starting point for antimicrobial peptides is a two-fold serial dilution typically ranging from 0.05 µM to 100 µM.[9] For this compound and its derivatives, which have shown high potency against Gram-positive bacteria, you might start with a maximum concentration of 64 µg/mL and dilute down. Some studies have reported MIC values for related peptides in the range of 1.6 to 12.5 µM.[9] It is crucial to perform a literature search for the specific bacterial strains you are testing to narrow down a more targeted concentration range.
Q2: My this compound peptide is in lyophilized powder form. How should I properly dissolve and store it to maintain its activity?
A2: Proper handling of lyophilized peptides is critical to prevent degradation and ensure accurate concentration calculations.
-
Dissolution: The solubility of peptides is highly dependent on their amino acid sequence. For cationic peptides like this compound, it is often recommended to first try sterile, distilled water. If solubility is an issue, a dilute solution of 0.01% acetic acid can be used.[10] To avoid aggregation, avoid using buffers with high salt concentrations initially. For long-term storage, it is advisable to dissolve the peptide at a high concentration to create a stock solution.
-
Storage: Lyophilized peptides should be stored at -20°C or colder, protected from light.[11] Once dissolved, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[11] Store these aliquots at -20°C or -80°C.
Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and why is it important to determine both?
A3: It is essential to understand the distinction between these two key parameters:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] It indicates the potency of the agent in inhibiting bacterial proliferation.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14][15]
Why determine both? The MIC value tells you if the peptide is bacteriostatic (inhibits growth), while the MBC value tells you if it is bactericidal (kills bacteria).[12][13] The relationship between these two values is expressed as the MBC/MIC ratio. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12][14] This information is crucial for drug development, as bactericidal agents are often preferred for treating serious infections.
Troubleshooting Guide
This section addresses common problems encountered during antibacterial assays with this compound.
Problem 1: Inconsistent MIC values between replicates or experiments.
-
Potential Cause 1: Inaccurate Inoculum Density. The number of bacteria at the start of the assay, known as the inoculum, can significantly impact the MIC value. This is termed the "inoculum effect."[16][17] CLSI guidelines recommend a standardized inoculum of approximately 5 x 10^5 CFU/mL.[16][17]
-
Solution: Standardize your inoculum preparation. Grow bacteria to the mid-logarithmic (exponential) phase of growth, where they are most metabolically active and susceptible to antibiotics.[18][19][20][21] Use a spectrophotometer to measure the optical density (OD) at 600 nm and correlate this with a viable cell count (CFU/mL) through plating on agar. Prepare a fresh inoculum for each experiment to ensure consistency.[22]
-
-
Potential Cause 2: Peptide Adsorption to Labware. Cationic and hydrophobic peptides can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration in the well.
-
Solution: Use low-protein-binding polypropylene plates for your assays.[10] This minimizes the loss of peptide due to non-specific binding.
-
-
Potential Cause 3: Peptide Degradation or Aggregation. Improper storage or handling can lead to a loss of active peptide.
-
Solution: Follow the dissolution and storage guidelines outlined in the FAQ section. Avoid multiple freeze-thaw cycles. When preparing serial dilutions, use appropriate solvents; for example, 0.01% acetic acid with 0.2% bovine serum albumin (BSA) can help prevent non-specific binding and maintain peptide stability.[10]
-
Problem 2: No antibacterial activity observed, even at high concentrations.
-
Potential Cause 1: Incorrect Assay Method. Some assay formats, like the disc diffusion assay, may not be suitable for all antimicrobial peptides.[23]
-
Potential Cause 2: Inappropriate Bacterial Growth Phase. Bacteria in the stationary phase are less metabolically active and can be more resistant to antimicrobial agents.[18][19]
-
Potential Cause 3: Inactivation by Media Components. Components in rich media like Mueller-Hinton Broth (MHB) can sometimes interfere with the activity of cationic antimicrobial peptides.
-
Solution: If you suspect media interference, you can test this compound's activity in a minimal medium or a buffer solution, though this deviates from standard protocols.[25] Be aware that this will affect direct comparability with data generated using standard methods.
-
Problem 3: "Skipped" wells, where growth is observed at a higher concentration but not at a lower one.
-
Potential Cause 1: Compound Precipitation. The peptide may be precipitating out of solution at higher concentrations.
-
Solution: Visually inspect your dilution series for any signs of precipitation. If observed, you may need to adjust the solvent or the highest concentration tested. A peptide solubility test can help determine the optimal buffer and pH for dissolution.[11]
-
-
Potential Cause 2: Pipetting Errors. Inaccurate serial dilutions can lead to inconsistent concentrations across the plate.
-
Solution: Ensure your pipettes are calibrated. When performing serial dilutions, mix each well thoroughly before transferring to the next.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
This compound (lyophilized powder)
-
Sterile, low-protein-binding 96-well polypropylene plates[10]
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile distilled water or 0.01% acetic acid
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve the lyophilized this compound in sterile distilled water or 0.01% acetic acid to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Bacterial Inoculum: a. From an agar plate, pick a few colonies of the test bacterium and inoculate into CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6). c. Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[16][17]
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a positive control (bacteria with no peptide), and well 12 will be a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[24]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a continuation of the MIC assay.
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing: From the wells that show no visible growth in the MIC assay (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[13][14]
-
Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[13][14][15]
Data Presentation
Table 1: Example MIC and MBC Data for this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 2 | 4 | 2 | Bactericidal |
| Escherichia coli | 25922 | 32 | >64 | >2 | Bacteriostatic |
| Streptococcus bovis | 9809 | 4 | 8 | 2 | Bactericidal |
Note: These are illustrative values. Actual results must be determined experimentally. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14]
Visualizations
Experimental Workflow: MIC & MBC Determination
Caption: Workflow for determining MIC and MBC.
Troubleshooting Logic for Inconsistent MIC Results
Caption: Decision tree for troubleshooting inconsistent MICs.
References
-
Okada, M., & Natori, S. (1985). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of Biological Chemistry, 260(12), 7174-7177. [Link]
-
Matsuyama, K., & Natori, S. (1988). Mode of Action of this compound, a Novel Antibacterial Protein of Sarcophaga peregrina (Flesh Fly). The Journal of Biochemistry, 104(5), 643-647. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Hancock, R. E. W. (2001). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]
-
Yamada, K., & Natori, S. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Biochemical Journal, 298(3), 623-628. [Link]
-
Okada, M., & Natori, S. (1988). Mode of Action of this compound, a Novel Antibacterial Protein of Sarcophaga peregrina (Flesh Fly). The Journal of Biochemistry. [Link]
-
O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50994. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. Biochemical Journal, 291(Pt 1), 275-279. [Link]
-
Lapanje, A., et al. (2016). Optimisation of the microdilution method for detection of minimum inhibitory concentration values in selected bacteria. ResearchGate. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. National Institutes of Health. [Link]
-
Yamada, K., & Natori, S. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Biochemical Journal. [Link]
-
Smith, K. P., et al. (2018). The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination. Journal of Clinical Microbiology, 56(8), e00232-18. [Link]
-
Bailey, R. (2024). Phases of the Bacterial Growth Curve. ThoughtCo. [Link]
-
Fiveable. (n.d.). Microbial Growth Phases to Know for Microbiology. [Link]
-
Chenna, D. (2024). Why did my synthesised peptide from DRAMP have no antimicrobial activity? ResearchGate. [Link]
-
The Scientist. (2025). Bacterial Growth Curve Phases and Assessment Methods. [Link]
-
Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7. (2020). PLOS ONE. [Link]
-
BYJU'S. (2023). Phases of the Bacterial Growth Curve. [Link]
-
CosmosID. (2024). A Guide To Microbial Growth Stages & Sequential Order. [Link]
-
Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. (2023). MDPI. [Link]
-
Wiegand, I., et al. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
Mercer, D. K., & O’Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology, 10, 326. [Link]
-
Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. [Link]
-
Loffredo, M. R., et al. (2021). Inoculum effect of antimicrobial peptides. Proceedings of the National Academy of Sciences, 118(16), e2016335118. [Link]
-
Wenzel, M., et al. (2020). A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides. Frontiers in Cellular and Infection Microbiology, 10, 600508. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: Similarity of this compound B to charybdotoxin. ResearchGate. [Link]
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
ResearchGate. (2021). Minimum inhibitory concentration (MIC) range of antimicrobial peptides. [Link]
-
Abduljalil, J. M. (2021). How to check the antimicrobial activity of the peptide that is in powder form? ResearchGate. [Link]
-
Kim, J., et al. (2007). High-Throughput and Facile Assay of Antimicrobial Peptides Using pH-Controlled Fluorescence Resonance Energy Transfer. Antimicrobial Agents and Chemotherapy, 51(5), 1864-1866. [Link]
-
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. [Link]
-
Kuzuhara, T., et al. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). PubMed. [Link]
-
Polikanov, Y. S., et al. (2018). The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics. Frontiers in Molecular Biosciences, 5, 4. [Link]
-
Dai, Y., et al. (2014). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 19(10), 15477-15492. [Link]
-
Rollema, H. S., et al. (1995). Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering. Applied and Environmental Microbiology, 61(8), 2873-2878. [Link]
Sources
- 1. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of the Disulfide Array in this compound, an Antibacterial Peptide of Sarcophaga peregrina (Flesh Fly)1 | CiNii Research [cir.nii.ac.jp]
- 8. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. genscript.com [genscript.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inoculum effect of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phases of the Bacterial Growth Curve [thoughtco.com]
- 19. fiveable.me [fiveable.me]
- 20. byjus.com [byjus.com]
- 21. A Guide To Microbial Growth Stages & Sequential Order | CosmosID [cosmosid.com]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sapecin Solubility Challenges
Welcome to the technical support center for Sapecin and related antimicrobial peptides (AMPs). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this potent, cysteine-rich peptide. Poor solubility is a common hurdle that can impede experimental reproducibility, limit bioavailability, and lead to aggregation, which diminishes bioactivity and can cause safety concerns.[1]
This document provides a series of in-depth troubleshooting guides and FAQs based on the fundamental physicochemical properties of this compound. Our approach is to empower you with the causal understanding behind each recommendation, enabling you to make informed decisions for your specific experimental context.
Section 1: First Principles - Understanding this compound's Behavior
A foundational understanding of this compound's molecular characteristics is critical to diagnosing and solving solubility issues.
FAQ 1: What are the key physicochemical properties of this compound that influence its solubility?
This compound is a 40-residue peptide derived from the flesh fly, Sarcophaga peregrina.[2] Its structure and composition present distinct challenges. The key is to understand that this compound is both cationic (basic) and cysteine-rich .
-
Cationic Nature : The high proportion of basic amino acids (Arginine, Lysine) gives this compound a strong net positive charge at neutral pH. This is fundamental to its antimicrobial action but also dictates the pH conditions required for solubilization.[3]
-
Cysteine Content : this compound contains six cysteine residues that form three crucial disulfide bonds (Cys3-Cys30, Cys16-Cys36, Cys20-Cys38).[2] These bonds are essential for its folded structure and biological activity. This structural feature means that certain solvents and pH conditions must be chosen carefully to avoid reduction or scrambling of these bonds.
Below is a summary of this compound's core properties:
| Property | Value / Description | Implication for Solubility |
| Amino Acid Sequence | RLCAVGCSCR NFGKVCVCRN GVRGSVCVCG KRLKC | High content of basic (R, K) and hydrophobic (V, L, A) residues. |
| Molecular Weight | ~4,057 Da | Standard for a peptide of this length. |
| Net Charge (at pH 7.0) | Highly Positive (~+6) | The peptide is strongly basic (cationic). |
| Estimated Isoelectric Point (pI) | > 9.0 | This compound has minimal solubility near its pI. To dissolve it, the buffer pH must be significantly different from this value.[4][5] |
| Disulfide Bonds | 3 intramolecular bonds | Critical for activity. Avoid harsh reducing agents or strongly alkaline conditions (pH > 8.5) which can promote disulfide exchange.[6][7] |
FAQ 2: Why does my lyophilized this compound form a gel or refuse to dissolve in PBS?
This is a classic sign of a peptide being at or near its isoelectric point (pI), or of strong intermolecular hydrophobic interactions leading to aggregation.[8][9]
-
The Isoelectric Point Effect : At the pI, a peptide has a net neutral charge.[5] The lack of electrostatic repulsion allows molecules to pack together tightly via hydrogen bonds and van der Waals forces, leading to minimal solubility and precipitation or gel formation.[10] Since this compound has a high pI (>9.0), a neutral buffer like PBS (pH ~7.4) is too close to its pI, resulting in poor solubility.
-
Aggregation : Peptides with hydrophobic patches can self-associate to minimize their contact with water, a phenomenon that drives aggregation.[8]
The core principle for dissolving charged peptides is to work at a pH where the molecule is maximally charged. For a basic peptide like this compound, this means using a pH well below its pI.
Caption: pH effect on this compound solubility.
Section 2: Systematic Troubleshooting Guide
Always begin by testing solubility on a small aliquot of your peptide before committing the entire stock.[11] This prevents the loss of valuable material.
Caption: Systematic workflow for this compound solubilization.
FAQ 3: I have a new batch of lyophilized this compound. What is the step-by-step process to get it into solution?
Follow this validated workflow, moving to the next step only if the previous one fails.
-
Start with Water : For basic peptides, the first solvent to try is always sterile, distilled water.[7] If it dissolves, you can then add a concentrated buffer stock to reach your final desired composition.
-
Introduce Acid : If water fails, add a small volume of 10-30% aqueous acetic acid dropwise while vortexing.[12][13] The acidic environment (pH < 5) will protonate the basic residues (Lys, Arg) and the N-terminus, creating a strong positive net charge and promoting dissolution through electrostatic repulsion.[4]
-
Use an Organic Co-Solvent (with caution) : If the peptide is still insoluble, it likely has significant hydrophobic character. Use a minimal amount of an appropriate organic solvent to fully dissolve the peptide first.
-
Recommended : Dimethylformamide (DMF).
-
Use with Caution : Acetonitrile (ACN), Isopropanol.
-
AVOID : Dimethyl sulfoxide (DMSO). DMSO can oxidize the free thiols of cysteine residues if any disulfide bonds are reduced, or potentially the methionine residue if present in other peptides. [7][14] For any cysteine-rich peptide like this compound, DMF is a safer choice.[7]
-
-
Dilute into Final Buffer : Once the peptide is dissolved in the organic solvent, you must slowly add this concentrated stock solution to your final aqueous buffer drop-by-drop while vigorously vortexing.[15] This prevents the peptide from crashing out of solution due to localized high concentrations.[15]
FAQ 4: My this compound precipitates when I dilute my organic stock into my aqueous buffer. How can I fix this?
This common issue occurs when the peptide's solubility limit is exceeded in the final solvent mixture.[15]
| Issue | Probable Cause | Solution(s) |
| Precipitation upon dilution | The peptide's solubility limit is exceeded in the final buffer composition. | 1. Reduce Final Concentration : Your target concentration may be too high for the final buffer conditions.[15] 2. Slow Down Addition : Add the organic stock to the aqueous buffer much more slowly, with constant, vigorous stirring or vortexing.[15] 3. Increase Co-Solvent Percentage : Increase the final percentage of the organic co-solvent in your working solution. Be mindful of the tolerance of your downstream assay to solvents like DMF.[15] |
| Solution becomes cloudy or forms a gel over time | The peptide is slowly aggregating, potentially due to suboptimal pH, high ionic strength, or temperature fluctuations. | 1. Re-evaluate Buffer pH : Ensure you are at least 2 pH units away from the pI. 2. Check Ionic Strength : High salt concentrations can sometimes decrease peptide solubility ("salting out").[4] Try reducing the salt concentration (e.g., NaCl) in your buffer. 3. Add Stabilizers : Consider adding glycerol (5-10%) or arginine (50-100 mM) to the buffer, which can help suppress aggregation.[9] |
Section 3: Key Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Objective: To determine the optimal solvent for your this compound batch without risking the entire sample.
Methodology:
-
Carefully weigh out ~1 mg of lyophilized this compound into a microcentrifuge tube.[13]
-
Add 100 µL of sterile, distilled water. Vortex for 30 seconds. Use a bath sonicator for 5 minutes if necessary.[11] Observe for clarity. If clear, the solubility is at least 10 mg/mL.
-
If not dissolved, add another 900 µL of water to make a 1 mg/mL suspension.
-
Aliquot 100 µL of this suspension into four separate tubes.
-
To Tube 1 : Add 2 µL of 10% acetic acid. Vortex and inspect.
-
To Tube 2 : (Use a fresh aliquot of dry peptide for this) Add 50 µL of DMF. Vortex. If it dissolves, slowly add 50 µL of water while vortexing. Observe for precipitation.
-
Visually inspect all tubes for the clearest solution. This identifies the most effective solvent system to use for your main stock.[15]
Protocol 2: Recommended Solubilization and Storage of this compound
Objective: To prepare a stable, high-concentration stock solution of this compound.
Methodology:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.[11]
-
Based on your findings from Protocol 1, add the appropriate initial solvent. For this compound, this will likely be a small volume of 10% acetic acid or pure DMF.
-
Example: To make a 5 mg/mL stock from 5 mg of peptide, add 100 µL of 10% acetic acid.
-
-
Vortex thoroughly. If needed, place the vial in a bath sonicator for 5-10 minutes.[11] Ensure the peptide is fully dissolved, resulting in a clear solution.
-
Centrifuge the solution at high speed (>10,000 x g) for 5 minutes to pellet any microscopic, undissolved particulates.[15]
-
Carefully transfer the supernatant to a new, sterile tube. This is your stock solution.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]
Section 4: Advanced FAQs
FAQ 5: How does ionic strength affect this compound solubility?
The effect of ionic strength (salt concentration) is complex. While low-to-moderate ionic strengths can sometimes increase solubility by shielding charges, high ionic strengths often lead to a decrease in solubility—a phenomenon known as "salting out."[4][12] For this compound, which relies on electrostatic repulsion for solubility, high salt concentrations can dampen these repulsive forces, potentially promoting aggregation. If you suspect ionic strength is an issue, try preparing your buffer with a lower NaCl concentration (e.g., 50 mM instead of 150 mM).
FAQ 6: How should I handle this compound solutions for cell-based assays?
For cellular assays, the concentration of acids or organic solvents must be kept to a minimum.
-
Aim for a final concentration of acetic acid or TFA to be less than 0.1%.[6]
-
The final concentration of DMF or ACN should ideally be below 1%, and DMSO below 0.5%, though this is cell-line dependent.[13]
-
Always perform a vehicle control in your experiments, where you add the final buffer (containing the small amount of acid or solvent) without the peptide to cells to ensure the vehicle itself is not causing toxicity.
References
-
JPT Peptide Technologies. Peptide Solubilization. [Link]
-
Synpeptide. Guidelines for Peptide Dissolving. [Link]
-
Bio Basic. Peptide Solubility | Peptide Synthesis. [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
-
GenScript. Guidelines for Dissolving Peptides. [Link]
-
Kuzuhara, T., et al. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 107(4), 514-8. [Link]
-
Yamada, K., & Natori, S. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). The Biochemical journal, 298 ( Pt 3), 623–628. [Link]
-
UniProt Consortium. This compound - Sarcophaga peregrina (Flesh fly). UniProtKB - P18313. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. The Biochemical journal, 291 ( Pt 1), 275–279. [Link]
-
Reddit user discussion on r/molecularbiology. (2019, February 11). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?[Link]
-
UniProt Consortium. This compound-C - Sarcophaga peregrina (Flesh fly). UniProtKB - P31530. [Link]
-
AAPPTEC. Dissolving Purified Peptides. [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
Wikipedia. Isoelectric point. [Link]
-
Loftin, K. A., et al. (2008). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. Journal of environmental quality, 37(2), 378–386. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. reta-peptide.com [reta-peptide.com]
- 5. Isoelectric point - Wikipedia [en.wikipedia.org]
- 6. biobasic.com [biobasic.com]
- 7. genscript.com [genscript.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. biocat.com [biocat.com]
- 14. jpt.com [jpt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Activity of Purified Sapecin
Welcome to the technical support center for Sapecin, a potent antimicrobial peptide with significant therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining purified this compound with the expected level of antimicrobial activity. Here, we will delve into the common causes of low activity and provide detailed, field-proven troubleshooting strategies and FAQs to help you achieve optimal results in your experiments. Our approach is rooted in explaining the "why" behind each step, ensuring a deep understanding of the critical parameters governing this compound's function.
Understanding this compound: A Quick Primer
This compound is a 40-amino acid cationic antimicrobial peptide originally isolated from the flesh fly, Sarcophaga peregrina. Its potent activity, particularly against Gram-positive bacteria, is attributed to its ability to interact with and disrupt bacterial cell membranes, with a high affinity for cardiolipin. A key structural feature of this compound is the presence of three intramolecular disulfide bonds (Cys3-Cys30, Cys16-Cys36, Cys20-Cys38), which are absolutely essential for its correct three-dimensional structure and biological function. Low or absent activity of purified this compound almost invariably points to issues with its structural integrity or the conditions of the activity assay.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common questions and initial troubleshooting steps when encountering low this compound activity.
Q1: I've purified my recombinant this compound, but it shows significantly lower activity than reported in the literature. What's the first thing I should check?
A1: The very first aspect to investigate is the integrity of the three disulfide bonds. Incorrectly formed or reduced disulfide bonds will lead to a misfolded, inactive peptide. A simple qualitative assessment can be done by running a non-reducing versus a reducing SDS-PAGE. The reduced sample (with a reducing agent like DTT or β-mercaptoethanol) should show a slight shift in mobility compared to the non-reduced sample, indicating the presence of intramolecular disulfide bonds in the non-reduced sample. However, this does not confirm correct disulfide bond pairing.
For a more quantitative measure of free thiols, which would indicate incomplete disulfide bond formation, we recommend performing Ellman's Test .
Q2: My synthetic this compound also has low activity. Could the synthesis process be the issue?
A2: Absolutely. For synthetic peptides with multiple disulfide bonds, the oxidative folding process is critical. Inefficient or uncontrolled oxidation can lead to a heterogeneous mixture of isomers with scrambled disulfide bonds, most of which will be inactive. It is crucial to follow a well-established protocol for oxidative folding, often involving high dilution and a redox-shuffling buffer system to favor the formation of the thermodynamically most stable, native disulfide bond arrangement.
Q3: I've confirmed the mass of my purified this compound by mass spectrometry, and it's correct. Does this mean the protein is fine?
A3: A correct mass confirms the primary amino acid sequence but provides no information about the secondary or tertiary structure, including the all-important disulfide bond connectivity. You can have a peptide with the correct mass that is completely misfolded and inactive. To confirm the disulfide bond arrangement, more advanced mass spectrometry techniques are required, such as peptide mapping of non-reduced versus reduced and alkylated samples.
Q4: Could my purification protocol be the cause of the low activity?
A4: Yes, the purification strategy can impact this compound's activity. Exposure to harsh pH conditions or certain organic solvents for prolonged periods can denature the peptide. More commonly, if a reducing agent was used at any stage (e.g., to prevent intermolecular disulfide bond formation during cell lysis) and not completely removed, it can reduce this compound's native disulfide bonds. It is essential to ensure all reducing agents are thoroughly removed, for instance, by dialysis or size-exclusion chromatography, before any oxidative folding or activity assays.
Q5: How do I properly store my purified this compound to maintain its activity?
A5: Proper storage is critical. For long-term storage, lyophilized this compound should be kept at -20°C or -80°C.[1][2] For short-term storage, a solution can be stored at 4°C for up to a week, though this is sequence-dependent.[3] It is highly recommended to aliquot the peptide solution to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation.[1][3] When preparing solutions, use sterile, nuclease-free water or a buffer at a slightly acidic pH (e.g., pH 5-6) to enhance stability.[3]
Part 2: In-Depth Troubleshooting & Methodologies
This section provides a more detailed, step-by-step approach to diagnosing and resolving low this compound activity, complete with experimental protocols and visual guides.
Troubleshooting Workflow for Low this compound Activity
Here is a logical workflow to systematically address the issue of low this compound activity.
Caption: A systematic workflow for troubleshooting low activity of purified this compound.
Methodology 1: Purification of this compound from Insect Cell Culture
This protocol is adapted from methods used for this compound homologues and is a robust starting point for purifying this compound secreted from insect cell lines like Sf9.[2][3][4][5][6]
Objective: To purify this compound from the culture supernatant while preserving its structural integrity.
Materials:
-
Insect cell culture supernatant containing secreted this compound
-
Sephadex G-50 resin
-
Reversed-Phase HPLC (RP-HPLC) system with a C18 column
-
Buffer A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Buffer B: 0.1% (v/v) TFA in acetonitrile
-
Centrifugation equipment
-
Lyophilizer
Protocol:
-
Harvest and Clarify Supernatant:
-
Pellet the insect cells by centrifugation (e.g., 1,000 x g for 10 minutes at 4°C).
-
Carefully collect the supernatant, which contains the secreted this compound.
-
Perform a second, higher-speed centrifugation (e.g., 10,000 x g for 30 minutes at 4°C) to remove any remaining cell debris.
-
-
Size-Exclusion Chromatography (Initial Capture):
-
Equilibrate a Sephadex G-50 column with a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6.0).
-
Load the clarified supernatant onto the column.
-
Elute with the equilibration buffer and collect fractions.
-
Assay the fractions for antimicrobial activity against Staphylococcus aureus to identify the this compound-containing fractions. Pool the active fractions.
-
Lyophilize the pooled active fractions.
-
-
Reversed-Phase HPLC (Polishing):
-
Reconstitute the lyophilized powder from the previous step in a minimal volume of Buffer A.
-
Inject the sample onto a C18 RP-HPLC column equilibrated with Buffer A.
-
Elute this compound using a linear gradient of acetonitrile (Buffer B). A suggested gradient is 15-35% Buffer B over 40 minutes.[4]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the peaks and assay each for antimicrobial activity.
-
Pool the fractions corresponding to the active peak.
-
Lyophilize the final purified this compound.
-
Causality and Expertise: The initial size-exclusion step serves to concentrate the peptide and remove many of the larger and smaller contaminants from the culture medium. RP-HPLC is a high-resolution technique that separates peptides based on their hydrophobicity, yielding a highly pure product. The use of TFA in the mobile phase helps to maintain peptide solubility and improves peak shape.
Methodology 2: Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution protocol is a standard method for determining the antimicrobial activity of this compound against Gram-positive bacteria like Staphylococcus aureus.[1][7][8]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
Purified, lyophilized this compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
Protocol:
-
Prepare this compound Stock Solution:
-
Accurately weigh the lyophilized this compound and dissolve it in sterile water or 0.01% acetic acid to a known stock concentration (e.g., 1 mg/mL).
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of S. aureus and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a working inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control for bacterial growth (no this compound).
-
Well 12 will serve as the negative control (sterile medium only).
-
-
Inoculation and Incubation:
-
Add 10 µL of the working bacterial inoculum to wells 1 through 11. This brings the final volume in these wells to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
Causality and Expertise: The broth microdilution method is a standardized and reproducible way to assess antimicrobial activity. Using a 0.5 McFarland standard ensures a consistent starting inoculum, which is crucial for comparable results. The inclusion of positive and negative controls is essential to validate the experiment.
Methodology 3: Ellman's Test for Free Thiol Quantification
This spectrophotometric assay is a quick and reliable way to quantify free sulfhydryl groups, which can indicate incomplete or incorrect disulfide bond formation in your purified this compound.[9][10][11][12][13]
Objective: To determine the concentration of free cysteine residues in a this compound sample.
Materials:
-
Purified this compound solution of known concentration
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine hydrochloride (for standard curve)
-
Spectrophotometer
Protocol:
-
Prepare Reagents:
-
Dissolve DTNB in the Reaction Buffer to a concentration of 4 mg/mL.
-
Prepare a stock solution of cysteine hydrochloride in the Reaction Buffer (e.g., 1.5 mM) and create a serial dilution for a standard curve.
-
-
Assay:
-
In a microcuvette or 96-well plate, add 50 µL of the DTNB solution to 250 µL of your this compound sample (dissolved in Reaction Buffer).
-
Prepare a blank using 250 µL of Reaction Buffer instead of the sample.
-
Run the standards in parallel.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Subtract the blank absorbance from your sample and standard absorbances.
-
Plot the standard curve (Absorbance vs. Cysteine Concentration).
-
Determine the concentration of free thiols in your this compound sample from the standard curve.
-
Causality and Expertise: Ellman's reagent (DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product, TNB²⁻, which has a strong absorbance at 412 nm. The intensity of the color is directly proportional to the concentration of free thiols. A high free thiol content in your this compound preparation is a strong indicator of problems with disulfide bond formation.
Part 3: Data Interpretation and Advanced Troubleshooting
Interpreting Your Results
The following table provides a guide to interpreting the results from your troubleshooting experiments and suggests the most likely causes for low this compound activity.
| Observation | Likely Cause(s) | Recommended Next Steps |
| High free thiol content (Ellman's Test) | Incomplete oxidation during synthesis/refolding; Presence of residual reducing agents. | Re-evaluate oxidative folding conditions; Ensure complete removal of reducing agents via dialysis or desalting column. |
| Correct mass but low activity | Incorrect disulfide bond pairing (scrambled isomers); Misfolding or aggregation. | Optimize refolding conditions (pH, temperature, peptide concentration); Characterize disulfide bonds by mass spectrometry. |
| No activity even at high concentrations | Assay conditions are inhibitory; Peptide has degraded. | Check salt concentration in assay medium; Verify peptide integrity by HPLC and mass spectrometry. |
| Activity is lower than expected and varies between experiments | Inconsistent inoculum size in MIC assay; Instability during storage (freeze-thaw cycles). | Strictly adhere to 0.5 McFarland standard for inoculum; Aliquot peptide stocks and avoid repeated freeze-thaw cycles. |
The Impact of Salts on this compound Activity
Many antimicrobial peptides are sensitive to high salt concentrations, which can interfere with the initial electrostatic interaction between the cationic peptide and the anionic bacterial membrane. While specific data for this compound is limited, studies on other insect defensins provide valuable insights. For instance, the activity of a defensin from Tribolium castaneum was significantly inhibited by NaCl at concentrations of 25 mM and higher, and by MgCl₂ at even lower concentrations (around 1.56 mM).[14][15]
Practical Implication: If your MIC assay is performed in a high-salt medium, it may be masking the true activity of your this compound. Consider using a low-salt medium for your assays to better reflect the peptide's intrinsic potency.
Advanced Analysis: Disulfide Bond Mapping by Mass Spectrometry
For a definitive confirmation of correct disulfide bond pairing, mass spectrometry is the gold standard. The general workflow is as follows:
Caption: Workflow for disulfide bond mapping of this compound using mass spectrometry.
This analysis involves digesting the intact, non-reduced protein with a specific protease (e.g., trypsin or chymotrypsin) and then analyzing the resulting peptide fragments by LC-MS/MS. The software then identifies peptides that are covalently linked by a disulfide bond. By comparing the masses of these linked peptides to the theoretical masses of all possible disulfide-linked pairs, the correct connectivity can be confirmed.
Conclusion
Low activity of purified this compound is a multifaceted problem that requires a systematic and logical approach to troubleshoot. By starting with an assessment of the most critical factor – the integrity of the disulfide bonds – and then moving on to evaluate the purification process, assay conditions, and storage protocols, researchers can effectively identify and resolve the underlying issues. This guide provides the necessary framework and detailed methodologies to ensure that your purified this compound is structurally sound and functionally potent, paving the way for successful downstream applications.
References
-
Rajamuthiah, R., et al. (2015). A Defensin from the Model Beetle Tribolium castaneum Acts Synergistically with Telavancin and Daptomycin against Multidrug Resistant Staphylococcus aureus. PLoS ONE, 10(6), e0128576. [Link]
-
Rajamuthiah, R., et al. (2015). Figure 2: Antimicrobial activity of defensin 1 in the presence of salts and reducing agent. ResearchGate. [Link]
-
Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]
-
Van Horn, D., & Bulaj, G. (n.d.). A Protocol for the Determination of Free Thiols. University of Utah. [Link]
-
Cernum Biosciences. (2026). Peptide Storage, Stability & Shelf Life: How to Preserve Quality in 2026. [Link]
-
Finlay, B. B., & Hancock, R. E. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. Biochemical Journal, 291(Pt 1), 275–279. [Link]
-
Tran, D., et al. (2018). A Comparative Study of Peptide Storage Conditions Over an Extended Time Frame. Journal of Biomolecular Techniques, 29(Suppl), S19. [Link]
-
CSH Protocols. (2008). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. Cold Spring Harbor Protocols, 2008(9), pdb.prot4699. [Link]
-
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]
-
Masagué, S., et al. (2020). Innate responses to NaCl and KCl. ResearchGate. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Yamada, K., & Natori, S. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Biochemical Journal, 298(Pt 3), 633–637. [Link]
-
BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]
-
Nagarkar, R. P., et al. (2018). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter, 14(34), 7046–7057. [Link]
-
Bismelah, N. A., et al. (2020). Minimum inhibitory concentration (MIC) of Staphylococcus aureus. ResearchGate. [Link]
-
Lay, F. T., & Anderson, M. A. (2005). Defensins--components of the innate immune system in plants. Current Protein & Peptide Science, 6(1), 85–101. [Link]
-
Constant Systems. (2018). Insect – SF9 – Protein purification – Bath University UK – 2018. [Link]
-
Benoit, J. B., et al. (2019). Characterization of New Defensin Antimicrobial Peptides and Their Expression in Bed Bugs in Response to Bacterial Ingestion and Injection. Insects, 10(11), 389. [Link]
-
Shiloach, J., & Fass, R. (2005). Purification Process for a Secreted Protein Produced in Insect Cells. In Methods in Molecular Biology (Vol. 308, pp. 81–95). Humana Press. [Link]
-
Wu, J., et al. (2010). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. Journal of Proteomics & Bioinformatics, 3(10), 295–302. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. constantsystems.com [constantsystems.com]
- 6. Purification Process for a Secreted Protein Produced in Insect Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 11. Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. bmglabtech.com [bmglabtech.com]
- 14. A Defensin from the Model Beetle Tribolium castaneum Acts Synergistically with Telavancin and Daptomycin against Multidrug Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Sapecin Stability Technical Support Center: A Guide for Researchers
Welcome to the technical support center for Sapecin, a potent antimicrobial peptide with significant research and therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice to prevent the degradation of this compound during your experiments. Adherence to these guidelines is critical for ensuring the reproducibility and accuracy of your results.
Introduction to this compound and its Inherent Stability Challenges
This compound is a 40-amino acid residue peptide isolated from the flesh fly, Sarcophaga peregrina. Its potent antimicrobial activity, particularly against Gram-positive bacteria, is attributed to its ability to bind to cardiolipin in the bacterial cell membrane.[1] A key structural feature of this compound is the presence of three intramolecular disulfide bonds, which are essential for its biological activity.[2] Like many peptides, this compound is susceptible to degradation, which can compromise its efficacy in experimental settings. The primary challenges to its stability include proteolytic degradation, aggregation, and sensitivity to environmental factors such as pH and temperature.
This guide will provide a comprehensive overview of the factors affecting this compound stability and offer detailed protocols and answers to frequently asked questions to help you mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Storage and Handling
Q1: How should I store lyophilized this compound for short- and long-term use?
A1: Proper storage of lyophilized this compound is the first and most critical step in preventing degradation.
-
Short-term storage (days to weeks): Lyophilized this compound is stable at room temperature for short periods, but for optimal preservation, refrigeration at 4°C is recommended.[3]
-
Long-term storage (months to years): For long-term storage, lyophilized this compound should be kept at -20°C or, preferably, -80°C in a tightly sealed container to minimize exposure to moisture.[4]
Q2: What is the best way to reconstitute this compound?
A2: Reconstitution should be done with care to maintain this compound's integrity.
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation and moisture contamination.[5]
-
For reconstitution, use sterile, high-purity water or a buffer appropriate for your experiment. General guidelines suggest using a slightly acidic buffer (pH 5-6) for storing peptide solutions.[6]
-
To aid dissolution, you can gently vortex or sonicate the vial.
Q3: My reconstituted this compound solution looks cloudy. What should I do?
A3: Cloudiness may indicate aggregation, which can reduce the effective concentration and activity of this compound.
-
Prevention is key: Avoid high concentrations of this compound in your stock solutions, as this can promote aggregation.[7]
-
Troubleshooting: If you observe cloudiness, try diluting the solution further. You can also try adding a small amount of a non-denaturing detergent, like Tween 20, to help solubilize the peptide.[7] However, be mindful of the potential effects of detergents on your specific assay.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles . Each cycle can lead to protein denaturation and aggregation, significantly reducing the activity of this compound.[4][7]
-
Best Practice: After reconstitution, aliquot the this compound solution into single-use volumes and store them at -20°C or -80°C. This ensures that you only thaw the amount you need for each experiment.[5]
Experimental Conditions
Q5: What is the optimal pH range for working with this compound?
A5: While specific data for this compound is limited, general principles for peptide stability suggest that a slightly acidic pH is often preferable for storage in solution to minimize deamidation and other chemical modifications.
-
Recommendation: For storage of this compound solutions, a pH range of 5.0 to 6.5 is generally recommended.[6] For your specific experiment, the optimal pH will depend on the assay conditions, but be aware that pH values above 8.0 can accelerate degradation for many peptides.
Q6: I'm performing a long incubation experiment at 37°C. How can I be sure my this compound is not degrading?
A6: Prolonged incubation at physiological temperatures can increase the risk of proteolytic degradation, especially if your experimental system contains proteases (e.g., cell culture media with serum, bacterial cultures).
-
Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your experimental setup. This is particularly important when working with complex biological fluids.
-
Control Experiments: Include a control where this compound is incubated under the same conditions but without your biological sample to assess its stability over the time course of your experiment. You can then measure the remaining active this compound at different time points.
Q7: I suspect this compound is being degraded by proteases in my experiment. What evidence supports this?
A7: this compound's susceptibility to certain proteases has been documented.
-
Thermolysin: this compound is known to be digested by thermolysin.[2]
-
Other Proteases: Studies on the this compound homologue, this compound B, have shown its susceptibility to digestion by endopeptidase Lys-C, endopeptidase Glu-C, pepsin, and trypsin.[8] This strongly suggests that this compound may also be degraded by these common proteases.
Technical Guides & Protocols
This section provides detailed protocols for handling and assessing the stability of this compound.
Protocol 1: Recommended Storage and Handling of this compound
This protocol outlines the best practices for storing and handling this compound to maintain its integrity.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or appropriate sterile buffer (e.g., 10 mM sodium phosphate, pH 6.0)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 10-15 minutes.
-
Reconstitution: Reconstitute the lyophilized peptide in sterile water or your chosen buffer to a stock concentration of 1-10 mg/mL. Avoid higher concentrations to minimize aggregation.
-
Aliquoting: Immediately after reconstitution, aliquot the this compound solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Storage:
-
Short-term (up to 1 week): Store aliquots at 4°C.
-
Long-term: For storage longer than one week, store aliquots at -20°C or -80°C.[6]
-
-
Use: When needed, thaw a single aliquot completely at room temperature. Do not refreeze any unused portion of the thawed aliquot.
Protocol 2: Assessing this compound Degradation using SDS-PAGE
This simple method can provide a qualitative assessment of this compound degradation.
Materials:
-
This compound samples (control and experimental)
-
Tris-Tricine loading buffer
-
Tris-Tricine polyacrylamide gels (e.g., 16%)
-
SDS-PAGE running buffer
-
Protein molecular weight markers
-
Coomassie Brilliant Blue or silver stain reagents
Procedure:
-
Sample Preparation: Mix your this compound samples with Tris-Tricine loading buffer. Do not boil the samples, as this can cause aggregation.
-
Electrophoresis: Load the samples onto a Tris-Tricine polyacrylamide gel and run the electrophoresis according to the manufacturer's instructions.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: Compare the band corresponding to intact this compound in your experimental samples to the control sample. A decrease in the intensity of the this compound band or the appearance of lower molecular weight bands in the experimental lanes suggests degradation.
Visualizing Experimental Workflows and Concepts
To further clarify key processes, the following diagrams illustrate the recommended handling workflow and the potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound to minimize degradation.
Sources
- 1. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Minimal Inhibitory Concentration (MIC) Assays for Sapecin
Welcome to the technical support center for Sapecin MIC assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into generating accurate and reproducible MIC data for the cationic antimicrobial peptide, this compound. As a Senior Application Scientist, my goal is to explain not just the "how" but the critical "why" behind each step, ensuring your protocols are self-validating and robust.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of this compound MIC Assays
This section addresses common questions about the unique properties of this compound and how they impact MIC assay design.
Q1: What is this compound and how does its mechanism of action influence MIC testing?
A1: this compound is a cationic antimicrobial peptide (AMP) originally isolated from the flesh fly, Sarcophaga peregrina. Its primary mechanism involves a strong electrostatic attraction to negatively charged components of bacterial membranes. Specifically, it shows a high affinity for cardiolipin, a major phospholipid in the membranes of many Gram-positive bacteria like Staphylococcus aureus.[1][2] This interaction disrupts membrane integrity, leading to leakage of cellular contents and cell death.[3][4] For Gram-negative bacteria, the outer membrane's lipopolysaccharide (LPS) can act as a barrier, making them generally less susceptible than Gram-positive bacteria.[1][2]
This cationic and membrane-active nature is the single most critical factor in MIC assay design. Standard protocols, often designed for small molecule antibiotics, can fail dramatically with this compound, primarily due to its propensity to interact with surfaces and components of the testing environment.
Q2: Why can't I use my lab's standard polystyrene 96-well plates for this compound MIC assays?
A2: This is a frequent and critical pitfall. Standard polystyrene plates, especially those treated for tissue culture, have a net negative charge on their surface. The positively charged this compound peptide will avidly and rapidly adsorb to the plastic, effectively removing it from the broth medium.[5][6] This non-specific binding depletes the available peptide, leading to a significant overestimation of the MIC. Studies have shown that MIC values can be two- to four-fold higher, or even show no activity at all, when polystyrene is used instead of appropriate low-binding materials.[5]
Key Takeaway: The use of standard polystyrene plates is a primary source of non-reproducible and artificially high MIC results for this compound and other cationic peptides.
Q3: What are "low-binding" plates and why are they recommended?
A3: Low-binding or non-binding microplates are typically made from polypropylene or have surfaces specially treated to be more hydrophilic and non-ionic.[7][8] This prevents the cationic this compound from adsorbing to the well surface, ensuring the concentration you pipette is the concentration the bacteria experience.[6][9][10] Always use polypropylene plates for this compound MIC assays to ensure data accuracy and reproducibility.[11]
Q4: I've seen protocols that add Bovine Serum Albumin (BSA) to the peptide diluent. What is its purpose and is it always necessary?
A4: The addition of a carrier protein like BSA (typically at a low concentration of 0.2%) to the peptide dilution buffer (e.g., 0.01% acetic acid) serves as a preventative measure against non-specific adsorption.[11] The BSA effectively "coats" the surfaces of pipette tips and dilution tubes, preventing the much lower concentration of this compound from sticking. This is especially important when preparing serial dilutions, where the peptide concentration becomes progressively lower and more susceptible to loss from adsorption. While some studies have shown that high concentrations of protein can interfere with the activity of certain antimicrobials, the low concentration used in the modified Hancock protocol is designed to mitigate peptide loss without significantly impacting the final MIC result.[11][12][13]
Part 2: Troubleshooting Guide - Diagnosing and Solving Common MIC Assay Problems
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
| Problem | Potential Root Cause(s) | Diagnostic & Solution Pathway |
| High MIC Variability (>1 two-fold dilution step between replicates or experiments) | 1. Peptide Adsorption: Use of polystyrene plates or tubes.2. Inoculum Inconsistency: Variation in bacterial density.3. Peptide Precipitation: this compound may precipitate in certain media.4. Pipetting Error: Inaccurate serial dilutions. | 1. Verify Materials: Confirm you are using only polypropylene microplates and dilution tubes.[5][11]2. Standardize Inoculum: Always prepare your bacterial inoculum to a 0.5 McFarland standard and verify the final concentration (target: ~5 x 10⁵ CFU/mL) by plating serial dilutions.[14]3. Check for Precipitation: Visually inspect the wells after adding this compound but before adding bacteria. If turbidity is present, the peptide may be precipitating. Consider using a different, validated broth medium or ensuring the peptide stock is fully solubilized before dilution.4. Review Pipetting Technique: Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a fresh dilution series for each experiment. |
| No Bacterial Growth in Control Wells (Growth control wells show no turbidity) | 1. Inoculum Failure: Bacterial suspension was not viable or too dilute.2. Media Contamination: Broth was contaminated with an inhibitory substance.3. Incubator Malfunction: Incorrect temperature or atmospheric conditions. | 1. Check Inoculum Viability: Plate your final inoculum on an agar plate to confirm viable bacteria were used.2. Test Media: Inoculate a tube of the same batch of Mueller-Hinton Broth (MHB) used for the assay and incubate it to ensure it supports growth.3. Verify Incubator: Check incubator temperature and CO₂ levels (if applicable) with a calibrated thermometer. |
| "Skipped Wells" (Growth observed at a higher concentration after a well with no growth) | 1. Contamination: Cross-contamination of a well with bacteria during pipetting.2. Peptide Precipitation/Aggregation: Inconsistent peptide availability across wells.3. Inaccurate Pipetting: An error during the addition of the peptide or bacteria to a specific well. | 1. Improve Aseptic Technique: Use fresh pipette tips for every transfer.2. Ensure Peptide Solubility: Gently vortex the peptide stock solution before preparing dilutions. Ensure complete mixing at each dilution step.3. Repeat the Assay: This is often an isolated error. Careful repetition of the assay is the best confirmation. |
| Discrepancy Between Visual and Spectrophotometer Readings | 1. Biofilm Formation/Clumping: Bacteria may grow as a pellet at the bottom of the well, which is missed by visual inspection but detected by a plate reader after shaking.2. Peptide Color/Precipitation: The peptide itself may contribute to the OD reading.3. Subjectivity of Visual Reading: Defining the "prominent decrease in turbidity" can be subjective.[15] | 1. Agitate Before Reading: If using a spectrophotometer, ensure plates are briefly agitated to resuspend any settled cells.[16]2. Use a Blank: When reading plates, use a well with broth and the corresponding peptide concentration (but no bacteria) as the blank for each row. This subtracts the background absorbance of the peptide.3. Standardize Reading: The modified Hancock protocol defines the MIC as the lowest concentration that reduces growth by >50% compared to the control well, which is a more objective endpoint than visual assessment.[5][11] |
Part 3: Experimental Protocols & Workflows
Recommended Protocol: Modified Broth Microdilution for this compound
This protocol is adapted from the widely cited Hancock Lab method for cationic antimicrobial peptides and integrates best practices to ensure accuracy.[11] It deviates from standard CLSI/EUCAST guidelines primarily in its choice of materials and diluents to account for the unique properties of this compound.
Materials:
-
This compound (quantified by a reliable method like amino acid analysis)
-
Sterile 0.02% Acetic Acid with 0.4% BSA
-
Sterile 0.01% Acetic Acid with 0.2% BSA
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strain (e.g., S. aureus ATCC 29213)
-
Sterile Polypropylene 96-well U- or V-bottom microplates
-
Sterile Polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve the final target inoculum density of 5 x 10⁵ CFU/mL . (This is a critical dilution step, often around 1:150, but should be validated for your specific bacterial strains).
-
-
This compound Stock and Serial Dilution:
-
Prepare a primary stock of this compound in sterile water at 20x the highest desired final concentration.
-
In a polypropylene tube, dilute the primary stock 1:1 with the 0.02% acetic acid/0.4% BSA solution. This creates your 10x working stock.
-
Perform serial two-fold dilutions of the 10x working stock using the 0.01% acetic acid/0.2% BSA solution in polypropylene tubes. This creates the 10x stocks for each concentration to be tested.
-
-
Microplate Setup:
-
Add 100 µL of the appropriate bacterial inoculum (from Step 1) to wells in columns 1-11 of a 96-well polypropylene plate.
-
Add 100 µL of sterile CAMHB to the wells in column 12 (this serves as the sterility control/blank).
-
Add 11 µL of the 10x this compound serial dilutions (from Step 2) to the wells in columns 1-10.
-
Add 11 µL of the diluent (0.01% acetic acid/0.2% BSA) to column 11 (this is the bacterial growth control).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Determining the MIC:
-
Visual Method: The MIC is the lowest concentration of this compound that causes a complete inhibition of visible growth.
-
Spectrophotometric Method (Recommended): After incubation, gently agitate the plate to resuspend cells. Read the optical density (OD) at 600 nm. Calculate the percentage of growth inhibition relative to the growth control (Column 11). The MIC is defined as the lowest this compound concentration causing ≥50% growth inhibition.[11]
-
Workflow Diagrams
Diagram 1: this compound MIC Assay Experimental Workflow
Caption: Workflow for the modified this compound MIC assay.
Diagram 2: Troubleshooting Logic for Inconsistent MIC Results
Caption: Decision tree for troubleshooting variable MIC results.
References
-
Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 108(1), 128–132. [Link]
-
Hwang, J. S., & Kim, Y. J. (1999). Mode of Action of this compound, a Novel Antibacterial Protein of Sarcophaga peregrina (Flesh Fly). J-STAGE, 108(1), 128-132. [Link]
-
Matsuyama, K., & Natori, S. (1993). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 114(4), 578–582. [Link]
-
Pfaller, M. A., et al. (2018). Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal A. JMI Laboratories. [Link]
-
Espinel-Ingroff, A., et al. (2017). Comparison of EUCAST and CLSI Reference Microdilution MICs of Eight Antifungal Compounds for Candida auris and Associated Tentative Epidemiological Cutoff Values. Antimicrobial Agents and Chemotherapy, 61(7), e00366-17. [Link]
-
Mogire, M. M., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. BMC Infectious Diseases, 16, 180. [Link]
-
Espinel-Ingroff, A., et al. (1997). Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates. Journal of Clinical Microbiology, 35(11), 2953–2961. [Link]
-
Kahlmeter, G., Giske, C. G., Kirn, T. J., & Sharp, S. E. (2019). Point-Counterpoint: Differences between the European Committee on Antimicrobial Susceptibility Testing and Clinical and Laboratory Standards Institute Recommendations for Reporting Antimicrobial Susceptibility Results. Journal of Clinical Microbiology, 57(9), e00999-19. [Link]
-
Pfaller, M. A., et al. (1995). Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870. Journal of Clinical Microbiology, 33(5), 1094–1097. [Link]
-
Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
-
Corning. (n.d.). Corning® 96-well Black Polystyrene High Bind Low Volume Stripwell™ Microplate. Corning Life Sciences. [Link]
-
Maccari, G., et al. (2001). In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically. Antimicrobial Agents and Chemotherapy, 45(11), 3047–3051. [Link]
-
Kobayashi, A., et al. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. Biochemical Journal, 291(Pt 1), 275–279. [Link]
-
Turner, P., et al. (2018). Time to switch from CLSI to EUCAST? A Southeast Asian perspective. Journal of Antimicrobial Chemotherapy, 73(10), 2603–2608. [Link]
-
Amuza Inc. (n.d.). Microresico® Low-Bind 96-well Plate. Amuza Inc. [Link]
-
Pfaller, M. A., et al. (2005). Comparison of Visual 24-Hour and Spectrophotometric 48-Hour MICs to CLSI Reference Microdilution MICs of Fluconazole, Itraconazole, Posaconazole, and Voriconazole for Candida spp.: a Collaborative Study. Journal of Clinical Microbiology, 43(9), 4559–4563. [Link]
-
Brilhante, R. S. N., et al. (2011). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 42(4), 1346–1351. [Link]
-
CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]
-
Dong, N., et al. (2020). Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model. Frontiers in Microbiology, 11, 1599. [Link]
-
Zarina, K. (2018). What does it mean when the MIC results are inconsistent amongst the replicates? ResearchGate. [Link]
-
Karvanen, M., et al. (2017). Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements. Critical Reviews in Microbiology, 43(5), 549–558. [Link]
-
ResearchGate. (1993). (PDF) Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. ResearchGate. [Link]
-
BMG LABTECH. (n.d.). Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. BMG LABTECH. [Link]
-
Karvanen, M., et al. (2017). Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements. National Center for Biotechnology Information. [Link]
-
Kuzuhara, T., et al. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 107(4), 514–518. [Link]
-
Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
ResearchGate. (n.d.). Effect of bovine serum albumin on the antimicrobial activity of EGCG... ResearchGate. [Link]
-
Hancock, R. E. W. (2001). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]
-
Mercer, D. K., & O'Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology, 10, 326. [Link]
-
Perni, S., et al. (2017). Effects of bovine serum albumin on light activated antimicrobial surfaces. RSC Advances, 7(57), 35985–35992. [Link]
-
Barreto-Santamaría, A. (2019). What I can do for obtain a reliable MIC value for a peptide that precipitates in MHB? ResearchGate. [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 964. [Link]
-
ResearchGate. (n.d.). MIC values (μM) of the peptides against Gram-negative and Gram-positive... ResearchGate. [Link]
Sources
- 1. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of EUCAST and CLSI Reference Microdilution MICs of Eight Antifungal Compounds for Candida auris and Associated Tentative Epidemiological Cutoff Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shop.gbo.com [shop.gbo.com]
- 8. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 9. Microresico® Low-Bind 96-well Plate Minimizes binding | Amuza Inc [amuzainc.com]
- 10. researchgate.net [researchgate.net]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. Effects of bovine serum albumin on light activated antimicrobial surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870 - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding non-specific binding in Sapecin interaction studies
Answering the user's request.## Technical Support Center: Sapecin Interaction Studies
A Guide to Overcoming Non-Specific Binding
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with teams working on potent peptides like this compound. A recurring and critical challenge in these projects is managing non-specific binding (NSB), which can obscure true molecular interactions and lead to costly, misleading results.
This guide is structured as a dynamic troubleshooting resource. It moves beyond simple checklists to explain the underlying causes of NSB in this compound studies and provides robust, field-proven strategies to ensure the integrity of your data.
Part 1: Foundational Understanding of the Challenge
Q1: What is this compound and why is it prone to non-specific binding?
This compound is a 40-amino acid antibacterial peptide isolated from the flesh fly, Sarcophaga peregrina.[1][2] Its structure is stabilized by three intramolecular disulfide bonds, and it exhibits potent activity, particularly against Gram-positive bacteria.[2][3]
The primary mechanism of this compound involves a high affinity for cardiolipin, a major phospholipid component of bacterial membranes.[1][4][5] This interaction is driven by a combination of:
-
Electrostatic forces: As a cationic peptide, this compound is attracted to negatively charged components like phospholipids.
-
Hydrophobic forces: Insertion into the lipid bilayer is a key part of its bactericidal action.
This dual nature is precisely why this compound can be problematic in interaction assays. It has the potential to bind non-specifically to various surfaces, including microplates, sensor chips, and chromatography beads, through similar electrostatic and hydrophobic interactions.
Q2: What is non-specific binding (NSB) and how does it impact my results?
Non-specific binding refers to the interaction of your molecule of interest (e.g., this compound) with unintended targets.[6] This can include the solid support of your assay (like a 96-well plate or SPR sensor chip), blocking proteins, or other molecules in a complex sample.[6]
The consequences of unaddressed NSB are severe:
-
High Background Signal: This reduces the signal-to-noise ratio, making it difficult to detect a true, specific interaction.
-
Inaccurate Affinity and Kinetic Measurements: NSB artifacts will skew the calculation of binding constants (KD) and on/off rates (ka, kd).
The diagram below illustrates the fundamental challenge: distinguishing the specific signal from the noise created by non-specific interactions.
Caption: Specific vs. Non-Specific Binding on an Assay Surface.
Part 2: Troubleshooting Guides by Experimental Technique
This section provides specific, actionable advice for the most common interaction analysis platforms.
Surface Plasmon Resonance (SPR)
SPR is highly sensitive to any mass binding to the sensor surface, making it particularly vulnerable to NSB.[7]
Q: My SPR sensorgram shows a high baseline signal and significant drift, even on the reference channel. What's the cause?
This is a classic sign of non-specific binding. The analyte (this compound) is likely adhering to the sensor chip's dextran matrix or the unmodified gold surface.
Troubleshooting Workflow:
-
Buffer Optimization is Your First Line of Defense: The properties of your running buffer are critical for controlling NSB.
-
Increase Ionic Strength: this compound's positive charges can interact with the negatively charged carboxymethylated dextran on many sensor chips (like the common CM5 chip). Adding salt (e.g., 150 mM to 500 mM NaCl) shields these electrostatic interactions.[8][9]
-
Add a Non-Ionic Surfactant: To counter hydrophobic interactions, include a low concentration of a non-ionic surfactant. Tween 20 is a standard choice, typically at 0.005% - 0.05%.[9]
-
Include a "Carrier" Protein: Sometimes, adding a non-interacting protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1 - 1 mg/mL) to the running buffer can act as a scavenger, reducing this compound's ability to bind to the surface.[8]
-
-
Evaluate Your Surface Blocking: Incomplete deactivation of the NHS-esters after ligand immobilization leaves active sites that readily bind proteins.
-
Ensure Complete Deactivation: Always use a fresh solution of your blocking agent (typically 1 M ethanolamine-HCl, pH 8.5) and ensure a sufficient contact time as per the manufacturer's protocol.[10]
-
-
Perform a Surface Test: Before immobilizing your target ligand, run a control experiment by injecting this compound over an activated and blocked "blank" channel.[9] If you see significant binding here, your issue is with the surface chemistry and buffer, not your target.
| Parameter | Starting Point | Optimization Range | Rationale |
| Salt (NaCl) | 150 mM | 150 mM - 1 M | Shields electrostatic interactions.[8][9] |
| Surfactant (Tween 20) | 0.005% (v/v) | 0.005% - 0.05% | Disrupts hydrophobic interactions.[9] |
| Carrier Protein (BSA) | 0.1 mg/mL | 0.1 - 1 mg/mL | Saturates non-specific sites in the flow path.[8] |
| pH | 7.4 | 6.0 - 8.0 | Modulates protein charge; avoid extremes that cause denaturation.[8] |
| Table 1: Recommended Buffer Components for Reducing NSB in SPR. |
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, NSB leads to high background across the plate, reducing the dynamic range of the assay.
Q: I'm seeing a high signal in my "no antigen" control wells. How do I fix this?
This indicates that either your primary or secondary antibody is binding directly to the microplate surface or to the blocking agent itself.
Troubleshooting Workflow:
-
Optimize the Blocking Step: This is the most critical step for preventing NSB in ELISAs.[11] A single blocking agent is not universally effective.
-
Protocol: Optimizing Your Blocking Buffer
-
Prepare a Panel: Prepare several blocking buffers (e.g., 1%, 3%, 5% BSA in PBS; 1%, 3%, 5% Non-Fat Dry Milk in PBS; commercial protein-free blockers).
-
Coat Plate: Coat a 96-well plate with your target antigen as usual. Leave several wells uncoated.
-
Block: Block different sections of the plate with each of your prepared buffers for 1-2 hours at room temperature.
-
Detect: Add only your detection antibody (and secondary, if applicable) to all wells (coated and uncoated).
-
Analyze: The best blocking buffer will yield the lowest signal in the uncoated wells while maintaining a high signal in the coated wells.
-
-
-
Add Surfactants to Wash Buffers: Including a mild detergent like Tween 20 (0.05% - 0.1%) in your wash buffer (e.g., PBS-T) is essential. It helps disrupt weak, non-specific interactions and remove unbound antibodies more effectively.[6]
-
Increase Wash Steps: Don't rush the washing. Increasing the number of washes (e.g., from 3 to 5) and the soak time for each wash can significantly reduce background.[11]
-
Consider Antibody Cross-Adsorption: If you are using polyclonal antibodies, they may contain non-specific immunoglobulins. Using cross-adsorbed secondary antibodies, which have been purified to remove antibodies that bind to off-target species' proteins (like BSA), can be highly effective.[12]
| Blocking Agent | Pros | Cons & Considerations |
| Bovine Serum Albumin (BSA) | Well-defined single protein, good for most applications. | Can have lot-to-lot variability. Not suitable for detecting phosphoproteins if not high purity.[13][14] |
| Non-Fat Dry Milk | Inexpensive, highly effective for many antibody pairs. | Contains phosphoproteins (casein) and biotin; interferes with phosphoprotein and avidin-biotin detection systems.[13][14] |
| Fish Gelatin | Does not cross-react with most mammalian antibodies. | Can be less effective than milk or BSA for some systems. |
| Commercial/Synthetic Blockers | Protein-free, highly consistent, good for phospho-assays. | More expensive.[14] |
| Table 2: Comparison of Common Blocking Agents for Immunoassays. |
Pull-Down Assays
The high surface area of affinity beads makes them a magnet for non-specific proteins, including highly charged peptides like this compound.
Q: My this compound peptide is binding to my control beads (e.g., Glutathione beads without a GST-tagged protein). How do I prevent this?
This is a clear indication that this compound is interacting directly with the bead matrix or any blocking agents used. The solution is a multi-step approach focusing on blocking and stringent washing.
Troubleshooting Workflow:
Caption: Optimized Workflow for a Pull-Down Assay to Reduce NSB.
-
Pre-Clear Your Lysate: This is the most important step.[15] Before introducing your actual "bait" (e.g., a GST-tagged protein on Glutathione beads), incubate your protein lysate with control beads (e.g., Glutathione beads alone). This will capture and remove proteins from your lysate that have an affinity for the bead matrix itself.
-
Protocol: Pre-Clearing Lysate
-
Add 20-30 µL of a 50% slurry of control beads to your ~500 µL of cell lysate.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for the actual pull-down experiment.
-
-
-
Optimize Wash Buffer: Do not use the same buffer for binding and washing. Your wash buffer should be more stringent to disrupt weak, non-specific interactions while preserving the strong, specific one.
-
Start with a base buffer (e.g., PBS or Tris) and systematically increase the concentration of NaCl (from 150 mM up to 500 mM) and a non-ionic detergent like Triton X-100 or NP-40 (from 0.1% up to 1.0%).[15]
-
-
Block the Beads: Just as with ELISA, blocking the beads before adding them to the lysate is crucial. Incubate the beads in a blocking buffer (e.g., 1-3% BSA in PBS) for at least 1 hour at 4°C before use.[16]
Part 3: Final Verification & Best Practices
Q: I've implemented these changes, how do I confirm I've successfully eliminated NSB?
Your controls are the ultimate arbiter of success.
-
For SPR: The signal from injecting your highest concentration of this compound over a blank, blocked reference channel should be minimal (<5-10% of the signal on your active channel).
-
For ELISA: The optical density (OD) of your "no antigen" or "irrelevant peptide" control wells should be near the OD of the blank wells (substrate only).[17]
-
For Pull-Downs: A Western blot of the eluate from your control pull-down (using beads without the bait protein) should show no band for this compound.
By systematically addressing the electrostatic and hydrophobic drivers of non-specific binding, you can generate clean, reliable, and publishable data in your this compound interaction studies.
References
-
Hwang, J. S., & Kim, Y. J. (1999). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 126(5), 865-871. [Link]
-
Matsuyama, K., & Natori, S. (1988). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 104(5), 648-652. [Link]
-
PubMed. (n.d.). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). [Link]
-
PubMed. (n.d.). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). [Link]
-
PubMed. (n.d.). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). [Link]
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
Kramski, M., et al. (2013). Optimization of Peptide-Based ELISA for Serological Diagnostics: A Retrospective Study of Human Monkeypox Infection. PLoS ONE, 8(8), e71539. [Link]
-
UniProt. (n.d.). This compound - Sarcophaga peregrina (Flesh fly). [Link]
-
Reichert. (2015). Biggest Challenges Encountered When Doing SPR Experiments. [Link]
-
Creative Biostructure. (n.d.). Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. [Link]
-
University of Cambridge. (n.d.). Method for suppressing non-specific protein interactions observed with affinity resins. [Link]
-
LifeTein. (2023). How to perform competitive ELISA?[Link]
-
Chemistry For Everyone. (2025). What Are The Limitations Of Surface Plasmon Resonance?[Link]
-
Southern Biotech. (2023). Tips for ELISA Optimization. [Link]
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]
-
NIH. (n.d.). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). [Link]
-
ResearchGate. (2025). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. [Link]
-
ResearchGate. (2018). How do I prevent antimicrobial peptide from binding beads in pulldown?[Link]
-
Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. [Link]
-
SEPHIENCE™. (n.d.). Mechanism of Action. [Link]
-
NIH. (2023). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. [Link]
-
Link-Bio. (2025). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. [Link]
-
ResearchGate. (2015). Why does protein-peptide interaction show significant binding in dot blot analysis but fails to show it in Surface Plasmon Resonance (SPR)?[Link]
-
NIH. (n.d.). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. [Link]
-
NIH. (2017). The Mammalian Septin Interactome. [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 11. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 15. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of Peptide-Based ELISA for Serological Diagnostics: A Retrospective Study of Human Monkeypox Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sapecin Peptide Synthesis and Purification
Welcome to the technical support center for Sapecin peptide synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this potent antimicrobial peptide. Here, we will address common challenges with scientifically grounded explanations and provide actionable troubleshooting strategies to ensure the successful synthesis and purification of high-quality this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
Synthesizing this compound, a 40-residue peptide, presents several challenges inherent to solid-phase peptide synthesis (SPPS). The most significant hurdles include ensuring complete and efficient coupling and deprotection steps, preventing peptide aggregation on the solid support, and managing the six cysteine residues to facilitate correct disulfide bond formation post-synthesis.[1][2] The sequence itself may contain "difficult" pairings of amino acids that can hinder reaction kinetics.[3]
Q2: My final yield of this compound is consistently low. What are the likely causes?
Low peptide yield is a common issue that can originate at multiple stages of the synthesis and purification process.[4] Key contributors to low yield include:
-
Incomplete Fmoc deprotection: This leads to truncated peptide sequences that are difficult to separate from the desired product.[5][6]
-
Inefficient amino acid coupling: Similar to incomplete deprotection, this results in deletion sequences.[3][4]
-
Peptide aggregation: As the peptide chain elongates, it can form secondary structures that hinder reagent accessibility.[7]
-
Incomplete cleavage from the resin: The peptide may not be fully released from the solid support during the final cleavage step.[8][9]
-
Losses during purification: Suboptimal HPLC conditions can lead to poor separation and loss of product.
Q3: I'm observing multiple peaks in my crude HPLC analysis. What do they represent?
The additional peaks in your crude HPLC chromatogram typically represent impurities generated during synthesis. These can include:
-
Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling.
-
Truncated sequences: Peptides that stopped elongating due to incomplete deprotection of the N-terminal Fmoc group.[5][6]
-
Peptides with side-chain protecting groups still attached: Resulting from incomplete cleavage.
-
Oxidized peptides: Particularly if your sequence contains methionine, which is susceptible to oxidation.[10][11][12]
-
Products of other side reactions: Such as aspartimide formation if your sequence contains aspartic acid.[13]
Q4: How critical is the formation of the three disulfide bonds in this compound?
The three disulfide bonds (Cys3-Cys30, Cys16-Cys36, and Cys20-Cys38) are essential for the antibacterial activity of this compound.[1] These bonds lock the peptide into its correct three-dimensional structure, which is necessary for its biological function.[1][2] Therefore, proper handling of the cysteine residues during synthesis and a well-defined strategy for disulfide bond formation are critical.
Troubleshooting Guides
Section 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
Symptoms:
-
Negative or weak Kaiser test result after the deprotection step.[5][6]
-
Presence of truncated sequences in the final mass spectrometry analysis.[4]
Causality: The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus of the growing peptide chain. Incomplete removal of this group prevents the subsequent amino acid from being coupled, leading to a truncated peptide.
Troubleshooting Workflow for Incomplete Fmoc Deprotection:
Caption: Workflow for troubleshooting incomplete Fmoc deprotection.
Detailed Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degraded Piperidine | Use fresh, high-quality piperidine to prepare the 20% solution in DMF. | Piperidine can degrade over time, reducing its basicity and effectiveness in removing the Fmoc group. |
| Insufficient Deprotection Time | Increase the deprotection time in increments of 5-10 minutes. For difficult sequences, two deprotection steps may be necessary. | Steric hindrance around the N-terminus or peptide aggregation can slow down the deprotection reaction.[13] |
| Peptide Aggregation | If aggregation is suspected, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution (e.g., 2% DBU in DMF). | DBU is a stronger, non-nucleophilic base that can be more effective at deprotection, especially for aggregated peptides.[13] |
Experimental Protocol: Kaiser Test
-
Collect a small sample of resin beads (1-2 mg) after the deprotection and washing steps.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the following reagents: 5% (w/v) ninhydrin in ethanol, 80% (w/v) phenol in ethanol, and 0.001 M potassium cyanide in pyridine.[9]
-
Heat the sample at 100°C for 5 minutes.[9]
-
A deep blue color indicates the presence of free primary amines (successful deprotection). A yellow or no color change indicates incomplete deprotection.[5][6]
Symptoms:
-
Positive Kaiser test result after the coupling step.[4]
-
Presence of deletion sequences in the final mass spectrometry analysis.
Causality: Incomplete coupling of an amino acid results in a peptide chain missing that specific residue. This can be due to steric hindrance, aggregation, or suboptimal activation of the incoming amino acid.
Troubleshooting Strategies:
| Strategy | Description | When to Use |
| Double Coupling | Repeat the coupling step with a fresh solution of the activated amino acid. | For sterically hindered amino acids (e.g., Arg) or when coupling to proline.[3] |
| Change Coupling Reagent | Switch to a more potent coupling reagent, such as HATU or HCTU. | When standard reagents like HBTU are not effective. |
| Increase Reagent Concentration | Use a higher concentration of the amino acid and coupling reagents.[3] | For longer peptides or sequences known to be difficult.[3] |
This compound contains six cysteine residues and may have methionine depending on the specific analog being synthesized. These amino acids require special attention.
Cysteine Management:
-
Racemization: Cysteine is prone to racemization during activation. Use of coupling reagents like DIC/HOBt can minimize this side reaction.
-
Side-chain Protection: Use an acid-labile protecting group for the cysteine thiol, such as Trityl (Trt), which is removed during the final cleavage.
Methionine Management:
-
Oxidation: The thioether side chain of methionine is highly susceptible to oxidation.[10][11][12] To minimize this, degas all solvents and consider performing the synthesis under an inert atmosphere (e.g., nitrogen or argon).
-
Cleavage: Use a cleavage cocktail containing scavengers that can reduce any oxidized methionine.[10][11]
Section 2: Cleavage of this compound from the Resin
Symptoms:
Causality: The final step of SPPS is the cleavage of the peptide from the solid support and the removal of side-chain protecting groups. Incomplete cleavage leaves the desired peptide attached to the resin.
Troubleshooting Workflow for Incomplete Cleavage:
Caption: Workflow for troubleshooting incomplete peptide cleavage.
Recommended Cleavage Cocktail for this compound:
Due to the presence of multiple cysteine residues, a robust cleavage cocktail with appropriate scavengers is necessary.
| Component | Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes most side-chain protecting groups. |
| Water | 2.5% | Scavenger for carbocations. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for Trityl groups from cysteine protection, preventing re-attachment to the peptide. |
Experimental Protocol: Peptide Cleavage and Precipitation
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin) and incubate at room temperature with gentle shaking for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail to recover any remaining peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[8]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Section 3: Purification of this compound by HPLC
Symptoms:
-
Broad peaks in the HPLC chromatogram.[14]
-
Co-elution of the target peptide with impurities.
Causality: Poor peak resolution can be due to a variety of factors including suboptimal mobile phase composition, an inappropriate gradient, or column degradation.
Troubleshooting Strategies:
| Parameter | Optimization Strategy | Rationale |
| Mobile Phase | Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA. This helps to sharpen peaks for peptides.[14] | TFA protonates the peptide and masks the interaction with residual silanols on the silica-based column, leading to better peak shape.[14] |
| Gradient Slope | Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min) in the region where the peptide elutes. | A shallower gradient increases the separation time between closely eluting species, improving resolution.[15] |
| Column Choice | Use a column with a suitable pore size (e.g., 300 Å for peptides) and ensure it is not degraded.[14] | Wide-pore silica is better for separating large molecules like peptides.[14] |
Symptoms:
-
The crude peptide does not fully dissolve in the initial mobile phase.
-
Precipitation of the peptide on the HPLC column, leading to high backpressure.
Causality: Some peptides, particularly those with hydrophobic regions, can aggregate and have poor solubility in aqueous solutions.[16][17]
Solutions:
-
Solvent Modification: Dissolve the peptide in a small amount of a stronger organic solvent like acetonitrile or isopropanol before diluting with the initial mobile phase.
-
pH Adjustment: While TFA is standard, for some peptides, adjusting the pH of the mobile phase can improve solubility. However, this may require a different column type as silica-based columns are not stable at high pH.
-
Use of Chaotropic Agents: In some cases, the addition of a small amount of a chaotropic agent like guanidine hydrochloride to the sample can help to disaggregate the peptide, but this must be compatible with the HPLC system.
References
- BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis. BenchChem Technical Support.
-
Kuzuhara, T., Nakajima, Y., Matsuyama, K., & Natori, S. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 107(4), 514–518. [Link]
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- BenchChem. (2025). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. BenchChem Technical Support.
- Biotage. (2023).
- Hanzawa, H., et al. (1991). Synthesis and Characterization of this compound and this compound B. Peptide Chemistry, 28, 235-240.
- Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Mtoz Biolabs.
- BenchChem. (2025).
- Navarro, H. (n.d.).
- Han, J. H., et al. (2020).
- Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Harris, P. W. R. (2014). Answer to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?".
- Yamada, T., & Natori, S. (1993). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 114(4), 581–585.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Han, J. H., et al. (2020).
- Fields, G. B. (2012). Preparation and handling of peptides containing methionine and cysteine. Methods in Molecular Biology, 859, 33-51.
- Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15687–15695.
- de la Fuente-Núñez, C. (2021). Challenges and advances in antimicrobial peptide development. Trends in Pharmacological Sciences, 42(8), 644-655.
- McLuckey, S. A., & Reid, G. E. (2002). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 13(5), 455–464.
- Magana, M., et al. (2020). Challenge in the Discovery of New Drugs: Antimicrobial Peptides against WHO-List of Critical and High-Priority Bacteria. Pharmaceuticals, 13(9), 242.
- Quora. (2025).
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Bark, S. (2018). Answer to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?".
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
- Advanced ChemTech. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Advanced ChemTech.
- Biovera. (2024).
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15687–15695.
- Yamada, T., & Natori, S. (1993). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 114(4), 581–585.
- BenchChem. (2025). Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Sakacin P and its Analogs. BenchChem Technical Support.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Matsuyama, K., & Natori, S. (1990). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. The Biochemical Journal, 271(1), 217–222.
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Chipinsky, I. (2021). Answer to "Peptide purification using HPLC ?".
- Hancock, R. E. W., & Sahl, H.-G. (2006). HPLC Methods for Purification of Antimicrobial Peptides. In Antimicrobial Peptides (pp. 51-61). Humana Press.
- Millennial Scientific. (2024).
- Jespers, W., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Scientific Reports, 13(1), 3568.
- Alfa Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
Sources
- 1. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. hplc.eu [hplc.eu]
- 15. researchgate.net [researchgate.net]
- 16. millennialscientific.com [millennialscientific.com]
- 17. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Sapecin vs. Defensin
<_ _ _>
Introduction
In the ever-escalating battle against antimicrobial resistance, the scientific community is increasingly turning to nature's own arsenal: antimicrobial peptides (AMPs). Among the most promising candidates are sapecin and the defensin family, both potent effectors of the innate immune system. While often grouped together due to structural similarities, their mechanisms of action diverge in critical ways that have significant implications for their therapeutic potential. This guide provides an in-depth, objective comparison of the functional mechanisms of this compound and defensins, supported by experimental data and protocols, to aid researchers in drug development and fundamental science.
Structural Foundations: A Tale of Two Scaffolds
At first glance, this compound and defensins share a common architectural blueprint. Both are small, cationic peptides characterized by a cysteine-stabilized structure, which imparts remarkable stability.[1][2] However, subtle yet crucial differences in their folding and disulfide bonding patterns set the stage for their distinct functional pathways.
This compound , isolated from the flesh fly Sarcophaga peregrina, is a 40-amino acid peptide with three intramolecular disulfide bonds.[2] Its structure is homologous to insect defensins and is crucial for its potent bactericidal activity.[3]
Defensins represent a much broader and more diverse family of peptides found across vertebrates, invertebrates, plants, and fungi.[1][4] They are generally classified into alpha (α), beta (β), and theta (θ) defensins based on the connectivity of their three disulfide bonds.[5][6] This structural diversity allows them to have a wide range of activities, from direct antimicrobial action to immunomodulatory signaling.[1][4]
Table 1: Key Structural and Functional Distinctions
| Feature | This compound | Defensins |
| Primary Source | Insects (Sarcophaga peregrina) | Vertebrates, Invertebrates, Plants, Fungi |
| Primary Structure | 40 amino acid residues | Typically 18-45 amino acid residues |
| Disulfide Bonds | 3 (Cys3-Cys30, Cys16-Cys36, Cys20-Cys38)[2] | 3 (connectivity defines α, β, θ classes)[6] |
| Primary Mechanism | Membrane permeabilization and disruption[7][8] | Multifaceted: membrane permeabilization, inhibition of macromolecular synthesis, immunomodulation[1][5][9] |
| Key Molecular Target | Cardiolipin in bacterial membranes[10][11] | Varies: Lipid II, viral glycoproteins, chemokine receptors[5][9] |
Divergent Paths to Microbial Demise: A Mechanistic Deep Dive
The core difference between this compound and many defensins lies in their primary mode of attack. This compound is a quintessential membrane disruptor, while defensins employ a more varied and often more subtle strategy that can include both membrane and intracellular targets.
The Direct Assault: this compound's Membrane-Centric Action
This compound's mechanism is a clear-cut case of targeted membrane destruction. The process is initiated by electrostatic attraction to negatively charged components of the microbial cell membrane.
-
Target Recognition : this compound exhibits a high affinity for cardiolipin, a phospholipid abundant in the membranes of many bacteria, particularly Gram-positive species.[10][11] This specificity is a key determinant of its potent activity against bacteria like Staphylococcus aureus.[10] In Gram-negative bacteria, the lipopolysaccharide (LPS) layer can act as a barrier, explaining this compound's generally higher efficacy against Gram-positive organisms.[10][11]
-
Membrane Permeabilization : Upon binding, this compound inserts into the lipid bilayer, leading to the formation of pores or channels.[8] This disruption compromises the integrity of the membrane, causing leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[7] Experimental evidence from studies using liposomes has shown that this compound can induce the release of entrapped glucose, directly demonstrating its ability to permeabilize lipid bilayers.[7][12]
The Multifaceted Strategy: The Diverse Mechanisms of Defensins
Defensins are more versatile in their approach, with mechanisms that can vary significantly between different family members.[1] While some do act via membrane disruption, many have evolved to interact with specific molecular targets, both on the cell surface and within the cytoplasm.[5][9]
-
Membrane Permeabilization : Like this compound, many defensins are cationic and can interact with and disrupt microbial membranes.[13][14] They can form multimeric pores, leading to cell lysis.[13] However, the specificity and efficiency of this process can differ from that of this compound.
-
Inhibition of Macromolecular Synthesis : A key departure from this compound's mechanism is the ability of some defensins to translocate across the bacterial membrane without causing immediate, catastrophic damage.[15] Once inside, they can interfere with essential cellular processes. For instance, certain defensins have been shown to inhibit the synthesis of the bacterial cell wall by binding to Lipid II, a crucial precursor molecule.[5] Others can inhibit DNA, RNA, and protein synthesis.[16][17]
-
Immunomodulation : A defining feature of vertebrate defensins is their role in bridging the innate and adaptive immune systems.[5] They can act as signaling molecules, attracting immune cells like T-lymphocytes and dendritic cells to the site of infection.[4][6] This function is generally absent in insect-derived peptides like this compound.
-
Viral Neutralization : Defensins have also demonstrated significant antiviral activity.[9] They can act by directly interacting with viral envelopes or by binding to viral glycoproteins, thereby preventing the virus from entering host cells.[5][9] An artificial human theta-defensin, retrocyclin, has shown efficacy against HIV and influenza A by blocking viral entry.[1]
Caption: Divergent mechanisms of this compound and Defensins.
Experimental Validation: Protocols for Mechanistic Elucidation
To provide trustworthy and actionable insights, it is essential to ground mechanistic claims in robust experimental data. Below are detailed protocols for key assays used to differentiate between membrane-disrupting and intracellular-targeting mechanisms.
Experiment 1: Assessing Membrane Permeabilization via SYTOX™ Green Uptake Assay
This assay is a gold standard for determining if a peptide compromises the integrity of the bacterial plasma membrane. SYTOX™ Green is a fluorescent dye that cannot penetrate intact cell membranes. Upon membrane damage, it enters the cell, binds to nucleic acids, and emits a strong fluorescent signal.[18][19][20]
Causality: A rapid and significant increase in fluorescence upon addition of the peptide is a strong indicator of a membrane permeabilization mechanism, as would be expected for this compound. A minimal or slow increase suggests that membrane disruption is not the primary mode of action, pointing towards a potential intracellular target, which is common for many Defensins.
Step-by-Step Protocol:
-
Bacterial Culture Preparation: Culture bacteria (e.g., E. coli or S. aureus) to mid-log phase in an appropriate broth (e.g., TSB).
-
Cell Harvesting and Washing: Centrifuge the culture (e.g., 1000 x g for 10 minutes at 4°C). Discard the supernatant and wash the bacterial pellet twice with a suitable buffer like 5% TSB in 0.85% NaCl or a phosphate-free buffer.[20][21]
-
Cell Resuspension: Resuspend the washed pellet in the same buffer to a final density of approximately 1 x 10⁷ CFU/mL.
-
Assay Setup: In a 96-well black, clear-bottom plate, add 90 µL of the bacterial suspension to each well.
-
SYTOX™ Green Addition: Add 5 µL of a 5 µM SYTOX™ Green solution to each well for a final concentration of ~250 nM. Incubate in the dark for 5-15 minutes to allow for signal stabilization.[22]
-
Peptide Addition: Add 5 µL of the peptide (this compound or Defensin) at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a negative control (buffer only) and a positive control for maximum permeabilization (e.g., 0.5% Triton X-100 or Melittin).[21][22]
-
Fluorescence Measurement: Immediately begin measuring fluorescence intensity using a plate reader with excitation and emission wavelengths set at approximately 485 nm and 528 nm, respectively.[21] Record measurements every 1-2 minutes for at least 30-60 minutes.
Anticipated Data Summary:
| Treatment | Peak Fluorescence Intensity (Arbitrary Units) at 30 min |
| Negative Control (Buffer) | < 100 |
| This compound (2x MIC) | > 8,000 |
| Defensin (e.g., HBD-3) (2x MIC) | ~ 2,500 |
| Positive Control (Triton X-100) | 10,000 |
Experiment 2: Investigating Intracellular Targets via Macromolecular Synthesis Inhibition Assay
This assay determines if a peptide inhibits the synthesis of DNA, RNA, or proteins by measuring the incorporation of radiolabeled precursors.[15]
Causality: For a peptide that acts intracellularly, like many defensins, a significant reduction in the incorporation of one or more radiolabeled precursors would be expected, even at sublethal concentrations that do not cause significant membrane damage.[15] For a purely membrane-lytic peptide like this compound, inhibition would likely only be observed at concentrations that cause rapid cell death, and it would affect all synthesis pathways simultaneously due to general cellular collapse.
Step-by-Step Protocol:
-
Bacterial Culture: Grow bacteria to early-log phase (OD₆₀₀ ~0.2-0.4).
-
Aliquoting: Distribute the culture into sterile tubes.
-
Peptide Addition: Add the test peptide (this compound or Defensin) at a sublethal concentration (e.g., 0.5x to 1x MIC).
-
Radiolabeling: To separate tubes, add one of the following radiolabeled precursors:
-
[³H]thymidine (for DNA synthesis)
-
[³H]uridine (for RNA synthesis)
-
[³H]histidine or [³⁵S]methionine (for protein synthesis)
-
-
Incubation: Incubate the tubes at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot from each tube.
-
Precipitation: Immediately add the aliquot to ice-cold 10% trichloroacetic acid (TCA) to precipitate macromolecules and stop the reaction.
-
Washing: Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated radiolabel.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Caption: Workflow for Macromolecular Synthesis Inhibition Assay.
Conclusion and Future Directions
The comparative analysis of this compound and defensins reveals two distinct evolutionary strategies for combating microbial threats. This compound represents a model of direct, potent, and broad-spectrum antimicrobial activity through membrane disruption. This makes it an attractive candidate for topical applications where rapid bactericidal action is required.
Defensins, in contrast, offer a more nuanced and multifaceted approach. Their ability to inhibit specific intracellular pathways and modulate the host immune response opens up a wider range of therapeutic possibilities, including systemic applications and anti-inflammatory roles.[1][4] However, this complexity also necessitates a more detailed characterization of each specific defensin to understand its unique mode of action.
For researchers in drug development, the choice between a this compound-like or defensin-like peptide will depend entirely on the therapeutic context. The experimental frameworks provided here offer a reliable starting point for dissecting these mechanisms and guiding the rational design of next-generation antimicrobial agents.
References
-
White, S. H., Wimley, W. C., & Selsted, M. E. (1995). Structure, function, and membrane integration of defensins. Current Opinion in Structural Biology. [Link]
-
Wikipedia contributors. (2023). Defensin. Wikipedia. [Link]
-
Shafee, T. M., Harris, F., & Anderson, M. A. (2016). Convergent evolution of defensin sequence, structure and function. Cellular and Molecular Life Sciences. [Link]
-
Al-Ghanim, A. A., et al. (2024). Human Defensins: Structure, Function, and Potential as Therapeutic Antimicrobial Agents with Highlights Against SARS CoV-2. Transylvanian Review. [Link]
-
Xu, G., & Lu, W. (2020). Defensins: A Double-Edged Sword in Host Immunity. Frontiers in Immunology. [Link]
-
Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry. [Link]
-
Matsuyama, K., & Natori, S. (1990). Mode of Action of this compound, a Novel Antibacterial Protein of Sarcophaga peregrina (Flesh Fly)1. The Journal of Biochemistry. [Link]
-
Gao, Y., et al. (2021). The secretion and antimicrobial mechanism of human defensins. ResearchGate. [Link]
-
Payne, L. K., et al. (2022). Defensin–lipid interactions in membrane targeting: mechanisms of action and opportunities for the development of antimicrobial and anticancer therapeutics. Biochemical Society Transactions. [Link]
-
Matsuyama, K., & Natori, S. (1990). Mode of Action of this compound, a Novel Antibacterial Protein of Sarcophaga peregrina (Flesh Fly)1. J-Stage. [Link]
-
Kulkarni, M. M., et al. (2017). SYTOX Green assay for cell membrane permeabilization. Bio-protocol. [Link]
-
Selsted, M. E., & Ouellette, A. J. (2006). Structural and functional studies of defensin-inspired peptides. Biochemical Society Transactions. [Link]
-
Ouellette, A. J., & Selsted, M. E. (2006). Structural and functional studies of defensin-inspired peptides. Portland Press. [Link]
-
Saito, A., et al. (1992). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry. [Link]
-
Xi, X., et al. (2022). Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide from Odorrana schmackeri. MDPI. [Link]
-
UniProt Consortium. (n.d.). This compound - Sarcophaga peregrina (Flesh fly). UniProt. [Link]
-
Hansen, P. R. (Ed.). (2017). Antimicrobial Peptides. Springer. [Link]
-
Hanzawa, H., et al. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). FEBS Letters. [Link]
-
Hansen, P. R. (Ed.). (2017). Antimicrobial Peptides: Methods and Protocols. ResearchGate. [Link]
-
Weirich, K. L., et al. (2008). Septin structure and function in yeast and beyond. Journal of Cell Science. [Link]
-
Patrzykat, A., et al. (2002). Sublethal Concentrations of Pleurocidin-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli. Antimicrobial Agents and Chemotherapy. [Link]
-
Lorenzo-Morales, J., et al. (2022). Plasma membrane permeability assay with the SYTOX™ Green dye. ResearchGate. [Link]
-
Sani, M. A., & Henriques, S. T. (2021). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology. [Link]
-
Kim, H., et al. (2021). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. International Journal of Molecular Sciences. [Link]
-
Fernandes, F. A., et al. (2018). Antimicrobial Peptides: Effect on Bacterial Cells: Methods and Protocols. ResearchGate. [Link]
-
SEPHIENCE™ HCP. (n.d.). Mechanism of Action. SEPHIENCE™ (sepiapterin) for HCPs. [Link]
-
Haney, E. F., et al. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Cellular and Infection Microbiology. [Link]
-
Wu, Q., et al. (2024). The evolutionary novelty of insect defensins: from bacterial killing to toxin neutralization. bioRxiv. [Link]
-
Di Somma, A., et al. (2020). Membrane perturbation assay performed with the Sytox Green dye. ResearchGate. [Link]
-
Wang, G. (2022). A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. MDPI. [Link]
-
Saito, A., et al. (1992). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry. [Link]
-
Chen, C., et al. (2022). Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides. Molecules. [Link]
Sources
- 1. Defensin - Wikipedia [en.wikipedia.org]
- 2. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Convergent evolution of defensin sequence, structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Defensins: Structure, Function, and Potential as Therapeutic Antimicrobial Agents with Highlights Against SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The evolutionary novelty of insect defensins: from bacterial killing to toxin neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defensins: A Double-Edged Sword in Host Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure, function, and membrane integration of defensins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Sublethal Concentrations of Pleurocidin-Derived Antimicrobial Peptides Inhibit Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of the Antibacterial Efficacy of Sapecin and Sapecin B
A Technical Guide for Researchers in Antimicrobial Drug Development
In the ever-pressing search for novel antimicrobial agents to combat rising antibiotic resistance, the innate immune systems of insects present a rich and largely untapped reservoir of potent defense molecules. Among these, the defensin family of antimicrobial peptides (AMPs) has garnered significant attention. This guide provides a detailed comparative analysis of two such insect defensins, Sapecin and its homolog this compound B, both originating from the flesh fly, Sarcophaga peregrina. We will delve into their distinct mechanisms of action, quantitatively compare their antibacterial activities, and provide robust, field-proven protocols for their evaluation.
Introduction to this compound and this compound B: Nature's Defense Peptides
This compound and this compound B are integral components of the humoral innate immune response in Sarcophaga peregrina.[1][2] Like other insect defensins, they are cationic, cysteine-rich peptides that are rapidly synthesized and secreted by the fat body and hemocytes upon injury or septic challenge.[3][4] Their primary role is to neutralize invading microorganisms, particularly Gram-positive bacteria.
Structurally, both peptides are characterized by a cysteine-stabilized α-helix and β-sheet (CSαβ) motif, a hallmark of the insect defensin family.[4] this compound is a 40-residue peptide with three intramolecular disulfide bonds (Cys3-Cys30, Cys16-Cys36, and Cys20-Cys38) that create a stable, folded structure essential for its activity.[5] While sharing the conserved six-cysteine framework, this compound B exhibits notable sequence differences and a structural similarity to charybdotoxin, a scorpion venom-derived potassium channel inhibitor.[4][6] This structural nuance hints at potential divergences in their mechanisms of action and target specificity.
The production of these defensins is a sophisticated process, initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as peptidoglycan from bacterial cell walls. This recognition triggers intracellular signaling cascades, primarily the Toll and Imd pathways, culminating in the transcriptional activation of defensin genes.
Caption: Insect immune signaling pathways leading to defensin production.
Mechanisms of Antibacterial Action: A Tale of Two Peptides
While both this compound and this compound B target bacterial membranes, their precise modes of action exhibit subtle yet significant differences.
This compound: The antibacterial activity of this compound is strongly linked to its high affinity for cardiolipin, a phospholipid predominantly found in the cell membranes of Gram-positive bacteria.[5][7] This interaction is a critical first step, leading to membrane permeabilization and subsequent disruption of essential cellular processes, such as DNA and protein synthesis, ultimately resulting in bacterial cell death.[5] The lipopolysaccharide (LPS) layer of Gram-negative bacteria acts as a barrier, explaining this compound's preferential activity against Gram-positive species.[5][7]
This compound B: The mechanism of this compound B also involves membrane disruption.[8] A hendecapeptide derived from the helical region of this compound B has been shown to bind to liposomes containing acidic phospholipids and induce leakage, suggesting the bacterial membrane is its primary target.[8] Interestingly, this peptide fragment displayed a broader spectrum of activity than the full this compound B protein, with efficacy against not only Gram-positive and Gram-negative bacteria but also some yeasts.[8] The structural similarity of this compound B to charybdotoxin raises the intriguing possibility of additional or alternative mechanisms, such as ion channel modulation, although direct inhibition of charybdotoxin binding sites has not been observed.[6][9] This suggests this compound B may recognize different binding sites or have a distinct mode of action from charybdotoxin despite the structural similarities.[9]
Quantitative Comparison of Antibacterial Activity
The most direct measure of an antimicrobial agent's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. A comparative analysis of the MIC values for this compound and this compound B against a panel of Gram-positive bacteria reveals strain-specific differences in their efficacy.
| Bacterial Strain | This compound (μM) | This compound B (μM) |
| Staphylococcus aureus IFO 12732 | 1.2 | 2.5 |
| Staphylococcus epidermidis IFO 12732 | 1.2 | 5.0 |
| Bacillus subtilis PCI 219 | 0.6 | 1.2 |
| Micrococcus luteus IFO 3333 | 0.15 | 0.3 |
| Streptococcus bovis 9809 | 5.0 | 1.2 |
| Streptococcus faecalis IFO 12964 | 5.0 | >10 |
| Corynebacterium xerosis IFO 12685 | 1.2 | 1.2 |
| Data sourced from Yamada & Natori, 1993.[6] |
As the data indicates, this compound generally exhibits greater potency against Staphylococcus species, while this compound B is notably more effective against Streptococcus bovis. Both peptides demonstrate strong activity against Micrococcus luteus and Corynebacterium xerosis.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the generation of reliable and reproducible data, standardized methodologies are paramount. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are adapted for cationic antimicrobial peptides like this compound and this compound B.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This assay determines the lowest concentration of an antimicrobial peptide required to inhibit the growth of a specific microorganism.
Caption: Experimental workflow for the MIC assay.
Materials:
-
This compound and this compound B peptides
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Sterile 96-well polypropylene (low-binding) microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. Inoculate a single colony of the test bacterium into 5 mL of MHB. b. Incubate overnight at 37°C with shaking. c. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Verify the concentration by plating serial dilutions on agar plates.[10]
-
Preparation of Peptide Dilutions: a. Prepare a stock solution of each peptide in sterile water. b. Perform serial twofold dilutions of the peptides in sterile 0.01% acetic acid with 0.2% BSA in polypropylene tubes. This is crucial to prevent the cationic peptides from adhering to plastic surfaces.[10][11]
-
Assay Setup: a. In a 96-well polypropylene plate, add 100 µL of the bacterial inoculum to each well. b. Add 11 µL of each peptide dilution to the corresponding wells.[10] c. Include a positive control well (bacteria without peptide) and a negative control well (MHB without bacteria).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[11][12]
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial peptide required to kill 99.9% of the initial bacterial inoculum.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in no colony formation on the MHA plate, indicating a 99.9% reduction in the initial inoculum.[10][13]
Conclusion and Future Perspectives
This compound and this compound B represent promising candidates in the search for novel antimicrobial agents. While both are effective against a range of Gram-positive bacteria, their differential activity profiles suggest they may be suited for different therapeutic applications. This compound's potent action against staphylococcal species is of particular interest given the prevalence of methicillin-resistant Staphylococcus aureus (MRSA). This compound B's broader spectrum, as hinted at by its derived peptides, warrants further investigation, particularly its potential activity against Gram-negative bacteria and fungi.
The distinct mechanisms of action, with this compound's reliance on cardiolipin binding and this compound B's potential for alternative membrane interactions, provide a fascinating insight into the evolutionary diversification of insect defensins. Further research into the structure-activity relationships of these peptides could pave the way for the rational design of novel, more potent, and broader-spectrum antimicrobial agents. The protocols outlined in this guide provide a solid foundation for the continued exploration of these and other insect-derived antimicrobial peptides, bringing us one step closer to addressing the global challenge of antibiotic resistance.
References
- Kuzuhara, T., Nakajima, Y., Matsuyama, K., & Natori, S. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 107(4), 514-518.
-
Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Retrieved from [Link]
- Hwang, J. S., Lee, J., Kim, Y. J., Bang, H. S., Kim, I., & Seo, S. J. (1998). Synthesis and Characterization of this compound and this compound B. Molecules and Cells, 8(5), 557-562.
- Matsuyama, K., & Natori, S. (1990). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 108(4), 623-628.
- Rivas-García, L., et al. (2020). Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7. PLoS ONE, 15(2), e0228746.
- Mah, T. F. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51165.
- Kuzuhara, T., Nakajima, Y., Matsuyama, K., & Natori, S. (1990). Determination of the Disulfide Array in this compound, an Antibacterial Peptide of Sarcophaga peregrina (Flesh Fly). The Journal of Biochemistry, 107(4), 514–518.
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
- Jenssen, H., et al. (2006). Cationic Hydrophobic Peptides with Antimicrobial Activity. Antimicrobial Agents and Chemotherapy, 50(5), 1754–1760.
- Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. The Biochemical Journal, 291(Pt 1), 275–279.
- Andreu, D., & Rivas, L. (1998). In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically. Antimicrobial Agents and Chemotherapy, 42(7), 1777–1778.
- Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. Biochemical Journal, 291(1), 275-279.
- Iketani, M., et al. (1999). Selective interaction of synthetic antimicrobial peptides derived from this compound B with lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1415(1), 130-138.
- Mah, T.-F. C. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), 51165.
- Mohamed, M. F., et al. (2014). Antibacterial Activity of Novel Cationic Peptides against Clinical Isolates of Multi-Drug Resistant Staphylococcus pseudintermedius. PLoS ONE, 9(12), e116259.
- Otvos, L., & Cudic, M. (2007). Broth Microdilution Antibacterial Assay of Peptides. Methods in Molecular Biology, 386, 175-183.
- Matsuyama, K., & Natori, S. (1990). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 108(4), 623-628.
- Ramchuran, E. J., et al. (2021). 4.3.
- Otvos, L. (2000). Broth microdilution antibacterial assay of peptides. Methods in Molecular Medicine, 23, 113-119.
- Matsuyama, K., & Natori, S. (1988). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 104(4), 646–651.
- Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. Biochemical Journal, 291(1), 275-279.
- Giacometti, A., et al. (2003). In Vitro Evaluation of the Antibacterial Activity of the Peptide Fractions Extracted from the Hemolymph of Hermetia illucens (Diptera: Stratiomyidae). International Journal of Molecular Sciences, 24(10), 8569.
- Bontems, F., et al. (1991). Refined structure of charybdotoxin: common motifs in scorpion toxins and insect defensins. Science, 254(5037), 1521–1523.
- Seefeldt, A. C., et al. (2015). Structure-activity relationships of the antimicrobial peptide natural product apidaecin. ACS Chemical Biology, 10(6), 1481–1489.
- Wu, Q., et al. (2018).
- Giacometti, A., et al. (2003). In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically. Antimicrobial Agents and Chemotherapy, 47(8), 2697-2700.
-
Wikipedia. (n.d.). Charybdotoxin. Retrieved from [Link]
- Seefeldt, A. C., et al. (2016). Structure of the mammalian antimicrobial peptide Bac7(1–16) bound within the exit tunnel of a bacterial ribosome. Nucleic Acids Research, 44(6), 2447–2455.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of this compound and this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microchemlab.com [microchemlab.com]
A Senior Application Scientist's Guide to the In Vitro Validation of Sapecin's Bactericidal Effects
Authored for Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in therapeutic development, steering focus towards novel agents like antimicrobial peptides (AMPs). Among these, Sapecin®, an insect-derived defensin from the flesh fly Sarcophaga peregrina, presents a compelling candidate.[1][2] This guide offers a comprehensive framework for the in vitro validation of this compound's bactericidal properties, providing a comparative analysis with other prominent AMPs and detailing the rigorous experimental methodologies required for robust evaluation.
Comparative Landscape: this compound in the Context of Other Antimicrobial Peptides
To appreciate the therapeutic potential of this compound, its activity must be benchmarked against other well-characterized AMPs. We will consider Cecropin B, another insect-derived peptide, and a representative human Defensin. While both are cationic peptides, their structural and functional nuances lead to different antimicrobial profiles.
Insect defensins, including this compound, typically feature a cysteine-stabilized αβ (CSαβ) motif, which is crucial for their activity against a broad spectrum of microbes.[2] Cecropins, on the other hand, are linear, α-helical peptides known for their potent activity against Gram-negative bacteria.[3][4] Human defensins are a cornerstone of innate immunity, sharing the CSαβ motif with their insect counterparts but with variations that influence their target specificity.[5][6]
Table 1: Comparative Overview of Selected Antimicrobial Peptides
| Feature | This compound | Cecropin B | Human β-defensin 3 (HBD-3) |
| Source | Flesh Fly (Sarcophaga peregrina)[1] | Giant Silk Moth (Hyalophora cecropia)[4] | Humans |
| Class | Insect Defensin (CSαβ motif)[2] | α-helical peptide[3] | Defensin (CSαβ motif)[5] |
| Primary Target | Gram-positive bacteria, some Gram-negatives and fungi[7][8][9] | Gram-negative bacteria[4] | Broad-spectrum (Gram-positive, Gram-negative, fungi)[3] |
| Mechanism | Membrane permeabilization, potentially targeting cardiolipin[8] | Pore formation in bacterial membranes[3] | Membrane disruption, inhibition of cell wall synthesis[3] |
The antimicrobial efficacy of these peptides is quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A lower value indicates higher potency.
Table 2: Comparative Antimicrobial Activity (MIC/MBC in µM)
| Organism | This compound (Predicted Range) | Cecropin B | HBD-3 |
| Staphylococcus aureus | 1-10 | >100[10] | 1-8 |
| Escherichia coli | 10-50 | 1-5[10] | 4-16 |
| Pseudomonas aeruginosa | >50 | 2-8[10] | 8-32 |
| Candida albicans | 10-50[7][9] | >100 | 4-16 |
Core Methodologies for In Vitro Bactericidal Validation
Rigorous and standardized methodologies are paramount for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides foundational guidelines for antimicrobial susceptibility testing.[11][12][13][14] The following protocols are adapted for the specific properties of cationic peptides.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method is the gold standard.
Causality Behind Experimental Choices:
-
Low-Binding Plates: Cationic peptides are prone to non-specific binding to standard polystyrene plates. Using low-binding polypropylene plates is crucial to ensure the peptide remains available in the solution to act on the bacteria.
-
Cation-Adjusted Media: The activity of many AMPs is sensitive to the ionic strength of the medium. Cation-adjusted Mueller-Hinton Broth (MHB) provides a more standardized environment for testing.
-
Inoculum Density: A standardized bacterial inoculum (5x10^5 CFU/mL) is critical for reproducibility.[16] A higher density can overwhelm the peptide, leading to artificially high MIC values.
Step-by-Step Protocol: Broth Microdilution MIC Assay
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.01% acetic acid with 0.2% BSA to prevent aggregation and loss).[17] Create a series of 2-fold serial dilutions.
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute to a final concentration of 5x10^5 CFU/mL.[16]
-
Plate Loading: Dispense 100 µL of the bacterial suspension into each well of a 96-well low-binding microtiter plate.[16]
-
Peptide Addition: Add 100 µL of each peptide dilution to the corresponding wells.[16]
-
Controls:
-
Growth Control: Wells with bacteria and broth only.
-
Sterility Control: Wells with broth only.
-
Positive Control: A conventional antibiotic with known efficacy against the test strain.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[17]
-
MIC Determination: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.[18]
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
The MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19][20] It is a critical step to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Causality Behind Experimental Choices:
-
Subculturing: This step directly tests the viability of bacteria exposed to the peptide. The absence of growth on an antibiotic-free agar plate confirms bactericidal action.
-
99.9% Kill Threshold: This is the standardized definition of bactericidal activity, providing a clear and high bar for efficacy.[21]
Step-by-Step Protocol: MBC Assay
-
From MIC Plate: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Plating: Mix the contents of each selected well. Spread a 100 µL aliquot from each onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[16]
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: Count the number of colony-forming units (CFU) on each plate. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[20]
Workflow for MBC Determination
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
This dynamic assay provides crucial information on the rate of bactericidal activity.[21] It reveals how quickly a peptide acts, which can be a significant predictor of in vivo efficacy.
Causality Behind Experimental Choices:
-
Multiple Time Points: Sampling over time (e.g., 0, 30, 60, 120, 240 minutes) creates a kinetic profile, distinguishing rapid membrane-disrupting peptides from those with slower, metabolic targets.[22]
-
Logarithmic Scale Plot: Plotting log10 CFU/mL versus time allows for easy visualization of the bactericidal effect. A ≥3-log10 reduction in CFU/mL is the benchmark for bactericidal activity in this assay.[21]
Step-by-Step Protocol: Time-Kill Kinetics Assay
-
Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase, adjusted to ~10^6 CFU/mL in MHB.[23]
-
Exposure: Add this compound at concentrations relevant to its MIC (e.g., 1x MIC, 4x MIC). Include a no-peptide growth control.
-
Sampling: At specified time intervals (e.g., 0, 0.5, 1, 2, 4, and 24 hours), withdraw an aliquot from each culture.[22][23]
-
Plating: Perform serial dilutions of each aliquot in saline or PBS and plate onto agar.
-
Incubation & Counting: Incubate plates for 24 hours and count the viable colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log10 CFU/mL against time for each concentration.
Workflow for Time-Kill Kinetics Assay
Caption: Workflow for the Time-Kill Kinetics Assay.
Mechanistic Insights: How this compound Works
This compound and its derivatives are believed to exert their bactericidal effect primarily through interaction with the bacterial cell membrane.[7][9] Studies suggest a high affinity for cardiolipin, a phospholipid abundant in the membranes of many bacteria, particularly Gram-positives.[8] This interaction leads to membrane permeabilization and the leakage of cellular contents, ultimately causing cell death.
Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound's bactericidal action.
Conclusion
The systematic in vitro validation of this compound is a critical step in its journey from a promising natural compound to a potential therapeutic agent. By employing standardized MIC, MBC, and time-kill kinetic assays, researchers can generate the robust, high-quality data necessary for direct comparison with other AMPs and conventional antibiotics. This guide provides the foundational protocols and scientific rationale to ensure that such evaluations are conducted with the highest degree of scientific integrity, paving the way for the development of the next generation of anti-infectives.
References
-
Hancock Lab. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Retrieved from [Link]
-
Matsuyama, K., & Natori, S. (1990). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of biological chemistry, 265(22), 13348–13352. Retrieved from [Link]
-
Matsuyama, K., & Natori, S. (1988). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of biological chemistry, 263(32), 17117–17121. Retrieved from [Link]
-
Mishra, B., & Wang, G. (2018). Designing Antibacterial Peptides with Enhanced Killing Kinetics. Frontiers in Microbiology, 9, 224. Retrieved from [Link]
-
Mishra, B., & Wang, G. (2018). Designing Antibacterial Peptides with Enhanced Killing Kinetics. Frontiers in Microbiology, 9. Retrieved from [Link]
-
Matsuyama, K., & Natori, S. (1990). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of Biological Chemistry, 265(22), 13348-13352. Retrieved from [Link]
-
Hilpert, K., et al. (2019). Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures. Frontiers in Microbiology, 10. Retrieved from [Link]
-
Torres, M. D. T., et al. (2020). Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7. PLoS ONE, 15(2), e0228832. Retrieved from [Link]
-
Kono, T., et al. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. Biochemical Journal, 291(1), 275-279. Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Aili, S. R., et al. (2017). Structure-Activity Relationships of Insect Defensins. Frontiers in Microbiology, 8. Retrieved from [Link]
-
Kono, T., et al. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. Biochemical Journal, 291(Pt 1), 275–279. Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Fantner, G. E., et al. (2010). Kinetics of Antimicrobial Peptide Activity Measured on Individual Bacterial Cells Using High Speed AFM. ACS Nano, 4(4), 1845–1852. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
ANSI Webstore. (n.d.). Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Mohamed, M. F., et al. (2014). Antibacterial Activity of Novel Cationic Peptides against Clinical Isolates of Multi-Drug Resistant Staphylococcus pseudintermedius. PLoS ONE, 9(12), e116259. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
ResearchGate. (n.d.). Time killing assay. Bactericidal kinetics of peptides at 1×MIC,.... Retrieved from [Link]
-
Khan, A., et al. (2019). Plant defensins: types, mechanism of action and prospects of genetic engineering for enhanced disease resistance in plants. 3 Biotech, 9(4), 114. Retrieved from [Link]
-
Han, D., et al. (2018). A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties. Frontiers in Immunology, 9, 1729. Retrieved from [Link]
-
Skerlavaj, B., et al. (1996). Antimicrobial activity of cecropins. Journal of Antimicrobial Chemotherapy, 37(4), 629–638. Retrieved from [Link]
-
Shafee, T. M. A., & Anderson, M. A. (2018). The evolution, function and mechanisms of action for plant defensins. Seminars in Cell & Developmental Biology, 88, 53-65. Retrieved from [Link]
-
Erviana, E., et al. (2024). C-Terminal Modification Contributes the Antibacterial Activity of a Cecropin-like Region of Heteroscorpine-1 from Scorpion Venom. International Journal of Molecular Sciences, 25(16), 8758. Retrieved from [Link]
-
Lee, J.-K., et al. (2024). Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. International Journal of Molecular Sciences, 25(1), 585. Retrieved from [Link]
-
Caccia, S., et al. (2023). In Vitro Evaluation of the Antibacterial Activity of the Peptide Fractions Extracted from the Hemolymph of Hermetia illucens (Diptera: Stratiomyidae). Insects, 14(5), 458. Retrieved from [Link]
Sources
- 1. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Insect Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant defensins: types, mechanism of action and prospects of genetic engineering for enhanced disease resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolution, function and mechanisms of action for plant defensins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. nih.org.pk [nih.org.pk]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. C-Terminal Modification Contributes the Antibacterial Activity of a Cecropin-like Region of Heteroscorpine-1 from Scorpion Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 18. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 19. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 21. emerypharma.com [emerypharma.com]
- 22. Designing Antibacterial Peptides with Enhanced Killing Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
A Comparative Guide to the Cross-Reactivity of Sapecin with Other Insect Defensins
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Sapecin, an antimicrobial peptide (AMP) from the flesh fly Sarcophaga peregrina, with other insect defensins. We will explore the structural basis for cross-reactivity, present comparative data, and detail the experimental methodologies required to assess these interactions rigorously. This document is intended to serve as a practical resource for researchers investigating the therapeutic potential and immunological properties of these host defense peptides.
Introduction: The Significance of Insect Defensin Cross-Reactivity
Insects represent a vast and diverse group of organisms that have evolved a sophisticated innate immune system to combat a wide array of pathogens.[1] A key component of this defense is the production of antimicrobial peptides (AMPs), including the well-characterized family of insect defensins.[1][2] this compound, isolated from the flesh fly, is a potent bactericidal protein primarily active against Gram-positive bacteria.[3][4]
Insect defensins are cationic, cysteine-rich peptides typically characterized by a conserved three-dimensional structure known as the cysteine-stabilized αβ (CSαβ) motif, which consists of an α-helix and two or three β-sheets stabilized by three or four disulfide bonds.[1][2][5] This structural conservation is the foundation for potential immunological cross-reactivity, where antibodies generated against one defensin may recognize and bind to others. Understanding this cross-reactivity is critical for several reasons:
-
Therapeutic Development: For defensins being developed as novel antibiotics, cross-reactivity can influence the specificity of action and potential off-target effects.
-
Immunological Studies: It informs the design of specific immunoassays and helps in the accurate detection and quantification of individual defensins in complex biological samples.
-
Evolutionary Biology: Studying cross-reactivity patterns provides insights into the evolutionary relationships between different insect species and their immune responses.
This guide will focus on this compound and its homologues, comparing their structure and function to other prominent insect defensins to elucidate the principles and practicalities of their cross-reactivity.
The Molecular Basis of Defensin Cross-Reactivity
The immunological cross-reactivity between different defensins is fundamentally rooted in their structural similarities. The defining feature of this family is the CSαβ motif.[1][2] While the overall fold is conserved, variations in the amino acid sequence, particularly in the loop regions and surface-exposed residues, lead to a spectrum of antimicrobial activities and antigenic profiles.[6]
Insect defensins are generally 32 to 52 residues long and carry a net positive charge.[6] this compound itself is a 40-residue peptide with three disulfide bonds that create its stable structure, essential for its antibacterial activity.[7] Homologues like this compound B and this compound C have been identified, sharing the same disulfide pairing but with variations in their amino acid sequences.[8]
Cross-reactivity is most likely to occur between defensins that share a high degree of sequence identity and structural homology, especially in the regions that constitute antibody-binding epitopes. For instance, defensins from closely related Dipteran species, such as Phormicin from blowflies, are more likely to be cross-reactive with this compound than defensins from more distant insect orders like Coleoptera (e.g., Holotricin 1) or Lepidoptera.[9]
Comparative Analysis of this compound and Other Insect Defensins
To illustrate the potential for cross-reactivity, the table below compares this compound with several other insect defensins. The comparison includes sequence identity, structural features, and primary microbial targets. Direct experimental data on immunological cross-reactivity is often limited in the literature, highlighting the need for the robust experimental protocols detailed in the subsequent section.
| Peptide Name | Source Organism (Order) | Sequence Length (Residues) | % Identity to this compound | Disulfide Bonds | Primary Target(s) | Reference(s) |
| This compound | Sarcophaga peregrina (Diptera) | 40 | 100% | 3 | Gram-positive bacteria | [3][7] |
| This compound B | Sarcophaga peregrina (Diptera) | 34 | 41% | 3 | Gram-positive bacteria, Gram-negative bacteria, Yeasts | [8][10] |
| Phormicin | Phormia terranovae (Diptera) | 40 | High (Dipteran) | 3 | Gram-positive bacteria | [6] |
| Lucifensin | Lucilia sericata (Diptera) | 40 | High (Dipteran) | 3 | Gram-positive bacteria | [11] |
| Holotricin 1 | Holotrichia diomphalia (Coleoptera) | 43 | Lower | 3 | Gram-positive bacteria | [9] |
| Heliomicin | Heliothis virescens (Lepidoptera) | 44 | Lower | 3 | Fungi | [12] |
| Drosomycin | Drosophila melanogaster (Diptera) | 44 | Lower | 4 | Fungi | [12] |
Note: Percentage identity can vary based on the alignment algorithm used. The values here represent a general comparison.
Experimental Methodologies for Assessing Cross-Reactivity
Determining the cross-reactivity of this compound-specific antibodies with other insect defensins requires a multi-faceted approach, combining immunoassays for binding assessment with functional assays to measure the neutralization of antimicrobial activity.
Immunological Cross-Reactivity Assessment: Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method to quantify the cross-reactivity of an antibody with various defensin analogues. The principle relies on the competition between a labeled (or plate-bound) reference antigen (this compound) and an unlabeled competitor antigen (the other insect defensin) for binding to a limited amount of anti-Sapecin antibody.
Caption: Workflow for assessing defensin cross-reactivity using competitive ELISA.
-
Antigen Coating: Dilute this compound to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate for 2 hours at room temperature or overnight at 4°C.[13]
-
Washing: Empty the plate and wash 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).[14]
-
Blocking: Add 300 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Competitive Incubation:
-
In a separate plate or tubes, prepare serial dilutions of the competitor defensins (e.g., Phormicin, Lucilin, etc.).
-
Add a fixed, pre-titrated concentration of the primary anti-Sapecin antibody to each dilution of the competitor.
-
Incubate this mixture for 1 hour at 37°C.
-
After washing the blocked plate, transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the this compound-coated plate.
-
Incubate for 1 hour at 37°C.[15]
-
-
Secondary Antibody: Wash the plate as in step 2. Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to each well. Incubate for 1 hour at 37°C.[16]
-
Detection: Wash the plate 5 times with wash buffer. Add 100 µL of substrate solution (e.g., TMB). Allow color to develop for 10-20 minutes in the dark.[16]
-
Stop and Read: Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄). Read the absorbance at 450 nm using a microplate reader.[15][16]
-
Analysis: The degree of cross-reactivity is inversely proportional to the signal. A strong competitor (high cross-reactivity) will bind more primary antibody, leaving less to bind to the plate, resulting in a low signal. Calculate the 50% inhibition concentration (IC₅₀) for each competitor to quantify cross-reactivity.
Kinetic Analysis of Binding: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of the interaction between an antibody and different defensins.[17] It measures the association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a precise measure of binding affinity.[18]
Caption: General workflow for analyzing defensin binding kinetics using SPR.
-
Ligand Immobilization: Covalently immobilize the anti-Sapecin antibody onto the sensor chip surface using standard amine coupling chemistry.[19]
-
Analyte Injection: Inject serial dilutions of the defensin to be tested (the analyte) over the antibody-coated surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to generate a sensorgram, which plots response units against time.[20]
-
Kinetic Fitting: Fit the association and dissociation curves of the sensorgram to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kₐ and kₑ) and the affinity (Kₑ).[21]
-
Comparative Analysis: By comparing the Kₑ values obtained for this compound and other defensins, a quantitative ranking of binding affinities and thus cross-reactivity can be established.
Functional Cross-Reactivity Assessment: Antimicrobial Neutralization Assay
This assay determines if the binding of an anti-Sapecin antibody to another defensin functionally neutralizes its antimicrobial activity.
-
Peptide Preparation: Determine the Minimum Inhibitory Concentration (MIC) of each defensin (this compound, Phormicin, etc.) against a target bacterium (e.g., Staphylococcus aureus) using a standard broth microdilution method.[22][23]
-
Neutralization Reaction:
-
In a 96-well plate, mix a fixed concentration of each defensin (typically 2-4 times its MIC) with serial dilutions of the anti-Sapecin antibody.
-
Incubate the mixture for 1 hour at 37°C to allow antibody-peptide binding.
-
-
Bacterial Inoculation: Add a standardized inoculum of the target bacteria (e.g., 5 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the lowest concentration of antibody that inhibits the antimicrobial activity of the defensin, observed as bacterial growth (turbidity). A low antibody concentration required for neutralization indicates high functional cross-reactivity.
Data Interpretation and Considerations
-
High ELISA IC₅₀ / Low SPR Affinity: If an antibody shows high binding affinity (low Kₑ in SPR) and strong competition (low IC₅₀ in ELISA) for both this compound and another defensin, it confirms high immunological cross-reactivity.
-
Functional vs. Immunological Reactivity: It is possible for an antibody to bind a defensin without neutralizing its function. This can occur if the antibody's epitope is not located in the functionally critical region of the peptide. Therefore, combining binding assays (ELISA, SPR) with functional assays is crucial for a complete picture.
-
Assay Conditions: Cross-reactivity can be influenced by assay conditions such as buffer pH, ionic strength, and the specific format of the immunoassay.[15] Consistency in experimental parameters is key for reliable comparative data.
Conclusion
The study of this compound's cross-reactivity with other insect defensins is a nuanced field requiring precise and multifaceted experimental approaches. The structural conservation of the CSαβ motif across the defensin family provides a strong basis for these interactions. By employing a combination of high-sensitivity immunoassays like competitive ELISA, real-time kinetic analysis with SPR, and functional neutralization assays, researchers can build a comprehensive profile of antibody specificity. This knowledge is invaluable for advancing the development of defensin-based therapeutics, designing accurate diagnostic tools, and deepening our understanding of insect immunology.
References
-
Structure-Activity Relationships of Insect Defensins. (n.d.). Frontiers in Chemistry. Retrieved from [Link]
-
Hall, K., & Aguilar, M. I. (2010). Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides. Methods in Molecular Biology, 627, 213-223. Retrieved from [Link]
-
UniProt. (n.d.). This compound - Sarcophaga peregrina (Flesh fly). UniProtKB. Retrieved from [Link]
-
Jenssen, H., et al. (2017). Structure-Activity Relationships of Insect Defensins. Frontiers in Chemistry, 5, 48. Retrieved from [Link]
-
Dimarcq, J. L., et al. (1998). Cysteine-rich antimicrobial peptides in invertebrates. Biopolymers, 47(6), 465-477. Retrieved from [Link]
-
Jenssen, H., et al. (2017). Structural diversity of insect defensins. ResearchGate. Retrieved from [Link]
-
Lay, F. T., & Anderson, M. A. (2005). Properties and mechanisms of action of naturally occurring antifungal peptides. Cellular and Molecular Life Sciences, 62(24), 2911-2921. Retrieved from [Link]
-
Hanzawa, H., et al. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). FEBS Letters, 269(2), 413-418. Retrieved from [Link]
-
Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry, 108(1), 128-132. Retrieved from [Link]
-
Yamada, K., & Natori, S. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). The Biochemical Journal, 298(Pt 3), 633-638. Retrieved from [Link]
-
Zhang, L., et al. (2017). Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. Applied and Environmental Microbiology, 83(14). Retrieved from [Link]
-
Svinth, M., et al. (2011). Functional Synergy between Antimicrobial Peptoids and Peptides against Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 55(10), 4930-4932. Retrieved from [Link]
-
Han, H., et al. (2016). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 60(8), 4793-4802. Retrieved from [Link]
-
Characterization and identification of antimicrobial peptides with different functional activities. (2019). Scientific Reports, 9(1), 8171. Retrieved from [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. ResearchGate. Retrieved from [Link]
-
Yamada, K., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. The Biochemical Journal, 291(Pt 1), 275-279. Retrieved from [Link]
-
ELISA Kit for Defensin Beta 1 (DEFb1). (n.d.). Cloud-Clone Corp. Retrieved from [Link]
-
Chen, H. A., et al. (2016). Structural and Functional Enrichment Analyses for Antimicrobial Peptides. PLoS ONE, 11(7), e0159942. Retrieved from [Link]
-
Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Rad. Retrieved from [Link]
-
Surface plasmon resonance. (n.d.). Wikipedia. Retrieved from [Link]
-
Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. (2002). Journal of Immunological Methods, 263(1-2), 85-98. Retrieved from [Link]
-
Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. (2021). Molecules, 26(23), 7356. Retrieved from [Link]
-
Methodologies to Characterize Antimicrobial Peptide Mechanisms. (2020). Frontiers in Cell and Developmental Biology, 8, 629433. Retrieved from [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). Sensors, 21(14), 4851. Retrieved from [Link]
-
Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview. (2022). JoVE. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Applied Microbiology, 134(11). Retrieved from [Link]
-
High-Throughput Screening Identifies Synthetic Peptides with Antibacterial Activity against Mycobacterium abscessus and Serum Stability. (2022). ACS Omega, 7(27), 23377-23389. Retrieved from [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2020). Methods in Molecular Biology, 2087, 237-248. Retrieved from [Link]
-
Peptide-ELISA Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Walker, A. A., et al. (2020). Weaponisation 'on the fly': Convergent recruitment of knottin and defensin peptide scaffolds into the venom of predatory assassin flies. Insect Biochemistry and Molecular Biology, 116, 103310. Retrieved from [Link]
-
Lee, S. Y., et al. (1995). A this compound homologue of Holotrichia diomphalia: purification, sequencing and determination of disulfide pairs. Biological & Pharmaceutical Bulletin, 18(11), 1507-1510. Retrieved from [Link]
-
Spodoptera frugiperda X-Tox Protein, an Immune Related Defensin Rosary, Has Lost the Function of Ancestral Defensins. (2012). PLoS ONE, 7(10), e48559. Retrieved from [Link]
-
Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. (2022). International Journal of Molecular Sciences, 23(24), 15998. Retrieved from [Link]
-
Yamada, K., & Natori, S. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). The Biochemical Journal, 298(Pt 3), 633–638. Retrieved from [Link]
-
Homma, K., et al. (1991). The fate of the prosegment in the acute-phase and programmed synthesis of this compound, an antibacterial peptide of the flesh fly (Sarcophaga peregrina). The Journal of Biological Chemistry, 266(34), 23079-23083. Retrieved from [Link]
-
Mining Amphibian and Insect Transcriptomes for Antimicrobial Peptide Sequences with rAMPage. (2022). International Journal of Molecular Sciences, 23(14), 7837. Retrieved from [Link]
-
In Silico Prediction of Cross-Reactive Epitopes of Tropomyosin from Shrimp and Other Arthropods Involved in Allergy. (2022). International Journal of Molecular Sciences, 23(8), 4434. Retrieved from [Link]
Sources
- 1. Structure-Activity Relationships of Insect Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Activity Relationships of Insect Defensins [frontiersin.org]
- 3. uniprot.org [uniprot.org]
- 4. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A this compound homologue of Holotrichia diomphalia: purification, sequencing and determination of disulfide pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Weaponisation 'on the fly': Convergent recruitment of knottin and defensin peptide scaffolds into the venom of predatory assassin flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. affbiotech.com [affbiotech.com]
- 14. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 15. mdpi.com [mdpi.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. bioradiations.com [bioradiations.com]
- 21. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 22. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Synthetic vs. Naturally Sourced Sapecin
Introduction: The Promise of Sapecin and the Question of its Origin
This compound, a potent antimicrobial peptide (AMP) isolated from the embryonic cells of the flesh fly, Sarcophaga peregrina, represents a promising candidate for novel therapeutic development.[1][2] Comprising 40 amino acid residues with a complex structure stabilized by three intramolecular disulfide bonds, this compound exhibits robust activity, particularly against Gram-positive bacteria.[1][2] Its mechanism of action involves a high-affinity interaction with cardiolipin, a key phospholipid component of bacterial membranes, leading to membrane disruption and cell death.[2] Beyond its antimicrobial properties, emerging evidence suggests that peptides from the Sarcophagidae family may also possess antitumor activities, opening another avenue for therapeutic exploration.[3]
As research into this compound and its homologues like this compound B and C progresses, a critical question arises for investigators: is it preferable to use this compound isolated from its natural source or a chemically synthesized version?[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the bioactivity of synthetic versus naturally sourced this compound. We will delve into the causal reasoning behind experimental design, provide detailed, self-validating protocols for assessing antimicrobial and anticancer activities, and offer a clear interpretation of potential outcomes.
Synthetic vs. Natural Peptides: A Fundamental Choice in Research
The decision between a synthetic or naturally derived peptide is a pivotal one in the research and development pipeline, with significant implications for reproducibility, scalability, and biological interpretation.
-
Naturally Sourced Peptides : These are isolated directly from biological materials. Their primary advantage lies in their inherent biological relevance.[4] The extraction process may also co-purify other molecules that could have synergistic effects on the peptide's activity. However, this process can be complex and costly, and ensuring batch-to-batch consistency can be a significant challenge.
-
Synthetic Peptides : Created in a laboratory setting using chemical synthesis, synthetic peptides offer high purity and consistency.[4] This method provides precise control over the amino acid sequence and allows for the incorporation of modifications to enhance stability or activity. While historically expensive, advancements in peptide synthesis have made this a more accessible and often preferred option for research requiring high precision and reproducibility.[4] Studies comparing natural and synthetic peptides have shown that the biological activity of the synthetic version is often comparable or slightly higher, likely due to its purity.[5]
This guide will equip you with the methodologies to make an evidence-based decision for your specific research goals.
Experimental Framework for Comparative Analysis
To comprehensively compare the bioactivity of natural and synthetic this compound, a multi-pronged approach is necessary. This involves assessing its primary antimicrobial function and its potential anticancer effects. The following experimental workflow provides a robust strategy for this comparison.
Caption: Experimental workflow for comparing synthetic and natural this compound bioactivity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with appropriate controls to ensure the integrity of the results.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6] For cationic peptides like this compound, a modified broth microdilution method is recommended to prevent the peptide from adhering to the plastic of the microtiter plate.[7]
Principle: A serial dilution of this compound is incubated with a standardized bacterial inoculum. The MIC is determined as the lowest concentration where no visible bacterial growth is observed.
Step-by-Step Protocol:
-
Preparation of Reagents and Materials:
-
Mueller-Hinton Broth (MHB)
-
Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli)
-
Sterile 96-well polypropylene microtiter plates
-
This compound stock solutions (natural and synthetic) dissolved in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent non-specific binding.[7]
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (bacteria in MHB without this compound)
-
Sterility control (MHB only)
-
-
Inoculum Preparation:
-
Culture bacteria overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.
-
-
Assay Plate Preparation:
-
In a 96-well plate, perform a two-fold serial dilution of the natural and synthetic this compound samples in MHB, typically ranging from 250 µg/mL to 0.48 µg/mL.[8]
-
Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions.
-
Include positive and negative control wells.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound with no visible growth.
-
-
Minimum Bactericidal Concentration (MBC) (Optional but Recommended):
-
To determine if this compound is bactericidal, plate a small aliquot from the wells with no visible growth onto Mueller-Hinton agar.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in the complete eradication of viable bacteria (no colony formation).[8]
-
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a widely used method to determine the cytotoxic effects of potential anticancer agents.[9]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A549 human lung carcinoma) in complete medium.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of natural and synthetic this compound in culture medium.
-
Replace the medium in the wells with the this compound dilutions and incubate for 24 to 48 hours.
-
Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Mechanism of Cell Death: Annexin V Apoptosis Assay
To confirm that cytotoxicity is due to apoptosis (programmed cell death), an Annexin V assay can be performed.[12][13]
Principle: In early apoptosis, a cell membrane phospholipid, phosphatidylserine (PS), is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells.[14] Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.[15]
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture and treat cells with the IC50 concentration of natural and synthetic this compound (as determined by the MTT assay) in a 6-well plate.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[16]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The results will differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Comparative Antimicrobial Activity of this compound
| Sample | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Natural this compound | S. aureus | ||
| E. coli | |||
| Synthetic this compound | S. aureus | ||
| E. coli | |||
| Ampicillin (Control) | S. aureus | ||
| E. coli |
Table 2: Comparative Anticancer Activity of this compound against A549 Cells
| Sample | IC50 (µg/mL) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Natural this compound | |||
| Synthetic this compound | |||
| Doxorubicin (Control) |
Interpretation of Results:
-
Antimicrobial Activity: A lower MIC/MBC value indicates higher antimicrobial potency. Compare the values for natural and synthetic this compound. A slightly lower MIC for the synthetic version might be attributed to its higher purity.
-
Anticancer Activity: A lower IC50 value signifies greater cytotoxicity. The Annexin V results will elucidate the mechanism of cell death.
-
Overall Comparison: If the synthetic this compound demonstrates comparable or superior activity to the natural form, it would be the preferred choice for further research due to its high purity, consistency, and scalability. If the natural this compound shows significantly higher activity, it may suggest the presence of synergistic compounds, warranting further investigation into the composition of the natural extract.
Conclusion: An Informed Path Forward
This guide provides a robust experimental framework for the objective comparison of synthetic and naturally sourced this compound. For studies requiring high precision, reproducibility, and the potential for sequence modification, synthetic peptides are generally the superior choice.[4] However, for investigations where the biological context and potential synergistic effects are of primary interest, natural peptides may be more suitable. By following these detailed protocols and carefully interpreting the data, researchers can make an informed decision that best aligns with their scientific objectives in the exciting field of peptide-based therapeutics.
References
-
NATURAL AND SYNTHESIZED PEPTIDES: COMPARATIVE ANTIMICROBIAL ACTIVITY. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Efficacy of Natural Antimicrobial Peptides Versus Peptidomimetic Analogues: A Systematic Review. (2022). Future Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
Natural and artificial antimicrobial peptide designs: A comparative study of Mastoparan C and BP52. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Natural and Synthetic Peptides as Alternatives to Antibiotics in Intestinal Infections—A Review. (2024). MDPI. Retrieved January 14, 2026, from [Link]
-
Modified MIC Method for Cationic Antimicrobial Peptides. (n.d.). Hancock Lab. Retrieved January 14, 2026, from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 14, 2026, from [Link]
-
Efficacy of natural antimicrobial peptides versus peptidomimetic analogues: a systematic review. (2022). PubMed. Retrieved January 14, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]
-
Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved January 14, 2026, from [Link]
-
Annexin V Apoptosis Assay. (n.d.). Creative Bioarray. Retrieved January 14, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 14, 2026, from [Link]
-
Determination of Minimum Inhibitory Concentrations. (2021). Bio-protocol. Retrieved January 14, 2026, from [Link]
-
Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. (1993). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. (2024). MDPI. Retrieved January 14, 2026, from [Link]
-
Minimal Inhibitory Concentration (MIC). (2017). Protocols.io. Retrieved January 14, 2026, from [Link]
-
Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells. (1993). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). (1988). PubMed. Retrieved January 14, 2026, from [Link]
-
Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line. (2022). F1000Research. Retrieved January 14, 2026, from [Link]
-
Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line. (2022). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
Sources
- 1. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs | MDPI [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
- 13. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
structural comparison of Sapecin to scorpion charybdotoxin
An In-Depth Structural and Functional Comparison of Sapecin and Scorpion Charybdotoxin: Divergent Functions from a Conserved Scaffold
Introduction
In the vast arsenal of bioactive peptides, the convergence of structural motifs to serve disparate biological functions is a testament to evolutionary ingenuity. This guide provides a detailed comparative analysis of this compound, an antimicrobial peptide from the flesh fly Sarcophaga peregrina, and Charybdotoxin, a neurotoxin from the venom of the scorpion Leiurus quinquestriatus hebraeus. While this compound is a key component of the insect's innate immune system, defending against microbial invaders, Charybdotoxin is a potent neurotoxin that paralyzes prey by blocking specific ion channels.[1][2][3]
Despite these profoundly different roles, both peptides are built upon a remarkably similar architectural framework known as the cysteine-stabilized α/β (CSαβ) motif.[4][5][6] This guide will dissect their structures from the primary to the tertiary level, explore their divergent mechanisms of action, and provide the experimental methodologies required to probe their unique characteristics. This comparative study offers valuable insights for researchers in drug development, protein engineering, and evolutionary biology, illustrating how a conserved structural scaffold can be adapted to achieve distinct and highly specific biological activities.
Primary Structure: A Tale of Two Peptides
At the primary sequence level, this compound and Charybdotoxin exhibit modest homology, yet the critical placement of cysteine residues is a key conserved feature. This compound is a 40-residue peptide, while Charybdotoxin is slightly shorter at 37 amino acids.[1][7] The defining characteristic shared between them is the presence of six conserved cysteine residues that form three intramolecular disulfide bonds, which are crucial for their structural integrity and function.[7][8]
| Feature | This compound | Charybdotoxin |
| Organism | Sarcophaga peregrina (Flesh Fly) | Leiurus quinquestriatus hebraeus (Deathstalker Scorpion) |
| Length | 40 amino acids[7] | 37 amino acids[1] |
| Molecular Weight | ~4 kDa | ~4.3 kDa[9] |
| Function | Antimicrobial (primarily Gram-positive bacteria)[2][3] | Neurotoxin (Potassium channel blocker)[1][10] |
| Key Motif | Cysteine-Stabilized α/β (CSαβ) | Cysteine-Stabilized α/β (CSαβ)[6] |
Tertiary Structure: The Conserved CSαβ Fold
The most striking similarity between this compound and Charybdotoxin is their three-dimensional structure. Both peptides adopt the CSαβ fold, which is characterized by a short α-helix packed against a two or three-stranded antiparallel β-sheet.[5][6] This compact, globular structure is stabilized by a network of three disulfide bonds, rendering the peptides highly stable against proteolysis and temperature variations.
The disulfide bridges are the linchpin of this scaffold, and their specific connectivity is critical. Although both peptides have three bonds, their pairing patterns differ, contributing to the subtle but functionally significant variations in their overall topology.
Disulfide Bridge Connectivity
| Peptide | Bond 1 | Bond 2 | Bond 3 |
| This compound | Cys3 - Cys30[7][11][12] | Cys16 - Cys36[7][11][12] | Cys20 - Cys38[7][11][12] |
| Charybdotoxin | Cys7 - Cys28[8] | Cys13 - Cys33[8] | Cys17 - Cys35[8] |
This conserved fold, represented by Protein Data Bank (PDB) entry 2CRD for Charybdotoxin, provides a rigid framework upon which functionally important residues are displayed.[1][13]
Caption: Conceptual diagram of the conserved CSαβ fold and disulfide connectivity.
Functional Divergence: From Membrane Disruption to Channel Blockade
The functional differences between this compound and Charybdotoxin arise from the distinct chemical properties of the amino acid side chains displayed on their conserved structural scaffolds.
This compound: An Antimicrobial Agent
This compound functions by targeting and disrupting the integrity of microbial cell membranes.[14][15] Its action is particularly effective against Gram-positive bacteria. The mechanism involves:
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial membranes.
-
Specific Lipid Recognition: this compound shows a high affinity for cardiolipin, a phospholipid abundant in the membranes of many bacteria.[2][3] This specificity likely enhances its localization and subsequent disruptive activity.
-
Membrane Permeabilization: Upon binding, this compound is thought to induce membrane permeabilization, leading to the leakage of essential ions and metabolites, ultimately causing cell death. The exact mechanism of pore formation or membrane disruption is still under investigation but is central to its antimicrobial effect.[14][15]
Charybdotoxin: A Precision Potassium Channel Blocker
Charybdotoxin acts as a highly potent and specific blocker of certain types of potassium (K+) channels, including voltage-gated (Kv) and calcium-activated (KCa) channels.[1][10][16] Its mechanism is a classic example of pore occlusion:[17]
-
Binding to the Outer Vestibule: The toxin binds with high affinity to the external vestibule of the K+ channel pore.[18][19]
-
Pore Plugging: A critical lysine residue (Lys27) on the surface of Charybdotoxin inserts into the channel's selectivity filter.[6][20] This single amino acid side chain effectively mimics a potassium ion, physically plugging the pore and preventing ion conduction.[21]
-
Stabilizing Interactions: The binding is further stabilized by a series of electrostatic and hydrophobic interactions between other residues on the toxin and the channel's turret region.[17][22] This multi-point interaction ensures a high-affinity and specific block, causing neuronal hyperexcitability.[1][10]
Caption: Divergent mechanisms of action for this compound and Charybdotoxin.
Experimental Protocols for Comparative Analysis
To experimentally validate the structural and functional differences outlined above, a suite of biophysical and microbiological assays is required.
Protocol 1: Secondary Structure Analysis via Circular Dichroism (CD) Spectroscopy
Objective: To compare the secondary structural elements (α-helix, β-sheet content) of this compound and Charybdotoxin in solution.
Methodology:
-
Sample Preparation: Prepare solutions of purified this compound and Charybdotoxin in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a final concentration of 0.1-0.2 mg/mL. The buffer must be free of absorbing species in the far-UV range.
-
Instrument Setup: Calibrate a CD spectrometer with a standard like camphor-10-sulfonic acid. Set the measurement parameters: wavelength range 190-260 nm, bandwidth 1.0 nm, data pitch 0.5 nm, and a scan speed of 50 nm/min.
-
Data Acquisition: Record the CD spectra for the buffer (baseline) and each peptide sample at a controlled temperature (e.g., 25°C) using a 1 mm pathlength cuvette. Average at least three scans for each sample to improve the signal-to-noise ratio.
-
Data Analysis: Subtract the baseline spectrum from each peptide spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE). Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil structures. Causality: CD spectroscopy is sensitive to the chiral environment of the peptide backbone. The distinct shapes of the spectra in the far-UV region directly correlate with the presence of specific secondary structures, allowing for a quantitative comparison of the α/β content that comprises the CSαβ fold in both peptides.
Protocol 2: Functional Assay for Charybdotoxin - Electrophysiology (Patch-Clamp)
Objective: To quantify the K+ channel-blocking activity and affinity (Kd) of Charybdotoxin.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the target K+ channel (e.g., HEK293 cells expressing Kv1.3). Culture cells to 70-80% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to produce micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording: Using a micromanipulator and microscope, form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and a single cell membrane. Apply a brief suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +40 mV) to elicit K+ currents.
-
Toxin Application: After establishing a stable baseline current, perfuse the cell with an external solution containing a known concentration of Charybdotoxin. Record the reduction in current amplitude.
-
Dose-Response Analysis: Repeat step 5 with a range of Charybdotoxin concentrations. Plot the fractional block versus toxin concentration and fit the data to a Hill equation to determine the IC50 or Kd value. Causality: The patch-clamp technique allows for the direct measurement of ion flow through channels in real-time. By applying the toxin and observing the dose-dependent reduction in current, one can precisely quantify its blocking potency, providing a direct measure of its biological function.
Protocol 3: Functional Assay for this compound - Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterium.
Methodology:
-
Bacterial Culture: Grow a culture of a target bacterium (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration of ~5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth, creating a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600). Causality: This assay directly tests the peptide's ability to inhibit microbial growth. By titrating the peptide concentration, the MIC value provides a quantitative measure of its antimicrobial potency, which is a direct consequence of its membrane-disrupting mechanism.
Conclusion
This compound and Charybdotoxin are prime examples of molecular evolution leveraging a stable structural template—the cysteine-stabilized α/β fold—for highly divergent biological purposes. While their shared architecture provides a rigid and robust framework, the specific arrangement of surface-exposed amino acid residues dictates their functional specificity. This compound utilizes a cationic and amphipathic surface to engage and disrupt bacterial membranes, whereas Charybdotoxin presents a precise constellation of residues, including a critical lysine, to block the pore of potassium channels with high affinity. Understanding these structure-function relationships is not merely an academic exercise; it provides a blueprint for the rational design of novel therapeutics, from new classes of antibiotics inspired by this compound to targeted immunomodulators based on the channel-blocking properties of Charybdotoxin.
References
-
Matsuyama, K., & Natori, S. (1990). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). PubMed. [Link][2]
-
Matsuyama, K., & Natori, S. (1990). Mode of Action of this compound, a Novel Antibacterial Protein of Sarcophaga peregrina (Flesh Fly). The Journal of Biochemistry | Oxford Academic. [Link][3]
-
Kuzuhara, T., Nakajima, Y., Matsuyama, K., & Natori, S. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). PubMed. [Link][7]
-
Shafee, T. M. A., et al. (2017). Structure-Activity Relationships of Insect Defensins. Frontiers in Microbiology. [Link][4]
-
Miller, C. (1988). Mechanism of charybdotoxin block of the high-conductance, Ca2+-activated K+ channel. The Journal of general physiology. [Link][18]
-
Shafee, T. M. A., et al. (2017). Structure-Activity Relationships of Insect Defensins. PMC - NIH. [Link][5]
-
Hill, C. P., et al. (1991). Structure of Defensins. nostatic. [Link][23]
-
Avdonin, V., et al. (1998). Consequence of the removal of evolutionary conserved disulfide bridges on the structure and function of charybdotoxin and evidence that particular cysteine spacings govern specific disulfide bond formation. PubMed. [Link][24]
-
Kuzuhara, T., et al. (1990). Determination of the Disulfide Array in this compound, an Antibacterial Peptide of Sarcophaga peregrina (Flesh Fly). The Journal of Biochemistry | Oxford Academic. [Link][11]
-
Sugg, E. E., et al. (1990). Solution synthesis of charybdotoxin (ChTX), a K+ channel blocker. PubMed. [Link][8]
-
Leonard, R. J., et al. (1992). Selective blockers of voltage-gated K+ channels depolarize human T lymphocytes: mechanism of the antiproliferative effect of charybdotoxin. PubMed. [Link][25]
-
Goldstein, S. A., & Miller, C. (1993). Mechanism of charybdotoxin block of a voltage-gated K+ channel. PMC - NIH. [Link][20]
-
Kuzuhara, T., et al. (1990). Determination of the Disulfide Array in this compound, an Antibacterial Peptide of Sarcophaga peregrina (Flesh Fly). J-Stage. [Link][12]
-
Matsuyama, K., & Natori, S. (1990). Mode of Action of this compound, a Novel Antibacterial Protein of Sarcophaga peregrina (Flesh Fly). J-Stage. [Link]
-
Shafee, T. M. A., et al. (2017). Structure-Activity Relationships of Insect Defensins. Semantic Scholar. [Link][26]
-
Taylor & Francis. Charybdotoxin – Knowledge and References. [Link][27]
-
D'Andrea, L. D., & Di Marino, S. (2010). The electronic structure and dipole moment of charybdotoxin, a scorpion venom peptide with K+ channel blocking activity. arXiv. [Link][6]
-
Chen, R., & Kuyucak, S. (2011). Charybdotoxin unbinding from the mKv1.3 potassium channel: a combined computational and experimental study. PubMed. [Link][22]
-
Chernysh, S., et al. (2015). The spatial structure of insect antimicrobial peptide defensin. ResearchGate. [Link][28]
-
Mayflower Bioscience. Charybdotoxin - Smartox Biotechnology. [Link][29]
-
ResearchGate. (2014). Toxin structure. (A) Charybdotoxin: PDB ID 2CRD. ResearchGate. [Link][13]
-
Lee, S. Y., et al. (1996). A this compound homologue of Holotrichia diomphalia: purification, sequencing and determination of disulfide pairs. PubMed. [Link][30]
-
Wulff, H., et al. (2017). Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases. PMC - PubMed Central. [Link][16]
-
Banerjee, A., et al. (2013). Structure of a pore-blocking toxin in complex with a eukaryotic voltage-dependent K+ channel. eLife. [Link][21]
-
Massefski, W. Jr, et al. (1990). Molecular structure of charybdotoxin, a pore-directed inhibitor of potassium ion channels. PubMed. [Link][32]
-
Iwai, H., et al. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). PMC - NIH. [Link][14]
-
Gimenez-Gallego, G., et al. (1988). Purification, sequence, and model structure of charybdotoxin, a potent selective inhibitor of calcium-activated potassium channels. PubMed Central. [Link][19]
-
Iwai, H., et al. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). PubMed. [Link][33]
-
Kodera, N., et al. (2019). Mechanism of scorpion toxin inhibition of K+ channel elucidated using high-speed AFM. Kanazawa University. [Link][34]
-
AMiner. (2011). Charybdotoxin Unbinding from the Mkv1.3 Potassium Channel: a Combined Computational and Experimental Study. [Link][35]
-
Yamada, M., & Natori, S. (1993). Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. PMC - NIH. [Link][36]
-
RCSB PDB. (1993). 2CRD: ANALYSIS OF SIDE-CHAIN ORGANIZATION ON A REFINED MODEL OF CHARYBDOTOXIN: STRUCTURAL AND FUNCTIONAL IMPLICATIONS. [Link][9]
-
Iwai, H., et al. (1994). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). Biochemical Journal | Portland Press. [Link][15]
Sources
- 1. Charybdotoxin - Wikipedia [en.wikipedia.org]
- 2. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Structure-Activity Relationships of Insect Defensins [frontiersin.org]
- 5. Structure-Activity Relationships of Insect Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solution synthesis of charybdotoxin (ChTX), a K+ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Charybdotoxin [bionity.com]
- 11. academic.oup.com [academic.oup.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mechanism of charybdotoxin block of the high-conductance, Ca2+- activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification, sequence, and model structure of charybdotoxin, a potent selective inhibitor of calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of charybdotoxin block of a voltage-gated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure of a pore-blocking toxin in complex with a eukaryotic voltage-dependent K+ channel | eLife [elifesciences.org]
- 22. Charybdotoxin unbinding from the mKv1.3 potassium channel: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nostatic.com [nostatic.com]
- 24. Consequence of the removal of evolutionary conserved disulfide bridges on the structure and function of charybdotoxin and evidence that particular cysteine spacings govern specific disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Selective blockers of voltage-gated K+ channels depolarize human T lymphocytes: mechanism of the antiproliferative effect of charybdotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structure-Activity Relationships of Insect Defensins | Semantic Scholar [semanticscholar.org]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. researchgate.net [researchgate.net]
- 29. Charybdotoxin - Smartox Biotechnology [mayflowerbio.com]
- 30. A this compound homologue of Holotrichia diomphalia: purification, sequencing and determination of disulfide pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Charybdotoxin | C176H277N57O55S7 | CID 56842037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. Molecular structure of charybdotoxin, a pore-directed inhibitor of potassium ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Mechanism of scorpion toxin inhibition of K+ channel elucidated using high-speed AFM – Kanazawa University [kanazawa-u.ac.jp]
- 35. aminer.org [aminer.org]
- 36. Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Critical Role of Disulfide Bridges in Sapecin's Antimicrobial Function: A Comparative Guide
For researchers and drug development professionals in the field of antimicrobial peptides (AMPs), understanding the structure-function relationship is paramount. Sapecin, a potent 40-residue antimicrobial peptide isolated from the flesh fly, Sarcophaga peregrina, presents a compelling case study.[1] Its bioactivity is intrinsically linked to its tertiary structure, which is stabilized by three crucial disulfide bridges. This guide provides an in-depth technical comparison of experimental strategies to validate the essentiality of these covalent linkages to this compound's function, offering field-proven insights and detailed protocols for rigorous scientific investigation.
The Structural Cornerstone: this compound's Disulfide Connectivity
This compound's compact, functional structure is maintained by three specific disulfide bonds, connecting cysteine residues at positions 3 and 30, 16 and 36, and 20 and 38.[1] These bonds are not merely structural staples; they are fundamental to the peptide's ability to interact with and disrupt microbial membranes, its primary mode of antibacterial action.[2] The loss of these bridges is hypothesized to result in a significant reduction, if not complete ablation, of its antimicrobial efficacy. This guide will explore two robust methodologies to test this hypothesis: chemical modification and site-directed mutagenesis.
Comparative Experimental Strategies for Validating Disulfide Bridge Function
The central objective is to compare the antimicrobial activity of native this compound with that of its counterparts lacking intact disulfide bridges. This allows for a direct assessment of the contribution of these bonds to the peptide's function.
Chemical Modification: Reduction and Alkylation
This classical biochemical approach involves the chemical breakage of disulfide bonds (reduction) followed by the permanent blocking of the resulting free sulfhydryl groups (alkylation) to prevent re-oxidation. This method provides a direct way to assess the impact of the complete loss of disulfide-mediated structure.
Site-Directed Mutagenesis: A Precision Approach
For a more refined analysis, site-directed mutagenesis allows for the targeted replacement of cysteine residues with a non-sulfhydryl amino acid, typically alanine. Alanine is chosen for its small, non-reactive side chain, which minimizes potential steric hindrance or unintended interactions. This technique can be used to create variants of this compound lacking specific disulfide bonds, or all of them, providing a more controlled comparison.
Experimental Protocols
Protocol 1: Chemical Reduction and Alkylation of this compound
This protocol details the process for disrupting the disulfide bridges in this compound for comparative functional assays.
Materials:
-
Pure this compound peptide
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Tris buffer (pH 8.5)
-
Urea
-
Desalting column (e.g., PD-10)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Denaturation: Dissolve this compound in a denaturing buffer (e.g., 8 M urea in Tris buffer, pH 8.5) to expose the disulfide bonds.
-
Reduction: Add a 10-fold molar excess of DTT to the this compound solution. Incubate at 56°C for 1 hour to reduce the disulfide bonds to free thiols.[3]
-
Alkylation: Cool the solution to room temperature. Add a 2-fold molar excess of iodoacetamide over DTT. Incubate in the dark at room temperature for 45 minutes.[4] This step carboxyamidomethylates the free cysteine residues, preventing the reformation of disulfide bonds.[5]
-
Quenching: Add a small amount of DTT to quench any unreacted iodoacetamide.
-
Purification: Remove excess reagents and urea by passing the solution through a desalting column.
-
Verification: Confirm the complete reduction and alkylation and assess the purity of the modified peptide using RP-HPLC and mass spectrometry.
Protocol 2: Site-Directed Mutagenesis of Cysteine Residues in this compound Gene
This protocol outlines the generation of this compound variants where cysteine residues are replaced with alanine. This example focuses on a single cysteine-to-alanine substitution; for complete removal of disulfide bridges, this process would be repeated for all six cysteine residues.
Materials:
-
Expression plasmid containing the this compound gene
-
Mutagenic primers with the desired cysteine-to-alanine codon change (TGT/TGC to GCT/GCC/GCA/GCG)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design: Design forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.[6]
-
PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The polymerase will replicate the plasmid, incorporating the mutation.[7]
-
DpnI Digestion: Following PCR, add DpnI enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[8]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and sequence the this compound gene to confirm the desired mutation.
-
Protein Expression and Purification: Express the mutant this compound protein and purify it using standard chromatographic techniques.
Quantitative Comparison of Antimicrobial Activity
The most common method to quantify the antimicrobial activity of peptides is by determining the Minimum Inhibitory Concentration (MIC).[9][10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12]
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Native this compound, reduced and alkylated this compound, and this compound-Alanine mutant(s)
-
Bacterial strains (e.g., Staphylococcus aureus, a Gram-positive bacterium sensitive to this compound)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
Peptide Dilution Series: Prepare a series of two-fold dilutions of each peptide (native this compound, modified this compound, and mutant this compound) in MHB in the 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Data Presentation and Expected Outcomes
The results of the MIC assays can be summarized in a table for clear comparison.
| Peptide Variant | Disulfide Bridges | Target Organism | MIC (µg/mL) |
| Native this compound | Intact (3) | S. aureus | 4 |
| Reduced & Alkylated this compound | Disrupted (0) | S. aureus | >128 |
| This compound (C3A, C30A) | 2 of 3 intact | S. aureus | 64 |
| This compound (All Cys to Ala) | None (0) | S. aureus | >128 |
Hypothetical data for illustrative purposes.
The expected outcome is a significant increase in the MIC value for the this compound variants lacking intact disulfide bridges, indicating a substantial loss of antimicrobial activity. This would provide strong evidence for the critical role of these bonds in this compound's function.
Visualizing the Workflow and Structural Impact
Graphviz diagrams can be used to illustrate the experimental workflows and the structural consequences of disulfide bond disruption.
Caption: Conceptual structural comparison of native and disulfide-deficient this compound.
Conclusion
The structural integrity conferred by disulfide bridges is a common and often essential feature of many antimicrobial peptides. [13]For this compound, the evidence strongly suggests that its three disulfide bonds are indispensable for its potent antibacterial activity. By employing rigorous and complementary techniques such as chemical modification and site-directed mutagenesis, coupled with quantitative antimicrobial assays, researchers can definitively validate this structure-function relationship. The methodologies and comparative framework presented in this guide provide a robust foundation for such investigations, ultimately contributing to a deeper understanding of AMPs and facilitating the rational design of novel anti-infective therapeutics.
References
-
Kumaresan, V., et al. (2003). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). Journal of Biochemistry, 133(4), 557-562. [Link]
-
Hancock, R. E. W. (2001). Cationic peptides: effectors in innate immunity and novel antimicrobials. The Lancet Infectious Diseases, 1(3), 156-164. [Link]
-
Powers, J. P. S., & Hancock, R. E. W. (2003). The relationship between peptide structure and antibacterial activity. Peptides, 24(11), 1681-1691. [Link]
-
Hancock Lab. Modified MIC Method for Cationic Antimicrobial Peptides. [Link]
-
University of Iowa. Procedure for Reduction and Alkylation. Carver College of Medicine. [Link]
-
Aapptec. Reduction of Disulfide Bonds. Technical Support Information Bulletin 1185. [Link]
-
Yeaman, M. R., & Yount, N. Y. (2003). Mechanisms of antimicrobial peptide action and resistance. Pharmacological reviews, 55(1), 27-55. [Link]
-
iGEM. Site Directed Mutagenesis Protocol. (2012). [Link]
-
University of Washington. Protein Reduction, Alkylation, Digestion. [Link]
- Clinical and Laboratory Standards Institute. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Loffredo, M. R., et al. (2021). Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. Microorganisms, 9(7), 1483. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
- Nelson, D. L., & Cox, M. M. (2017). Lehninger principles of biochemistry. WH Freeman.
-
QuikChange Site-Directed Mutagenesis Kit. Agilent. [Link]
-
Yamada, M., & Natori, S. (1994). Purification, sequence, and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells: similarity of this compound B to charybdotoxin. Biochemical Journal, 298(3), 639-643. [Link]
-
Matsuyama, K., & Natori, S. (1988). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). Journal of biochemistry, 104(4), 647-652. [Link]
Sources
- 1. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Securing Native Disulfide Bonds in Disulfide-Coupled Protein Folding Reactions: The Role of Intrinsic and Extrinsic Elements vis-à-vis Protein Aggregation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 5. researchgate.net [researchgate.net]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. agilent.com [agilent.com]
- 8. static.igem.org [static.igem.org]
- 9. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs [mdpi.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Sapecin Disposal: Ensuring Safety and Scientific Integrity
Introduction: Beyond the Benchtop
Sapecin, an antimicrobial peptide isolated from the flesh fly (Sarcophaga peregrina), represents a class of potent, structurally sophisticated biomolecules.[1][2] Its efficacy against Gram-positive bacteria is rooted in its specific interaction with membrane phospholipids, a mechanism dependent on its precise three-dimensional structure maintained by three intramolecular disulfide bonds.[1][3][4] As researchers pioneering new therapies, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. Improper disposal of antimicrobial agents like this compound not only poses a potential risk to personnel but also contributes to the environmental burden of bioactive compounds, a growing concern in the fight against antimicrobial resistance.[5][6]
This guide provides a comprehensive framework for the safe inactivation and disposal of this compound and its associated waste streams. It is designed for the professional researcher, moving beyond a simple checklist to explain the scientific rationale behind each step, ensuring that our safety protocols are as rigorous and well-validated as our experiments.
Part 1: Hazard Identification and Core Principles of Inactivation
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general SDS guidelines for synthetic and research peptides indicate that they should be handled with caution.[7][8][9] Assume that this compound, particularly in concentrated or powdered form, may be harmful if inhaled, ingested, or absorbed through the skin and can cause irritation to the eyes and respiratory tract.[7][8]
Therefore, all this compound-contaminated materials must be treated as a dual-risk waste stream:
-
Biohazardous Waste: Due to its use in biological systems and its inherent biological activity.
-
Chemical Waste: Due to its nature as a concentrated bioactive molecule.[10]
The cornerstone of proper this compound disposal is inactivation . The goal is to irreversibly destroy the peptide's structure and, consequently, its biological function before it leaves the laboratory. This is achieved primarily through chemical degradation or thermal denaturation.
Part 2: The Disposal Workflow: A Decision-Based Approach
The correct disposal pathway depends entirely on the form of the waste. The following diagram outlines the decision-making process for segregating and treating different types of this compound waste.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
Part 3: Detailed Inactivation and Disposal Protocols
Always perform these procedures wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
Protocol A: Liquid this compound Waste
(Applies to: Dilute aqueous solutions, spent cell culture media, buffer solutions containing this compound)
This protocol utilizes chemical degradation to ensure the peptide is fully inactivated before drain disposal. Sodium hypochlorite (bleach) is a potent oxidizing agent that effectively breaks down peptides.[11]
-
Collection: Collect liquid waste in a chemically resistant, leak-proof container (e.g., a polypropylene flask or beaker). Do not use a vacuum flask system without secondary containment and a HEPA filter to protect vacuum lines.[12]
-
Inactivation: In a well-ventilated area or chemical fume hood, add household bleach to the liquid waste to achieve a final concentration of 10% (1 part bleach to 9 parts waste solution).[12]
-
Contact Time: Gently swirl the container to mix. Allow a minimum contact time of 30 minutes to ensure complete inactivation.
-
Neutralization (if required): Check with your institution's Environmental Health & Safety (EHS) office. Some institutions may require neutralization of the bleach solution with sodium thiosulfate before disposal.
-
Disposal: After the required contact time, the inactivated solution can typically be disposed of down a laboratory sink with copious amounts of running water, provided it does not contain other regulated chemicals.[12][13] Always confirm this disposal pathway with your local EHS guidelines.
Protocol B: Contaminated Non-Sharp Solid Waste
(Applies to: Plastic pipette tips, microcentrifuge tubes, culture plates, gloves, paper towels)
This protocol uses steam sterilization (autoclaving), the preferred method for decontaminating solid biological laboratory waste.[14][15] The high temperature and pressure will denature the this compound peptide, rendering it biologically inert.
-
Segregation: Collect all contaminated non-sharp solid waste into a designated autoclave-safe biohazard bag (typically orange or red with a biohazard symbol).[13]
-
Packaging: Do not overfill the bag. Add a small amount of water (approx. 100-200 mL) to the bag before loosely closing it to facilitate steam generation during the autoclave cycle. This ensures effective heat penetration.
-
Containment: Place the biohazard bag inside a rigid, leak-proof secondary container (e.g., a polypropylene tub) for transport to the autoclave.
-
Sterilization: Process the waste following your facility's standard validated autoclave cycle for biohazardous waste (e.g., 121°C for a minimum of 30-60 minutes, depending on the load size).
-
Final Disposal: Once the autoclave cycle is complete and the bag has cooled, it can be placed into the regulated medical waste (RMW) or biohazardous waste bin for final pickup and disposal.[16]
Protocol C: Contaminated Sharps Waste
(Applies to: Needles, syringes, glass Pasteur pipettes, scalpel blades, contaminated broken glass)
The primary risk with sharps is physical injury, which creates a direct route for exposure. Special containment is mandatory.
-
Immediate Disposal: Place all contaminated sharps directly into a designated, puncture-resistant, leak-proof sharps container.[14][15][16] These containers are typically red and marked with a biohazard symbol.
-
Location: Sharps containers must be located as close to the point of use as is practical to avoid unnecessary transport of exposed sharps.[15]
-
Prohibited Actions: Never recap, bend, or break contaminated needles.[15]
-
Container Management: Do not fill sharps containers more than three-quarters full. Once this level is reached, securely close and lock the lid.
-
Final Disposal: The sealed sharps container is placed into the regulated medical waste (RMW) stream for disposal, often via incineration.[16]
Protocol D: Unused/Expired this compound Stock
(Applies to: Vials of powdered this compound, concentrated stock solutions)
Concentrated stocks of antimicrobials are considered hazardous chemical waste and must not be disposed of via standard biohazard routes or drains.[10]
-
Classification: This waste must be classified as chemical waste. Consult your institution's EHS office for the specific waste codes and labeling requirements.[17]
-
Containerization: Collect the original vial (or a securely sealed container with the stock solution) in a designated hazardous chemical waste container provided by your EHS office. The container must be compatible, sealed, and properly labeled with its contents.[17]
-
Labeling: Affix a completed hazardous waste tag to the container, clearly identifying the contents as "this compound, Antimicrobial Peptide" and listing any solvents (e.g., water, DMSO).
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained EHS personnel.
-
Pickup: Arrange for disposal through your institution's hazardous waste management program.[18]
Summary of Disposal Pathways
| Waste Type | Container | Inactivation / Treatment Protocol | Final Disposal Pathway |
| Liquid Solutions | Leak-proof beaker or flask | Chemical inactivation (10% final concentration bleach, 30 min contact) | Drain (with water, pending EHS approval) |
| Solid Labware | Autoclavable Biohazard Bag | Steam Sterilization (Autoclave) | Regulated Medical Waste (RMW) Bin |
| Sharps | Puncture-resistant Sharps Container | No pre-treatment required | Sealed container into RMW Bin |
| Unused Stock | Labeled Hazardous Waste Container | None by user; treat as chemical waste | EHS Chemical Waste Pickup |
Conclusion: A Culture of Safety
The responsible disposal of this compound is a critical extension of our scientific diligence. By understanding the rationale for inactivation and following a structured, decision-based workflow, we protect ourselves, our colleagues, and the environment. These protocols provide a robust framework, but they must always be implemented in strict accordance with the specific guidelines and regulations set forth by your institution's Environmental Health & Safety office. Make them your trusted partner in ensuring a safe and compliant research environment.
References
- Matsuyama, K., & Natori, S. (1988). Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly). The Journal of Biochemistry. [Source: PubMed, Oxford Academic]
- Cornell University. (n.d.). Biological Waste Guide. Environment, Health and Safety.
- Okada, M., & Natori, S. (1988). Mode of Action of this compound, a Novel Antibacterial Protein of Sarcophaga peregrina (Flesh Fly)1. The Journal of Biochemistry. [Source: Oxford Academic]
- University of Wisconsin-Madison. (n.d.). Biological Waste Disposal. Environment, Health & Safety.
- Natori, S., & Matsuyama, K. (1988). Mode of Action of this compound, a Novel Antibacterial Protein of Sarcophaga peregrina (Flesh Fly)1. J-Stage.
- University of Hawai'i. (n.d.). Biological Waste Disposal Guidelines.
- Texas A&M International University. (1999). Management and Disposal of Biological Waste.
- Boston University. (2017). Biological Waste Management Guidelines. Office of Research.
- SB-PEPTIDE. (n.d.).
- Yamada, K., & Natori, S. (1992). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). PubMed.
- Ontario Pork. (n.d.). Proper Disposal of Antimicrobials.
- Johnson, R., et al. (2024). Cleaning Process Design for Peptide Therapeutics.
- Hanzawa, H., et al. (1990). Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly). PubMed.
- Jacobsen, R. B., et al. (2017). α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't.
- Generic Peptide Safety Data Sheet. (n.d.).
- Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
- University of Calgary. (2022). Antimicrobial Drug Disposal. About UCalgary WordPress.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- Various Authors. (2016). How do I dissolve my peptide in a sterile way?.
- Sigma-Aldrich. (n.d.). Purification or Removal of Proteins and Peptides with Exposed Amino Acids.
- BenchChem. (n.d.).
- Yamada, K., & Natori, S. (1993).
- AnaSpec, Inc. (2019). Safety Data Sheet (SDS) - LL-37, Antimicrobial Peptide, human.
- Yamada, K., & Natori, S. (1992). Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly). PMC - NIH.
- Avena Lab. (n.d.).
Sources
- 1. Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of the disulfide array in this compound, an antibacterial peptide of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 6. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 7. peptide.com [peptide.com]
- 8. content.labscoop.com [content.labscoop.com]
- 9. avenalab.com [avenalab.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Waste Management Guidelines | Office of Research [bu.edu]
- 13. tamiu.edu [tamiu.edu]
- 14. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 15. research.hawaii.edu [research.hawaii.edu]
- 16. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. orf.od.nih.gov [orf.od.nih.gov]
Mastering Safety: A Guide to Personal Protective Equipment for Handling Sapecin
An Essential Guide for Researchers in Drug Development
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Sapecin. This document is structured to provide a deep, procedural understanding of the necessary precautions, emphasizing the causality behind each safety measure.
Hazard Assessment of this compound: An Analog Approach
Given these properties, this compound should be handled as a potentially cytotoxic and bioactive compound. The primary risks to laboratory personnel include:
-
Dermal and Ocular Exposure: Direct contact with skin or eyes could lead to localized irritation or unknown systemic effects.
-
Inhalation: Aerosolized peptide powders or solutions can pose a respiratory hazard.
-
Ingestion: Accidental ingestion via contaminated hands is a potential route of exposure.[5]
Due to these risks, this compound is categorized alongside other hazardous drugs (HDs) where exposure should be kept as low as reasonably achievable.[6][7]
Core Protective Measures: Selecting the Right PPE
The selection of appropriate Personal Protective Equipment (PPE) is the final and most direct barrier between the researcher and the hazardous agent.[8] The following table outlines the minimum required PPE for handling this compound in solid (lyophilized powder) and liquid (solubilized) forms.
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Lyophilized Powder (e.g., weighing, reconstitution) | Double Nitrile Gloves | Safety Glasses with Side Shields or Goggles | Disposable, cuffed gown | N95 or higher-rated respirator (if not in a ventilated enclosure) |
| Handling Liquid Solutions (e.g., aliquoting, cell culture) | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable, cuffed gown | Not required if handled in a Biological Safety Cabinet (BSC) |
| Equipment & Surface Decontamination | Double Nitrile Gloves | Safety Glasses with Side Shields or Goggles | Disposable, cuffed gown | Not required |
| Waste Disposal | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable, cuffed gown | Not required |
Procedural Guidance: Step-by-Step Protocols
Adherence to strict protocols is critical to minimize exposure. The following workflows are designed to be self-validating systems of safety.
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Handling Lyophilized this compound
-
Preparation: Designate a specific area for handling the powder. All work should be performed in a chemical fume hood or a Class II Biological Safety Cabinet (BSC) to control aerosolized particles.
-
PPE: Don the appropriate PPE as outlined in the table above, including double gloves and respiratory protection.
-
Reconstitution: Uncap the vial slowly to prevent pressure changes from aerosolizing the powder. Add the solvent gently down the side of the vial. Recap and mix by gentle inversion or swirling. Do not vortex, as this can generate aerosols.
Handling Solubilized this compound
-
Containment: All manipulations of liquid this compound should be performed in a Class II BSC to maintain sterility and protect the operator.
-
PPE: Wear double nitrile gloves, a disposable gown, and safety glasses.
-
Aliquoting: Use Luer-lock syringes and needles to prevent accidental disconnections and spills.[9]
Decontamination and Disposal Plan
A comprehensive plan for decontamination and waste management is non-negotiable.
Surface Decontamination
-
At the end of each work session, thoroughly decontaminate all surfaces within the BSC and other affected areas.
-
Use a suitable decontaminating agent. Since no single agent is known to deactivate all cytotoxic drugs, the primary method of decontamination is the physical removal of the substance.[10] A solution of 70% ethanol followed by a certified cleaning agent is a common practice.
-
All cleaning materials must be disposed of as cytotoxic waste.[11]
Waste Disposal
All materials that come into contact with this compound must be treated as cytotoxic waste.[12][13] This includes:
-
Gloves, gowns, and other disposable PPE.[14]
-
Pipette tips, vials, and centrifuge tubes.
-
Paper towels and absorbent pads used for cleaning.
Segregate waste into appropriately labeled, puncture-proof containers with purple lids for cytotoxic sharps and yellow containers with purple lids for other contaminated materials.[13][15] The final disposal method for cytotoxic waste is high-temperature incineration.[15][16]
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to an emergency can significantly mitigate risk.
Spill Management Workflow
Caption: Cytotoxic Spill Response Workflow.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[17]
-
Eye Contact: Proceed to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[17]
-
Inhalation: Move to fresh air immediately.
In all cases of exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety office.
By implementing these comprehensive safety measures, researchers can handle this compound with a high degree of confidence, ensuring both personal safety and the integrity of their experimental work.
References
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . American Journal of Health-System Pharmacy. Available at: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly) . PubMed. Available at: [Link]
-
Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug . NHS England. Available at: [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration . PubMed. Available at: [Link]
-
Safe handling of cytotoxics: guideline recommendations . PubMed Central. Available at: [Link]
-
Mode of action of this compound, a novel antibacterial protein of Sarcophaga peregrina (flesh fly) . PubMed. Available at: [Link]
-
Considerations for personal protective equipment when handling cytotoxic drugs . Manufacturing Chemist. Available at: [Link]
-
Cytotoxic Spill Cleanup Procedure . University of British Columbia Safety & Risk Services. Available at: [Link]
-
Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs . GERPAC. Available at: [Link]
-
Safe Handling and Waste Management of Cytotoxic Drugs . Canterbury District Health Board. Available at: [Link]
-
Safe handling of cytotoxic drugs in the workplace . Health and Safety Executive (HSE). Available at: [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage . Great Ormond Street Hospital for Children NHS Foundation Trust. Available at: [Link]
-
Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) . Biochemical Journal. Available at: [Link]
-
Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs . Oregon OSHA. Available at: [Link]
-
Purification, sequence and antibacterial activity of two novel this compound homologues from Sarcophaga embryonic cells . PubMed. Available at: [Link]
-
Mode of Action of this compound, a Novel Antibacterial Protein of Sarcophaga peregrina (Flesh Fly) . J-Stage. Available at: [Link]
-
Cytotoxic Waste Disposal Guidelines . Daniels Health. Available at: [Link]
-
How Should Cytotoxic Waste be Disposed of? . Sharpsmart. Available at: [Link]
-
Cytotoxic Waste Disposal & Management Services . Cleanaway Daniels Health. Available at: [Link]
-
Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste . Novus Environmental. Available at: [Link]
-
Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) . PubMed. Available at: [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Characterization of the antimicrobial peptide derived from this compound B, an antibacterial protein of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of this compound in embryonic cell proliferation of Sarcophaga peregrina (flesh fly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gerpac.eu [gerpac.eu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. danielshealth.ca [danielshealth.ca]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
- 14. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 15. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 16. cleanaway.com.au [cleanaway.com.au]
- 17. england.nhs.uk [england.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
